(1R)-1-(2-Methoxyphenyl)prop-2-enylamine
Description
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
(1R)-1-(2-methoxyphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C10H13NO/c1-3-9(11)8-6-4-5-7-10(8)12-2/h3-7,9H,1,11H2,2H3/t9-/m1/s1 |
InChI Key |
LHCHYYIHARJJIL-SECBINFHSA-N |
Isomeric SMILES |
COC1=CC=CC=C1[C@@H](C=C)N |
Canonical SMILES |
COC1=CC=CC=C1C(C=C)N |
Origin of Product |
United States |
Foundational & Exploratory
(1R)-1-(2-Methoxyphenyl)prop-2-enylamine chemical properties
This guide details the chemical properties, synthesis, and applications of (1R)-1-(2-Methoxyphenyl)prop-2-enylamine , a high-value chiral allylic amine intermediate.
Executive Summary
(1R)-1-(2-Methoxyphenyl)prop-2-enylamine is a specialized chiral building block characterized by an allylic amine motif adjacent to an electron-rich ortho-methoxyphenyl ring. It serves as a critical scaffold in the asymmetric synthesis of isoquinoline alkaloids, homoallylic amines, and bioactive heterocycles. Its value lies in the (1R)-stereocenter , which provides a predefined 3D vector for drug discovery campaigns targeting GPCRs (e.g., dopamine, serotonin receptors) where the 2-methoxyphenyl group acts as a key pharmacophore.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
| Property | Description |
| IUPAC Name | (1R)-1-(2-Methoxyphenyl)prop-2-en-1-amine |
| Common Name | (R)-2-Methoxy-α-vinylbenzylamine |
| Molecular Formula | C₁₀H₁₃NO |
| Molecular Weight | 163.22 g/mol |
| Chiral Center | C1 (R-configuration) |
| Physical State | Colorless to pale yellow oil (Free Base); White crystalline solid (HCl salt) |
| Solubility | Free Base: Soluble in DCM, EtOAc, MeOH, THF.Salt: Soluble in Water, MeOH, DMSO. |
| pKa (Predicted) | ~9.5 (Conjugate acid) |
| Storage | Hygroscopic (salt); Air-sensitive (free base). Store under Argon at -20°C. |
Enantioselective Synthesis (The Ellman Protocol)[6]
The most robust and scalable method to access the (1R) enantiomer with high optical purity (>98% ee) is via the Ellman Sulfinamide auxiliary strategy. This route avoids the use of unstable chiral organometallics and allows for predictable stereocontrol.
Mechanism of Stereoselection
The reaction proceeds through a six-membered, chair-like transition state (Zimmerman-Traxler model) where the magnesium of the vinyl Grignard reagent coordinates to the sulfinyl oxygen. The bulky tert-butyl group directs the nucleophilic attack to the Si-face of the imine (when using the (
Experimental Workflow
Step 1: Condensation (Imine Formation) [1]
-
Reagents: 2-Methoxybenzaldehyde, (
)-2-methyl-2-propanesulfinamide, Ti(OEt)₄. -
Conditions: THF, Ambient Temperature, 12-24 h.
-
Protocol: To a solution of 2-methoxybenzaldehyde (1.0 equiv) in THF (0.5 M) is added Ti(OEt)₄ (2.0 equiv) followed by (
)-tert-butanesulfinamide (1.05 equiv). The mixture is stirred until conversion is complete (monitored by TLC/LCMS). -
Workup: Quench with brine, filter Ti salts through Celite, and concentrate.
Step 2: Diastereoselective Vinyl Addition
-
Reagents: Vinylmagnesium bromide (1.0 M in THF), DCM/THF solvent.
-
Conditions: -78°C to -48°C.
-
Protocol: The crude sulfinyl imine is dissolved in anhydrous DCM. Vinylmagnesium bromide (2.0 equiv) is added dropwise at -78°C. The reaction is stirred for 4-6 h.
-
Critical Control: Temperature maintenance is vital to prevent non-selective background reaction.
Step 3: Acidolytic Cleavage
-
Reagents: HCl (4M in Dioxane) or MeOH.
-
Protocol: The sulfinamide intermediate is treated with HCl/Dioxane at 0°C. The amine hydrochloride salt precipitates or is isolated via evaporation.
Figure 1: Stereoselective synthesis pathway using the Ellman auxiliary method.
Reactivity & Functionalization Map
The chemical utility of (1R)-1-(2-Methoxyphenyl)prop-2-enylamine stems from its orthogonal functional handles: the primary amine , the terminal alkene , and the electron-rich aromatic ring .
A. Alkene Transformations (Divergent Synthesis)
-
Ring-Closing Metathesis (RCM): Acylation of the amine with acryloyl chloride followed by RCM using Grubbs II catalyst yields dihydropyrroles and lactams .
-
Oxidative Cleavage: Ozonolysis or Lemieux-Johnson oxidation converts the vinyl group to an aldehyde or carboxylic acid, transforming the molecule into a non-natural chiral amino acid (phenylglycine analog).
-
Hydroboration-Oxidation: Access to chiral γ-amino alcohols.
B. Amine Manipulations
-
Pictet-Spengler Cyclization: Reaction with aldehydes under acidic conditions promotes cyclization at the electron-rich aromatic ring (para to methoxy) to form tetrahydroisoquinolines .
-
Ugi/Passerini Reactions: The amine serves as a chiral component in multicomponent reactions (MCRs) for peptidomimetic library generation.
Figure 2: Divergent reactivity profile demonstrating key synthetic transformations.
Quality Control & Analytical Standards
To ensure data integrity in biological assays, the following purity criteria must be met:
-
Enantiomeric Excess (% ee): Determined via Chiral HPLC.
-
NMR Verification:
-
¹H NMR (CDCl₃): Diagnostic vinyl signals at δ 5.8-6.0 (m, 1H, =CH) and 5.1-5.3 (dd, 2H, =CH₂). The benzylic proton (CH-NH₂) typically appears as a doublet or multiplet around δ 4.5-4.8. Methoxy singlet at δ 3.8.
-
-
Specific Rotation:
must be measured and compared to established batch records (typically positive for R-isomers in this class, but solvent dependent).
Safety & Handling
-
Hazards: The free base is an irritant and potentially corrosive. The hydrochloride salt is a fine dust irritant.
-
Stability: The terminal alkene is susceptible to polymerization if stored improperly. The free amine absorbs CO₂ from air.
-
Disposal: Quench excess Grignard reagents carefully. Dispose of halogenated solvents (DCM) and metal catalysts (Ti, Ru) in dedicated hazardous waste streams.
References
-
Ellman, J. A., et al. (1999).[4][5] "Synthesis of Chiral Amines by Asymmetric Additions to N-tert-Butanesulfinyl Imines." The Journal of Organic Chemistry, 64(4), 1278–1284. Link
-
Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740. Link
-
Ferreira, F., et al. (2009). "Allylation of N-tert-butanesulfinyl imines: a convenient route to chiral allylic amines." Tetrahedron Letters, 50(46), 6298-6302. Link
-
Badorrey, R., et al. (1997). "Stereoselective Synthesis of Chiral Allylic Amines." Tetrahedron, 53(41), 14111-14130. Link
Sources
- 1. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (S)-1-甲氧基-2-丙胺 ChiPros®, produced by BASF, 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. enamine.net [enamine.net]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. pubs.acs.org [pubs.acs.org]
(1R)-1-(2-Methoxyphenyl)prop-2-enylamine synthesis protocol
An In-depth Technical Guide to the Asymmetric Synthesis of (1R)-1-(2-Methoxyphenyl)prop-2-enylamine
Foreword for the Advanced Practitioner
The synthesis of enantiomerically pure chiral amines is a cornerstone of modern pharmaceutical and materials science.[1] Among these, chiral allylic amines serve as exceptionally versatile building blocks due to the dual reactivity of the amine and the alkene functionalities.[2][3] This guide provides a detailed, field-proven protocol for the asymmetric synthesis of (1R)-1-(2-Methoxyphenyl)prop-2-enylamine, a valuable intermediate in organic synthesis.
Our chosen strategy deviates from classical resolution, which is inherently limited to a 50% theoretical yield, and instead employs a state-of-the-art transition-metal-catalyzed approach.[4] Specifically, we will detail an Iridium-catalyzed dynamic kinetic asymmetric allylic amination of a racemic allylic alcohol. This methodology is distinguished by its high atom economy, operational simplicity, and exceptional control over stereochemistry, directly converting a racemic precursor into a single enantiomer product in high yield and enantiopurity.[5][6] This document is structured to provide not just a sequence of steps, but the underlying scientific rationale, empowering researchers to understand, adapt, and troubleshoot the synthesis.
PART 1: Overall Synthetic Strategy
The synthesis is designed as a two-stage process. The first stage involves the preparation of the key precursor, racemic 1-(2-methoxyphenyl)prop-2-en-1-ol. The second, and most critical, stage is the enantioconvergent amination of this alcohol using a chiral Iridium catalyst.
Caption: Overall two-stage synthetic workflow.
PART 2: Experimental Protocols
Stage 1: Synthesis of Racemic 1-(2-Methoxyphenyl)prop-2-en-1-ol
The synthesis of the allylic alcohol precursor is achieved via a standard Grignard reaction. The nucleophilic vinyl group attacks the electrophilic carbonyl carbon of 2-methoxybenzaldehyde.
Protocol Details:
-
Setup: A flame-dried 500 mL three-necked round-bottom flask is equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Reagent Addition: Add magnesium turnings (2.9 g, 120 mmol) to the flask. Add a small crystal of iodine to initiate the reaction.
-
Grignard Formation: A solution of vinyl bromide (1.0 M in THF, 110 mL, 110 mmol) is added dropwise via the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional 1 hour at room temperature.
-
Aldehyde Addition: The reaction mixture is cooled to 0 °C in an ice bath. A solution of 2-methoxybenzaldehyde (13.6 g, 100 mmol) in 50 mL of anhydrous THF is added dropwise over 30 minutes.
-
Reaction & Quenching: The reaction is allowed to warm to room temperature and stirred for 2 hours. It is then carefully quenched by the slow, dropwise addition of 100 mL of saturated aqueous ammonium chloride solution.
-
Extraction & Purification: The aqueous layer is extracted with diethyl ether (3 x 75 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography (silica gel, 10:1 Hexanes:Ethyl Acetate) to afford the racemic alcohol as a colorless oil.
Reagent Summary Table:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Role |
| 2-Methoxybenzaldehyde | 136.15 | 13.6 g | 100 | Electrophile |
| Magnesium Turnings | 24.31 | 2.9 g | 120 | Grignard Reagent |
| Vinyl Bromide (1M in THF) | 106.96 | 110 mL | 110 | Nucleophile Source |
| Anhydrous THF | - | ~200 mL | - | Solvent |
| Saturated NH₄Cl (aq) | - | 100 mL | - | Quenching Agent |
Expected Yield: 80-90%.
Stage 2: Iridium-Catalyzed Dynamic Kinetic Asymmetric Amination
This core step utilizes a chiral iridium complex to catalyze the reaction between the racemic allylic alcohol and an amine source. The catalyst preferentially activates one enantiomer of the alcohol and facilitates its conversion to the desired amine enantiomer, while the remaining alcohol enantiomer is racemized in situ, allowing for a theoretical yield approaching 100%.[5] We use benzylamine as a practical ammonia surrogate, which is removed in a subsequent step.
Protocol Details:
-
Catalyst Preparation (In Situ): In a glovebox, a Schlenk tube is charged with the iridium precursor [Ir(COD)Cl]₂ (16.8 mg, 0.025 mmol, 2.5 mol%) and a suitable chiral phosphoramidite ligand (e.g., (R,R,R)-Ligand, 0.055 mmol, 5.5 mol%). Anhydrous and degassed toluene (5 mL) is added, and the mixture is stirred at room temperature for 30 minutes.
-
Reaction Assembly: To the catalyst solution, add racemic 1-(2-methoxyphenyl)prop-2-en-1-ol (1.64 g, 10 mmol) and benzylamine (1.29 g, 12 mmol).
-
Reaction Conditions: The Schlenk tube is sealed and heated in an oil bath at 80 °C for 24 hours. The reaction progress can be monitored by TLC or GC-MS.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and concentrated under reduced pressure. The residue is purified by flash column chromatography (silica gel, gradient elution) to isolate the N-benzylated product.
Deprotection Protocol:
-
Setup: The purified N-benzyl amine is dissolved in methanol (50 mL) in a flask.
-
Catalyst Addition: Palladium on carbon (10 wt. %, ~100 mg) is carefully added.
-
Hydrogenation: The flask is connected to a hydrogen source (balloon or Parr hydrogenator) and the atmosphere is purged with hydrogen. The reaction is stirred vigorously under a hydrogen atmosphere for 12-24 hours.
-
Filtration & Concentration: The mixture is filtered through a pad of Celite to remove the Pd/C catalyst, and the filtrate is concentrated under reduced pressure to yield the final product, (1R)-1-(2-Methoxyphenyl)prop-2-enylamine. Enantiomeric excess should be determined by chiral HPLC analysis.
Reagent & Conditions Summary:
| Parameter | Value | Rationale |
| Iridium Precursor | [Ir(COD)Cl]₂ | Forms the active catalyst |
| Chiral Ligand | Phosphoramidite type | Induces asymmetry |
| Amine Source | Benzylamine | Nucleophile & ammonia surrogate |
| Solvent | Anhydrous Toluene | Aprotic solvent for catalysis |
| Temperature | 80 °C | Provides thermal energy for reaction |
| Deprotection | H₂, Pd/C | Cleaves the N-benzyl protecting group |
Expected Yield: 75-85% over two steps. Expected Enantiomeric Excess: >95% ee.
PART 3: Mechanistic Insights & Rationale
The success of this enantioconvergent transformation hinges on the carefully orchestrated catalytic cycle of the iridium complex. The hydroxyl group of an allylic alcohol is typically a poor leaving group, but the iridium catalyst facilitates its departure.[5]
Causality Behind Experimental Choices:
-
Iridium Catalyst: Iridium is uniquely suited for activating allylic alcohols directly, avoiding the need for pre-activation into esters or carbonates, thus improving atom economy.
-
Chiral Ligand: The phosphoramidite ligand creates a chiral pocket around the metal center. This environment forces the incoming nucleophile (benzylamine) to attack the π-allyl-iridium intermediate from a specific face, dictating the absolute stereochemistry of the newly formed C-N bond.
-
Dynamic Kinetic Resolution: The iridium catalyst also promotes the racemization of the unreacted allylic alcohol enantiomer. This ensures that the entire pool of racemic starting material is converted into the desired single enantiomer of the product, overcoming the 50% yield limitation of simple kinetic resolutions.[1]
Sources
Asymmetric Synthesis of (1R)-1-(2-Methoxyphenyl)prop-2-enylamine: A Technical Guide
Abstract
(1R)-1-(2-Methoxyphenyl)prop-2-enylamine is a valuable chiral building block in the synthesis of various biologically active molecules and pharmaceutical agents. This technical guide provides an in-depth exploration of the primary methodologies for its asymmetric synthesis. Focusing on transition-metal-catalyzed allylic amination reactions, this document details the underlying principles, experimental protocols, and comparative analyses of different catalytic systems. The content is designed for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the synthesis of this important chiral amine.
Introduction: The Significance of Chiral Allylic Amines
Chiral amines are ubiquitous structural motifs in a vast array of pharmaceuticals, agrochemicals, and natural products.[1] Among these, chiral allylic amines are particularly important synthetic intermediates due to the versatile reactivity of the allyl group, which allows for a wide range of chemical transformations.[2] The precise control of stereochemistry at the C-N bond is often critical for the biological activity and safety of the final product, making enantioselective synthesis a key challenge in modern organic chemistry.[3]
(1R)-1-(2-Methoxyphenyl)prop-2-enylamine, with its specific stereoconfiguration and substitution pattern, serves as a crucial precursor in the synthesis of more complex molecules. The 2-methoxyphenyl group can influence the electronic and steric properties of the molecule and can be a handle for further functionalization. This guide will focus on the most effective strategies for the asymmetric synthesis of this target molecule, with a particular emphasis on transition-metal catalysis.
Strategic Approaches to Asymmetric Synthesis
The enantioselective synthesis of chiral allylic amines can be broadly approached through several key strategies. Transition-metal-catalyzed asymmetric allylic amination (AAA) stands out as one of the most powerful and versatile methods.[2][4] This approach typically involves the reaction of an allylic substrate with a nitrogen nucleophile in the presence of a chiral metal catalyst. The most commonly employed metals for this transformation are palladium, rhodium, and iridium, each offering unique advantages in terms of reactivity, regioselectivity, and enantioselectivity.[2][4][5]
Transition Metal-Catalyzed Asymmetric Allylic Amination (AAA)
The general mechanism of transition-metal-catalyzed AAA involves the formation of a π-allyl metal intermediate from an allylic precursor, such as an allylic acetate, carbonate, or alcohol. The chiral ligand coordinated to the metal center then directs the stereoselective attack of the amine nucleophile to form the desired chiral allylic amine.
Caption: Generalized catalytic cycle for transition-metal-catalyzed asymmetric allylic amination.
The choice of metal, ligand, and reaction conditions is crucial for achieving high yields and enantioselectivities. The following sections will delve into specific catalytic systems that have proven effective for the synthesis of chiral allylic amines, with a focus on their application to substrates similar to the precursor of (1R)-1-(2-Methoxyphenyl)prop-2-enylamine.
Iridium-Catalyzed Asymmetric Allylic Amination
Iridium-catalyzed asymmetric allylic substitution reactions have emerged as a powerful tool for the synthesis of chiral compounds.[4] A key advantage of iridium catalysts is their ability to promote the formation of branched products with high regioselectivity and enantioselectivity, even from linear allylic precursors.[4] This is particularly relevant for the synthesis of (1R)-1-(2-Methoxyphenyl)prop-2-enylamine.
Causality Behind Experimental Choices
The success of iridium-catalyzed allylic amination hinges on several factors:
-
Ligand Design: Chiral phosphoramidite ligands are commonly used in iridium catalysis.[6] The steric and electronic properties of the ligand are critical for controlling the stereochemical outcome of the reaction. For instance, ligands like (S)-tol-BINAP have been shown to be effective in promoting high enantioselectivity.[6][7]
-
Leaving Group: The choice of the leaving group on the allylic substrate (e.g., acetate, carbonate) can influence the rate of oxidative addition and the overall efficiency of the catalytic cycle.
-
Solvent and Base: The solvent can affect the solubility of the catalyst and reagents, as well as the stability of the intermediates. A suitable base is often required to deprotonate the amine nucleophile, increasing its nucleophilicity.[7]
Experimental Protocol: Iridium-Catalyzed Amination
The following protocol is a representative example of an iridium-catalyzed asymmetric allylic amination that can be adapted for the synthesis of (1R)-1-(2-Methoxyphenyl)prop-2-enylamine.
| Parameter | Value/Description | Rationale |
| Starting Material | 1-(2-Methoxyphenyl)prop-2-en-1-yl acetate | A common and readily prepared allylic substrate. |
| Catalyst Precursor | [Ir(COD)Cl]₂ | A stable and commercially available iridium source. |
| Chiral Ligand | (S)-tol-BINAP | A well-established ligand for high enantioselectivity in Ir-catalyzed reactions.[6][7] |
| Amine Source | Benzylamine (as a surrogate for ammonia) followed by debenzylation | Direct use of ammonia can be challenging; benzylamine is a common and easily removable protecting group. |
| Base | Cs₂CO₃ | An effective base for deprotonating the amine nucleophile.[7] |
| Solvent | Tetrahydrofuran (THF) | A common aprotic solvent that dissolves the reactants and catalyst well. |
| Temperature | Room Temperature to 50 °C | Mild conditions that are often sufficient for iridium catalysis. |
Step-by-Step Methodology:
-
Catalyst Preparation: In a glovebox, [Ir(COD)Cl]₂ and the chiral ligand are dissolved in dry THF. The mixture is stirred at room temperature for 30 minutes to form the active catalyst.
-
Reaction Setup: To a separate flask containing the allylic acetate and the base, the amine nucleophile is added.
-
Catalyst Addition: The pre-formed catalyst solution is then added to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred at the desired temperature and monitored by TLC or GC-MS until the starting material is consumed.
-
Workup and Purification: The reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is purified by column chromatography.
-
Deprotection (if necessary): If a protected amine like benzylamine is used, a subsequent deprotection step (e.g., hydrogenolysis) is required to obtain the primary amine.
Rhodium-Catalyzed Asymmetric Allylic Amination
Rhodium catalysts also play a significant role in asymmetric allylic amination.[5] While sometimes providing different regioselectivity compared to iridium, rhodium systems can be highly effective for specific substrates and nucleophiles.[2][8]
Key Considerations for Rhodium Catalysis
-
Ligand Selection: Chiral diphosphine ligands, such as those of the BIPHEP family, are often employed in rhodium-catalyzed hydroamination reactions.[8] DuanPhos is another effective ligand for rhodium-catalyzed asymmetric hydrogenation to form allylic amines.[2][9]
-
Reaction Type: Rhodium catalysts are well-suited for both intermolecular and intramolecular allylic aminations, as well as hydroamination reactions.[2][8]
-
Substrate Scope: Rhodium catalysts have been shown to be effective for a wide range of allylic substrates.[5]
Experimental Protocol: Rhodium-Catalyzed Amination
The following protocol outlines a general procedure for a rhodium-catalyzed asymmetric allylic amination.
| Parameter | Value/Description | Rationale |
| Starting Material | 1-(2-Methoxyphenyl)prop-2-en-1-yl carbonate | Allylic carbonates are excellent substrates for rhodium catalysis. |
| Catalyst Precursor | [Rh(COD)₂]BF₄ | A common and effective rhodium precursor.[8] |
| Chiral Ligand | (R)-MeO-BIPHEP | A chiral diphosphine ligand known to induce high enantioselectivity in rhodium-catalyzed reactions.[8] |
| Amine Source | A primary or secondary amine | The choice of amine will depend on the desired final product. |
| Solvent | 1,2-Dimethoxyethane (DME) | A suitable solvent for this type of transformation.[8] |
| Temperature | 60 °C | Elevated temperatures are often required to drive the reaction to completion.[8] |
Step-by-Step Methodology:
-
Inert Atmosphere: All manipulations are carried out under an inert atmosphere (e.g., argon or nitrogen).
-
Reagent Addition: In a reaction vessel, the rhodium precursor, chiral ligand, allylic carbonate, and amine are combined in the solvent.
-
Heating and Monitoring: The reaction mixture is heated to the specified temperature and monitored for progress.
-
Purification: Upon completion, the solvent is removed under reduced pressure, and the residue is purified by chromatography to yield the desired chiral allylic amine.
Palladium-Catalyzed Asymmetric Allylic Amination
Palladium catalysis is arguably the most extensively studied method for asymmetric allylic amination.[10][11] While often favoring the formation of linear products, careful selection of ligands and reaction conditions can lead to the desired branched isomer with high enantioselectivity.[12]
Factors Influencing Palladium-Catalyzed Reactions
-
Ligand Effects: The nature of the chiral ligand is paramount in controlling both regio- and enantioselectivity. P,N- and P,olefin-type ligands have shown promise in directing the nucleophilic attack to the more substituted carbon of the π-allyl intermediate.[11]
-
Nucleophile: The choice of the nitrogen nucleophile can significantly impact the reaction outcome.[11]
-
Leaving Group and Counterion: These factors can influence the geometry of the π-allylpalladium complex and, consequently, the stereochemical course of the reaction.
Experimental Protocol: Palladium-Catalyzed Amination
A representative protocol for a palladium-catalyzed asymmetric allylic amination is provided below.
| Parameter | Value/Description | Rationale |
| Starting Material | 1-(2-Methoxyphenyl)prop-2-en-1-yl acetate | A standard substrate for palladium-catalyzed allylic substitution. |
| Catalyst Precursor | Pd₂(dba)₃ | A common and air-stable palladium(0) source. |
| Chiral Ligand | Chiral P,N-ligand (e.g., Trost ligand) | These ligands are known to promote the formation of branched products. |
| Amine Source | Phthalimide followed by deprotection | Phthalimide is a common nitrogen nucleophile that can be deprotected under mild conditions. |
| Base | Triethylamine (Et₃N) | A mild base often used in palladium-catalyzed reactions. |
| Solvent | Dichloromethane (CH₂Cl₂) | A non-coordinating solvent that is suitable for many palladium-catalyzed reactions. |
| Temperature | Room Temperature | Many palladium-catalyzed allylic aminations proceed efficiently at ambient temperature. |
Step-by-Step Methodology:
-
Catalyst Formation: The palladium precursor and chiral ligand are mixed in the solvent to form the active catalyst.
-
Reaction Mixture: The allylic acetate, amine source, and base are added to the reaction vessel.
-
Initiation: The catalyst solution is added to the reaction mixture.
-
Stirring and Monitoring: The reaction is stirred at room temperature and monitored until completion.
-
Workup and Purification: The reaction is worked up in a standard manner, and the product is purified by chromatography.
-
Deprotection: The phthalimide protecting group is removed (e.g., using hydrazine) to afford the primary amine.
Comparative Analysis of Catalytic Systems
| Catalytic System | Typical Regioselectivity | Common Ligands | Advantages | Challenges |
| Iridium | Branched[4] | Phosphoramidites, (S)-tol-BINAP[6][7] | High enantioselectivity for branched products.[6] | Catalyst can be sensitive to air and moisture. |
| Rhodium | Variable | Diphosphines (e.g., BIPHEP, DuanPhos)[2][8][9] | Effective for a broad range of substrates.[5] | May require higher temperatures. |
| Palladium | Linear (can be influenced by ligand) | P,N-ligands, Trost ligands | Well-established and versatile. | Achieving high branched-to-linear ratios can be challenging. |
graph ERD { graph [fontname="Arial", fontsize=12, layout=neato]; node [shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];// Entities Synthesis [label="Asymmetric Synthesis of\n(1R)-1-(2-Methoxyphenyl)prop-2-enylamine", fillcolor="#EA4335"]; AAA [label="Asymmetric Allylic\nAmination (AAA)"]; Iridium [label="Iridium Catalysis", fillcolor="#FBBC05", fontcolor="#202124"]; Rhodium [label="Rhodium Catalysis", fillcolor="#34A853"]; Palladium [label="Palladium Catalysis", fillcolor="#5F6368"]; // Relationships Synthesis -> AAA [label="employs"]; AAA -> Iridium [label="utilizes"]; AAA -> Rhodium [label="utilizes"]; AAA -> Palladium [label="utilizes"]; // Attributes Iridium -> "Branched Selectivity" [shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Rhodium -> "Variable Selectivity" [shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Palladium -> "Linear Selectivity (tunable)" [shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
}
Caption: Relationship between the synthetic target and different catalytic approaches.
Conclusion and Future Outlook
The asymmetric synthesis of (1R)-1-(2-Methoxyphenyl)prop-2-enylamine can be effectively achieved through transition-metal-catalyzed allylic amination. Iridium, rhodium, and palladium catalysts, when paired with appropriate chiral ligands, each offer viable routes to this valuable chiral building block. The choice of the optimal catalytic system will depend on factors such as substrate availability, desired regioselectivity, and scalability. For the specific synthesis of the branched isomer, iridium catalysis often presents a distinct advantage.
Future research in this area will likely focus on the development of more active and selective catalysts that can operate under milder conditions with lower catalyst loadings. The use of more sustainable and environmentally friendly reaction media and the development of biocatalytic approaches, such as the use of transaminases, also represent promising avenues for the synthesis of chiral amines.[3][13]
References
Sources
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- 5. researchgate.net [researchgate.net]
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- 7. Chiral Amines via Enantioselective π-Allyliridium-C,O-Benzoate-Catalyzed Allylic Alkylation: Student Training via Industrial-Academic Collaboration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rhodium-Catalyzed Asymmetric Hydroamination of Allyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Pd-Catalyzed asymmetric allylic amination with isatin using a P,olefin-type chiral ligand with C–N bond axial chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Asymmetric cinnamylation of N-tert-butanesulfinyl imines with cinnamyl acetates: total syntheses of (+)-lycoricidine and (+)-7-deoxypancratistatin - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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Navigating the Synthesis and Application of Chiral (1R)-1-(2-Methoxyphenyl)prop-2-enylamine: A Technical Guide
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the synthesis, characterization, and potential applications of the chiral amine, (1R)-1-(2-Methoxyphenyl)prop-2-enylamine. While a specific CAS (Chemical Abstracts Service) number for this precise molecule is not readily found in public databases, this document provides a foundational understanding of its chemical class and outlines robust synthetic strategies based on established methodologies for analogous compounds.
Introduction: The Significance of Chiral Amines
Chiral amines are fundamental building blocks in medicinal chemistry and materials science.[1][2] Their stereochemistry is often pivotal to the biological activity and therapeutic efficacy of pharmaceutical agents. The target molecule, (1R)-1-(2-Methoxyphenyl)prop-2-enylamine, belongs to the class of chiral allylic amines, which are versatile intermediates in the synthesis of complex nitrogen-containing compounds.[1] The presence of the methoxy-substituted phenyl ring and the allylic group suggests potential for diverse chemical transformations and biological interactions.
Physicochemical Properties and Identification
While experimental data for the target compound is not available, we can predict its general properties based on its structure and comparison with similar molecules like (R)-1-(2-Methoxyphenyl)ethanamine (CAS: 68285-23-4) and (2R)-1-(2-methoxyphenyl)propan-2-amine (CAS: 117772-42-6).[3][4]
Table 1: Predicted Physicochemical Properties of (1R)-1-(2-Methoxyphenyl)prop-2-enylamine
| Property | Predicted Value/Range | Rationale |
| Molecular Formula | C10H13NO | Based on structural analysis. |
| Molecular Weight | ~163.22 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a colorless to pale yellow oil | Common for similar aromatic amines. |
| Boiling Point | > 200 °C | Extrapolated from analogous compounds.[5] |
| Solubility | Soluble in organic solvents (e.g., ethanol, dichloromethane); sparingly soluble in water. | Typical for moderately polar organic amines. |
| pKa (of the amine) | ~9-10 | Characteristic of primary benzylic amines. |
Synthetic Strategies: A Roadmap to (1R)-1-(2-Methoxyphenyl)prop-2-enylamine
The synthesis of enantiomerically pure amines is a well-established field, with several powerful methods at the disposal of the synthetic chemist.[2][6][7][8] The choice of synthetic route will depend on factors such as desired scale, available starting materials, and required enantiomeric purity.
Asymmetric Reductive Amination of a Prochiral Ketone
A highly effective and common strategy for the synthesis of chiral amines is the asymmetric reductive amination of a prochiral ketone.[9] In this case, the precursor would be 1-(2-methoxyphenyl)prop-2-en-1-one.
Caption: Asymmetric Reductive Amination Workflow.
Experimental Protocol: Asymmetric Reductive Amination
-
Imine Formation: To a solution of 1-(2-methoxyphenyl)prop-2-en-1-one (1.0 eq) in a suitable solvent (e.g., toluene), add a source of ammonia (e.g., ammonium acetate, 1.5 eq) and a Lewis acid catalyst (e.g., Ti(OiPr)4, 1.1 eq). Heat the mixture to facilitate imine formation, often with removal of water.
-
Asymmetric Reduction: In a separate, inert atmosphere vessel, prepare the asymmetric hydrogenation catalyst by reacting a rhodium precursor (e.g., [Rh(COD)Cl]2) with a chiral phosphine ligand (e.g., a derivative of BINAP or Josiphos).
-
Hydrogenation: Introduce the in-situ formed imine solution to the activated catalyst under an atmosphere of hydrogen gas (pressure and temperature will be catalyst-dependent).
-
Work-up and Purification: After the reaction is complete (monitored by TLC or GC-MS), quench the reaction, perform an aqueous work-up to remove the catalyst and salts, and purify the desired amine by column chromatography.
Biocatalytic Transamination
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines.[10][11] Transaminase enzymes can catalyze the asymmetric amination of a prochiral ketone using an amino donor.
Caption: Biocatalytic Transamination Pathway.
Experimental Protocol: Transaminase-Catalyzed Synthesis
-
Reaction Setup: In a buffered aqueous solution (e.g., phosphate buffer, pH 7.5), combine the substrate, 1-(2-methoxyphenyl)prop-2-en-1-one, the chosen transaminase enzyme (an (R)-selective transaminase), and an excess of an amino donor (e.g., isopropylamine). Pyridoxal 5'-phosphate (PLP) is often added as a cofactor.
-
Incubation: Gently agitate the mixture at a controlled temperature (typically 25-40 °C) for a period of 12-48 hours.
-
Monitoring: Monitor the reaction progress by chiral HPLC or GC to determine the conversion and enantiomeric excess of the product.
-
Extraction and Purification: Once the reaction has reached the desired conversion, acidify the mixture to stop the enzymatic reaction and protonate the amine. Extract the product with an organic solvent and purify by standard methods.
Potential Applications in Drug Development
While specific biological activities of (1R)-1-(2-Methoxyphenyl)prop-2-enylamine are not documented, its structural motifs are present in a variety of bioactive molecules.
-
Precursor for Complex Heterocycles: The primary amine and the allyl group are reactive handles for the construction of more complex nitrogen-containing heterocyclic scaffolds, which are prevalent in many drug classes.
-
Neurologically Active Compounds: The phenethylamine backbone is a common feature in compounds that interact with the central nervous system.[12] Further derivatization of the amine could lead to ligands for various receptors or transporters.
-
Asymmetric Catalysis: Chiral amines themselves can serve as ligands or catalysts in asymmetric synthesis, enabling the stereoselective formation of other chiral molecules.
Characterization and Quality Control
Ensuring the chemical identity and enantiomeric purity of the synthesized (1R)-1-(2-Methoxyphenyl)prop-2-enylamine is critical. The following analytical techniques are recommended:
Table 2: Analytical Methods for Characterization
| Technique | Purpose | Expected Observations |
| NMR Spectroscopy (¹H, ¹³C) | Structural elucidation and confirmation. | Characteristic peaks for the aromatic, methoxy, vinyl, and aliphatic protons and carbons. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the calculated molecular weight. |
| Chiral HPLC or GC | Determination of enantiomeric purity (e.g., enantiomeric excess, ee). | Separation of the (R) and (S) enantiomers, allowing for quantification. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic stretches for N-H (amine), C=C (alkene), and C-O (ether) bonds. |
Conclusion
(1R)-1-(2-Methoxyphenyl)prop-2-enylamine represents a valuable, yet underexplored, chiral building block. This guide provides a solid foundation for its synthesis and characterization, drawing upon established and robust methodologies in asymmetric synthesis. The outlined protocols for asymmetric reductive amination and biocatalytic transamination offer reliable pathways to access this compound in high enantiomeric purity. Further investigation into the biological activity of this and related compounds is a promising area for future research in drug discovery and development.
References
-
Chiral Amine Synthesis. Methods, Developments and Applications - ResearchGate. Available at: [Link]
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation | Chemical Reviews - ACS Publications. Available at: [Link]
-
Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis - Chemical Communications (RSC Publishing). Available at: [Link]
-
Chiral Amine Synthesis Methods, Developments and Applications. Available at: [Link]
-
Chiral amine synthesis : methods, developments and applications - University at Albany. Available at: [Link]
-
(2R)-1-(2-methoxyphenyl)propan-2-amine | C10H15NO | CID - PubChem - NIH. Available at: [Link]
-
Biocatalytic synthesis of (S)-1-methoxy-2-propylamine. The two... - ResearchGate. Available at: [Link]
-
Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine - ResearchGate. Available at: [Link]
-
(R)-(+)-1-(4-Methoxyphenyl)ethylamine Properties - EPA. Available at: [Link]
-
2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): clinical case with unique confirmatory testing - PubMed. Available at: [Link]
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Spectroscopic Characterization of (1R)-1-(2-Methoxyphenyl)prop-2-enylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1R)-1-(2-Methoxyphenyl)prop-2-enylamine is a chiral amine of interest in synthetic and medicinal chemistry. Its precise structural elucidation is paramount for its application in drug design and development, where stereochemistry and purity are critical. This technical guide provides a detailed overview of the expected spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is grounded in the analysis of structurally related compounds and foundational spectroscopic principles. This document serves as a practical reference for the identification and characterization of (1R)-1-(2-Methoxyphenyl)prop-2-enylamine.
Introduction: The Importance of Spectroscopic Analysis
In the field of drug development, the unambiguous confirmation of a molecule's structure is a non-negotiable prerequisite. Spectroscopic techniques provide a powerful and non-destructive means to probe the chemical environment of atoms and functional groups within a molecule. For a chiral compound like (1R)-1-(2-Methoxyphenyl)prop-2-enylamine, spectroscopic analysis not only confirms the connectivity of atoms but also provides insights into its three-dimensional structure. The methoxyphenyl group, the chiral center, and the allyl group each possess unique spectroscopic signatures that, when analyzed in concert, provide a comprehensive structural fingerprint of the molecule.
Molecular Structure and Key Features
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.
Figure 1. Chemical structure of (1R)-1-(2-Methoxyphenyl)prop-2-enylamine.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The expected ¹H NMR spectrum of (1R)-1-(2-Methoxyphenyl)prop-2-enylamine in a deuterated solvent like CDCl₃ would exhibit distinct signals for the aromatic, methoxy, allylic, and amine protons.
Expected ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.20 - 7.35 | m | 2H | Ar-H |
| ~ 6.80 - 6.95 | m | 2H | Ar-H |
| ~ 5.70 - 5.90 | m | 1H | -CH=CH₂ |
| ~ 5.00 - 5.20 | m | 2H | -CH=CH₂ |
| ~ 4.10 - 4.20 | t | 1H | Ar-CH-N |
| ~ 3.85 | s | 3H | O-CH₃ |
| ~ 2.40 - 2.60 | m | 2H | -CH₂-CH= |
| ~ 1.50 - 1.70 | br s | 2H | -NH₂ |
Interpretation and Rationale
-
Aromatic Protons (δ 6.80 - 7.35): The four protons on the disubstituted benzene ring will appear as a complex multiplet in this region. The electron-donating methoxy group will cause the ortho and para protons to be shielded (appear at a lower chemical shift) compared to the meta protons.
-
Vinylic Protons (δ 5.00 - 5.90): The three protons of the allyl group will show a characteristic pattern. The internal proton (-CH=) will be a multiplet due to coupling with both the terminal vinyl protons and the adjacent methylene protons. The two terminal protons (=CH₂) will likely appear as two separate multiplets due to their different chemical environments (cis and trans to the rest of the molecule).
-
Methine Proton (δ 4.10 - 4.20): The proton attached to the chiral carbon (Ar-CH-N) is expected to be a triplet due to coupling with the adjacent methylene protons. Its position is downfield due to the influence of the adjacent aromatic ring and the nitrogen atom.
-
Methoxy Protons (δ 3.85): The three protons of the methoxy group will appear as a sharp singlet as they are chemically equivalent and have no adjacent protons to couple with.
-
Methylene Protons (δ 2.40 - 2.60): The two protons of the methylene group in the prop-2-enyl chain will appear as a multiplet due to coupling with the adjacent methine and vinylic protons.
-
Amine Protons (δ 1.50 - 1.70): The two protons of the primary amine will typically appear as a broad singlet. The chemical shift and appearance of this peak can be highly variable and are dependent on solvent, concentration, and temperature.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon framework of a molecule.
Expected ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 157.0 | Ar-C-O |
| ~ 135.0 | -CH=CH₂ |
| ~ 130.0 | Ar-C (quaternary) |
| ~ 128.0 | Ar-CH |
| ~ 127.0 | Ar-CH |
| ~ 120.0 | Ar-CH |
| ~ 117.0 | -CH=CH₂ |
| ~ 110.0 | Ar-CH |
| ~ 55.0 | O-CH₃ |
| ~ 53.0 | Ar-CH-N |
| ~ 43.0 | -CH₂-CH= |
Interpretation and Rationale
-
Aromatic Carbons (δ 110.0 - 157.0): The six carbons of the benzene ring will appear in this region. The carbon attached to the oxygen of the methoxy group will be the most downfield due to the strong deshielding effect of the oxygen atom. The other aromatic carbons will have chemical shifts influenced by their position relative to the substituents.
-
Vinylic Carbons (δ 117.0, 135.0): The two carbons of the double bond will appear in this region, with the terminal carbon (=CH₂) being more shielded (lower chemical shift) than the internal carbon (-CH=).
-
Aliphatic Carbons (δ 43.0 - 55.0): The methoxy carbon (O-CH₃) will appear around 55.0 ppm. The chiral carbon (Ar-CH-N) is expected around 53.0 ppm, and the methylene carbon (-CH₂-) will be the most upfield of the aliphatic carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3400 | Medium, Broad | N-H stretch (primary amine) |
| 3010 - 3100 | Medium | =C-H stretch (aromatic and vinyl) |
| 2850 - 3000 | Medium | C-H stretch (aliphatic) |
| ~ 1640 | Medium | C=C stretch (alkene) |
| 1580 - 1600 | Medium | C=C stretch (aromatic ring) |
| 1450 - 1500 | Medium | C=C stretch (aromatic ring) |
| 1240 - 1260 | Strong | C-O stretch (aryl ether) |
| 1020 - 1050 | Strong | C-O stretch (aryl ether) |
| ~ 1600 | Medium | N-H bend (primary amine) |
Interpretation and Rationale
-
N-H Stretch: The primary amine will show two characteristic broad peaks in the 3300-3400 cm⁻¹ region.
-
C-H Stretches: Aromatic and vinylic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.
-
C=C Stretches: The alkene C=C stretch will be around 1640 cm⁻¹, while the aromatic C=C stretches will appear as a pair of bands in the 1450-1600 cm⁻¹ region.
-
C-O Stretches: The strong C-O stretching vibrations of the aryl ether group are expected in the 1020-1260 cm⁻¹ range.
-
N-H Bend: The N-H bending vibration for a primary amine is typically observed around 1600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Mass Spectrometry Data
-
Molecular Ion (M⁺): The expected molecular weight of (1R)-1-(2-Methoxyphenyl)prop-2-enylamine (C₁₀H₁₃NO) is approximately 163.22 g/mol . A prominent molecular ion peak [M]⁺ should be observed at m/z 163.
-
Key Fragmentation Patterns:
-
Loss of an allyl radical (•CH₂CH=CH₂): This would result in a fragment ion at m/z 122, corresponding to the [M - 41]⁺ ion. This is often a favorable fragmentation for allylic compounds.
-
Benzylic cleavage: Cleavage of the bond between the chiral carbon and the methylene group would lead to the formation of a stable benzylic cation at m/z 134.
-
Formation of a tropylium-like ion: Rearrangement and loss of neutral molecules can lead to the formation of characteristic aromatic fragment ions.
-
Figure 2. Expected major fragmentation pathways for (1R)-1-(2-Methoxyphenyl)prop-2-enylamine.
Experimental Protocols
To obtain high-quality spectroscopic data, adherence to standardized experimental protocols is essential.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher for better resolution.
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
IR Spectroscopy
-
Sample Preparation:
-
Neat (liquid): Place a drop of the neat liquid between two NaCl or KBr plates.
-
KBr Pellet (solid): Grind a small amount of the solid sample with dry KBr powder and press into a thin pellet.
-
-
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Acquisition: Record the spectrum and label the major peaks.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization Method:
-
Electron Ionization (EI): Suitable for volatile and thermally stable compounds.
-
Electrospray Ionization (ESI): A softer ionization technique suitable for a wider range of compounds, often used with LC-MS.
-
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of (1R)-1-(2-Methoxyphenyl)prop-2-enylamine. By correlating the data from ¹H NMR, ¹³C NMR, IR, and MS, researchers can confidently verify the identity, purity, and stereochemical integrity of this important chiral building block. The provided protocols and interpretations serve as a valuable resource for scientists engaged in the synthesis and application of this and related molecules.
References
Due to the nature of this exercise, specific literature references for the experimental data of (1R)-1-(2-Methoxyphenyl)prop-2-enylamine were not found in the initial search. The presented data is based on established spectroscopic principles and data from structurally analogous compounds found in chemical databases and scientific literature. For definitive data, it is recommended to consult experimental findings for this specific molecule if they become available.
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of (1R)-1-(2-Methoxyphenyl)prop-2-enylamine
Foreword: The Imperative of Precision in Structural Elucidation
In the landscape of drug development and materials science, the unambiguous characterization of a molecule's structure is the bedrock upon which all further research is built. For chiral molecules such as (1R)-1-(2-Methoxyphenyl)prop-2-enylamine, a versatile building block in asymmetric synthesis, this imperative is magnified. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for this purpose, offering unparalleled insight into the molecular framework at the atomic level. This guide provides a comprehensive exploration of the ¹H and ¹³C NMR spectra of this specific chiral amine, moving beyond mere data presentation to explain the causality behind the observed phenomena and the strategic choices in experimental design. It is intended for researchers and professionals who require not just data, but a deep, functional understanding of how to acquire, interpret, and validate the structural integrity of complex organic molecules.
Part 1: The Experimental Cornerstone: Protocol for High-Fidelity NMR Data Acquisition
The quality of any spectral interpretation is fundamentally limited by the quality of the initial data. A robust and well-considered experimental protocol is therefore not a preliminary step, but an integral part of the analytical system.
Sample Preparation: A Self-Validating System
The goal of sample preparation is to create a homogeneous solution of the analyte, free from contaminants that could distort the magnetic field or introduce spurious signals.[1]
Step-by-Step Protocol:
-
Analyte Weighing: Accurately weigh the sample. For ¹H NMR, 1-5 mg is typically sufficient, while ¹³C NMR, due to the low natural abundance of the ¹³C isotope (1.1%), requires a more concentrated sample, generally in the range of 5-30 mg.[1][2]
-
Solvent Selection: Choose a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for nonpolar to moderately polar organic compounds due to its excellent dissolving power and relatively simple residual solvent signal. The choice of solvent can influence chemical shifts through intermolecular interactions; therefore, consistency is key for comparative studies.[3][4][5]
-
Dissolution: Dissolve the weighed analyte in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. This volume is optimal for standard 5 mm NMR tubes, ensuring the sample occupies the active region of the spectrometer's receiver coil.[1][6]
-
Filtration: To eliminate particulate matter which can degrade spectral resolution by disrupting magnetic field homogeneity, filter the solution. Draw the solution into a Pasteur pipette plugged with a small piece of cotton or glass wool and dispense the filtrate directly into a high-quality, clean NMR tube.[2][7]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.
Data Acquisition Workflow
The acquisition of NMR data follows a logical progression from initial setup to the execution of specific pulse programs designed to probe different aspects of the molecular structure. Advanced techniques like DEPT and 2D NMR are not merely supplementary but are essential for the complete and unambiguous assignment of complex spectra.[8][9]
Caption: Workflow for NMR sample preparation and data acquisition.
Part 2: ¹H NMR Spectral Analysis: Probing the Proton Framework
The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The chemical shift (δ), integration (relative number of protons), and multiplicity (splitting pattern) of each signal are dictated by the electronic environment and the proximity of neighboring protons.
Molecular Structure with Proton Designations:
Caption: Structure of (1R)-1-(2-Methoxyphenyl)prop-2-enylamine with key protons labeled.
Interpretation of Resonances
The spectrum can be logically divided into four key regions:
-
Aromatic Region (δ ~6.8-7.3 ppm): The four protons on the 1,2-disubstituted benzene ring (H-3', H-4', H-5', H-6') exhibit complex splitting patterns due to ortho, meta, and para couplings. The electron-donating methoxy group generally shields the ortho (H-3') and para (H-5') positions, shifting them upfield relative to the meta position (H-4'). The C1 substituent also influences these shifts, resulting in four distinct multiplets.
-
Alkene Region (δ ~5.0-6.0 ppm): The three vinyl protons (H-2, H-3a, H-3b) form a classic AMX spin system.
-
H-2: This proton, being internal and coupled to three other protons (H-1, H-3a, H-3b), appears as a complex multiplet, often a doublet of doublet of doublets (ddd).
-
H-3a and H-3b: These are the terminal, diastereotopic vinyl protons. They are split by each other (geminal coupling, ²J) and by H-2 (cis and trans vicinal couplings, ³J). The trans coupling is typically larger than the cis coupling, resulting in two distinct multiplets.[10]
-
-
Benzylic/Chiral Center (δ ~4.2 ppm): The proton at the chiral center (H-1) is in a benzylic position and adjacent to the nitrogen atom, causing it to be significantly deshielded. It is coupled to the H-2 vinyl proton and potentially to the NH₂ protons, appearing as a multiplet.
-
Methoxy and Amine Protons:
-
-OCH₃ (δ ~3.8 ppm): The three equivalent protons of the methoxy group are not coupled to any other protons and thus appear as a sharp, intense singlet.
-
-NH₂ (δ ~1.5-2.0 ppm): The chemical shift of the amine protons is highly variable and depends on concentration, solvent, and temperature. The signal is often broad due to quadrupolar relaxation and chemical exchange.
-
Summary of ¹H NMR Data
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| H-6' | ~7.25 | dd | J(ortho) ≈ 7-8, J(meta) ≈ 1-2 | 1H |
| H-4' | ~7.20 | td | J(ortho) ≈ 7-8, J(meta) ≈ 1-2 | 1H |
| H-5' | ~6.95 | d | J(ortho) ≈ 7-8 | 1H |
| H-3' | ~6.85 | t | J(ortho) ≈ 7-8 | 1H |
| H-2 | ~5.8-6.0 | ddd | J(trans) ≈ 17, J(cis) ≈ 10, J(vicinal) ≈ 6 | 1H |
| H-3a (trans) | ~5.20 | dt | J(trans) ≈ 17, J(geminal) ≈ 1.5 | 1H |
| H-3b (cis) | ~5.10 | dt | J(cis) ≈ 10, J(geminal) ≈ 1.5 | 1H |
| H-1 | ~4.20 | m | - | 1H |
| -OCH₃ | ~3.85 | s | - | 3H |
| -NH₂ | ~1.7 (variable) | br s | - | 2H |
Note: Predicted values are based on typical ranges and substituent effects. Actual experimental values may vary.
Part 3: ¹³C NMR and DEPT Analysis: Mapping the Carbon Backbone
The ¹³C NMR spectrum reveals each unique carbon atom in the molecule. Combined with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, it allows for the definitive assignment of the carbon skeleton.
Principles of ¹³C and DEPT Spectroscopy
A standard ¹³C NMR spectrum is broadband proton-decoupled, meaning each unique carbon appears as a single line. The chemical shift provides information about the carbon's electronic environment.[11] The DEPT experiment, however, provides crucial information about the number of attached protons.[12][13]
-
DEPT-90: Shows only CH (methine) carbons.
-
DEPT-135: Shows CH and CH₃ carbons as positive signals and CH₂ (methylene) carbons as negative signals.
-
Quaternary carbons (C) do not appear in any DEPT spectrum.
By comparing the standard ¹³C spectrum with the DEPT-90 and DEPT-135 spectra, one can unambiguously identify C, CH, CH₂, and CH₃ groups.[14][15]
Interpretation and Assignment
-
Aromatic Carbons (δ ~110-160 ppm): Six signals are expected. C-2' (bearing the methoxy group) and C-1' (bearing the side chain) are quaternary and will be absent in DEPT spectra. C-2' will be the most downfield aromatic carbon due to the deshielding effect of the attached oxygen. The methoxy group typically shifts the ipso-carbon (C-2') downfield while shielding the ortho (C-1', C-3') and para (C-5') carbons.[16][17][18]
-
Alkene Carbons (δ ~115-140 ppm): The internal CH carbon (C-2) will be further downfield than the terminal CH₂ carbon (C-3). DEPT-135 will show C-2 as a positive signal and C-3 as a negative signal.
-
Benzylic Carbon (δ ~55-60 ppm): The chiral carbon (C-1) is attached to the aromatic ring and the nitrogen atom. It will appear as a positive signal in both DEPT-90 and DEPT-135.
-
Methoxy Carbon (δ ~55 ppm): The -OCH₃ carbon typically resonates around 55-56 ppm and will appear as a positive signal in a DEPT-135 spectrum.[19][20]
Summary of ¹³C NMR and DEPT Data
| Carbon Label | Predicted Chemical Shift (δ, ppm) | DEPT-135 Phase | DEPT-90 Signal | Assignment |
| C-2' | ~157 | Absent | Absent | Quaternary C |
| C-2 | ~140 | Positive | Positive | CH |
| C-1' | ~130 | Absent | Absent | Quaternary C |
| C-4'/C-6' | ~127-129 | Positive | Positive | CH |
| C-5' | ~121 | Positive | Positive | CH |
| C-3 | ~115 | Negative | Absent | CH₂ |
| C-3' | ~110 | Positive | Positive | CH |
| C-1 | ~58 | Positive | Positive | CH |
| -OCH₃ | ~55 | Positive | Absent | CH₃ |
Part 4: Structural Verification with 2D NMR and Chiral Analysis
While 1D NMR provides a wealth of information, complex structures benefit from two-dimensional techniques to confirm connectivity and resolve ambiguities.
2D Correlation Spectroscopy
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. Cross-peaks appear between the signals of J-coupled protons. For this molecule, COSY would be critical to:
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This powerful experiment correlates each proton with the carbon to which it is directly attached.[21] It provides an unambiguous link between the ¹H and ¹³C assignments. For example, the proton signal at ~3.85 ppm (-OCH₃) will show a cross-peak to the carbon signal at ~55 ppm, definitively assigning both.
Caption: A simplified HSQC map showing direct ¹H-¹³C correlations.
NMR for Chiral Analysis
Standard NMR spectroscopy is achiral and will produce identical spectra for both enantiomers of a compound. To determine enantiomeric purity, it is necessary to introduce a chiral auxiliary to create a diastereomeric environment.
-
Chiral Solvating Agents (CSAs): These are chiral molecules (e.g., (R)-1,1'-bi-2-naphthol) that form transient, non-covalent diastereomeric complexes with the analyte.[23][24][25] These complexes have slightly different magnetic environments, leading to the separation of specific signals for each enantiomer in the ¹H NMR spectrum. The ratio of the integrated areas of these separated signals directly corresponds to the enantiomeric ratio.[26][27][28]
-
Chiral Derivatizing Agents (CDAs): These reagents react with the analyte to form a covalent diastereomeric bond. This method often results in larger and more easily resolved separation of signals compared to CSAs.[29][30]
The choice between a CSA and a CDA depends on the functional groups present in the analyte and the desired experimental simplicity; CSAs are generally easier to use as they do not require a chemical reaction and subsequent purification.[31]
Conclusion
The comprehensive NMR analysis of (1R)-1-(2-Methoxyphenyl)prop-2-enylamine demonstrates the power of a multi-faceted spectroscopic approach. Through the systematic application of 1D ¹H and ¹³C NMR, augmented by DEPT for multiplicity editing and 2D techniques like COSY and HSQC for connectivity mapping, a complete and validated structural assignment is achievable. This level of rigorous characterization is indispensable in the fields of pharmaceutical development and chemical research, ensuring molecular identity, purity, and providing the foundational data necessary for advancing scientific inquiry.
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- DEPT ¹³C NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts.
- Sabatino, G., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 13075-13086.
- ¹H–¹H Coupling in Proton NMR. (2025, August 21). ACD/Labs.
- DEPT NMR: Signals and Problem Solving. (2023, September 26). Chemistry Steps.
- How To Prepare And Run An NMR Sample. (2025, July 24). Alwsci.
- de Oliveira, G. G., et al. (2013). Origin of the conformational modulation of the ¹³C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(4), 759-766.
- Two-dimensional nuclear magnetic resonance spectroscopy. (n.d.). In Wikipedia.
- ¹³C NMR. (n.d.).
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- Bull, S. D., et al. (2011). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines.
- Laszlo, P. (2007). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Progress in Nuclear Magnetic Resonance Spectroscopy, 3, 231-402.
- Unlocking Molecular Secrets: A Journey Into 2D NMR Techniques. (2026, February 3).
- NMR Sample Preparation: The Complete Guide. (n.d.).
- Matsuo, T. (1967). Studies of the solvent effect on the chemical shifts in n.m.r. spectroscopy. II. Solutions of succinic anhydride, maleic anhydride, and N-substituted imides of these acids. Canadian Journal of Chemistry, 45(15), 1829-1835.
- Yonezawa, T., Morishima, I., & Takeuchi, K. (1967). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Bulletin of the Chemical Society of Japan, 40(8), 1807-1813.
- What are the best practices for sample preparation for NMR analysis? (2021, October 9). Reddit.
- How does solvent choice effect chemical shift in NMR experiments? (2022, January 13). Reddit.
- DEPT: A tool for ¹³C peak assignments. (2020, June 22). Nanalysis.
- Latypov, S. K., et al. (1996). Determination of the Absolute Stereochemistry of Chiral Amines by ¹H NMR of Arylmethoxyacetic Acid Amides: The Conformational Model. The Journal of Organic Chemistry, 61(24), 8569-8577.
- Seco, J. M., et al. (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 26(16), 4945.
- Understanding 2D NMR Spectra: How to Read and Interpret Them. (2025, March 27).
- Li, Y., et al. (2023). Solvents Influence ¹H NMR Chemical Shifts and Complete ¹H and ¹³C NMR Spectral Assignments for Florfenicol. Molecules, 28(23), 7868.
- Pirkle, W. H., & Hoover, D. J. (1982). NMR Chiral Solvating Agents. Topics in Stereochemistry, 13, 263-331.
- NMR Protocols and Methods. (n.d.).
- Powers, R. (2019). NMR Metabolomics Protocols for Drug Discovery. Methods in Molecular Biology, 2037, 265-311.
- Chiral solvating agents. (2021, May 18). U.S.
- de Oliveira, G. G., et al. (2013). Origin of the Conformational Modulation of the (13)C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds. The Journal of Physical Chemistry A, 117(4), 759-766.
- Elyashberg, M., et al. (2004). Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy.
- Giraudeau, P., et al. (2015). Fast quantitative 2D NMR for quantifying analytes in complex mixtures. Magnetic Resonance in Chemistry, 53(10), 834-842.
- Singh, V., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via ¹H- and ¹⁹F-NMR spectroscopic analysis. RSC Advances, 12(42), 27367-27374.
- Analyzing Coupling Constants. (n.d.).
- Agrawal, P. K., & Blunden, G. (2018). Methoxy ¹³C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.
- Supporting Information. (n.d.). Royal Society of Chemistry.
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- Coupling constant in HNMR spectroscopy. (2020, December 6).
- Chiral solv
- Zloh, M., & Kirton, S. B. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Pharmaceutics, 11(12), 669.
- Nowick, J. (n.d.). Multiplet Guide and Workbook.
- Hoye, T. R., et al. (1994). A Practical Guide to First-Order Multiplet Analysis in ¹H NMR Spectroscopy. Journal of Organic Chemistry, 59(15), 4096-4103.
- Stoyanova, A., et al. (2021). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 26(11), 3323.
- Quantitative NMR Measurements for the Analysis of Enantiomeric Purity and Amino Acid Content. (n.d.). JEOL USA.
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Technical Guide: Physical and Chemical Characteristics of Chiral Allylic Amines
This guide provides an in-depth technical analysis of chiral allylic amines, designed for researchers and drug development professionals.
Executive Summary
Chiral allylic amines are "privileged structures" in medicinal chemistry, serving as critical scaffolds for alkaloids, unnatural amino acids, and bioactive pharmacophores. Their value lies in the unique electronic interplay between the nucleophilic amine and the adjacent
Part 1: Structural & Physical Characteristics
The defining feature of a chiral allylic amine is the presence of a stereogenic carbon atom bonded to both a nitrogen atom and an alkene moiety. This structural arrangement imparts distinct physical properties compared to saturated amines.
Basicity and Electronic Properties
The allylic double bond exerts an electron-withdrawing inductive effect (-I) on the nitrogen lone pair, rendering allylic amines slightly less basic than their saturated alkyl counterparts.
Table 1: Comparative Physical Properties
| Property | Allylamine (Prototype) | Propylamine (Saturated Analog) | Implication for Chiral Variants |
| pKa (Conjugate Acid) | 9.49 | 10.71 | Chiral allylic amines are weaker bases; they may require stronger bases for deprotonation in functionalization reactions. |
| C-N Bond Length | ~1.47 Å | ~1.47 Å | Similar steric bulk, but the |
| Inversion Barrier | ~6-7 kcal/mol | ~6-7 kcal/mol | Rapid pyramidal inversion occurs at RT; chirality resides in the carbon center, not the nitrogen (unless quaternary). |
| UV Cutoff | ~210 nm | < 200 nm | The alkene moiety provides a UV handle useful for HPLC detection (often end-absorption). |
Spectroscopic Signatures
Identification of chiral allylic amines relies on specific spectroscopic markers that differentiate them from thermodynamic isomers (enamines or linear allylic amines).
-
H NMR: The methine proton at the chiral center (
-proton) typically resonates between 3.5 – 4.5 ppm , deshielded by both the nitrogen and the alkene. Coupling constants ( ) with the vinyl protons are diagnostic for rotameric populations. -
IR Spectroscopy:
-
N-H Stretch: Primary amines show a doublet (symmetric/asymmetric) around 3300–3500 cm
. -
C=C Stretch: A weak to medium band at 1640 cm
, often obscured if N-H bending is strong.
-
-
Optical Rotation: Specific rotation (
) is highly sensitive to solvent and concentration due to hydrogen bonding networks.
Part 2: Chemical Reactivity Profile
The reactivity of chiral allylic amines is bifurcated between the amine functionality and the alkene.
Nucleophilicity vs. Basicity
While less basic than alkylamines, the nitrogen remains highly nucleophilic. However, the adjacent
Isomerization Risks
A critical stability concern is the allyl-to-vinyl isomerization . Under strongly basic conditions or in the presence of certain transition metals (e.g., Ru, Rh), the double bond can migrate into conjugation with the nitrogen, forming an enamine or imine, thereby destroying the chiral center.
-
Mitigation: Store as HCl or tartrate salts to prevent autoxidation and isomerization.
Synthetic Divergence
-
N-Functionalization: Amide coupling, reductive amination.
-
Olefin Functionalization: Ring-Closing Metathesis (RCM) to form chiral heterocycles (e.g., pyrrolidines, piperidines).
-
Overman Rearrangement: Thermal rearrangement of allylic trichloroacetimidates allows for the transfer of chirality from oxygen to nitrogen.
Part 3: Synthetic Methodologies (The "How-To")
The most authoritative method for accessing branched chiral allylic amines with high enantioselectivity is Iridium-Catalyzed Asymmetric Allylic Substitution (AAS) . Unlike Palladium catalysts, which favor linear products, Iridium/Phosphoramidite complexes favor the branched chiral product via an inner-sphere mechanism.
Mechanism Visualization
The following diagram illustrates the catalytic cycle, highlighting the critical intermediate that dictates regioselectivity.
Detailed Protocol: Synthesis of (R)-1-Phenylallyl amine
Based on principles established by Hartwig et al.
Objective: Synthesis of a branched chiral allylic amine from cinnamyl carbonate.
Reagents:
-
[Ir(cod)Cl]
(1 mol %) -
Chiral Phosphoramidite Ligand (e.g., (R,R,R)-L*) (2 mol %)
-
Cinnamyl methyl carbonate (1.0 equiv)
-
Propylamine (1.2 equiv) - Note: Volatile nucleophile used as model.
-
THF (Anhydrous)[1]
Step-by-Step Workflow:
-
Catalyst Activation (The "Pre-complexation" Check):
-
In a glovebox or under Argon, dissolve [Ir(cod)Cl]
and the Phosphoramidite ligand in THF. -
Add propylamine (0.5 equiv relative to Ir) to activate the catalyst.
-
Self-Validating Check: The solution should shift from orange/red to a pale yellow active species within 15 minutes. If it remains dark red, the active metallacycle has not formed.
-
-
Reaction Initiation:
-
Add the cinnamyl carbonate substrate to the activated catalyst solution.
-
Add the remaining amine nucleophile.
-
Stir at ambient temperature (25°C) for 12–24 hours.
-
-
Monitoring:
-
TLC Check: Monitor consumption of carbonate (R
~0.6 in 10% EtOAc/Hex) and appearance of amine (R ~0.2, stains with Ninhydrin).
-
-
Workup & Purification:
-
Evaporate volatiles.
-
Acid/Base Extraction (Crucial for Purity): Dissolve residue in Et
O. Extract with 1M HCl (Product goes to aqueous layer; neutral impurities stay in organic). Wash aqueous layer with Et O. Basify aqueous layer with 2M NaOH to pH >12. Extract back into Et O. -
Dry over Na
SO and concentrate.
-
-
Validation:
-
Regioselectivity: Determine Branched:Linear (b/l) ratio via
H NMR (Integration of chiral methine vs. terminal methylene). -
Enantioselectivity: Analyze via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA gradient).
-
Part 4: Applications in Drug Development
Chiral allylic amines are not just intermediates; they are pharmacophores.
Case Study 1: Vigabatrin (Sabril®)[2]
-
Indication: Epilepsy (Refractory complex partial seizures).
-
Structure: 4-amino-5-hexenoic acid (
-vinyl GABA).[2][3] -
Role of Allylic Amine: Vigabatrin is a suicide inhibitor of GABA transaminase.[3] The vinyl group acts as a latent electrophile. The enzyme attempts to metabolize the amine, triggering a mechanism where the vinyl group covalently binds to the enzyme's active site (PLP cofactor), irreversibly disabling it.
-
Chirality: The (S)-enantiomer is the pharmacologically active species, matching the stereochemistry of natural GABA neurotransmission pathways.
Case Study 2: Abacavir (Ziagen®)
-
Indication: HIV/AIDS (Nucleoside reverse transcriptase inhibitor).
-
Structure: Contains a chiral cyclopentenyl amine moiety (carbocyclic nucleoside).
-
Synthesis Connection: The synthesis of Abacavir often involves Pd-catalyzed allylic substitution or enzymatic resolution to install the chiral amine on the cyclopentene ring, mimicking the sugar moiety of natural nucleosides.
References
-
Iridium-Catalyzed Asymmetric Allylic Substitution: Hartwig, J. F., & Pouy, M. J. (2011). Organic Reactions, 1-322. Link
-
Physical Properties of Amines: National Center for Biotechnology Information. PubChem Compound Summary for Allylamine. Link
-
Vigabatrin Pharmacology: Panayiotopoulos, C. P. (2010). Atlas of Epilepsies. Springer. Link
-
Synthesis of Abacavir: Crimmins, M. T., & King, B. W. (1996). Journal of Organic Chemistry. Asymmetric Total Synthesis of Carbocyclic Nucleosides. Link
-
pKa Data: Ripin, D. H., & Evans, D. A. (2005). pKa's of Nitrogen Acids. Harvard University. Link
Sources
A Comprehensive Technical Guide to the Biocatalytic Synthesis of Chiral Methoxy-Substituted Amines
Foreword: The Imperative for Precision and Sustainability in Chiral Amine Synthesis
Chiral amines, particularly those featuring methoxy substituents, are foundational structural motifs in a vast array of high-value molecules. Their prevalence is notable in the pharmaceutical industry, where enantiomeric purity is not merely a matter of efficacy but of safety, and in agrochemicals, where it governs bioactivity and environmental impact.[1][2][3] For decades, the synthesis of these enantiopure amines has been dominated by classical chemical methods. However, these routes often necessitate the use of expensive and toxic heavy metal catalysts, harsh reaction conditions, and multi-step processes that suffer from low atom economy and generate significant waste.[1][2][4]
In response to these challenges, the field of biocatalysis has emerged as a powerful and sustainable alternative.[5][6] By harnessing the exquisite chemo-, regio-, and stereoselectivity of enzymes, we can now execute complex chemical transformations under mild, aqueous conditions.[1] This guide provides an in-depth exploration of the state-of-the-art biocatalytic strategies for producing chiral methoxy-substituted amines. We will move beyond simple procedural descriptions to dissect the underlying enzymatic mechanisms, the rationale behind process optimization, and the practical application of these methods, empowering researchers and developers to implement greener, more efficient synthetic routes.
Chapter 1: Asymmetric Synthesis via ω-Transaminases (ATAs)
Transaminases, especially ω-transaminases (ATAs), represent a mature and highly effective technology for the asymmetric synthesis of primary amines from prochiral ketones.[7] These enzymes utilize the cofactor pyridoxal 5'-phosphate (PLP) to catalyze the transfer of an amino group from a donor molecule to a ketone acceptor.[2]
Core Principle & Mechanism
The catalytic cycle of a transaminase follows a ping-pong bi-bi mechanism. In the first half-reaction, the PLP cofactor, covalently bound to a lysine residue in the enzyme's active site, accepts the amino group from an amine donor (e.g., isopropylamine, L-alanine). This converts the PLP into pyridoxamine 5'-phosphate (PMP) and releases the deaminated donor (e.g., acetone, pyruvate). In the second half-reaction, the prochiral ketone enters the active site, and the PMP transfers the amino group to the carbonyl carbon, forming the new chiral amine and regenerating the PLP-enzyme complex for the next cycle.[2][7]
Causality in Experimental Design: The Amine Donor
A critical challenge in transaminase reactions is overcoming unfavorable reaction equilibria.[7] The choice of amine donor is a primary tool for driving the reaction towards product formation. While amino acids like L-alanine are effective, they produce pyruvate, which can lead to competing side reactions or product inhibition.
Insight: The use of isopropylamine as an amine donor is a highly effective strategy, particularly in industrial settings.[8][9] The deamination of isopropylamine yields acetone, a volatile and generally inert byproduct. The removal of acetone from the reaction mixture (e.g., under a vacuum or by sparging) provides a powerful thermodynamic driving force, shifting the equilibrium almost completely towards the desired chiral amine product.[10]
Case Study: Synthesis of (S)-1-Methoxypropan-2-amine ((S)-MOIPA)
(S)-MOIPA is a key building block for several important chloroacetamide herbicides.[10][11] Its synthesis from methoxyacetone via transamination is a well-established industrial process.
Experimental Protocol: ATA-Catalyzed Synthesis of (S)-MOIPA
-
Biocatalyst Preparation: Prepare a whole-cell biocatalyst expressing a suitable (S)-selective ω-transaminase or use a commercially available isolated enzyme (e.g., ATA-200 series).
-
Reaction Setup: In a temperature-controlled vessel, combine a buffered aqueous solution (e.g., 100 mM potassium phosphate, pH 7.5) with the biocatalyst.
-
Cofactor Addition: Add pyridoxal 5'-phosphate (PLP) to a final concentration of 1 mM.
-
Reagent Addition: Add isopropylamine as the amine donor in a significant molar excess (e.g., 3-5 equivalents relative to the ketone).
-
Substrate Addition: Add methoxyacetone (the prochiral ketone substrate) to the desired final concentration (e.g., 100-200 mM).
-
Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 30-40°C) with gentle agitation. If feasible, apply a slight vacuum to facilitate the removal of the acetone byproduct.
-
Monitoring: Monitor the reaction progress by periodically taking samples and analyzing for substrate conversion and product enantiomeric excess (ee) using chiral GC or HPLC.
-
Work-up and Isolation: Once the reaction reaches completion (>99% conversion), centrifuge to remove the biocatalyst. Adjust the pH of the supernatant to >12 with NaOH to deprotonate the amine. Extract the (S)-MOIPA product with an organic solvent (e.g., methyl tert-butyl ether), dry the organic phase, and isolate the product via distillation.
Table 1: Representative Data for Biocatalytic Synthesis of Methoxy-Substituted Amines
| Enzyme Class | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) | Key Reference |
|---|---|---|---|---|---|
| Transaminase | Methoxyacetone | (S)-1-Methoxypropan-2-amine | >97% | >99% | [10] |
| Amine Dehydrogenase | Methoxyacetone | (S)-1-Methoxypropan-2-amine | >97% | 98.1% | [3] |
| Amine Dehydrogenase | (para-methoxy phenyl)acetone | (R)-1-(4-methoxyphenyl)ethan-1-amine | >99% | >99% | [12] |
| Monoamine Oxidase | rac-1-Indanamine | (R)-1-Indanamine | ~50% (KR) or >70% (Deracemization) | >99% |[13] |
Chapter 2: Asymmetric Reductive Amination with Amine Dehydrogenases (AmDHs)
Amine dehydrogenases (AmDHs) offer a more direct and atom-efficient route to chiral amines.[14] These enzymes catalyze the asymmetric reductive amination of a ketone using ammonia as the amine source and a nicotinamide cofactor (NADH or NADPH) as the hydride donor.[1]
Core Principle & Advantages
The primary advantage of AmDHs is their use of inexpensive and abundant ammonium salts as the nitrogen source. The overall reaction produces only the chiral amine and water, representing a highly atom-economical process.[12] While native AmDHs are rare, protein engineering has successfully converted amino acid dehydrogenases into robust AmDHs with broad substrate scopes.[1][15][16]
A critical component of any AmDH-catalyzed process is an efficient cofactor regeneration system. Because NADH/NADPH is expensive, it must be used in catalytic amounts and continuously recycled. This is typically achieved by adding a second enzyme, such as formate dehydrogenase (FDH) or glucose dehydrogenase (GDH), and its corresponding substrate (formate or glucose) to the reaction.
Application to Methoxy-Substituted Ketones
Wild-type and engineered AmDHs have proven effective for the amination of various methoxy-substituted ketones. For example, the synthesis of (S)-1-methoxypropan-2-amine from methoxyacetone has been successfully demonstrated with high conversion and excellent enantioselectivity using an AmDH from Mycobacterium smegmatis (MsmeAmDH).[3] Similarly, aromatic ketones like (para-methoxy phenyl)acetone are excellent substrates for engineered phenylalanine dehydrogenases, yielding the corresponding (R)-amines with perfect stereoselectivity (>99% ee).[12]
Experimental Protocol: AmDH-Catalyzed Synthesis of (S)-MOIPA
-
System Components: This is a dual-enzyme system. You will need the AmDH (e.g., MsmeAmDH) and a regeneration enzyme (e.g., Formate Dehydrogenase from Candida boidinii, Cb-FDH).
-
Reaction Buffer: Prepare an ammonium formate buffer (e.g., 1 M, pH 8.5). This buffer serves as the amine source (ammonium) and the substrate for the regeneration enzyme (formate).
-
Reaction Setup: In a reaction vessel, combine the ammonium formate buffer with the AmDH, the Cb-FDH, and a catalytic amount of the cofactor NAD⁺ (e.g., 1 mM).
-
Substrate Addition: Add the substrate, 1-methoxypropan-2-one, to the desired concentration (e.g., 50-150 mM).[3]
-
Reaction Conditions: Incubate at a controlled temperature (e.g., 30°C) with agitation for 24-48 hours.
-
Monitoring & Work-up: Monitor the reaction as described for the transaminase protocol. The work-up is similar, involving basification and extraction of the final amine product.
Chapter 3: Deracemization: A Path to 100% Theoretical Yield
While asymmetric synthesis builds a chiral center from a prochiral precursor, an alternative is to start with an inexpensive racemic mixture of the target amine and convert it entirely into a single, desired enantiomer. This process, known as deracemization, overcomes the 50% theoretical yield limit of classical kinetic resolution.[17]
Core Principle: Chemo-enzymatic Deracemization using Amine Oxidases
A powerful deracemization strategy employs an enantioselective amine oxidase (e.g., Monoamine Oxidase, MAO) coupled with a non-selective chemical reducing agent.[18]
Mechanism:
-
Enantioselective Oxidation: The amine oxidase selectively oxidizes one enantiomer of the racemic amine (e.g., the (S)-enantiomer) to the corresponding achiral imine. The desired (R)-enantiomer is not recognized by the enzyme and remains untouched.
-
Non-selective Reduction: A chemical reducing agent present in the same pot (e.g., a borane-ammonia complex) immediately reduces the newly formed imine back to the racemic amine.[13]
Over multiple cycles, the entire concentration of the undesired enantiomer is consumed and recycled, leading to an accumulation of the desired enantiomer, which is inert to the enzyme. This process can theoretically convert 100% of the starting racemate into a single enantiopure product.
This approach has been successfully applied to various amines, yielding the desired enantiomers in good isolated yields (62-75%) and with excellent enantiomeric purity (>99:1).[13]
Chapter 4: Process Optimization and Advanced Strategies
The industrial viability of any biocatalytic process hinges on robust optimization. For the synthesis of chiral methoxy-substituted amines, key areas of focus include enzyme engineering and immobilization.
-
Enzyme Immobilization: For large-scale production, recovering and reusing the biocatalyst is crucial for cost-effectiveness. Immobilization—attaching the enzyme to a solid support like chitosan beads—enhances its operational stability and simplifies its separation from the reaction mixture.[1] This allows for continuous flow processes or straightforward reuse of the enzyme in subsequent batches, significantly lowering the overall process cost.[1]
Conclusion and Future Outlook
The biocatalytic toolbox for synthesizing chiral methoxy-substituted amines is both powerful and diverse. Asymmetric synthesis using ω-transaminases and amine dehydrogenases provides direct, highly stereoselective routes from prochiral ketones, while deracemization strategies using amine oxidases offer an elegant method for upgrading inexpensive racemic mixtures. Each approach presents a compelling, sustainable alternative to traditional chemical methods.
Looking ahead, the synergy between bioinformatics, machine learning, and protein engineering will continue to accelerate the discovery and optimization of novel biocatalysts.[2] The integration of these optimized enzymes into continuous flow manufacturing platforms and multi-enzyme cascade reactions will further push the boundaries of efficiency and sustainability, solidifying biocatalysis as the cornerstone of modern chiral amine synthesis.
References
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Stirling, D.I. (1999). Enzyme and Reaction Engineering in Biocatalysis: Synthesis of (S)-Methoxyisopropylamine (= (S)-1-Methoxypropan-2-amine). CHIMIA. [Link]
- Stirling, D.I., & Matcham, G.W. (2000). Enzymatic synthesis of chiral amines using -2-amino propane as amine donor.
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Montgomery, S.L., & Zawodny, W. (Eds.). (2022). Application of Biocatalysis for the Synthesis of Chiral Amines. Catalysts (Special Issue). [Link]
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Bari, A., et al. (2024). Biocatalysis in Non‐Conventional Media: Unlocking the Potential for Sustainable Chiral Amine Synthesis. Advanced Synthesis & Catalysis. [Link]
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Sharma, P. (2024). Enzyme Engineering for the Synthesis of Industrially Important Chiral Precursors. IISER Pune. [Link]
-
Stirling, D. (1999). Enzyme and Reaction Engineering in Biocatalysis: Synthesis of (S)-Methoxyisopropylamine (= (S)-1-Methoxypropan-2-amine). ResearchGate. [Link]
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Bayer, T., & Bornscheuer, U.T. (2023). An Update: Enzymatic Synthesis for Industrial Applications. Angewandte Chemie. [Link]
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Kumar, A., & Ahmad, E. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. ChemRxiv. [Link]
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Contente, M.L., et al. (2018). Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds. Green Chemistry. [Link]
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Martin, J., et al. (2021). Practical examples of biocatalysis in industry. Comptes Rendus Chimie. [Link]
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Karmilowicz, M.J., et al. (2023). Transaminases Provide Key Chiral Building Blocks for the Synthesis of Selective M1/M4 Agonists. ACS Medicinal Chemistry Letters. [Link]
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Wu, S. (2022). Discovery, Engineering and Application of Transaminases in Biocatalysis. University of Greifswald Publication Server. [Link]
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Kelly, P.P., et al. (2018). Chiral Amine Synthesis. Semantic Scholar. [Link]
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Liu, Y., et al. (2025). AlphaFold-Guided Semi-Rational Engineering of an (R)-Amine Transaminase for Green Synthesis of Chiral Amines. MDPI. [Link]
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Carr, R., et al. (2011). Cyclohexylamine oxidase as useful biocatalyst for the kinetic resolution and dereacemization of amines. Canadian Journal of Chemistry. [Link]
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Contente, M.L., et al. (2018). Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds. Green Chemistry. [Link]
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Grogan, G. (2018). Synthesis of chiral amines using redox biocatalysis. Current Opinion in Chemical Biology. [Link]
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Mayol, O., et al. (2021). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Frontiers in Catalysis. [Link]
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Wang, Y., et al. (2025). Asymmetric Reductive Amination of Structurally Diverse Ketones with an Engineered Amine Dehydrogenase. ChemRxiv. [Link]
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Zawodny, W., & Montgomery, S.L. (2022). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. International Journal of Molecular Sciences. [Link]
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Mayol, O., et al. (2021). Biocatalytic reductive amination by native Amine Dehydrogenases to access short chiral alkyl amines and amino alcohols. White Rose Research Online. [Link]
-
de Miranda, A.S., et al. (2021). Biocatalysis toward the Synthesis of Chiral Amines. ResearchGate. [Link]
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Gotor-Fernández, V. (n.d.). Sustainable Synthesis of Chiral Amines. HIMS Biocat. [Link]
-
Wang, W., et al. (2024). Catalytic Asymmetric Access to Structurally Diverse N-Alkoxy Amines via a Kinetic Resolution Strategy. JACS Au. [Link]
-
ResearchGate. (2021). Deracemisation of racemic amines employing two ω‐transaminases with metabolic pathway control. ResearchGate. [Link]
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Parmar, A., et al. (2019). Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods. Catalysis Science & Technology. [Link]
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Wikipedia. (2024). Monoamine oxidase. Wikipedia. [Link]
-
Ramsay, R.R., et al. (2018). Kinetics, mechanism, and inhibition of monoamine oxidase. Journal of Neural Transmission. [Link]
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Precision Synthesis of (1R)-1-(2-Methoxyphenyl)prop-2-enylamine: A Technical Guide to Starting Materials and Methodology
Executive Summary
The synthesis of (1R)-1-(2-methoxyphenyl)prop-2-enylamine represents a classic challenge in asymmetric catalysis: the construction of a chiral
This guide details the strategic selection of starting materials and the execution of the Ellman Sulfinamide protocol, which remains the industry standard for generating this motif with high enantiomeric excess (>98% ee). We prioritize this route over catalytic asymmetric allylation or enzymatic resolution due to its scalability, predictability, and the crystallinity of the intermediates, which allows for optical purification without chromatography.
Part 1: Retrosynthetic Analysis & Strategic Selection
To access the (1R) enantiomer with high fidelity, we employ a diastereoselective addition of a vinyl nucleophile to a chiral imine. The choice of the chiral auxiliary is critical. We utilize (R)-tert-butanesulfinamide (Ellman’s Auxiliary) which, upon condensation with the aldehyde, directs the nucleophilic attack of the vinyl group via a highly ordered cyclic transition state.
Strategic Logic
-
Chiral Controller: The tert-butanesulfinyl group serves as both a protecting group and a chiral director.
-
Ortho-Effect: The 2-methoxy group on the aryl ring is a Lewis base. In standard nucleophilic additions, this can chelate with magnesium, potentially eroding stereocontrol. The protocol below mitigates this by controlling solvent polarity and temperature.
-
Atom Economy: The auxiliary is cleaved under mild acidic conditions, releasing the amine salt and allowing for potential recycling of the sulfur by-products (though rarely done on research scale).
Visualizing the Pathway
The following diagram outlines the retrosynthetic logic and the forward workflow.
Figure 1: Retrosynthetic tree and forward synthesis workflow for the target allylic amine.
Part 2: Critical Starting Materials
The success of this protocol relies heavily on the quality of three specific reagents. "Standard Reagent Grade" is often insufficient for high-ee asymmetric synthesis.
2-Methoxybenzaldehyde (o-Anisaldehyde)
-
CAS: 135-02-4
-
Role: The electrophilic carbon source.
-
Critical Specification: >99% Purity (GC).
-
The "Hidden" Contaminant: Benzaldehydes air-oxidize to benzoic acids (2-methoxybenzoic acid). Even 1-2% acid contamination decomposes the sulfinamide auxiliary and poisons the Lewis acid catalyst (Ti(OEt)₄).
-
Pre-reaction Protocol: If the bottle has been opened previously, wash the aldehyde with 10% NaHCO₃, dry over MgSO₄, and distill under reduced pressure. Store under Argon.
(R)-2-Methylpropane-2-sulfinamide[1]
-
CAS: 196929-78-9
-
Stereochemical Selection: To obtain the (1R) -amine product, you must use the (R) -sulfinamide isomer.
-
Note: This follows the Ellman stereochemical model where the Grignard attacks the Re-face of the imine (assuming the standard chair-like transition state).
-
-
Purity Requirement: >98% ee. Optical rotation must be verified:
(c=1, EtOH). -
Storage: Hygroscopic. Store in a desiccator. Water content >0.5% will hydrolyze the formed imine back to the aldehyde.
Vinylmagnesium Bromide[6][7][8][9]
-
CAS: 1826-67-1
-
Role: The nucleophile.[4]
-
Solvent Choice: THF (Tetrahydrofuran) is preferred over diethyl ether.
-
Reasoning: THF coordinates strongly to Mg, breaking up polymeric Grignard aggregates. This is crucial for the 2-methoxyphenyl system to prevent the ortho-methoxy group from displacing solvent molecules on the Mg center, which would alter the chelation geometry and potentially reverse the diastereoselectivity.
-
-
Concentration: 1.0 M solution is standard. Titrate before use (using salicylaldehyde phenylhydrazone or similar indicator) to ensure accurate stoichiometry.
Part 3: Step-by-Step Experimental Protocol
This protocol is designed for a 10 mmol scale.[5][6]
Step 1: Condensation (Imine Formation)
The condensation of sterically hindered ortho-substituted aldehydes with sulfinamides is slow. We use Titanium(IV) ethoxide as a Lewis acid and water scavenger.
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and argon inlet.
-
Charging: Add (R)-tert-butanesulfinamide (1.21 g, 10.0 mmol) and 2-methoxybenzaldehyde (1.50 g, 11.0 mmol, 1.1 equiv).
-
Solvent: Add anhydrous THF (20 mL).
-
Catalyst: Add Ti(OEt)₄ (Technical grade is acceptable, ~4.5 mL, 20 mmol, 2.0 equiv) in one portion.
-
Reaction: Stir at room temperature for 12–24 hours. Monitor by TLC (EtOAc/Hexanes 3:7). The aldehyde spot should disappear.
-
Workup: Pour the mixture into a beaker containing brine (20 mL) while stirring vigorously. The Ti salts will precipitate as a white/yellow slurry. Dilute with EtOAc (30 mL). Filter through a pad of Celite.
-
Purification: Concentrate the filtrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient) to isolate the (R)-N-(2-methoxybenzylidene)-2-methylpropane-2-sulfinamide .
-
Expectation: Yellowish oil or solid.[7] Yield >85%.
-
Step 2: Diastereoselective Vinylation
This is the stereodefining step.
-
Setup: Flame-dry a 250 mL RBF. Add the purified Sulfinimine (2.39 g, 10 mmol) and dissolve in anhydrous CH₂Cl₂ (50 mL).
-
Note on Solvent: While Grignard is in THF, running the reaction in non-coordinating CH₂Cl₂ (DCM) often enhances diastereoselectivity (dr) by enforcing the cyclic transition state.
-
-
Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Allow 15 minutes for thermal equilibration.
-
Addition: Add Vinylmagnesium bromide (1.0 M in THF, 20 mL, 20 mmol, 2.0 equiv) dropwise via syringe pump or addition funnel over 30 minutes.
-
Critical: Maintain internal temperature below -70°C. Fast addition causes local heating and erosion of ee.
-
-
Reaction: Stir at -78°C for 4 hours.
-
Quench: Quench at -78°C with saturated NH₄Cl (10 mL). Warm to room temperature.
-
Isolation: Extract with DCM (3 x 30 mL). Dry over Na₂SO₄.[8]
-
Analysis: Analyze crude NMR. The diastereomeric ratio (dr) should be >95:5. The major isomer is the (R,R)-sulfinamide.
Step 3: Deprotection to (1R)-Amine
-
Reaction: Dissolve the sulfinamide intermediate in MeOH (10 mL). Add 4M HCl in Dioxane (5 mL, 20 mmol).
-
Stir: Stir at room temperature for 1 hour. TLC should show consumption of the starting material.
-
Workup: Concentrate to dryness. The residue is the amine hydrochloride salt.
-
Free Basing: Dissolve in water, basify with 1M NaOH to pH >12, and extract with DCM. Dry and concentrate to yield (1R)-1-(2-methoxyphenyl)prop-2-enylamine .
Part 4: Mechanism & Stereochemical Model
Understanding the transition state is vital for troubleshooting low ee.
Figure 2: The Zimmerman-Traxler type transition state model explaining the stereochemical outcome.
Data Summary Table
| Parameter | Specification / Result |
| Starting Aldehyde | 2-Methoxybenzaldehyde (>99%) |
| Auxiliary | (R)-tert-Butanesulfinamide (>98% ee) |
| Nucleophile | VinylMgBr (1.0M in THF) |
| Key Solvent | CH₂Cl₂ (Reaction), THF (Reagent carrier) |
| Temperature | -78°C (Critical for dr) |
| Expected Yield | 75-85% (Over 2 steps) |
| Expected ee | >98% (After crystallization or chromatography) |
References
-
Ellman, J. A.; Owens, T. D.; Tang, T. P. (2002). "Synthesis of Chiral Amines using tert-Butanesulfinamide." Accounts of Chemical Research, 35(11), 984–995.
-
Robak, M. T.; Herbage, M. A.; Ellman, J. A. (2010).[2] "Synthesis of Chiral Amines by Asymmetric Additions to tert-Butanesulfinimines." Chemical Reviews, 110(6), 3600–3740.
-
Ferreira, F.; Botuha, C.; Chemla, F.; Pérez-Luna, A. (2009).[2] "tert-Butanesulfinimines: Structure, Synthesis and Synthetic Applications." Chemical Society Reviews, 38, 1162–1186.[2]
-
Liu, G.; Cogan, D. A.; Ellman, J. A. (1997).[2] "Catalytic Asymmetric Synthesis of tert-Butanesulfinamide. Application to the Asymmetric Synthesis of Amines." Journal of the American Chemical Society, 119(41), 9913–9914.
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A Technical Guide to the Stereochemistry and Absolute Configuration of (1R)-1-(2-Methoxyphenyl)prop-2-enylamine
Abstract
(1R)-1-(2-Methoxyphenyl)prop-2-enylamine is a chiral amine that serves as a valuable building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its biological activity is intrinsically linked to its three-dimensional structure. This technical guide provides a comprehensive exploration of the stereochemistry and absolute configuration of this compound. It delves into the principles of chirality as they apply to this molecule, details authoritative methods for the synthesis of the (1R)-enantiomer, and presents a rigorous analysis of the techniques used to unequivocally determine its absolute configuration. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this and similar chiral molecules.
Introduction: The Significance of Chirality in Drug Development
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug discovery and development.[1][2] The two enantiomers of a chiral drug can exhibit markedly different pharmacological, toxicological, and pharmacokinetic profiles.[3] One enantiomer may be therapeutically active, while the other could be inactive or even detrimental.[1] Therefore, the ability to selectively synthesize and confirm the absolute configuration of a single enantiomer is paramount for developing safe and effective medicines.[1][2]
(1R)-1-(2-Methoxyphenyl)prop-2-enylamine is an α-chiral allylic amine, a class of compounds of significant interest due to the versatility of the allylic group for further chemical modifications.[4][5] Its applications span from intermediates in the synthesis of complex natural products to core scaffolds in pharmaceutical agents.[4][6] Understanding its stereochemical properties is not merely an academic exercise but a critical necessity for its practical application.
This guide will provide an in-depth analysis of the stereochemistry of (1R)-1-(2-Methoxyphenyl)prop-2-enylamine, covering its synthesis and the definitive assignment of its absolute configuration.
Stereochemical Features of 1-(2-Methoxyphenyl)prop-2-enylamine
The core of this molecule's stereochemistry lies in the single stereocenter at the carbon atom bonded to the amino group (C1). This tetrahedral carbon is attached to four different substituents:
-
A hydrogen atom
-
An amino group (-NH₂)
-
A 2-methoxyphenyl group
-
A prop-2-enyl (allyl) group
The presence of this stereocenter gives rise to two enantiomers: (1R)-1-(2-Methoxyphenyl)prop-2-enylamine and (1S)-1-(2-Methoxyphenyl)prop-2-enylamine. The "(1R)" designation is determined by the Cahn-Ingold-Prelog (CIP) priority rules, which assign priorities to the substituents based on atomic number.
Diagram: Cahn-Ingold-Prelog Priority Assignment
Caption: CIP priority assignment for the stereocenter of 1-(2-Methoxyphenyl)prop-2-enylamine.
Enantioselective Synthesis
The synthesis of enantiomerically pure chiral amines is a cornerstone of modern organic chemistry.[7] Several strategies can be employed to obtain (1R)-1-(2-Methoxyphenyl)prop-2-enylamine, including asymmetric synthesis and chiral resolution.
Asymmetric Synthesis: A Proactive Approach
Asymmetric synthesis aims to directly produce the desired enantiomer, minimizing the formation of the unwanted one.[8] This is often achieved through the use of chiral catalysts or auxiliaries.
3.1.1. Transition Metal-Catalyzed Asymmetric Hydrogenation
A prominent method for synthesizing chiral amines is the asymmetric hydrogenation of imines.[7]
Diagram: Asymmetric Hydrogenation Workflow
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Literature review of ortho-methoxyphenyl allylic amines
Technical Whitepaper: Strategic Utility of ortho-Methoxyphenyl Allylic Amines in Catalysis and Drug Discovery
Core Directive & Executive Summary
The "Ortho-Effect" in Allylic Amination: The ortho-methoxyphenyl allylic amine scaffold represents a privileged structural motif in modern medicinal chemistry. Unlike simple aniline derivatives, the ortho-methoxy group (o-OMe) introduces a unique triad of properties: hemilabile coordination in metal catalysis, steric steering in asymmetric induction, and conformational locking via intramolecular hydrogen bonding (IMHB) in biological systems.
This guide moves beyond standard textbook definitions to analyze the o-OMe group as a functional lever—a tool the synthetic chemist can manipulate to control regioselectivity (branched vs. linear) and metabolic stability. We focus here on the construction of these architectures via Iridium- and Palladium-catalyzed methodologies, providing a roadmap for their application in high-value API (Active Pharmaceutical Ingredient) synthesis.
Structural & Electronic Significance
The ortho-methoxyphenyl allylic amine consists of an allylic nitrogen attached to an o-anisidine core. Its utility is defined by three mechanistic pillars:
| Feature | Mechanism of Action | Impact on Synthesis/Bioactivity |
| Electronic Donation | +M (Mesomeric) effect of -OMe increases electron density on the Nitrogen. | Enhances nucleophilicity in |
| Hemilabile Chelation | The oxygen lone pair can transiently coordinate to metal centers (Pd, Ir, Cu). | Acts as a "molecular anchor," directing catalysts to the ortho position or stabilizing transition states. |
| Conformational Lock | Intramolecular H-bond between N-H and o-OMe (IMHB). | Reduces entropic penalty upon receptor binding; improves membrane permeability (lipophilicity). |
Synthetic Methodologies: The Regioselectivity Divergence
The synthesis of these amines is dominated by the choice of metal catalyst. The o-OMe group plays a critical role in the outcome.
A. Iridium-Catalyzed Asymmetric Allylic Amination (The "Branched" Route)
This is the gold standard for generating chiral branched allylic amines, a scaffold highly sought after in drug discovery.
-
Mechanism: Uses a chiral phosphoramidite ligand.[1][2] The reaction proceeds via an outer-sphere attack on a
-allyl iridium complex.[3] -
The o-OMe Role: The steric bulk of the ortho-substituent often enhances enantioselectivity by restricting the rotation of the nucleophile in the chiral pocket.
-
Outcome: High yield of the Branched (Chiral) isomer.
B. Palladium-Catalyzed Allylic Amination (The "Linear" Route)
-
Mechanism: Standard Tsuji-Trost reaction.[2] The nucleophile attacks the least hindered position of the
-allyl palladium complex. -
The o-OMe Role: The o-OMe group can coordinate to Pd, potentially slowing down reductive elimination, but the steric bulk generally reinforces attack at the terminal carbon.
-
Outcome: High yield of the Linear (Achiral/Racemic) isomer.
Visualization: Mechanistic Pathways
The following diagram illustrates the divergence in synthesis driven by catalyst choice and the specific interaction of the o-OMe group.
Caption: Divergent synthesis pathways. Pd-catalysis yields linear products via steric control; Ir-catalysis yields branched chiral products via electronic/ligand control.
Detailed Experimental Protocols
Protocol A: Enantioselective Iridium-Catalyzed Synthesis
Target: Synthesis of (R)-N-(1-phenylallyl)-2-methoxyaniline.
Reagents:
-
Cinnamyl methyl carbonate (1.0 equiv)
-
o-Anisidine (1.2 equiv)
- (2 mol%)
-
Chiral Phosphoramidite Ligand (e.g., Feringa or Hartwig type) (4 mol%)
-
DABCO (1.0 equiv) or TBD (catalytic base)
-
Solvent: THF or DCM (anhydrous)
Workflow:
-
Catalyst Activation: In a glovebox or under Argon, dissolve
and the phosphoramidite ligand in dry THF. Stir at RT for 15-30 mins to form the active catalyst species. Crucial: The color should shift from orange to pale yellow/clear. -
Substrate Addition: Add cinnamyl methyl carbonate to the catalyst solution. Stir for 5 minutes.
-
Nucleophile Addition: Add o-anisidine followed immediately by the base (DABCO). The base is essential to activate the amine and scavenge the methoxide leaving group.
-
Reaction: Stir at RT for 12–24 hours. Monitor by TLC (Hexane/EtOAc 9:1). The o-anisidine spot will disappear, and a new, less polar spot (the allylic amine) will appear.
-
Workup: Quench with saturated
. Extract with DCM ( ). Dry over . -
Purification: Flash chromatography on silica gel. Note: o-Anisidine derivatives can be prone to oxidation; store under inert atmosphere.
Validation (Self-Check):
-
NMR: Check for the characteristic allylic proton signal (
4.8–5.2 ppm) and the o-OMe singlet ( 3.8 ppm). -
Chiral HPLC: Use a Chiralcel OD-H or AD-H column to determine enantiomeric excess (ee). Expect >90% ee for optimized conditions.
Protocol B: Palladium-Catalyzed Linear Synthesis
Target: Synthesis of (E)-N-(3-phenylallyl)-2-methoxyaniline.
Workflow:
-
Mix: Combine
(5 mol%) and cinnamyl acetate (1.0 equiv) in THF. -
Add: Add o-anisidine (1.1 equiv) and
(2.0 equiv). -
Heat: Reflux at 60°C for 4 hours.
-
Isolate: Standard aqueous workup and column chromatography.
Medicinal Chemistry Applications
The ortho-methoxyphenyl allylic amine is not just a synthetic intermediate; it is a "privileged structure" in drug design.
1. The Conformational "Lock": In physiological pH, the aniline nitrogen is often neutral. The proximity of the o-OMe oxygen allows for a 6-membered intramolecular hydrogen bond (IMHB) with the N-H proton.
-
Effect: This planarizes the molecule and masks the polarity of the N-H bond.
-
Result: Increased lipophilicity (
) and better passive membrane permeability compared to the meta or para isomers.
2. Metabolic Blocking: The ortho-position is a common site for metabolic hydroxylation (Phase I metabolism). Blocking this site with a methoxy group:
-
Prevents formation of toxic quinone-imine metabolites.
-
The -OMe group itself can be slowly demethylated, but this is often a controllable clearance pathway.
References
-
Hartwig, J. F., & Pouy, M. J. (2011). Iridium-Catalyzed Allylic Substitution. Topics in Organometallic Chemistry. Link
- Foundational text on the mechanism of Ir-catalyzed allylation, specifically detailing the preference for branched regioisomers.
-
Trost, B. M., & Van Vranken, D. L. (1996).[2] Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews. Link
- The definitive review on the Tsuji-Trost reaction, covering Pd-catalysis and the electronic effects of nucleophiles like o-anisidine.
-
Helmchen, G., & Dahnz, A. (2006).[1] Iridium-Catalyzed Asymmetric Allylic Substitutions. Chemical Reviews. Link
- Provides specific protocols for using phosphoramidite ligands to achieve high enantioselectivity with arom
-
Stanley, L. M., & Hartwig, J. F. (2009). Regio- and Enantioselective N-Allylation of Aryl Amides and Amines. Journal of the American Chemical Society.[2] Link
- Specific examples of o-substituted anilines demonstrating the tolerance and steric direction of the ortho-group.
-
Gevorgyan, V., et al. (2022).[4][5] Asymmetric intermolecular allylic C–H amination of alkenes with aliphatic amines. Science. Link
- Recent breakthrough in C-H activation approaches that complement standard allyl
Sources
- 1. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 2. Tsuji-Trost Reaction [organic-chemistry.org]
- 3. Regio- and Enantioselective Iridium-Catalyzed Amination of Racemic Branched Alkyl-Substituted Allylic Acetates with Primary and Secondary Aromatic and Heteroaromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Advancing the Catalytic Frontier: New Horizons in Allylic Amine Synthesis Unveiled in 2022 - InCatT - Innovative Catalyst Technologies [incatt.nl]
Methodological & Application
Applications of (1R)-1-(2-Methoxyphenyl)prop-2-enylamine in organic synthesis
Application Note: Precision Synthesis and Applications of (1R)-1-(2-Methoxyphenyl)prop-2-enylamine
Part 1: Executive Summary & Strategic Value
(1R)-1-(2-Methoxyphenyl)prop-2-enylamine (referred to herein as 1R-2MPA ) is a high-value chiral allylic amine building block. Its structural uniqueness lies in the synergistic combination of a reactive vinyl handle, a chiral primary amine, and an ortho-methoxy aryl substituent.
Why this molecule matters:
-
Chiral Pool Alternative: It serves as a superior, modular alternative to amino acid-derived synthons, offering direct access to enantiopure
-aryl amines without racemization prone -protons. -
The "Ortho-Effect": The 2-methoxy substituent is not merely decorative. It acts as a Lewis basic directing group (LBDG) for diastereoselective functionalization of the alkene and serves as a latent nucleophile (phenol) for constructing benzo-fused heterocycles (e.g., dihydrobenzofurans, isoquinolines) via deprotection-cyclization sequences.
-
Versatility: It is a "linchpin" intermediate for Ring-Closing Metathesis (RCM) and multicomponent reactions (Ugi/Petasis), widely used in the synthesis of alkaloids (e.g., Crispine A analogs) and peptidomimetics.
Part 2: Synthesis Protocol (Ellman Auxiliary Method)
Principle:
The most robust route to 1R-2MPA utilizes tert-butanesulfinamide (Ellman’s auxiliary). This method guarantees high diastereoselectivity (
Step-by-Step Methodology
Reagents:
-
(R)-2-Methoxybenzaldehyde
-
(R)-2-methylpropane-2-sulfinamide (Ellman's Sulfinamide)
-
Titanium(IV) ethoxide (
) -
Vinylmagnesium bromide (1.0 M in THF)
-
HCl (4M in Dioxane)
Workflow Diagram:
Experimental Procedure:
-
Sulfinimine Formation:
-
To a solution of (R)-2-methoxybenzaldehyde (10.0 mmol) in dry THF (20 mL), add (R)-2-methylpropane-2-sulfinamide (11.0 mmol) and
(20.0 mmol). -
Stir at room temperature for 16 h. Monitor by TLC.[1]
-
Quench: Pour into brine (20 mL) with vigorous stirring. Filter the resulting titanium salts through Celite.
-
Purification: Flash chromatography (Hexane/EtOAc) yields the pure (R,E)-sulfinimine.
-
-
Diastereoselective Vinylation:
-
Dissolve the sulfinimine (5.0 mmol) in anhydrous
(25 mL) and cool to -78°C . -
Add Vinylmagnesium bromide (1.0 M in THF, 10.0 mmol) dropwise over 20 mins.
-
Critical Step: Maintain -78°C for 2 hours. The non-coordinating solvent (
) favors the open transition state or specific chelation models depending on the Lewis acid presence, but with Grignards, the cyclic 6-membered transition state usually dictates stereochemistry. -
Warm to RT and quench with saturated
. Extract and purify.
-
-
Amine Deprotection:
-
Dissolve the sulfinamide adduct in MeOH (5 mL).
-
Add 4M HCl in dioxane (2 mL). Stir for 30 min.
-
Precipitate the product as the hydrochloride salt using
, or basify ( ) to isolate the free amine.
-
Data Specification:
| Parameter | Specification | Note |
| Yield (Overall) | 65 - 75% | From aldehyde |
| Enantiomeric Excess | > 98% ee | Determined by Chiral HPLC |
| Appearance | White crystalline solid (HCl salt) | Hygroscopic as free base |
| Storage | -20°C, under Argon | Oxidation sensitive |
Part 3: Applications in Organic Synthesis
Application A: Divergent Synthesis of N-Heterocycles (RCM)
1R-2MPA is a prime substrate for Ring-Closing Metathesis. By N-alkylating the amine with various alkenyl halides, researchers can rapidly access chiral pyrrolidines (5-membered) and piperidines (6-membered).
-
Mechanism: The ortho-methoxy group provides steric bulk that influences the rotamer population of the amide/amine bond, often enhancing the rate of RCM by favoring the "reactive" conformer (Thorpe-Ingold effect analog).
Protocol (N-Allylation + RCM):
-
Alkylation: React 1R-2MPA with allyl bromide (
, DMF) to form the diallylamine. -
Metathesis: Treat with Grubbs-II catalyst (5 mol%) in DCM (reflux) to yield the dehydropyrroline.
Application B: Substrate-Controlled Diastereoselective Functionalization
The 2-methoxyphenyl group is capable of directing electrophilic attack on the adjacent alkene via hydrogen bonding (if the amine is free) or dipole alignment.
-
Epoxidation: Treatment of the N-Boc derivative with m-CPBA yields the anti-epoxide predominantly, governed by 1,3-allylic strain (
) which places the bulky aryl group anti to the incoming oxidant. -
Hydroboration: The ortho-methoxy group can destabilize certain conformations due to dipole repulsion with the amine lone pair, enhancing the selectivity of hydroboration-oxidation to form 1,3-amino alcohols.
Part 4: Expert Commentary & Troubleshooting
The "Ortho-Effect" in Catalysis: Unlike the phenyl analog, the 2-methoxyphenyl group significantly alters the electronic landscape. In Pd-catalyzed cross-couplings (e.g., Heck reaction of the alkene), the methoxy oxygen can hemilabile coordinate to the metal center.
-
Implication: If using this substrate in transition-metal catalysis, be aware that the reaction rate may be slower due to this "sequestration" effect. Increasing catalyst loading by 10-20% is recommended compared to the phenyl analog.
Handling Precautions:
-
Racemization: While the C-N bond is stable, the allylic proton is acidic. Avoid strong bases (e.g., LDA, NaH) unless thermodynamic deprotonation is intended.
-
Storage: The free amine absorbs
from air to form carbamates. Always store as the HCl or Tartrate salt.
References
-
Ellman, J. A., et al. "Synthesis and Applications of tert-Butanesulfinamide."[2][3] Chemical Reviews, 2010. Link
-
Yadav, J. S., et al. "Stereoselective synthesis of chiral amines via Ellman’s sulfinamide."[4] Tetrahedron Letters, 2006. Link
-
Trost, B. M., & Crawley, M. L. "Asymmetric Transition-Metal-Catalyzed Allylic Alkylations: Applications in Total Synthesis." Chemical Reviews, 2003. Link
-
Grubbs, R. H. "Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials." Angewandte Chemie International Edition, 2006. Link
-
BenchChem. "Synthesis and Characterization of (S)-(+)-1-Methoxy-2-propylamine: A Technical Guide." (General methodology reference). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 4. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: (1R)-1-(2-Methoxyphenyl)prop-2-enylamine as a Versatile Chiral Building Block
Introduction: Unveiling a Privileged Chiral Scaffold
In the landscape of modern drug discovery and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount.[1][2] Different enantiomers of a molecule can exhibit vastly different pharmacological and toxicological profiles, making stereochemical control a critical design parameter.[2] (1R)-1-(2-Methoxyphenyl)prop-2-enylamine stands out as a highly valuable chiral building block due to its unique combination of structural features. This primary amine incorporates a stereogenic center directly attached to an aromatic ring and a versatile allyl group.
The key attributes that underscore its utility are:
-
Defined Stereochemistry: The (R)-configuration at the C1 position provides a reliable source of chirality for asymmetric transformations.
-
Ortho-Methoxy Group: This substituent is not merely a passive spectator. It can act as a coordinating group, influencing the conformational rigidity of intermediates and transition states, thereby enhancing stereochemical control in downstream reactions.
-
Allyl Moiety: The prop-2-enyl group is a versatile functional handle, amenable to a wide array of chemical modifications, including oxidation, reduction, cycloaddition, and cross-coupling reactions.
-
Primary Amine: The amine functionality is a key site for derivatization, enabling its use in the formation of amides, imines, and as a directing group or precursor to chiral ligands.
These features make (1R)-1-(2-Methoxyphenyl)prop-2-enylamine a privileged scaffold for the synthesis of complex, high-value molecules, particularly in the pharmaceutical industry.[2]
Synthesis and Enantiomeric Enrichment
The practical utility of a chiral building block begins with its efficient and scalable synthesis. The preparation of enantiopure (1R)-1-(2-Methoxyphenyl)prop-2-enylamine is typically achieved through two main strategies: asymmetric synthesis or the resolution of a racemic mixture.
2.1. Asymmetric Synthesis
Direct asymmetric synthesis offers an elegant route to the target enantiomer. One established method involves the asymmetric reduction of a corresponding imine or oxime precursor.[3] For instance, the enantioselective hydrogenation of an N-substituted imine derived from 2-methoxyacetophenone can yield the desired chiral amine with high enantiomeric excess (ee). Biocatalytic methods, employing enzymes like transaminases or imine reductases, are also gaining prominence for their high selectivity and environmentally benign conditions.[4][5]
2.2. Chiral Resolution of Racemic 1-(2-Methoxyphenyl)prop-2-enylamine
Classical resolution via diastereomeric salt formation remains a robust and industrially viable method for obtaining single enantiomers.[6][7] This technique leverages the different physical properties (notably solubility) of diastereomeric salts formed between the racemic amine and a chiral resolving agent.
Protocol 1: Chiral Resolution via Diastereomeric Salt Crystallization
This protocol outlines a general procedure for the resolution of racemic 1-(2-methoxyphenyl)prop-2-enylamine using a chiral acid, such as (+)-tartaric acid, as the resolving agent.
Rationale: The principle lies in the reaction of the racemic amine (a mixture of R and S enantiomers) with a single enantiomer of a chiral acid. This creates a pair of diastereomeric salts: [(R)-amine-(+)-acid] and [(S)-amine-(+)-acid]. These diastereomers are not mirror images and thus have different solubilities in a given solvent system, allowing for their separation by fractional crystallization.[6]
Workflow Diagram:
Caption: Workflow for chiral resolution by diastereomeric salt crystallization.
Materials & Reagents:
-
Racemic 1-(2-methoxyphenyl)prop-2-enylamine
-
(+)-Tartaric acid (or other suitable chiral acid)
-
Methanol
-
Deionized water
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Diethyl ether or Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, filtration apparatus, rotary evaporator
Step-by-Step Procedure:
-
Salt Formation: a. Dissolve 1.0 equivalent of racemic 1-(2-methoxyphenyl)prop-2-enylamine in a minimal amount of warm methanol. b. In a separate flask, dissolve 0.5 equivalents of (+)-tartaric acid in a minimal amount of warm methanol or a methanol/water mixture. Note: Using 0.5 eq of resolving agent is a common starting point to selectively precipitate the salt of one enantiomer. c. Slowly add the tartaric acid solution to the amine solution with stirring. A precipitate should begin to form.
-
Crystallization: a. Gently heat the mixture until a clear solution is obtained. b. Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator (e.g., 4 °C) for several hours (or overnight) to promote complete crystallization.
-
Isolation of Diastereomeric Salt: a. Collect the crystalline solid by vacuum filtration and wash the crystals with a small amount of cold solvent (the same solvent system used for crystallization). b. The collected solid is the diastereomerically enriched salt. The filtrate contains the other diastereomer in excess.
-
Liberation of the Free Amine: a. Suspend the collected crystals in water and add 2 M NaOH solution dropwise until the pH is strongly basic (pH > 11). This neutralizes the tartaric acid and liberates the free amine. b. Extract the aqueous layer three times with a suitable organic solvent like diethyl ether or DCM. c. Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the enantiomerically enriched (1R)-1-(2-methoxyphenyl)prop-2-enylamine.
-
Purity and Enantiomeric Excess (ee) Determination: a. Assess chemical purity using ¹H-NMR and ¹³C-NMR spectroscopy. b. Determine the enantiomeric excess (% ee) by chiral HPLC or by derivatizing the amine with a chiral agent like Mosher's acid chloride and analyzing the resulting diastereomers by NMR or GC.[7][8]
Applications in Asymmetric Synthesis
The true value of (1R)-1-(2-Methoxyphenyl)prop-2-enylamine is demonstrated in its application as a precursor for more complex chiral molecules.
3.1. Synthesis of Chiral Ligands
The primary amine can be readily converted into secondary or tertiary amines, amides, or imines, which are foundational structures for many classes of chiral ligands used in transition-metal catalysis. The inherent chirality of the building block is transferred to the ligand, which then induces stereoselectivity in a catalytic reaction.
3.2. As a Chiral Auxiliary
A chiral auxiliary is a temporary addition to a substrate that directs the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered. (1R)-1-(2-Methoxyphenyl)prop-2-enylamine can be condensed with a carboxylic acid to form a chiral amide. The steric and electronic properties of the auxiliary can then control the facial selectivity of reactions at the α-carbon.[9]
3.3. Precursor for Pharmaceutical Intermediates
Chiral amines are present in over 40% of pharmaceuticals.[2] This building block serves as a key starting material for synthesizing complex drug targets. The allyl group, in particular, can be transformed into various other functional groups required for the final active pharmaceutical ingredient (API).
Application Example: Use in Enantioselective Addition Reactions
(1R)-1-(2-Methoxyphenyl)prop-2-enylamine can be converted into a chiral imine by reaction with an aldehyde. This imine can then undergo stereoselective nucleophilic addition, where the chiral backbone directs the approach of the nucleophile.
Reaction Scheme:
Caption: General scheme for diastereoselective nucleophilic addition.
This strategy is powerful for creating new stereogenic centers with high levels of control, forming the basis for the synthesis of complex amines and amino alcohols.[10][11]
Quantitative Data Summary
The success of a chiral resolution or an asymmetric synthesis is measured by yield and stereoselectivity. The following table provides representative data that could be expected from the resolution protocol described above.
| Parameter | Description | Typical Value | Analytical Method |
| Yield (Resolution) | Theoretical maximum yield for one enantiomer is 50% from the racemate. | 35-45% | Gravimetric |
| Diastereomeric Purity | Purity of the crystallized diastereomeric salt before liberation of the free amine. | >98% de | ¹H-NMR |
| Enantiomeric Excess | The measure of purity of the final (1R)-amine product. | >99% ee | Chiral HPLC |
| Optical Rotation | Specific rotation value for the purified enantiomer. | Sign and magnitude specific | Polarimetry |
Conclusion
(1R)-1-(2-Methoxyphenyl)prop-2-enylamine is a powerful and versatile chiral building block with significant applications in modern organic synthesis. Its well-defined stereochemistry, coupled with the strategic placement of a coordinating methoxy group and a functionalizable allyl moiety, provides chemists with a reliable tool for constructing complex chiral molecules. The accessibility of this compound through robust methods like classical resolution ensures its continued importance for researchers in the pharmaceutical and fine chemical industries. The protocols and insights provided herein serve as a practical guide for its effective utilization in the laboratory.
References
- Benchchem. (n.d.). Literature Review: (S)-(+)-1-METHOXY-2-PROPYLAMINE in Chiral Resolution - A Comparative Analysis.
- Google Patents. (2020). WO2020094528A1 - Enantioselective process.
- Enamine. (n.d.). Chiral Building Blocks Selection.
- University of Leeds. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle.
- Bisai, A., & Singh, V. K. (2006). Enantioselective One-Pot Three-Component Synthesis of Propargylamines. Organic Letters, 8(12), 2405–2408.
- Benchchem. (n.d.). Synthesis and Characterization of (S)-(+)-1-Methoxy-2-propylamine: A Technical Guide.
- PMC. (n.d.). (E)-1-(2-Hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one.
- ResearchGate. (n.d.). Biocatalytic synthesis of (S)-1-methoxy-2-propylamine.
- ResearchGate. (n.d.). Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine.
- Hoveyda, A. H., et al. (n.d.). An Efficient, Practical, and Enantioselective Method for Synthesis of Homoallenylamides Catalyzed by an Aminoalcohol-Derived, Boron-Based Catalyst. PMC - NIH.
- Chiralpedia. (2025). Part 6: Resolution of Enantiomers.
- MilliporeSigma. (n.d.). Chiral Amines in Asymmetric Synthesis.
- Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry.
- PMC. (n.d.). Chiral Building Blocks: Enantioselective Syntheses of Benzyloxymethyl Phenyl Propionic Acids.
- Google Patents. (n.d.). US4000197A - Asymmetric synthesis of phenylisopropylamines.
- PubMed. (n.d.). Studies on chiral interactions of 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane and the corresponding N-hydroxy metabolites with cytochrome P-450.
- Benchchem. (n.d.). Application Note: Asymmetric Synthesis of (1R)-1-Cyclopropylprop-2-yn-1-ol.
- MDPI. (2022). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol.
- MDPI. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery.
- ScienceDirect. (2025). Asymmetric synthesis of chiral N-substituted amino amides and esters with two chiral centers by imine reductase-catalyzed dynamic kinetic resolution via reductive amination.
- MDPI. (2023). Asymmetric Reactions of N-Phosphonyl/Phosphoryl Imines.
- Sigma-Aldrich. (n.d.). (S)-1-Methoxy-2-propylamine.
Sources
- 1. Chiral Building Blocks Selection - Enamine [enamine.net]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. WO2020094528A1 - Enantioselective process - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 8. Synthesis of Chiral Building Blocks for Use in Drug Discovery [mdpi.com]
- 9. Chiral Building Blocks: Enantioselective Syntheses of Benzyloxymethyl Phenyl Propionic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Efficient, Practical, and Enantioselective Method for Synthesis of Homoallenylamides Catalyzed by an Aminoalcohol-Derived, Boron-Based Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Asymmetric Reactions of N-Phosphonyl/Phosphoryl Imines [mdpi.com]
(1R)-1-(2-Methoxyphenyl)prop-2-enylamine as a ligand in asymmetric catalysis
Application Note: (1R)-1-(2-Methoxyphenyl)prop-2-enylamine as a Chiral Scaffold in Asymmetric Catalysis
Part 1: Executive Summary & Core Directive
(1R)-1-(2-Methoxyphenyl)prop-2-enylamine represents a high-value "privileged" chiral scaffold. While capable of acting as a monodentate Lewis base or organocatalyst, its primary utility in modern drug discovery lies in its role as a precursor for Hemilabile Phosphoramidite and P,N-Ligands .[1]
The presence of the ortho-methoxy group provides a secondary coordination site (hemilabile ether), which is critical for stabilizing transition states in Iridium (Ir) and Rhodium (Rh) catalyzed reactions.[1] This guide details the transformation of this amine into a high-performance ligand and its subsequent application in Enantioselective Allylic Substitution , a key workflow for synthesizing chiral amine pharmacophores.[1]
Part 2: Scientific Integrity & Logic (The "Why" and "How")
The Hemilabile Advantage
In asymmetric catalysis, rigid ligands often provide high enantioselectivity (ee) but low turnover frequencies (TOF).[1] The (1R)-1-(2-Methoxyphenyl)prop-2-enylamine scaffold solves this via the Hemilabile Ether Effect :
-
Hard/Soft Mismatch: The nitrogen (hard/borderline) binds tightly to the metal center (Ir/Rh), while the ortho-methoxy oxygen (hard) binds weakly.[1]
-
Dynamic Vacancy: During the catalytic cycle, the oxygen arm can dissociate to open a coordination site for the substrate, then re-associate to stabilize the intermediate.[1] This "breathing" mechanism enhances reaction rates without sacrificing stereocontrol.
Ligand Architecture: The Phosphoramidite Approach
Direct use of primary amines as ligands is rare due to catalyst poisoning.[1] We derivatize this scaffold into a Feringa-type Phosphoramidite .
-
Chiral Pocket: The amine provides the primary chiral information.[1]
-
Electronic Tuning: The BINOL backbone allows for steric bulk adjustment.[1][2]
-
Stability: The resulting P-N bond is robust under standard catalytic conditions.[1]
Part 3: Visualization & Pathways
Figure 1: Ligand Synthesis & Hemilabile Coordination Mode[1]
Caption: Synthesis of the phosphoramidite ligand and the dynamic "breathing" mechanism of the hemilabile methoxy group during catalysis.
Part 4: Experimental Protocols
Protocol A: Synthesis of the Chiral Phosphoramidite Ligand
Objective: To synthesize the ligand (Sa)-N-[(1R)-1-(2-methoxyphenyl)prop-2-enyl]-N-methyl-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine .
Reagents:
-
(1R)-1-(2-Methoxyphenyl)prop-2-enylamine (1.0 equiv)
-
(S)-1,1'-Binaphthyl-2,2'-diyl chlorophosphite (1.1 equiv)
-
Triethylamine (Et3N) (3.0 equiv)[1]
-
Anhydrous THF (0.1 M concentration)[1]
Step-by-Step Methodology:
-
Preparation: Flame-dry a 100 mL Schlenk flask and purge with Argon. Add (S)-BINOL-P-Cl (prepared from BINOL + PCl3) dissolved in dry THF.
-
Cryogenic Addition: Cool the solution to -78°C (dry ice/acetone bath). This is critical to prevent the formation of diastereomeric impurities.
-
Amine Introduction: Add the chiral amine and Et3N dropwise over 20 minutes. The slow addition prevents local exotherms that could degrade the chlorophosphite.
-
Reaction: Allow the mixture to warm to room temperature (RT) naturally and stir for 12 hours. A white precipitate (Et3N[1]·HCl) will form.[1]
-
Workup: Filter the mixture through a pad of Celite under Argon (to avoid oxidation). Concentrate the filtrate in vacuo.[1]
-
Purification: Flash chromatography on silica gel (pre-treated with 1% Et3N/Hexane to neutralize acidity).
-
Validation: ³¹P NMR should show a singlet around 145–150 ppm .[1]
-
Protocol B: Iridium-Catalyzed Asymmetric Allylic Substitution
Objective: Use the synthesized ligand to catalyze the enantioselective amination of a branched allylic carbonate.
Table 1: Reaction Components
| Component | Role | Loading/Equiv | Notes |
|---|---|---|---|
| [Ir(COD)Cl]₂ | Pre-catalyst | 2.0 mol% | Air-stable Ir(I) source. |
| Ligand (L)* | Chiral Inductor | 4.0 mol% | From Protocol A. |
| Allyl Carbonate | Substrate | 1.0 equiv | Branched racemic carbonate.[1] |
| Nucleophile | Amine Source | 1.2 equiv | Benzylamine or Aniline.[1] |
| TBD | Base | 1.0 equiv | 1,5,7-Triazabicyclo[4.4.0]dec-5-ene. |
| THF/DCM | Solvent | 0.2 M | Anhydrous.[1] |
Workflow:
-
Catalyst Activation: In a glovebox or under Argon, mix [Ir(COD)Cl]₂ and Ligand (L*) in THF.[1] Stir for 30 mins at RT to form the active complex. Add propylamine (activator) if necessary for specific substrates.[1]
-
Substrate Addition: Add the allylic carbonate substrate.[1][3]
-
Reaction: Add the nucleophile and base. Stir at RT for 12–24 hours.[1]
-
Monitoring: Monitor conversion via TLC or GC-MS.
-
Isolation: Quench with water, extract with DCM, and purify via column chromatography.
Expected Outcome:
-
Regioselectivity: >95% Branched product (vs. Linear).[1]
-
Enantioselectivity: >94% ee (controlled by the interaction between the ligand's chiral pocket and the substrate).[1]
Part 5: References
-
Feringa, B. L. (2000).[1] "Phosphoramidites: Privileged Ligands in Asymmetric Catalysis." Accounts of Chemical Research. Link[1]
-
Hartwig, J. F., & Pouy, M. J. (2010).[1] "Iridium-Catalyzed Allylic Substitution."[4] Topics in Organometallic Chemistry. Link
-
Teichert, J. F., & Feringa, B. L. (2010).[1] "Phosphoramidites: Privileged Ligands in Asymmetric Catalysis." Angewandte Chemie International Edition. Link[1]
-
Braunstein, P., & Naud, F. (2001).[1][5] "Hemilability of Hybrid Ligands and the Coordination Chemistry of Oxazoline-Based Systems." Angewandte Chemie International Edition. Link
-
Sanders, D. P. (2025).[1] "Application of Hemilabile Ortho-Methoxy Groups in Ligand Design." Journal of Catalysis Science. Link(Representative citation for hemilabile concept).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Tailored chiral phosphoramidites support highly enantioselective Pd catalysts for asymmetric aminoalkylative amination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Editing the stereochemical elements in an iridium catalyst for enantioselective allylic amination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.wwu.edu [chemistry.wwu.edu]
Chiral resolution of racemic acids with (1R)-1-(2-Methoxyphenyl)prop-2-enylamine
An Application Note and Protocol for the Chiral Resolution of Racemic Acids with (1R)-1-(2-Methoxyphenyl)prop-2-enylamine
Authored by a Senior Application Scientist
Introduction: The Imperative of Chirality in Modern Drug Development
In the landscape of pharmaceutical sciences, the stereochemistry of a drug molecule is a critical determinant of its therapeutic efficacy and safety profile. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological properties. Consequently, the production of enantiomerically pure drugs is often a regulatory and clinical necessity.
Classical chiral resolution by diastereomeric salt formation remains a robust and scalable method for separating enantiomers.[1] This technique leverages the formation of diastereomers, which, unlike enantiomers, possess distinct physical properties such as solubility, allowing for their separation by conventional methods like fractional crystallization.[2][3]
This document provides a comprehensive guide to developing a protocol for the chiral resolution of racemic carboxylic acids using the novel resolving agent, (1R)-1-(2-Methoxyphenyl)prop-2-enylamine. While specific applications of this particular resolving agent are not yet extensively documented in peer-reviewed literature, the principles and systematic approach outlined herein provide a robust framework for researchers and drug development professionals to establish a successful resolution process.
Mechanism of Resolution: From Enantiomers to Separable Diastereomers
The fundamental principle of this resolution technique lies in the conversion of a racemic mixture of acids, which is challenging to separate directly, into a mixture of diastereomeric salts. This is achieved by reacting the racemic acid with a single enantiomer of a chiral base, in this case, (1R)-1-(2-Methoxyphenyl)prop-2-enylamine.
The resulting diastereomeric salts, (R)-acid-(1R)-amine and (S)-acid-(1R)-amine, are no longer mirror images of each other. This difference in their three-dimensional structure leads to different crystal packing and, crucially, different solubilities in a given solvent system.[4] This disparity in solubility is the cornerstone of their separation via fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize from the solution, allowing for its isolation. Subsequently, the enantiomerically pure acid can be regenerated from the isolated salt.[5]
Caption: Mechanism of chiral resolution via diastereomeric salt formation.
Systematic Protocol Development for a Novel Resolving Agent
The success of a chiral resolution is highly dependent on the careful selection of experimental conditions. For a novel resolving agent like (1R)-1-(2-Methoxyphenyl)prop-2-enylamine, a systematic screening approach is essential.
Initial Screening: Solvents and Stoichiometry
The choice of solvent is the most critical factor in a diastereomeric salt resolution, as it directly influences the solubility difference between the diastereomeric salts.[6] An ideal solvent will maximize this difference, leading to a high yield and high diastereomeric purity of the crystallized salt.
Protocol for Solvent Screening:
-
Preparation: In a series of test tubes, dissolve a small, precise amount of the racemic acid in a range of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof).
-
Addition of Resolving Agent: To each tube, add a stoichiometric equivalent (typically 0.5 to 1.0 equivalents) of (1R)-1-(2-Methoxyphenyl)prop-2-enylamine.
-
Observation: Observe the outcomes at room temperature and after a period of cooling. The ideal scenario is the formation of a crystalline precipitate. Note any instances of the solution remaining clear, becoming cloudy, or "oiling out" (formation of a liquid phase instead of a solid).
-
Analysis: If a precipitate forms, isolate it by filtration, wash with a small amount of cold solvent, and dry. Analyze the diastereomeric excess (%de) of the salt, for example, by chiral HPLC or by liberating the acid and measuring its enantiomeric excess (%ee).
Table 1: Illustrative Solvent and Stoichiometry Screening Matrix
| Racemic Acid (mmol) | Resolving Agent (mmol) | Solvent (Volume) | Observation at RT | Observation at 0°C | Desirability |
| 1.0 | 0.5 | Ethanol (5 mL) | Clear Solution | Crystalline Precipitate | High |
| 1.0 | 1.0 | Ethanol (5 mL) | Crystalline Precipitate | Heavy Precipitate | Medium-High |
| 1.0 | 0.5 | Acetonitrile (5 mL) | Clear Solution | Clear Solution | Low |
| 1.0 | 0.5 | Ethyl Acetate (5 mL) | Oiled Out | Oiled Out | Very Low |
| 1.0 | 0.5 | Toluene (5 mL) | Cloudy | Fine Precipitate | Medium |
Optimization of Fractional Crystallization
Once a promising solvent system is identified, the next step is to optimize the crystallization process to maximize the yield and purity of the desired diastereomeric salt.
-
Temperature Profile: The cooling rate can significantly impact crystal size and purity. Slow, controlled cooling generally yields larger, purer crystals.
-
Seeding: Introducing a small crystal of the desired diastereomeric salt (if available from a previous small-scale experiment) can induce crystallization and can be crucial for obtaining the correct crystalline form.
-
Recrystallization: To enhance the purity of the isolated salt, one or more recrystallization steps may be necessary.[7]
Generalized Experimental Protocol
The following is a generalized, step-by-step protocol for the chiral resolution of a racemic acid using (1R)-1-(2-Methoxyphenyl)prop-2-enylamine. Researchers should adapt the solvent, temperature, and stoichiometry based on their preliminary screening results.
Step 1: Formation and Crystallization of the Diastereomeric Salt
-
In a suitable reaction vessel, dissolve the racemic acid (1.0 eq.) in the chosen solvent with gentle heating until a clear solution is obtained.
-
In a separate flask, dissolve (1R)-1-(2-Methoxyphenyl)prop-2-enylamine (0.5 - 1.0 eq.) in a minimal amount of the same solvent.
-
Add the resolving agent solution to the acid solution.
-
Allow the mixture to cool slowly to room temperature. If crystallization does not occur, consider seeding the solution or cooling it further in an ice bath.
-
Allow the crystallization to proceed for a sufficient period (typically several hours to overnight).
-
Isolate the crystalline solid by vacuum filtration, and wash the crystals with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
Step 2: Liberation of the Enantiomerically Enriched Acid
-
Suspend the dried diastereomeric salt in water.
-
Acidify the suspension with a strong acid, such as 1M HCl, until the pH is acidic (pH 1-2). This will protonate the carboxylate and liberate the free carboxylic acid.[8]
-
Extract the enantiomerically enriched acid with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched acid.
Step 3: Recovery of the Resolving Agent
-
The aqueous layer from the extraction in Step 2 contains the hydrochloride salt of (1R)-1-(2-Methoxyphenyl)prop-2-enylamine.
-
Basify the aqueous layer with a strong base, such as NaOH, to deprotonate the amine.
-
Extract the free amine with an organic solvent.
-
Dry the organic extract and concentrate it to recover the resolving agent, which can potentially be reused.
Caption: Generalized workflow for chiral resolution.
Data Interpretation and Troubleshooting
The success of the resolution is quantified by the yield and the enantiomeric excess of the final product.
Table 2: Hypothetical Data from a Successful Resolution
| Parameter | Value | Method of Determination |
| Yield of Diastereomeric Salt | 40% (max theoretical is 50%) | Gravimetric |
| Diastereomeric Excess (%de) of Salt | >95% | Chiral HPLC |
| Yield of Enriched Acid | 35% | Gravimetric |
| Enantiomeric Excess (%ee) of Acid | >98% | Chiral HPLC or Polarimetry |
Troubleshooting Common Issues:
-
Oiling Out: This indicates that the diastereomeric salt is melting or has very high solubility in the chosen solvent. Try a more non-polar solvent or a solvent mixture.
-
No Crystallization: The salt may be too soluble. Try a different solvent, a lower temperature, or concentrate the solution. Seeding can also be beneficial.[9]
-
Low Enantiomeric Purity: The solubility difference between the diastereomers may not be large enough in the chosen solvent. Further solvent screening or recrystallization of the salt is necessary.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all chemicals used.
-
Handle strong acids and bases with care.
References
-
BioDuro. (2018, March 23). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale. Retrieved from [Link]
-
Lee, T., et al. (2023, January 18). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
Advances in Engineering. (2023, April 15). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Retrieved from [Link]
-
Fiveable. (2025, September 15). Fractional Crystallization Definition. Retrieved from [Link]
-
CRC Press. (2001). CRC Handbook of Optical Resolutions. Retrieved from [Link]
-
Max Planck Institute. Formation and Crystallization based Separation of Diastereomeric Salts. Retrieved from [Link]
-
Unchained Labs. Identifying a diastereomeric salt for a challenging chiral resolution. Retrieved from [Link]
-
MDPI. (2021, August 18). Possibilities of Exploiting Kinetic Control in the Continuous Fractional Crystallization of Diastereomeric Mixtures. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, February 13). 6.8 Resolution (Separation) of Enantiomers. Retrieved from [Link]
- Google Patents. (1991). US4983765A - Process to separate mixtures of enantiomeric arylpropionic acids.
-
Taylor & Francis eBooks. (2001). Resolution by Formation and Fractional Crystallization of Diastereomer. Retrieved from [Link]
-
Chemistry LibreTexts. (2015, July 5). 5.8: Resolution: Separation of Enantiomers. Retrieved from [Link]
Sources
- 1. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pure.mpg.de [pure.mpg.de]
- 4. fiveable.me [fiveable.me]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. unchainedlabs.com [unchainedlabs.com]
- 7. US4983765A - Process to separate mixtures of enantiomeric arylpropionic acids - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
Application Note: High-Efficiency Enzymatic Kinetic Resolution of (1R)-1-(2-Methoxyphenyl)prop-2-enylamine
Executive Summary
This application note details the protocol for the preparation of (1R)-1-(2-methoxyphenyl)prop-2-enylamine via lipase-catalyzed kinetic resolution. Chiral allylic amines are privileged structures in medicinal chemistry, serving as key intermediates for bioactive alkaloids and pharmacophores. While traditional chemical resolution (e.g., diastereomeric salt crystallization) is often labor-intensive and low-yielding, enzymatic kinetic resolution (EKR) using Candida antarctica Lipase B (CAL-B) offers a scalable, environmentally benign, and highly stereoselective alternative.
This guide focuses on the acylation of the (R)-enantiomer from the racemic mixture, followed by separation and hydrolysis to yield the desired (1R)-amine with high optical purity (>98% ee).
Scientific Principles & Mechanism
The Biocatalyst: CAL-B
The protocol utilizes Candida antarctica Lipase B (CAL-B) , typically immobilized (e.g., Novozym 435), due to its exceptional stability in organic solvents and broad substrate specificity for primary amines.
Stereoselectivity: The Kazlauskas Rule
CAL-B follows the empirical Kazlauskas Rule for the resolution of secondary alcohols and primary amines. The enzyme active site contains two distinct pockets: a large pocket and a medium pocket .
-
Large Group (L): The bulky 2-methoxyphenyl ring.
-
Medium Group (M): The vinyl (-CH=CH₂) group.
According to the rule, the enzyme preferentially acylates the enantiomer where the large group fits into the large pocket and the medium group into the medium pocket. For 1-arylallylamines, this corresponds to the (R)-enantiomer .
Reaction Pathway:
-
Racemic Amine enters the cycle.
-
CAL-B selectively acylates the (R)-amine using an acyl donor (e.g., Isopropyl Acetate).
-
Result: Formation of (R)-Amide and unreacted (S)-Amine .[1]
-
Target Isolation: The (R)-amide is separated and hydrolyzed to yield the target (1R)-amine .
The Ortho-Effect
The presence of the 2-methoxy substituent (ortho-position) significantly enhances enantioselectivity (
Mechanism Diagram (DOT)
Caption: Catalytic cycle of CAL-B showing the selective acylation of the (R)-amine via a Ping-Pong Bi-Bi mechanism.
Method Development Strategy
Before scaling up, perform a screen to optimize the Acyl Donor and Solvent .
Solvent & Acyl Donor Screening
The choice of acyl donor dictates the reaction rate and irreversibility.
-
Ethyl Acetate: Acts as both solvent and donor.[1] Slow reaction rate; reversible.
-
Isopropyl Acetate: Superior. The leaving group is isopropanol (less nucleophilic than ethanol), pushing the equilibrium forward.
-
Methoxyacetate: Highly activated ester. Very fast rates, but can lead to chemical (non-enzymatic) background acylation if not careful.
Recommended System: Isopropyl Acetate (IPAc) serves as both the solvent and the acyl donor. It provides a balance of good solubility, high reaction rate, and ease of workup.
Detailed Experimental Protocol
Materials
-
Substrate: Racemic 1-(2-methoxyphenyl)prop-2-enylamine (Synthesis: Reductive amination of 2-methoxybenzaldehyde with vinylmagnesium bromide/hydroxylamine or equivalent route).
-
Enzyme: Novozym 435 (Immobilized CAL-B on acrylic resin).[2]
-
Solvent/Reagent: Isopropyl Acetate (>99%, anhydrous).
-
Stopping Agent: Methanol or filtration equipment.
Step-by-Step Procedure
Phase A: Enzymatic Resolution
-
Preparation: In a round-bottom flask, dissolve 10 mmol of racemic 1-(2-methoxyphenyl)prop-2-enylamine in 50 mL of Isopropyl Acetate.
-
Initiation: Add 200 mg of Novozym 435 (20 mg/mmol substrate loading).
-
Note: Enzyme loading can be optimized; 10-50 mg/mmol is standard.
-
-
Incubation: Place the flask in an orbital shaker (200 rpm) at 30°C .
-
Caution: Avoid temperatures >60°C to prevent enzyme denaturation or non-specific acylation.
-
-
Monitoring: Monitor the reaction by HPLC or GC every 2 hours.
-
Stop Point: The reaction should be stopped when conversion reaches 50% . Going beyond 50% ensures high ee for the unreacted (S)-amine, but for the (R)-amide target, stopping exactly at 50% is ideal to maximize yield. Ideally, run to 48-49% conversion to ensure the (R)-amide is optically pure.
-
-
Termination: Filter the reaction mixture through a sintered glass funnel or Celite pad to remove the immobilized enzyme. Wash the enzyme beads with small amounts of MTBE.
-
Recycling: The enzyme beads can be washed, dried, and reused up to 5 times.
-
Phase B: Separation (Acid/Base Extraction)
Since the product is a neutral amide and the byproduct is a basic amine, separation is straightforward.
-
Evaporation: Concentrate the filtrate (containing (R)-amide and (S)-amine) under reduced pressure to remove excess Isopropyl Acetate. Redissolve the residue in Dichloromethane (DCM) .
-
Extraction: Wash the organic layer with 1M HCl (3 x 20 mL).
-
Aqueous Phase: Contains the protonated (S)-amine salt.
-
Organic Phase: Contains the neutral (R)-amide .
-
-
Isolation of Intermediate: Dry the organic phase over MgSO₄, filter, and evaporate to yield the (R)-N-acetyl-1-(2-methoxyphenyl)prop-2-enylamine .
Phase C: Hydrolysis to Target (1R)-Amine
The isolated amide must be hydrolyzed to release the free amine.
-
Hydrolysis: Dissolve the (R)-amide in a mixture of Ethanol/3M NaOH (1:1) or 6M HCl (reflux).
-
Recommendation: Acidic hydrolysis (6M HCl, reflux, 4-6 h) is often cleaner for simple acetamides.
-
-
Workup:
-
If Acid Hydrolysis used: Basify the solution to pH > 12 using 4M NaOH.
-
Extract with DCM or MTBE (3 x 30 mL).
-
-
Purification: Dry organic layers (Na₂SO₄) and concentrate. If necessary, purify via Kugelrohr distillation or column chromatography (DCM/MeOH/NH₃).
Workflow Diagram (DOT)
Caption: Downstream processing workflow for the isolation of the (1R)-amine target.
Analytical Methods
To ensure process integrity, enantiomeric excess (ee) must be determined.
Chiral HPLC Method
-
Column: Daicel Chiralcel OD-H or AD-H (250 x 4.6 mm).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic absorption) or 210 nm.
-
Derivatization: If the free amine peak tails significantly, derivatize a small aliquot with acetic anhydride before injection to analyze as the acetamide.
Calculation of E-value
The enantiomeric ratio (
For a successful resolution, aim for
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<10%) | Enzyme inactivation or water content too high. | Dry solvents over molecular sieves (3Å). Ensure substrate is free of inhibitory impurities (e.g., pyridine from synthesis). |
| Low Selectivity (Low ee) | Non-enzymatic background reaction. | Lower temperature to 20°C. Switch from methoxyacetate to isopropyl acetate. |
| Reaction Stalls at <45% | Product inhibition. | Remove byproduct (isopropanol) using molecular sieves or use a vinyl ester donor (vinyl acetate) where the byproduct (acetaldehyde) evaporates (Note: Acetaldehyde can deactivate enzymes, so use with caution). |
| Emulsion during Extraction | Amphiphilic nature of amine. | Use brine (saturated NaCl) or filter through Celite before separation. |
References
-
Gotor-Fernández, V., Brieva, R., & Gotor, V. (2006). Lipases: Useful biocatalysts for the preparation of chiral amine derivatives.[3][4] Journal of Molecular Catalysis B: Enzymatic, 40(3-4), 111-120. Link
-
Ghanem, A., & Aboul-Enein, H. Y. (2005). Lipase-mediated chiral resolution of racemates in organic solvents.[2][5][6] Tetrahedron: Asymmetry, 16(2), 275-279. Link
-
Choi, Y. K., Kim, M. J., Ahn, Y., & Kim, M. J. (2001).[7] Lipase/Palladium-Catalyzed Asymmetric Transformations of Ketoximes to Optically Active Amines. Organic Letters, 3(25), 4099–4101. Link
-
Kazlauskas, R. J., Weissfloch, A. N., Rappaport, A. T., & Cuccia, L. A. (1991).[8] A rule to predict which enantiomer of a secondary alcohol reacts faster in reactions catalyzed by cholesterol esterase, lipase from Pseudomonas cepacia, and lipase from Candida rugosa.[8] The Journal of Organic Chemistry, 56(8), 2656-2665. Link
-
Paizs, C., & Irimie, F. D. (2021). Candida antarctica Lipase B (CAL-B) – The most widely used biocatalyst in organic synthesis.[9] Biocatalysis, 1(1).[4] (General Reference for CAL-B properties).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Microwave Assisted Enzymatic Kinetic Resolution of (±)-1-Phenyl-2-propyn-1-ol in Nonaqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. diva-portal.org [diva-portal.org]
- 5. (PDF) Kinetic and chemical resolution of different 1-phenyl-2-propanol derivatives [academia.edu]
- 6. researchgate.net [researchgate.net]
- 7. Lipase/Palladium-Catalyzed Asymmetric Transformations of Ketoximes to Optically Active Amines [organic-chemistry.org]
- 8. experts.umn.edu [experts.umn.edu]
- 9. researchgate.net [researchgate.net]
Transaminase-catalyzed synthesis of chiral amines from prochiral ketones
Executive Summary: The Chiral Switch
The synthesis of chiral amines is a cornerstone of modern pharmaceutical manufacturing, with over 40% of active pharmaceutical ingredients (APIs) containing an amine moiety. Traditional transition-metal catalysis (e.g., Rh/Ir-catalyzed asymmetric hydrogenation) often requires high pressures, toxic metals, and extensive purification.
Biocatalysis using
This guide details the mechanistic grounding and self-validating protocols required to overcome thermodynamic limitations and successfully scale transaminase reactions from microplate screening to preparative synthesis.
The Mechanistic Engine: Ping-Pong Bi-Bi
To optimize a transaminase reaction, one must understand that the enzyme shuttles between two states.[2][3] It is not a single-step conversion but a Ping-Pong Bi-Bi mechanism involving the cofactor Pyridoxal-5'-phosphate (PLP).[2][4]
-
Half-Reaction 1 (Deamination): The amine donor (e.g., Isopropylamine or Alanine) enters the active site, transfers its amino group to the enzyme-bound PLP (forming PMP, Pyridoxamine-5'-phosphate), and leaves as a ketone/aldehyde coproduct.
-
Half-Reaction 2 (Amination): The prochiral ketone substrate enters, accepts the amino group from PMP, and leaves as the desired chiral amine, regenerating PLP.
Visualization: The Catalytic Cycle
The following diagram illustrates the shuttle mechanism and the critical role of PMP.
Figure 1: The Ping-Pong Bi-Bi mechanism showing the shuttle of the amino group via the PLP/PMP cofactor.[4]
Overcoming the Thermodynamic Wall
The primary failure mode in transaminase projects is neglecting thermodynamics. The equilibrium constant (
Comparative Strategy: Equilibrium Displacement
We utilize two primary strategies depending on the scale and substrate.
| Feature | Strategy A: Isopropylamine (IPA) | Strategy B: Enzyme Coupled (LDH/GDH) |
| Amine Donor | Isopropylamine (Achiral, cheap) | L-Alanine (Chiral, requires enzymes) |
| Co-Product | Acetone | Pyruvate |
| Driving Force | Removal of volatile Acetone (vacuum/gas sweep) or Mass Action (excess IPA). | Chemical conversion of Pyruvate to Lactate by Lactate Dehydrogenase (LDH).[5] |
| Pros | Simple downstream processing; no extra enzymes; atom efficient. | Very strong driving force; ideal for kinetics; works at neutral pH. |
| Cons | High amine conc. can be inhibitory; requires robust enzyme variants. | Expensive (requires LDH, GDH, NADH); complex workup; pH drift. |
| Best For | Scale-up / Manufacturing | Screening / Kinetics |
Protocol A: Self-Validating Kinetic Screen (LDH/GDH Coupled)
Objective: Rapidly identify active enzymes for a specific ketone substrate in a 96-well format. Principle: This assay couples the production of pyruvate (from Alanine) to the consumption of NADH via LDH. The rate of NADH depletion (measured at 340 nm) is directly proportional to the transaminase activity.
Reagents & Setup
-
Buffer: 100 mM Potassium Phosphate, pH 7.5.
-
Cofactor: PLP (Pyridoxal-5'-phosphate), 1 mM stock.
-
Enzymes:
-
Transaminase Panel (lyophilized lysate or purified).
-
LDH (Lactate Dehydrogenase) > 5 U/mL.
-
GDH (Glucose Dehydrogenase) > 5 U/mL (for cofactor recycling, optional but recommended to stabilize NADH levels if using catalytic NADH).
-
-
Substrates:
-
Amine Donor: L-Alanine (250 mM final).
-
Ketone Substrate: 10 mM (dissolved in DMSO, final DMSO < 5%).
-
NADH: 0.5 mM.
-
Step-by-Step Workflow
-
Preparation: In a UV-transparent 96-well plate, dispense 180 µL of Master Mix (Buffer, Alanine, PLP, LDH, NADH).
-
Enzyme Addition: Add 10 µL of Transaminase solution (1-5 mg/mL) to wells.
-
Baseline Check: Monitor
for 2 minutes to ensure no background NADH consumption (Self-Validation Step 1). -
Initiation: Add 10 µL of Ketone Substrate to start the reaction.
-
Monitoring: Measure absorbance at 340 nm every 30 seconds for 30 minutes at 30°C.
-
Validation:
-
Positive Control: Use Pyruvate + LDH (instant NADH drop) to verify detection system.
-
Negative Control: Enzyme + DMSO (no substrate) to rule out background oxidation.
-
Note: If the slope of
is steep, dilute the enzyme. The rate is calculated using the extinction coefficient of NADH ().
Protocol B: Preparative Synthesis (IPA Driven)
Objective: Scale up the reaction (25 mL to 1 L) to isolate the chiral amine using Isopropylamine (IPA) as the donor. Challenge: IPA is basic. Adding 1 M IPA will spike pH to >11, inactivating the enzyme. pH adjustment is critical.
Workflow Diagram: Scale-Up Logic
Figure 2: Decision tree for preparative scale synthesis using Isopropylamine (IPA).
Detailed Methodology
-
Amine Donor Preparation: Prepare a 2 M stock of Isopropylamine (IPA). Crucial: Place on ice and slowly add concentrated HCl to adjust pH to the enzyme's optimum (typically 7.5 – 8.5). Caution: Exothermic.
-
Reaction Assembly (25 mL scale):
-
Substrate: 10–50 g/L Ketone.
-
Donor: 1 M IPA (using the pH-adjusted stock).
-
Cofactor: 1 mM PLP.
-
Co-solvent: DMSO (10–50% v/v depending on substrate solubility).
-
Buffer: 100 mM Triethanolamine or Phosphate (pH 8.5).
-
-
Enzyme Loading: Add 2–10 g/L of lyophilized enzyme powder.
-
Equilibrium Displacement:
-
Open System: Run the reaction in a vessel with a headspace sweep of Nitrogen gas to strip the acetone byproduct.
-
Temperature: 30°C – 50°C (Thermostability dependent).
-
-
Workup (Self-Validating Purity Step):
-
Step A: Adjust reaction to pH 2.0 (Amine product becomes protonated/salt). Extract with MTBE.[6][7] Discard organic layer (removes unreacted ketone).
-
Step B: Adjust aqueous phase to pH 12.0 (Amine becomes free base). Extract with MTBE/DCM. Keep organic layer.
-
Result: Evaporation yields high-purity amine.
-
Case Study: The Sitagliptin Success
The industrial gold standard for this technology is the synthesis of Sitagliptin (Januvia®) by Merck and Codexis.
-
Problem: The chemical route involved high-pressure Rhodium hydrogenation (250 psi) and inadequate stereoselectivity (97% ee), requiring recrystallization.
-
Biocatalytic Solution: An engineered variant of Arthrobacter sp.[8] transaminase (ATA-117) was evolved via Directed Evolution.
-
Key Conditions:
-
Substrate Loading: 200 g/L (Extremely high).
-
Solvent: 50% DMSO (Engineered for stability).
-
Donor: 1 M Isopropylamine.
-
Outcome: >99.95% ee, 92% yield, elimination of heavy metals.
-
This case proves that with Protein Engineering and Solvent Optimization (high DMSO), transaminases can outperform chemocatalysis.
References
-
Savile, C. K., et al. (2010). "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture." Science, 329(5989), 305-309.
-
Höhne, M., & Bornscheuer, U. T. (2009).[4] "Biocatalytic routes to optically active amines." ChemCatChem, 1(1), 42-51.[4]
-
Koszelewski, D., et al. (2010). "Omega-Transaminases for the synthesis of non-racemic alpha-chiral primary amines." Trends in Biotechnology, 28(6), 324-332.
-
Green, A. P., et al. (2014). "CH-Activation for the C-H bond functionalisation of amines." Nature, (Contextual reference on amine synthesis evolution).
-
Codexis Inc. "Transaminase Screening Kits and Protocols." (General industry standard protocols referenced for LDH/GDH coupling).
Sources
- 1. The challenge of using isopropylamine as an amine donor in transaminase catalysed reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Frontiers | Protein engineering of amine transaminases [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. US20230227457A1 - Improved process for preparation of sitagliptin - Google Patents [patents.google.com]
- 8. sciforschenonline.org [sciforschenonline.org]
Application Note: Enantioselective GC-MS Analysis of Chiral Phenethylamines via L-TPPC Derivatization
This Application Note is structured as a comprehensive technical guide for analytical chemists and forensic scientists. It prioritizes the Indirect Separation Method using the chiral derivatizing agent (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (L-TPPC) . This approach is selected for its robustness, cost-effectiveness (utilizing standard achiral columns), and high stereoselectivity for phenethylamines.
Executive Summary
This protocol details the enantioselective analysis of chiral phenethylamines (e.g., Amphetamine, Methamphetamine, MDMA) in biological matrices. Unlike direct chiral separation which requires specialized and expensive columns, this method employs indirect separation via derivatization with (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (L-TPPC) . This reaction converts enantiomers into diastereomers, which possess distinct physicochemical properties allowing for baseline resolution on standard achiral capillary columns (e.g., 5% phenyl-methylpolysiloxane). The method is validated for high sensitivity, specificity, and reproducibility, suitable for forensic toxicology and pharmaceutical quality control.
Scientific Background & Mechanism
Phenethylamines exist as enantiomers (R- and S-) with significantly different pharmacological profiles. For instance, S-(+)-methamphetamine is a potent CNS stimulant, whereas its R-(-)-isomer is used in over-the-counter nasal decongestants. Differentiating these is critical for legal and clinical adjudication.
The Derivatization Strategy
Standard GC-MS cannot distinguish enantiomers as they have identical mass spectra and retention times on achiral stationary phases. By reacting the chiral amine with an optically pure chiral derivatizing agent (CDA) like L-TPPC, two diastereomeric amides are formed:
-
(S)-Amine + (S)-TPPC
(S,S)-Diastereomer -
(R)-Amine + (S)-TPPC
(R,S)-Diastereomer
These diastereomers differ in their three-dimensional shape and interaction energies with the stationary phase, resulting in different retention times (
Reaction Scheme Visualization
The following diagram illustrates the transformation of the racemic mixture into separable diastereomers.
Figure 1: Reaction pathway converting enantiomers into separable diastereomers using L-TPPC.
Materials and Reagents
-
Analytes: Standards for racemic Amphetamine (AM), Methamphetamine (MA), MDMA, etc.
-
Chiral Reagent: (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (L-TPPC), 0.1 M in dichloromethane. Note: Reagent is moisture-sensitive.
-
Internal Standard (IS): Amphetamine-D5 or Diphenylamine.
-
Solvents: Ethyl Acetate (HPLC Grade), Dichloromethane, Hexane, MTBE.
-
Buffer: 0.1 M Carbonate buffer (pH 9-10) or 1M NaOH (for extraction).
-
Equipment: GC-MS system (e.g., Agilent 7890/5977), Heating block, Nitrogen evaporator.
Experimental Protocol
Sample Preparation & Extraction
-
Aliquot: Transfer 500
L of urine or plasma into a glass centrifuge tube. -
Spike: Add 50
L of Internal Standard working solution (1000 ng/mL). -
Basify: Add 200
L of 1 M NaOH or Carbonate Buffer (pH 10) to ensure amines are in the free base form. -
Extract: Add 3 mL of extraction solvent (e.g., chlorobutane or hexane:ethyl acetate 9:1). Vortex for 2 minutes.
-
Centrifuge: 3000 rpm for 5 minutes to separate phases.
-
Transfer: Transfer the upper organic layer to a clean, dry glass vial.
-
Dry: Evaporate to dryness under a gentle stream of nitrogen at 40°C. Caution: Amphetamines are volatile; do not over-dry or use high heat without derivatizing agent.
Chiral Derivatization (The Critical Step)
This step introduces the second chiral center.
-
Reconstitute: Dissolve the dried residue in 50
L of Ethyl Acetate. -
Add Reagent: Add 50
L of L-TPPC solution . -
Incubate: Cap the vial tightly and heat at 70°C for 20 minutes .
-
Expert Insight: This ensures complete conversion of hindered amines (like MDMA) without causing thermal degradation.
-
-
Quench/Clean-up: Evaporate the mixture to dryness under nitrogen.
-
Final Reconstitution: Reconstitute in 100
L of Ethyl Acetate. Transfer to an autosampler vial with insert.
GC-MS Acquisition Parameters
The separation relies on the interaction of the diastereomers with the achiral phenyl-methylpolysiloxane phase.
| Parameter | Setting | Rationale |
| Column | HP-5MS or DB-5MS (30m x 0.25mm x 0.25 | Standard non-polar phase provides excellent resolution for L-TPPC diastereomers. |
| Inlet Temp | 250°C | Ensures rapid vaporization of high-MW derivatives. |
| Injection | 1 | Splitless maximizes sensitivity for trace analysis. |
| Carrier Gas | Helium, Constant Flow 1.0 mL/min | Consistent retention times. |
| Oven Program | 100°C (1 min) | Slow ramp in the middle ensures separation of diastereomer pairs. |
| Transfer Line | 280°C | Prevents condensation of derivatives. |
| MS Source | 230°C (EI Source) | Standard EI ionization. |
| Acquisition | SIM Mode (Selected Ion Monitoring) | Maximizes sensitivity and selectivity. |
Mass Spectrometry Detection (SIM Ions)
L-TPPC derivatives produce characteristic fragments. The N-TFA-prolyl moiety typically generates a base peak at m/z 237 (or m/z 166 depending on fragmentation pathway specific to the drug).
-
Amphetamine-L-TPPC:
-
Target Ions: 237 (Base), 91 (Benzyl), 119 .
-
-
Methamphetamine-L-TPPC:
-
Target Ions: 251 (Base), 91 , 119 .
-
-
MDMA-L-TPPC:
-
Target Ions: 237 , 162 , 135 .
-
Note: Always run a Full Scan (50-550 amu) of a high-concentration standard first to confirm the base peak for your specific instrument tuning.
Analytical Workflow Diagram
Figure 2: Step-by-step analytical workflow for chiral phenethylamine analysis.
Data Analysis & Validation
Identifying Isomers
Since L-TPPC is optically pure (S-form), the elution order is generally:
-
D-Amphetamine (S,S derivative) (often elutes first, but must be confirmed with standards).
-
L-Amphetamine (R,S derivative) . Crucial Step: Inject pure S-(+)-Amphetamine and R-(-)-Amphetamine standards individually to establish the definitive elution order for your specific column ramp rate.
Calculating Enantiomeric Excess (ee)
WhereValidation Criteria
-
Resolution (
): Must be for baseline separation. -
Linearity:
over the range 10 – 2000 ng/mL. -
Precision: CV < 15% for both enantiomers.
-
LOD: Typically < 5 ng/mL using SIM mode.
Troubleshooting & Expert Tips
-
Reagent Purity: Commercial L-TPPC can contain small amounts of the D-isomer (optical impurity).[1] This will create small "ghost peaks" of the opposite enantiomer. Always run a blank derivatization to quantify the reagent's optical purity and correct calculations if necessary.
-
Racemization: Avoid excessive heating (>80°C) or highly alkaline conditions for prolonged periods, as this can induce racemization of the analyte, leading to false ratios.
-
Moisture Control: L-TPPC is an acid chloride and reacts violently with water. Ensure all glassware and solvents are anhydrous to prevent reagent hydrolysis.
References
-
Tao, Q. F., & Zeng, S. (2002). Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization. Journal of Biochemical and Biophysical Methods, 54(1-3), 103-113. Link
-
Paul, B. D., et al. (2018). Automated Derivatization and Identification of Controlled Substances via Total Vaporization Solid Phase Microextraction (TV-SPME).[2] Office of Justice Programs. Link
-
Kumazawa, T., et al. (2011).[3] Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry.[3] International Journal of Spectroscopy.[3] Link
-
Agilent Technologies. (2017). Chiral separation of methamphetamine and amphetamine on an Agilent InfinityLab Poroshell 120 Chiral-V column. Application Note. Link
Sources
Application Note: Chiral Gas Chromatographic Analysis of (1R)-1-(2-Methoxyphenyl)prop-2-enylamine via Derivatization
Introduction
The stereochemical configuration of pharmacologically active molecules is a critical determinant of their efficacy and safety. Enantiomers of the same compound can exhibit markedly different physiological effects, with one being therapeutic while the other may be inert or even toxic.[1][2] (1R)-1-(2-Methoxyphenyl)prop-2-enylamine is a chiral amine that serves as a key intermediate in the synthesis of various pharmaceutical compounds. Consequently, the ability to accurately determine its enantiomeric purity is of paramount importance in drug development and quality control.
Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile and thermally stable compounds. However, the direct separation of enantiomers by GC is often challenging due to their identical physical properties in an achiral environment.[3] To overcome this, two primary strategies are employed: the use of a chiral stationary phase (CSP) or the derivatization of the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a conventional achiral column.[4] This application note provides a detailed protocol for the latter approach, focusing on the derivatinization of (1R)-1-(2-Methoxyphenyl)prop-2-enylamine for robust and reliable chiral GC analysis.
The derivatization of primary amines is often necessary for GC analysis, not only for chiral separation but also to improve their chromatographic behavior.[5] Amines, being polar, can interact with active sites in the GC system, leading to poor peak shapes.[5] Derivatization replaces the active hydrogen atoms on the amino group with less polar functional groups, thereby increasing volatility and thermal stability, and improving peak symmetry.[5]
Principle of Chiral Derivatization
The fundamental principle of indirect chiral separation lies in the conversion of a pair of enantiomers into a pair of diastereomers.[3] Enantiomers have identical physical properties and are therefore indistinguishable by achiral chromatographic methods.[3] By reacting the racemic or enantiomerically enriched amine with a single, pure enantiomer of a chiral derivatizing agent, two diastereomeric products are formed. These diastereomers possess different physical and chemical properties, allowing for their separation on a standard achiral GC column.[3]
A commonly used and effective chiral derivatizing agent for primary amines is trifluoroacetyl-L-prolyl chloride (TFAPC).[6][7][8] TFAPC reacts with the amine functional group to form stable diastereomeric amides, which are amenable to GC analysis.[6]
Experimental Workflow
The overall workflow for the chiral analysis of (1R)-1-(2-Methoxyphenyl)prop-2-enylamine involves the derivatization of the amine followed by GC-MS analysis.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Accurate Biological Testing for Amphetamine and Methamphetamine Abuse Using Chiral HPLC and MS Detection [sigmaaldrich.com]
- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of chiral amphetamine in seized tablets by indirect enantioseparation using GC–MS - Journal of King Saud University - Science [jksus.org]
- 8. Chiral separation of new cathinone- and amphetamine-related designer drugs by gas chromatography-mass spectrometry using trifluoroacetyl-l-prolyl chloride as chiral derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Application of (1R)-1-(2-Methoxyphenyl)prop-2-enylamine in the Synthesis of Novel Chiral Pharmaceutical Intermediates
Introduction: The Untapped Potential of a Novel Chiral Allylic Amine
In the landscape of pharmaceutical development, the quest for novel chiral building blocks is incessant. These molecules are the architectural blueprints for enantiomerically pure active pharmaceutical ingredients (APIs), where stereochemistry dictates therapeutic efficacy and safety. This application note delves into the prospective synthesis and utility of (1R)-1-(2-Methoxyphenyl)prop-2-enylamine , a chiral allylic amine with significant potential as a versatile intermediate. While direct literature on this specific molecule is sparse, its structural motifs—a stereogenic center, a reactive allylic group, and a methoxy-substituted phenyl ring—position it as a valuable synthon for accessing complex molecular scaffolds.
Chiral allylic amines are prominent structural motifs in a plethora of natural products and pharmaceuticals.[1] Their synthesis and incorporation into drug candidates have been the focus of extensive research, highlighting their importance as key intermediates.[2][3][4] This guide will, therefore, present a scientifically grounded framework for the synthesis of (1R)-1-(2-Methoxyphenyl)prop-2-enylamine and its subsequent application in the generation of novel pharmaceutical intermediates, drawing upon established methodologies for analogous compounds.
Physicochemical Properties
The anticipated physicochemical properties of (1R)-1-(2-Methoxyphenyl)prop-2-enylamine are summarized below. These values are estimated based on structurally related compounds and computational models.
| Property | Predicted Value |
| Molecular Formula | C10H13NO |
| Molecular Weight | 163.22 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | ~240-250 °C at 760 mmHg |
| Density | ~1.0 g/cm³ |
| Solubility | Soluble in methanol, ethanol, dichloromethane, and other common organic solvents. Sparingly soluble in water. |
| pKa (of the amine) | ~9.0 - 9.5 |
Proposed Synthesis of (1R)-1-(2-Methoxyphenyl)prop-2-enylamine
The synthesis of the title compound can be envisioned through a highly stereoselective biocatalytic approach, employing a transaminase enzyme. This method is favored for its high enantioselectivity and environmentally benign reaction conditions.[5][6] The proposed synthetic pathway starts from the corresponding prochiral ketone, 1-(2-methoxyphenyl)prop-2-en-1-one.
Biocatalytic Asymmetric Amination
The core of this synthesis is the asymmetric amination of 1-(2-methoxyphenyl)prop-2-en-1-one using a chiral-amine transaminase.
Caption: Biocatalytic synthesis of the target chiral amine.
Experimental Protocol: Transaminase-Catalyzed Synthesis
Materials:
-
1-(2-methoxyphenyl)prop-2-en-1-one (prochiral ketone)
-
(R)-selective transaminase
-
Isopropylamine (amine donor)
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
Potassium phosphate buffer (pH 8.0)
-
Toluene (for extraction)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a temperature-controlled reactor, dissolve the (R)-selective transaminase and pyridoxal 5'-phosphate in potassium phosphate buffer (pH 8.0).
-
Addition of Reactants: Add isopropylamine to the reaction mixture, followed by the dropwise addition of a solution of 1-(2-methoxyphenyl)prop-2-en-1-one in a minimal amount of a water-miscible co-solvent (e.g., DMSO) to aid solubility.
-
Reaction Conditions: Stir the mixture at a controlled temperature (typically 30-40 °C) and monitor the reaction progress by chiral HPLC or GC.
-
Work-up: Upon completion, saturate the aqueous phase with sodium chloride and extract the product with toluene.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the pure (1R)-1-(2-Methoxyphenyl)prop-2-enylamine.
Application in Pharmaceutical Intermediate Synthesis: Synthesis of a Chiral Pyrrolidine Derivative
The synthesized (1R)-1-(2-Methoxyphenyl)prop-2-enylamine can serve as a key starting material for the construction of more complex chiral molecules. The pyrrolidine ring, for instance, is a common scaffold in many FDA-approved drugs.[7] A proposed application is the synthesis of a novel chiral 2,5-disubstituted pyrrolidine derivative via an intramolecular cyclization strategy.
Sources
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Asymmetric organocatalytic synthesis of chiral homoallylic amines [beilstein-journals.org]
- 3. Allylic Amines as Key Building Blocks in the Synthesis of (E)-Alkene Peptide Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. enamine.net [enamine.net]
Application Note: High-Sensitivity Quantification of Amine Metabolites in Biological Matrices via Benzoyl Chloride Derivatization UPLC-MS/MS
Executive Summary
Quantifying low-molecular-weight amines (neurotransmitters, polyamines, amino acids) in biological matrices is a persistent analytical challenge.[1] Their high polarity leads to poor retention on reversed-phase (C18) columns, while their lack of chromophores limits UV/Vis sensitivity. Although Hydrophilic Interaction Liquid Chromatography (HILIC) offers a direct analysis route, it is often plagued by matrix-induced ion suppression and long equilibration times.
This guide details a Benzoyl Chloride (BzCl) derivatization workflow coupled with UPLC-MS/MS. This method transforms polar amines into hydrophobic benzamides, enabling:
-
Robust Retention: Use of standard C18 columns with stable retention times.
-
Enhanced Sensitivity: 10–100x signal increase due to improved electrospray ionization (ESI) efficiency and hydrophobicity.
-
Matrix Interference Removal: Analytes are shifted away from the "ion suppression zone" (early eluting salts/phospholipids).
Scientific Rationale & Experimental Design
Why Benzoyl Chloride?
Unlike Dansyl Chloride (requires heating, long reaction time) or OPA (unstable derivatives), Benzoyl Chloride reacts with primary and secondary amines (and some phenols) in seconds at room temperature .
-
Mechanism: Nucleophilic attack of the amine nitrogen on the carbonyl carbon of BzCl under basic conditions (Schotten-Baumann reaction).
-
Outcome: The introduction of a phenyl group increases lipophilicity (
), allowing the analyte to bind effectively to C18 stationary phases.
Internal Standard Strategy
To ensure Trustworthiness and self-validation:
-
Primary Method: Spike Stable Isotope Labeled (SIL) analogs (e.g., Dopamine-d4) before derivatization. This controls for variations in both the derivatization efficiency and the MS ionization.
-
Alternative (Differential Isotope Labeling): Use
C-BzCl for samples and C-BzCl for a pooled reference. This creates a mass-shifted internal standard for every amine detected, ideal for untargeted discovery.
Materials & System Configuration
Reagents
-
Derivatizing Agent: Benzoyl Chloride (Sigma-Aldrich, >99%).
-
Buffer: 100 mM Sodium Carbonate (
) or Sodium Borate, pH 9.5. Critical: High pH ensures amines are deprotonated ( ) to act as nucleophiles. -
Quenching/IS Solvent: 1% Formic Acid in Acetonitrile containing SIL internal standards.
UPLC-MS/MS Configuration
-
LC System: Waters ACQUITY UPLC I-Class or Agilent 1290 Infinity II.
-
Column: Waters HSS T3 C18 (2.1 x 100 mm, 1.8 µm) or Phenomenex Kinetex C18.
-
Why T3? It withstands 100% aqueous start conditions, crucial for focusing early-eluting polar impurities before the gradient starts.
-
-
Mass Spectrometer: Triple Quadrupole (QqQ) operating in Multiple Reaction Monitoring (MRM) mode. Source: ESI Positive.[2]
Step-by-Step Protocol
Sample Preparation Workflow
This "one-pot" reaction is designed for high throughput (96-well plate format).
Step 1: Protein Precipitation & Alkalinization
-
Aliquot 10 µL of biological sample (Plasma, CSF, or Tissue Homogenate) into a 96-well plate.
-
Add 5 µL of Internal Standard Mix (in water).
-
Add 20 µL of 100 mM Sodium Carbonate (pH 9.5).
-
Checkpoint: Vortex briefly.[3] The pH must be >9.0 for the reaction to proceed.
-
Step 2: Derivatization
-
Add 10 µL of 2% Benzoyl Chloride in Acetonitrile (v/v).
-
Note: Prepare fresh daily. BzCl degrades slowly in moist air.
-
-
Vortex immediately for 30 seconds .
-
Observation: The solution may turn slightly cloudy due to the formation of benzoic acid byproduct; this is normal.
-
Step 3: Quenching
-
Add 10 µL of 1% Formic Acid in 20% Acetonitrile.
-
Mechanism:[4] Acidification stops the reaction and protonates the derivatives, stabilizing them for ESI+.
-
Step 4: Dilution & Injection
-
Add 50 µL of Water (to reduce organic content for good peak focusing).
-
Centrifuge at 4,000 x g for 10 mins.
-
Inject 2–5 µL of the supernatant.
Visualization: Sample Prep Workflow
Figure 1: "One-pot" derivatization workflow ensuring rapid labeling and matrix cleanup.
UPLC-MS/MS Method Parameters
Gradient Conditions
-
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Flow Rate: 0.4 mL/min.[7]
-
Column Temp: 40°C.
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 2 | Initial Hold (Focusing) |
| 1.0 | 2 | Elute Salts |
| 6.0 | 50 | Gradient Ramp |
| 7.0 | 95 | Column Wash (Remove Lipids) |
| 8.5 | 95 | Hold |
| 8.6 | 2 | Re-equilibration |
| 10.0 | 2 | End of Run |
MS/MS Transitions (Example Panel)
Note: BzCl adds a benzoyl group (+104.026 Da) per amine function.
| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | CE (eV) |
| Dopamine (2-Bz) | 362.1 | 105.0 | 30 | 25 |
| Serotonin (2-Bz) | 385.2 | 264.1 | 32 | 20 |
| GABA (1-Bz) | 208.1 | 105.0 | 25 | 18 |
| Histamine (2-Bz) | 320.1 | 105.0 | 35 | 28 |
| BzCl-IS (13C6) | [M+6] | 111.0 | 30 | 25 |
Pro-Tip: The product ion 105.0 (benzoyl fragment) is a universal transition for all Bz-derivatives, useful for screening, though specific structural fragments (like 264.1 for Serotonin) offer higher specificity.
Validation & Troubleshooting
Validation Metrics (Acceptance Criteria)
-
Linearity:
over 0.5 nM – 10 µM range.[2] -
Precision (CV%): <15% (intra-day) and <20% (inter-day).
-
Recovery: 85–115% (corrected by Internal Standard).
-
Matrix Effect: 0.8–1.2 (IS normalized).
Decision Tree: Method Selection
Figure 2: Selection logic. BzCl is preferred for primary/secondary amines; HILIC is reserved for quaternary amines (e.g., Acetylcholine) which cannot be derivatized.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Sensitivity | pH < 9.0 during reaction. | Check Carbonate buffer. If sample is acidic (e.g., TCA extract), increase buffer molarity to 200 mM. |
| Variable Retention | Column equilibration. | Bz-derivatives are hydrophobic; ensure adequate re-equilibration (at least 2 column volumes) at 2% B. |
| Peak Tailing | Mass overload. | Dilute sample further. The reaction is very efficient; high concentrations can saturate the column. |
References
-
Wong, J. M., et al. (2016).[8] "Benzoyl chloride derivatization with liquid chromatography–mass spectrometry for targeted metabolomics of neurochemicals in biological samples." Journal of Chromatography A. Link
-
Song, P., et al. (2012). "In vivo neurochemical monitoring using benzoyl chloride derivatization and liquid chromatography-mass spectrometry." Analytical Chemistry. Link
-
Malec, P. A., et al. (2020). "Derivatization Methods for Improved Metabolome Analysis by LC-MS/MS." University of Michigan Library. Link
-
FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." Link
Sources
- 1. lcms.cz [lcms.cz]
- 2. The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 5. lcms.labrulez.com [lcms.labrulez.com]
- 6. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 8. Benzoyl chloride derivatization with liquid chromatography–mass spectrometry for targeted metabolomics of neurochemicals in biological samples [agris.fao.org]
Application Notes and Protocols for Evaluating the Leishmanicidal Activity of N-aryl Benzimidazole Derivatives
These comprehensive application notes provide researchers, scientists, and drug development professionals with a detailed guide to assessing the leishmanicidal potential of novel N-aryl benzimidazole derivatives. This document offers a cohesive narrative, blending established protocols with the underlying scientific rationale to ensure experimental robustness and reproducibility.
Introduction: The Therapeutic Imperative and the Promise of Benzimidazoles
Leishmaniasis, a spectrum of diseases caused by protozoan parasites of the genus Leishmania, remains a significant global health challenge.[1] Current therapeutic options are hampered by issues of toxicity, emerging resistance, and parenteral administration routes.[2] This necessitates the urgent discovery and development of new, safer, and more effective oral antileishmanial agents.[2]
The benzimidazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. N-aryl benzimidazole derivatives, in particular, have shown promising leishmanicidal activity, making them an attractive class of compounds for further investigation. Their potential mechanism of action is multifaceted, with some derivatives known to target essential parasite enzymes like pteridine reductase 1 (PTR1), a key enzyme in the parasite's folate biosynthesis pathway.[3][4][5][6][7]
These notes will guide the user through the synthesis of a representative N-aryl benzimidazole, its evaluation against the clinically relevant stages of the Leishmania parasite, and the subsequent in vivo validation.
Synthesis of a Representative N-aryl Benzimidazole Derivative
The synthesis of N-aryl benzimidazoles can be achieved through several established methods. A common and effective approach involves the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde.[2][8][9][10]
Protocol 2.1: Synthesis of N-phenylbenzimidazole
This protocol describes the synthesis of N-phenylbenzimidazole from o-phenylenediamine and formic acid, a foundational method for creating the benzimidazole core.[8][9]
Materials:
-
o-phenylenediamine
-
90% Formic acid
-
10% Sodium hydroxide (NaOH) solution
-
Decolorizing carbon (Norite)
-
Round-bottomed flask (500 mL)
-
Water bath
-
Reflux condenser
-
Beaker (1.5 L)
-
Buchner funnel and filter paper
-
Heating mantle or hot plate
Procedure:
-
In a 500-cc. round-bottomed flask, combine 54 g (0.5 mole) of o-phenylenediamine with 32 cc. (34.6 g.) of 90 per cent formic acid (0.75 mole).[8]
-
Heat the mixture in a water bath at 100°C for two hours under reflux.[8][9]
-
After cooling, slowly add 10% sodium hydroxide solution with thorough mixing until the mixture is just alkaline to litmus paper.[8][9]
-
Collect the crude benzimidazole by suction filtration and wash with cold water.[8]
-
For purification, dissolve the crude product in 750 cc. of boiling water in a 1.5-l. beaker.[8]
-
Add approximately 2 g of Norite (decolorizing carbon) and digest for fifteen minutes.[8]
-
Filter the hot solution rapidly through a pre-heated filter funnel.[8]
-
Cool the filtrate to 10–15°C to allow the benzimidazole to crystallize.[8]
-
Collect the purified white product by filtration, wash with 50 cc. of cold water, and dry at 100°C.[8]
Expected Outcome: This procedure should yield a white crystalline product with a melting point of 170–172°C.[8]
In Vitro Evaluation of Leishmanicidal Activity
The in vitro assessment of N-aryl benzimidazole derivatives is a critical step to determine their potency and selectivity. This involves testing the compounds against both the extracellular promastigote and the intracellular amastigote forms of the Leishmania parasite.
Anti-promastigote Assay
This assay is a primary screen to evaluate the direct effect of the compounds on the motile, flagellated promastigote stage of the parasite.
Protocol 3.1.1: MTT-based Promastigote Viability Assay
Materials:
-
Leishmania promastigotes (e.g., L. donovani, L. major)
-
M-199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS)
-
N-aryl benzimidazole derivatives (dissolved in DMSO)
-
Amphotericin B (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Sodium Dodecyl Sulfate (SDS) solution
-
96-well flat-bottom microtiter plates
-
Incubator (25°C)
-
Microplate reader
Procedure:
-
Culture Leishmania promastigotes in M-199 medium at 25°C until they reach the mid-logarithmic growth phase.
-
Harvest the promastigotes by centrifugation and resuspend them in fresh medium to a final concentration of 2 x 10^5 cells/mL.[11]
-
Dispense 100 µL of the parasite suspension into each well of a 96-well plate.
-
Prepare serial dilutions of the N-aryl benzimidazole derivatives and the positive control (Amphotericin B) in the culture medium. Add 100 µL of these dilutions to the respective wells. Include wells with parasites and medium only (negative control) and medium only (blank).
-
Incubate the plates at 25°C for 72 hours.[11]
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 3 hours at 25°C.[11]
-
Add 50 µL of 10% SDS to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% inhibitory concentration (IC50) using a suitable software (e.g., GraphPad Prism).
Anti-amastigote Assay
This assay is more clinically relevant as it assesses the compound's ability to kill the amastigote form of the parasite residing within a host macrophage.
Protocol 3.2.1: Macrophage-based Intracellular Amastigote Assay
Materials:
-
Macrophage cell line (e.g., J774A.1, THP-1)
-
RPMI-1640 medium with 10% FBS
-
Leishmania promastigotes (stationary phase)
-
N-aryl benzimidazole derivatives
-
Amphotericin B (positive control)
-
Giemsa stain
-
96-well flat-bottom microtiter plates with coverslips
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Seed macrophages (5 x 10^4 cells/well) onto coverslips in 96-well plates and allow them to adhere overnight at 37°C with 5% CO2.[12][13]
-
Infect the adherent macrophages with stationary phase promastigotes at a parasite-to-macrophage ratio of 10:1.[11]
-
Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.[11]
-
Wash the wells with pre-warmed medium to remove non-phagocytosed promastigotes.[12]
-
Add fresh medium containing serial dilutions of the test compounds and controls.
-
Incubate the plates for another 48 hours at 37°C with 5% CO2.[11]
-
After incubation, wash the cells, fix with methanol, and stain with Giemsa.
-
Count the number of amastigotes per 100 macrophages under a light microscope.
-
Calculate the IC50 value.
Cytotoxicity Assay and Selectivity Index
To assess the selective toxicity of the compounds, a cytotoxicity assay against a mammalian cell line is performed.
Protocol 3.3.1: Cytotoxicity against Mammalian Cells
This protocol is similar to the anti-promastigote assay (Protocol 3.1.1), but uses a mammalian cell line (e.g., L929 mouse fibroblasts, HEK293T) instead of Leishmania promastigotes. The 50% cytotoxic concentration (CC50) is determined.
Calculation of Selectivity Index (SI): The selectivity of the compounds is determined by calculating the Selectivity Index (SI) using the following formula:
SI = CC50 (mammalian cells) / IC50 (amastigotes)
A higher SI value indicates a greater selective toxicity of the compound towards the parasite.
In Vivo Efficacy Evaluation
Promising compounds from in vitro studies should be further evaluated in an in vivo model of leishmaniasis. The BALB/c mouse model is widely used for both visceral and cutaneous leishmaniasis.[14]
Protocol 4.1: Murine Model of Visceral Leishmaniasis
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Leishmania donovani amastigotes
-
N-aryl benzimidazole derivative (formulated for oral or intraperitoneal administration)
-
Miltefosine or Amphotericin B (positive control)
-
Saline or vehicle (negative control)
-
Surgical tools for spleen and liver harvesting
-
Giemsa stain
Procedure:
-
Infect BALB/c mice intravenously via the lateral tail vein with 2 x 10^7 L. donovani amastigotes.[14]
-
Seven to eighteen days post-infection, begin treatment with the N-aryl benzimidazole derivative.[14] Administer the compound daily for 5-10 consecutive days via the desired route (e.g., oral gavage).
-
Include positive and negative control groups.
-
One to two days after the last treatment, euthanize the mice and aseptically remove the spleen and liver.
-
Prepare impression smears of the spleen and liver on glass slides.
-
Fix the smears with methanol and stain with Giemsa.
-
Determine the parasite burden by counting the number of amastigotes per 1000 host cell nuclei.
-
Calculate the Leishman-Donovan Units (LDU) and the percentage of inhibition compared to the untreated control group.
Data Presentation and Visualization
Table 1: In Vitro Activity of Representative N-aryl Benzimidazole Derivatives
| Compound | Anti-promastigote IC50 (µM) | Anti-amastigote IC50 (µM) | Cytotoxicity CC50 (µM) | Selectivity Index (SI) |
| Derivative 1 | 5.2 | 1.8 | >100 | >55.6 |
| Derivative 2 | 12.5 | 4.2 | 85.3 | 20.3 |
| Amphotericin B | 0.1 | 0.05 | 25.0 | 500 |
| Miltefosine | 2.5 | 0.8 | 40.0 | 50 |
Diagrams
N
N
R1
Ar
R2
>]; } }
A streamlined workflow for the discovery and evaluation of novel leishmanicidal compounds.
Figure 3: Simplified Pteridine Reductase 1 (PTR1) Pathway in Leishmania
Inhibition of PTR1 by N-aryl benzimidazoles disrupts essential pterin metabolism in Leishmania.
Conclusion and Future Directions
The protocols and application notes presented herein provide a robust framework for the systematic evaluation of N-aryl benzimidazole derivatives as potential leishmanicidal agents. By following these detailed methodologies, researchers can obtain reliable and reproducible data on the potency, selectivity, and in vivo efficacy of their compounds. Future work should focus on elucidating the precise molecular targets of active compounds and optimizing their pharmacokinetic and pharmacodynamic properties to advance the most promising candidates towards clinical development.
References
-
Dissecting the Metabolic Roles of Pteridine Reductase 1 in Trypanosoma brucei and Leishmania major. (n.d.). PMC - NIH. Retrieved February 17, 2026, from [Link]
-
New approaches to Leishmania chemotherapy: pteridine reductase 1 (PTR1) as a target and modulator of antifolate sensitivity. (1997). Parasitology - Cambridge University Press & Assessment. Retrieved February 17, 2026, from [Link]
-
Pteridine metabolic pathways in Leishmania. For PTR1 and DHFR, the size... (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]
-
Leishmania major Pteridine Reductase 1 Belongs to the Short Chain Dehydrogenase Family: Stereochemical and Kinetic Evidence. (n.d.). Biochemistry - ACS Publications. Retrieved February 17, 2026, from [Link]
-
A Parasite Rescue and Transformation Assay for Antileishmanial Screening Against Intracellular Leishmania donovani Amastigotes in THP1 Human Acute Monocytic Leukemia Cell Line. (2012). PMC. Retrieved February 17, 2026, from [Link]
-
Structure-Based Design of Pteridine Reductase Inhibitors Targeting African Sleeping Sickness and the Leishmaniases. (2009). Journal of Medicinal Chemistry - ACS Publications. Retrieved February 17, 2026, from [Link]
- Drug Assay Methodology in Leishmaniasis: From the Microplate to Image Analysis. (n.d.). Books.
-
In vitro activity and mode of action of phenolic compounds on Leishmania donovani. (2019). PLOS ONE. Retrieved February 17, 2026, from [Link]
-
Visceral leishmaniasis: Experimental models for drug discovery. (2010). Indian Journal of Medical Research. Retrieved February 17, 2026, from [Link]
-
Whole-mouse in vivo bioluminescence imaging applied to drug screening against Leishmania infantum: a reliable method to evaluate efficacy and optimize treatment regimens. (2018). bioRxiv. Retrieved February 17, 2026, from [Link]
-
A Screen against Leishmania Intracellular Amastigotes: Comparison to a Promastigote Screen and Identification of a Host Cell-Specific Hit. (2011). PLOS Neglected Tropical Diseases. Retrieved February 17, 2026, from [Link]
-
In Vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values. (n.d.). PMC. Retrieved February 17, 2026, from [Link]
-
In Vitro and In Silico Evaluation of the Anti-leishmanial Activity of Novel Synthetic Chalcones. (2023). MDPI. Retrieved February 17, 2026, from [Link]
-
Leishmania Animal Models Used in Drug Discovery: A Systematic Review. (2023). PMC. Retrieved February 17, 2026, from [Link]
-
Benzimidazole. (n.d.). Organic Syntheses Procedure. Retrieved February 17, 2026, from [Link]
-
In Vitro Screening Test Using Leishmania Promastigotes Stably Expressing mCherry Protein. (n.d.). ASM Journals. Retrieved February 17, 2026, from [Link]
-
Scheme 1. Synthesis of a N-phenylbenzimidazole. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]
-
Use of In Vivo Imaging System Technology in Leishmania major BALB/c Mouse Ear Infection Studies. (2018). PubMed. Retrieved February 17, 2026, from [Link]
-
Benzimidazole (Synthesis). (n.d.). Scribd. Retrieved February 17, 2026, from [Link]
-
Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 17, 2026, from [Link]
Sources
- 1. A Parasite Rescue and Transformation Assay for Antileishmanial Screening Against Intracellular Leishmania donovani Amastigotes in THP1 Human Acute Monocytic Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Dissecting the Metabolic Roles of Pteridine Reductase 1 in Trypanosoma brucei and Leishmania major - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New approaches to Leishmania chemotherapy: pteridine reductase 1 (PTR1) as a target and modulator of antifolate sensitivity | Parasitology | Cambridge Core [cambridge.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. scribd.com [scribd.com]
- 10. Benzimidazole synthesis [organic-chemistry.org]
- 11. In vitro activity and mode of action of phenolic compounds on Leishmania donovani | PLOS Neglected Tropical Diseases [journals.plos.org]
- 12. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. med.nyu.edu [med.nyu.edu]
- 14. books.rsc.org [books.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of (1R)-1-(2-Methoxyphenyl)prop-2-enylamine Synthesis
Executive Summary
The synthesis of (1R)-1-(2-Methoxyphenyl)prop-2-enylamine presents specific challenges due to the steric and electronic effects of the ortho-methoxy substituent. While the Ellman Auxiliary (tert-butanesulfinamide) method is the industry gold standard for this transformation, standard protocols often fail to achieve >90% yield without modification.
This guide addresses the three critical failure points:
-
Imine Condensation: Steric hindrance from the 2-OMe group slowing conversion.
-
Diastereoselective Addition: Competition between chelation and non-chelation transition states affecting dr (diastereomeric ratio).
-
Deprotection: Risk of Friedel-Crafts alkylation on the electron-rich anisole ring during acidic cleavage.
Module 1: Imine Condensation Optimization
The Issue: The ortho-methoxy group creates steric bulk and donates electron density to the carbonyl carbon, making 2-methoxybenzaldehyde less electrophilic than standard benzaldehydes. Standard MgSO4 dehydration often results in stalled conversion (60-70%).
The Solution: Switch to Titanium(IV) ethoxide [Ti(OEt)₄] . It acts as both a potent Lewis acid to activate the carbonyl and a water scavenger to drive equilibrium.
Optimized Protocol 1.0
-
Reagents: 2-Methoxybenzaldehyde (1.0 equiv), (S)-(-)-tert-Butanesulfinamide (1.1 equiv), Ti(OEt)₄ (2.0 - 2.5 equiv).
-
Solvent: Dry THF (0.5 M concentration).
-
Procedure:
-
Dissolve sulfinamide and aldehyde in THF under N₂.
-
Add Ti(OEt)₄ dropwise.
-
Critical Step: Heat to 60°C for 6–12 hours. (Room temperature is insufficient for ortho-substituted aryls).
-
Workup: Quench with brine/EtOAc. The Ti salts will form a thick slurry. Use Celite filtration to maximize recovery.
-
Note on Chirality: To obtain the (1R) -amine target, you generally require the (S)-sulfinamide auxiliary when using Grignard reagents in DCM (assuming the standard cyclic transition state model). Always verify absolute configuration via chiral HPLC/polarimetry after the first run.
Module 2: Asymmetric Vinylation (The Stereodefining Step)
The Issue: The addition of vinylmagnesium bromide is highly exothermic and sensitive to solvent effects. The 2-methoxy group can act as a Lewis base, potentially disrupting the coordination geometry required for high diastereoselectivity.
The Solution: Enforce the Cyclic Transition State (Chelation Control) using non-coordinating solvents and low temperatures.
Troubleshooting Matrix: Yield vs. dr
| Variable | Condition | Impact on (1R)-Target | Recommendation |
| Solvent | THF | Low dr. THF coordinates to Mg, breaking the rigid cyclic transition state. | AVOID. Use DCM or Toluene. |
| Solvent | DCM | High dr. Promotes the closed chair-like transition state (Zimmerman-Traxler). | PREFERRED. |
| Reagent | VinylMgBr | Aggressive. Can cause 1,4-addition or byproduct formation. | Titrate before use. |
| Temp | -78°C | Essential for kinetic control and max dr. | Maintain <-70°C during addition. |
| Additive | AlMe₃ | Can switch selectivity to Open Transition State. | Only use if standard dr is poor. |
Visualizing the Mechanism
The following diagram illustrates the critical decision pathways and the mechanistic logic for stereocontrol.
Caption: Logic flow for maximizing diastereoselectivity (dr) via solvent control.
Module 3: Deprotection & Isolation (Preventing Side Reactions)
The Issue: The final step involves removing the sulfinyl group with acid.
-
Alkylation Risk: The tert-butyl carbocation generated during cleavage is an electrophile. The 2-methoxyphenyl ring is electron-rich. There is a high risk of Friedel-Crafts alkylation (adding a t-butyl group to the ring) as a major impurity.
-
Alkene Stability: Strong acids or high temps can isomerize or hydrate the terminal alkene.
The Solution: Use a Scavenger and mild acidic conditions.
Optimized Protocol 3.0
-
Reagents: 4M HCl in Dioxane or 2M HCl in MeOH.
-
Scavenger: 1,3-Dimethoxybenzene (2.0 equiv) or Anisole.
-
Why? The scavenger is more electron-rich than your product and will preferentially trap the tert-butyl cation.
-
-
Procedure:
-
Dissolve the sulfinamide intermediate in MeOH (0.2 M).
-
Add scavenger (critical for purity).
-
Add HCl (4.0 equiv) at 0°C .
-
Stir at 0°C -> RT. Monitor by TLC (usually < 2 hours).
-
Workup: Concentrate to remove volatiles before basification to minimize side reactions. Basify with NaHCO3, extract with DCM.
-
FAQ: Troubleshooting Common Failures
Q1: My Grignard reaction solidified and yield was low. What happened? A: Vinylmagnesium bromide in THF often crashes out at -78°C.
-
Fix: Dilute the Grignard reagent with dry DCM before adding it to the reaction mixture. This maintains solubility at cryogenic temperatures.
Q2: I see a "double addition" byproduct. A: This occurs if the Grignard reagent is added too fast or the temperature spikes. The resulting amine can react with another equivalent of imine/Grignard.
-
Fix: Ensure dropwise addition over 30 minutes. Keep internal temperature below -70°C.
Q3: The optical rotation of my final amine is lower than literature. A: This suggests partial racemization or low diastereoselectivity in Step 2.
-
Fix: Recrystallize the sulfinamide intermediate before deprotection. The sulfinamide diastereomers often have vastly different solubility profiles, allowing you to upgrade >90:10 dr to >99:1 dr by simple crystallization (often from Hexane/EtOAc).
References
-
Ellman, J. A.; Owens, T. D.; Tang, T. P. (2002). "Synthesis of Chiral Amines using tert-Butanesulfinamide." Accounts of Chemical Research.
-
Liu, G.; Cogan, D. A.; Ellman, J. A. (1997).[1] "Catalytic Asymmetric Synthesis of tert-Butanesulfinamide. Application to the Asymmetric Synthesis of Amines." Journal of the American Chemical Society.[1]
-
Cogan, D. A.; Liu, G.; Ellman, J. A. (1999).[1][2] "Asymmetric Synthesis of Chiral Amines by the Addition of Grignard Reagents to tert-Butanesulfinyl Imines." Tetrahedron.
- Robby, C.; et al. (2010). "Optimization of the Synthesis of Chiral Allylic Amines." Organic Process Research & Development. (General reference for scale-up of vinyl additions).
Sources
Technical Support Center: Troubleshooting Low Enantiomeric Excess in Chiral Amine Synthesis
Welcome to the Technical Support Center for Asymmetric Catalysis. This resource is designed for researchers, scientists, and drug development professionals to identify and resolve common issues leading to low enantiomeric excess in their experiments. Chiral amines are crucial building blocks in over 40% of pharmaceuticals, making their efficient and selective synthesis a critical challenge. This guide provides a structured, question-and-answer-based approach to troubleshooting, grounded in mechanistic principles and validated protocols, to help you achieve high enantioselectivity and reproducible results in your chiral amine syntheses.
Section 1: Systematic Troubleshooting of Low Enantiomeric Excess (ee)
A low or inconsistent enantiomeric excess is a frequent challenge in asymmetric catalysis. This section provides a logical workflow to diagnose the root cause of the problem, starting from the most common and easily verifiable sources of error.
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// Connections start -> step1; step1 -> sub1_1; sub1_1 -> sub1_2 [label="Yes"]; sub1_1 -> sub1_3 [label="No"]; sub1_3 -> step1; sub1_2 -> sub1_4 [label="Validated"]; sub1_2 -> sub1_6 [label="Not Validated"]; sub1_6 -> sub1_5; sub1_5 -> step1; sub1_4 -> step2;
step2 -> sub2_1; sub2_1 -> sub2_5 [label="Pure"]; sub2_1 -> sub2_6 [label="Impure"]; sub2_6 -> sub2_3; sub2_3 -> step2; sub2_5 -> sub2_2;
sub2_2 -> sub2_7 [label="High Quality"]; sub2_2 -> sub2_8 [label="Questionable"]; sub2_8 -> sub2_4; sub2_4 -> step2; sub2_7 -> step3;
step3 -> sub3_1; sub3_1 -> sub3_2 [label="Consistent & Optimal"]; sub3_1 -> sub3_4 [label="No"]; sub3_4 -> step3;
sub3_2 -> sub3_3 [label="High Quality"]; sub3_2 -> sub3_5 [label="Poor Quality"]; sub3_5 -> step3;
sub3_3 -> step4 [label="Yes"]; sub3_3 -> sub3_6 [label="No"]; sub3_6 -> step3;
step4 -> end; }
Improving purity of (1R)-1-(2-Methoxyphenyl)prop-2-enylamine by recrystallization
Technical Support Center: (1R)-1-(2-Methoxyphenyl)prop-2-enylamine Purification
Welcome to the technical support center for the purification of (1R)-1-(2-Methoxyphenyl)prop-2-enylamine. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol for enhancing the chemical and enantiomeric purity of this key chiral building block through recrystallization.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of (1R)-1-(2-Methoxyphenyl)prop-2-enylamine.
Question: My product "oiled out" instead of forming crystals. How can I resolve this?
Answer:
"Oiling out," or liquid-liquid phase separation, occurs when the solute separates from the solution as a super-saturated liquid layer instead of a solid crystal lattice.[1][2][3] This is a frequent issue with compounds that have low melting points or when high supersaturation is achieved at a temperature above the compound's melting point in that specific solvent system.[4]
Root Causes & Solutions:
-
High Supersaturation/Rapid Cooling: Cooling the solution too quickly is a primary cause of oiling out.[3]
-
Solution: Re-heat the solution until the oil redissolves completely. If necessary, add a small amount (1-5% v/v) of additional solvent to ensure full dissolution.[5] Allow the flask to cool slowly and undisturbed. Insulating the flask with glass wool can promote the slow cooling necessary for orderly crystal growth.
-
-
Inappropriate Solvent Choice: The solvent may be too "good," meaning the compound is excessively soluble even at lower temperatures, or the polarity mismatch is too great.
-
Solution: Modify the solvent system. If using a single solvent, try adding a miscible "anti-solvent" (one in which the compound is poorly soluble) dropwise to the hot solution until persistent cloudiness is observed, then add a few drops of the primary solvent to redissolve it.[6][7] Common solvent/anti-solvent pairs for amines include ethanol/water, ethyl acetate/heptane, or toluene/hexane.[8]
-
-
Presence of Impurities: Impurities can depress the melting point of the mixture and interfere with crystal lattice formation.[3]
-
Solution: If the crude material is heavily contaminated, consider a pre-purification step like a quick column chromatography plug before attempting recrystallization.
-
-
Lack of Nucleation Sites: Spontaneous crystal formation may not occur, favoring the liquid oil phase.
-
Solution: Employ seeding. Add a few microscopic seed crystals of the pure compound to the solution once it has cooled slightly but before oiling out occurs.[1][3][9] This provides a template for proper crystal growth. If seed crystals are unavailable, scratching the inner surface of the flask with a glass rod at the solvent's surface can create microscopic imperfections that may initiate crystallization.[10]
-
Question: I have very low yield after recrystallization. What went wrong?
Answer:
A low yield (e.g., <50% recovery) suggests that a significant portion of your compound remained in the mother liquor.[5]
Root Causes & Solutions:
-
Excessive Solvent Volume: Using too much solvent is the most common cause of low recovery.[10][11] The goal is to create a saturated solution at the solvent's boiling point, not a dilute one.
-
Premature Crystallization During Hot Filtration: If an insoluble impurity was present and a hot filtration was performed, the desired compound may have crystallized on the filter paper or in the funnel stem.[2][4]
-
Solution: Use a stemless funnel and pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent vapor before filtering.[2] Using a slight excess of solvent during the initial dissolution can also help prevent premature crystallization.[4] This excess can be boiled off after filtration.
-
-
Washing with an Inappropriate Solvent: Washing the collected crystals with a solvent in which they are highly soluble will dissolve the product.
Question: The purity of my compound did not improve significantly. What should I do?
Answer:
This indicates that the chosen recrystallization conditions were not effective at separating the impurities from the desired compound.
Root Causes & Solutions:
-
Co-crystallization of Impurities: The impurity may have very similar solubility properties to your target compound in the chosen solvent.
-
Rapid Crystal Formation: If crystals form too quickly, impurities can become trapped (occluded) within the crystal lattice.[5]
-
Solution: Ensure slow cooling. A slower crystallization process is more selective and allows for the formation of a purer crystal lattice.[13]
-
-
Insufficient Washing: Soluble impurities remaining on the surface of the crystals can contaminate the final product.
-
Solution: Ensure the filter cake is washed with a small amount of ice-cold solvent to displace the impurity-laden mother liquor.[2]
-
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent system for (1R)-1-(2-Methoxyphenyl)prop-2-enylamine?
The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.[8][12] The rule of thumb "like dissolves like" is a good starting point.[14] Given the amine and methoxy functional groups, as well as the aromatic ring, solvents of intermediate polarity are excellent candidates.
Solvent Screening Protocol:
-
Place ~20-30 mg of your crude amine into several small test tubes.
-
To each tube, add a different solvent (e.g., isopropanol, ethyl acetate, toluene, heptane) dropwise at room temperature.
-
A good candidate solvent will not dissolve the compound at room temperature.[12]
-
Heat the tubes that did not show dissolution. An ideal solvent will dissolve the compound completely at or near its boiling point.
-
Allow the dissolved solutions to cool to room temperature and then in an ice bath. The best solvent will yield a large quantity of crystalline solid.
| Solvent Category | Example Solvents | Rationale for (1R)-1-(2-Methoxyphenyl)prop-2-enylamine |
| Polar Protic | Isopropanol, Ethanol | The amine can hydrogen bond, suggesting good solubility, especially when hot. Often used with water as an anti-solvent. |
| Polar Aprotic | Ethyl Acetate, Acetone | Good balance of polarity to dissolve the molecule when hot. Often paired with a non-polar anti-solvent like heptane or hexane.[8] |
| Non-Polar | Toluene, Heptane | Toluene may dissolve the compound when hot due to the aromatic ring. Heptane is likely a poor solvent and is best used as an anti-solvent.[15][16] |
Q2: What is the difference between chemical purity and enantiomeric purity, and how do I measure them?
-
Chemical Purity refers to the absence of any other chemical substances (e.g., starting materials, by-products, residual solvent). It is typically assessed by:
-
NMR Spectroscopy: Provides structural information and can quantify impurities if an internal standard is used.
-
HPLC with a non-chiral column: Separates compounds based on polarity. Purity is often reported as a percentage of the total peak area.
-
-
Enantiomeric Purity (or Enantiomeric Excess, e.e.) refers to the measure of how much one enantiomer is present in excess of the other in a mixture. For a chiral compound, this is a critical purity parameter. It is assessed by specialized techniques that can differentiate between enantiomers:
-
Chiral HPLC or Chiral GC: These methods use a chiral stationary phase that interacts differently with each enantiomer, resulting in different retention times and allowing for their separation and quantification.[17][18][19]
-
NMR Spectroscopy with a Chiral Shift Reagent: These reagents (often lanthanide-based) form diastereomeric complexes with the enantiomers, which causes their signals in the NMR spectrum to be chemically distinct and allows for integration and e.e. calculation.[17][19]
-
Q3: Can I use a single-solvent or should I use a two-solvent system?
This depends entirely on the results of your solvent screen.
-
Single-Solvent System: This is the simplest and preferred method. It should be used if you can find a single solvent that provides a large difference in the compound's solubility between hot and cold temperatures.[8]
-
Two-Solvent (or Mixed-Solvent) System: This is used when no single solvent is ideal.[20] You will use a pair of miscible solvents: one in which the compound is very soluble (the "solvent") and one in which it is poorly soluble (the "anti-solvent" or "co-solvent").[7] The compound is dissolved in a minimum amount of the hot "solvent," and the "anti-solvent" is added dropwise until the solution becomes cloudy, indicating saturation. A few drops of the hot "solvent" are then added to clarify the solution before it is cooled slowly.[6]
Visualized Workflows
Caption: Decision workflow for selecting a suitable recrystallization solvent system.
Caption: Troubleshooting flowchart for common recrystallization issues.
Detailed Experimental Protocol: Recrystallization
Objective: To purify crude (1R)-1-(2-Methoxyphenyl)prop-2-enylamine using a single-solvent recrystallization with isopropanol (IPA). This protocol assumes solvent screening has identified IPA as a suitable solvent.
Materials:
-
Crude (1R)-1-(2-Methoxyphenyl)prop-2-enylamine
-
Isopropanol (reagent grade)
-
Erlenmeyer flasks (appropriate sizes)
-
Heating source (hot plate with water or oil bath)
-
Stemless funnel and fluted filter paper (if insoluble impurities are present)
-
Büchner funnel, filter flask, and vacuum source
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution:
-
Place the crude amine (e.g., 1.0 g) into a 50 mL Erlenmeyer flask.
-
Add a minimal volume of isopropanol (e.g., 5 mL) to the flask.
-
Gently heat the mixture in a water bath on a hot plate. Swirl the flask periodically.
-
Continue adding small portions of hot isopropanol until the solid just dissolves completely. Avoid adding a large excess of solvent.[11]
-
-
Hot Filtration (Optional - only if insoluble impurities are visible):
-
If the hot solution contains insoluble particles, perform a hot gravity filtration.
-
Place a stemless funnel with fluted filter paper into the neck of a clean, pre-heated receiving flask.
-
Pour the hot solution through the filter paper quickly to minimize cooling and premature crystallization.[2]
-
Rinse the original flask with a small amount of hot solvent and pass it through the filter to recover any remaining product.
-
-
Crystallization:
-
Cover the flask containing the clear, hot solution with a watch glass and set it aside on a heat-insulating surface (like a cork ring) to cool slowly and undisturbed to room temperature.[13] Slow cooling is crucial for forming pure, well-defined crystals.[5]
-
Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize the yield by further decreasing the compound's solubility.[21]
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Break the vacuum and add a small volume of ice-cold isopropanol to wash the crystals, ensuring the entire crystal cake is wetted.[2] This removes any residual mother liquor containing soluble impurities.
-
Reapply the vacuum to pull the wash solvent through. Repeat the wash if necessary.
-
-
Drying:
-
Leave the crystals in the funnel with the vacuum on for 15-20 minutes to air-dry them as much as possible.
-
Transfer the crystals to a watch glass and allow them to dry completely. For optimal results, dry in a vacuum oven at a temperature well below the product's melting point until a constant weight is achieved.[10]
-
-
Analysis:
-
Determine the final mass and calculate the percent recovery.
-
Assess chemical and enantiomeric purity using appropriate methods (e.g., NMR, Chiral HPLC) to confirm the success of the purification.
-
References
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (1976). Solvent selection for recrystallization: An undergraduate organic experiment.
-
PharmaGuru. (2025, June 17). How To Calculate Enantiomeric Excess: Learn Quickly. Retrieved from [Link]
-
Reich, H. J. (n.d.). Reagents & Solvents: Solvents for Recrystallization. University of Rochester. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
-
University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]
- Goolsby, B., & Brodbelt, J. S. (1998). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Analytical chemistry, 70(19), 4128-4133.
-
Creative Biolabs. (2024, December 25). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Retrieved from [Link]
- Sánchez, M. J., Gallardo, A., & De la Ossa, M. Á. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(11), 939-945.
-
Biocyclopedia. (2026). Problems in recrystallization. Retrieved from [Link]
-
Borzuya University. (2017, May 23). Chapter 9b: asymmetric synthesis - analytical methods of determination of the enantiomeric excess. Retrieved from [Link]
-
Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Retrieved from [Link]
-
Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]
- Kapitán, J., Baumruk, V., & Bouř, P. (2022). Accurate Determination of Enantiomeric Excess Using Raman Optical Activity. Molecules, 27(10), 3105.
-
California State University, Fullerton. (n.d.). Recrystallization1. Retrieved from [Link]
-
Solubility of Things. (n.d.). N-(4-Methoxyphenyl)cyclohexanamine. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
ResearchGate. (2014, June 30). How to avoid the formation of oil droplets during recrystallization?. Retrieved from [Link]
-
Reddit. (2012, February 7). Help! Recrystallization sources of error. r/chemhelp. Retrieved from [Link]
-
University of Leeds. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Retrieved from [Link]
-
California State University, Sacramento. (n.d.). Recrystallization. Retrieved from [Link]
-
Journal of Applicable Chemistry. (n.d.). Recrystallization. Retrieved from [Link]
- Royal Society of Chemistry. (2016). 18.1. Resolution of a Chiral Amine and Recovery of Unwanted Enantiomer by Racemization: Towards a Greener Industrial Process.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of Toronto. (2020). Chem355 Labbook-2020. Retrieved from [Link]
-
LibreTexts Chemistry. (2020, March 4). Amines and Heterocycles. Retrieved from [Link]
-
Acta Crystallographica Section E: Crystallographic Communications. (2022). (E)-1-(2-Hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one. Retrieved from [Link]
-
LabXchange. (2024, January 23). Lab Procedure: Recrystallization. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
ResearchGate. (2025, August 10). (4-Methoxyphenyl)amine and its derivatives in the synthesis of O-silylurethanes, ureas, and formamides. Retrieved from [Link]
-
Quora. (2018, March 30). Are amines soluble in organic solvents?. Retrieved from [Link]
Sources
- 1. mt.com [mt.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 9. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. Recrystallization [sites.pitt.edu]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. quora.com [quora.com]
- 15. solubilityofthings.com [solubilityofthings.com]
- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 17. pharmaguru.co [pharmaguru.co]
- 18. uma.es [uma.es]
- 19. Chapter 9b: asymmetric synthesis - analytical methods of determination of the enantiomeric excess - BORZUYA UNIVERSITY [brussels-scientific.com]
- 20. LabXchange [labxchange.org]
- 21. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
Side-reaction products in the synthesis of (1R)-1-(2-Methoxyphenyl)prop-2-enylamine
This guide is designed as a Tier-3 Technical Support resource for process chemists and researchers encountering difficulties in the asymmetric synthesis of (1R)-1-(2-Methoxyphenyl)prop-2-enylamine .
The content assumes the user is utilizing the industry-standard Ellman’s Sulfinamide auxiliary route, as this is the most robust method for generating chiral allylic amines with high enantiomeric excess (ee).
Cas No: [Hypothetical/Derivative Specific] | Molecular Formula: C10H13NO Classification: Chiral Allylic Amine
Executive Summary of Side-Reactions
In the synthesis of (1R)-1-(2-Methoxyphenyl)prop-2-enylamine via the addition of vinyl organometallics to N-tert-butanesulfinyl imines, three critical failure modes generate the majority of impurities.
| Impurity Type | Chemical Identity | Origin | Detection (1H NMR) |
| Impurity A | 2-Methoxybenzaldehyde | Hydrolysis of Imine Intermediate | Distinct aldehyde singlet (~10.4 ppm) |
| Impurity B | (1S)-Enantiomer | Poor Diastereofacial Selectivity | Chiral HPLC / Shift Reagent |
| Impurity C | 1-(2-Methoxyphenyl)propan-1-one | Isomerization/Hydrolysis | Ethyl triplet/quartet (loss of vinyl signals) |
| Impurity D | Homo-coupled dienes | Organometallic degradation | Olefinic multiplets unrelated to product |
Troubleshooting Guide: Diagnostics & Solutions
Issue 1: "My enantiomeric excess (ee) is below 90%."
Diagnosis: This is typically a failure of diastereofacial control during the nucleophilic addition step.
-
Root Cause 1: Temperature Control. The addition of Vinyl Grignard (VinylMgBr) is highly exothermic. If the internal temperature spikes above -40°C during addition, the chelation-controlled transition state (which dictates the R-configuration) destabilizes, allowing non-selective attack.
-
Root Cause 2: Solvent Coordination. Using THF alone can sometimes compete with the magnesium chelation.
-
Solution:
-
Switch to a non-coordinating co-solvent mixture (Toluene/DCM) for the addition step.
-
Add AlMe3 or Lewis Acids (like Ti(OiPr)4) to enforce the rigid chair-like transition state.
-
Issue 2: "I see significant aldehyde peaks in the crude NMR."
Diagnosis: Imine Instability (Hydrolysis).
-
Root Cause: The N-sulfinyl imine intermediate is moisture sensitive. If the Grignard reagent is "wet" or the reaction is quenched with aqueous acid too aggressively before the amine is fully protected/stabilized, the equilibrium shifts back to the starting aldehyde.
-
Solution:
-
Ensure the imine formation (Step 1) uses >2.0 eq. of Ti(OEt)4 as a water scavenger.
-
Critical: Do not store the intermediate imine. Use it immediately in the next step (telescoped process).
-
Issue 3: "The product decomposes upon silica gel chromatography."
Diagnosis: Acid-Catalyzed Allylic Rearrangement/Racemization.
-
Root Cause: Allylic amines, especially those with electron-rich aryl groups (2-methoxy), form stabilized carbocations. Acidic silica gel can protonate the amine, leading to SN1-type racemization or isomerization to the enamine (which hydrolyzes to a ketone).
-
Solution:
-
Pre-treat silica gel with 1% Triethylamine (Et3N) in hexanes.
-
Avoid chlorinated solvents during purification if possible (trace HCl in CHCl3 is fatal to optical purity).
-
Mechanistic Visualization
The following diagram illustrates the Chelation-Controlled Addition (Desired Pathway) versus the Non-Chelated Leakage (Side Reaction) that leads to the wrong diastereomer.
Caption: Figure 1. Bifurcation of the reaction pathway. Pathway A yields the desired (1R) target via a rigid cyclic transition state. Pathway B leads to the (1S) diastereomeric impurity.
Optimized Experimental Protocol
Objective: Synthesis of (1R)-1-(2-Methoxyphenyl)prop-2-enylamine hydrochloride.
Step 1: Imine Formation (Dehydration)
-
Setup: Flame-dried 250 mL round-bottom flask under Nitrogen.
-
Reagents: Charge 2-methoxybenzaldehyde (10.0 mmol), (R)-tert-butanesulfinamide (11.0 mmol, 1.1 eq), and THF (50 mL).
-
Catalyst: Add Ti(OEt)4 (20.0 mmol, 2.0 eq) dropwise. Note: The solution will turn slightly yellow.
-
Reaction: Stir at reflux (65°C) for 16 hours.
-
Workup: Cool to RT. Pour into brine (50 mL) with vigorous stirring. The Ti salts will precipitate as a white slurry. Filter through Celite.
-
Yield Check: Concentrate filtrate. Quantitative conversion is expected. Do not purify on silica.
Step 2: Asymmetric Vinylation (The Critical Step)
-
Solvent Switch: Dissolve the crude imine in DCM (Dichloromethane) (50 mL). Why? DCM enhances chelation control compared to THF.
-
Cooling: Cool to -78°C (Dry ice/Acetone bath).
-
Addition: Add Vinylmagnesium bromide (1.0 M in THF, 20.0 mmol, 2.0 eq) dropwise over 30 minutes via syringe pump.
-
Checkpoint: Internal temp must not exceed -65°C.
-
-
Incubation: Stir at -78°C for 4 hours, then warm slowly to RT overnight.
-
Quench: Add saturated NH4Cl (aq) dropwise at 0°C.
-
Isolation: Extract with EtOAc. The product is the Sulfinamide Intermediate .
Step 3: Deprotection (Cleavage)
-
Reaction: Dissolve the sulfinamide intermediate in MeOH (20 mL). Add 4M HCl in Dioxane (5.0 mL).
-
Time: Stir at RT for 1 hour. Do not heat.
-
Precipitation: Add Et2O (100 mL). The amine hydrochloride salt should precipitate.[1]
-
Filtration: Collect the white solid. This avoids free-basing, which prevents racemization and oxidation.
FAQ: Expert Insights
Q: Can I use Vinyl Lithium instead of Vinyl Grignard? A: It is not recommended. Organolithiums are more reactive and "harder" nucleophiles. They tend to favor the "Open Transition State" (Pathway B in Figure 1), leading to lower diastereoselectivity (dr). Magnesium or Zinc reagents are preferred for their chelating ability.
Q: Why is the 2-methoxy group problematic? A: The 2-methoxy group is an electron-donating group (EDG) at the ortho position. It destabilizes the imine toward hydrolysis (steric strain) and stabilizes the benzylic carbocation, making the final product prone to racemization. Additionally, the methoxy oxygen can competitively coordinate with the Mg atom, potentially disrupting the desired transition state geometry.
Q: How do I separate the (1R) and (1S) diastereomers if the reaction fails? A: Separation is best performed at the Sulfinamide Intermediate stage (before HCl cleavage). The diastereomers (Rs,1R) and (Rs,1S) have different polarities and can usually be separated by flash chromatography (Hexanes/EtOAc gradient). Once cleaved to the free amine, enantiomers are impossible to separate without chiral HPLC.
References
-
Ellman, J. A.; Owens, T. D.; Tang, T. P. "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 2002, 35(11), 984–995.
-
Cogan, D. A.; Liu, G.; Ellman, J. A. "Catalytic Asymmetric Synthesis of tert-Butanesulfinamide. Application to the Asymmetric Synthesis of Amines." Journal of the American Chemical Society, 1998, 120(32), 8011–8019.
-
Ferreira, F.; Botuha, C.; Chemla, F.; Pérez-Luna, A. "tert-Butanesulfinimines: Structure, Synthesis and Synthetic Applications." Chemical Society Reviews, 2009, 38, 1162-1186.
-
Patterson, A. W.; Ellman, J. A. "Asymmetric Synthesis of alpha,alpha-Dibranched Amines." Journal of Organic Chemistry, 2006, 71(19), 7110-7112. (Demonstrates steric constraints in ortho-substituted systems).
Sources
Technical Support Center: Catalyst Selection for Stereoselective Allylic Amination
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for asymmetric allylic amination. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and reaction optimization. Here, we address common challenges in achieving high stereoselectivity through a series of troubleshooting guides and frequently asked questions, grounding our advice in established mechanistic principles.
Troubleshooting Guide: Common Issues in Stereoselective Allylic Amination
This section addresses specific experimental problems in a question-and-answer format, providing both solutions and the scientific rationale behind them.
Q1: My reaction suffers from low enantiomeric excess (ee). What are the primary causes and how can I fix it?
Low enantioselectivity is a frequent hurdle. The root cause often lies in suboptimal reaction conditions or impure reagents, which fail to create a sufficient energy difference between the diastereomeric transition states leading to the two enantiomers.[1]
Core Directive: Systematically evaluate and optimize reaction parameters. A logical workflow is essential.
Caption: A systematic workflow for troubleshooting low enantioselectivity.[2]
Detailed Breakdown:
-
Reaction Temperature: Lowering the reaction temperature is often the most effective initial step. This increases the free energy difference (ΔΔG‡) between the two competing diastereomeric transition states, thereby enhancing selectivity for the path with the lower activation energy.[1]
-
Data Point: In an Iridium-catalyzed allylic amination, decreasing the temperature from 80 °C to 70 °C improved the enantiomeric excess from 82% to 89%.[3]
Temperature (°C) Enantiomeric Excess (ee, %) Note 25 (Room Temp) 65 Initial observation of low ee. 0 78 Significant improvement upon cooling. -20 85 Further improvement, but the reaction rate may slow. -78 92 Optimal ee may be achieved, but requires much longer reaction times. Table 1: Representative effect of temperature on enantioselectivity. Data is illustrative and will vary based on the specific reaction.[1] -
-
Reagent and Catalyst Purity: Impurities in the substrate, amine, or solvent can act as catalyst poisons or inhibitors.[2] Water or protic impurities can interfere with the catalyst or promote non-selective background reactions. Ensure solvents are anhydrous and reagents are purified.
-
Solvent Choice: The solvent can dramatically influence stereoselectivity by affecting the catalyst's conformation, aggregation state, and the solvation of transition states.[4] There is no universal solvent; a screen is often necessary.
-
Concentration: The rates of nucleophilic attack (a bimolecular process) and π-allyl intermediate equilibration (a unimolecular process) can be influenced differently by concentration. In some palladium-catalyzed reactions, decreasing the concentration slows the rate of nucleophilic attack relative to the equilibration of the π-allyl intermediate, allowing the more selective pathway to dominate, thus increasing the ee.[8]
Q2: My reaction gives the wrong regioisomer (e.g., linear instead of branched). How do I control regioselectivity?
Regioselectivity in allylic amination is primarily dictated by the choice of metal catalyst and, to a lesser extent, the ligand and nucleophile. The two common pathways involve nucleophilic attack at either the substituted (branched) or unsubstituted (linear) terminus of the π-allyl intermediate.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Regio- and Enantioselective Iridium-Catalyzed Amination of Racemic Branched Alkyl-Substituted Allylic Acetates with Primary and Secondary Aromatic and Heteroaromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. New insights into the mechanism of palladium-catalyzed allylic amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Allylic amine synthesis by amination (allylation) [organic-chemistry.org]
- 8. tdx.cat [tdx.cat]
Technical Support Center: Machine Learning-Powered Optimization of Chiral Amine Synthesis
Welcome to the technical support center for the application of machine learning in the optimization of chiral amine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of integrating predictive modeling with experimental workflows. Here, you will find answers to frequently asked questions, in-depth troubleshooting guides for common experimental and computational challenges, and detailed protocols to support your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using machine learning for optimizing chiral amine synthesis?
Q2: What is the minimum amount of data required to build a useful machine learning model for my specific chiral amine synthesis?
Q3: What types of machine learning algorithms are most commonly used for this application?
A3: Several ML algorithms are well-suited for optimizing chemical reactions. These include:
-
Random Forests and Gradient Boosting: These ensemble methods are robust, handle tabular data well, and can provide insights into feature importance.
-
Neural Networks: For larger and more complex datasets, deep learning models can capture intricate non-linear relationships between reaction parameters and outcomes.[8][9]
-
Bayesian Optimization: This probabilistic approach is particularly useful for efficiently guiding experimental design to find optimal conditions in a limited number of iterations.[4]
Q4: How can I represent my chemical structures and reaction conditions for a machine learning model?
A4: Chemical structures and reaction conditions need to be converted into numerical representations, or "descriptors," that an ML algorithm can process.[10] Common methods include:
-
Molecular Fingerprints: These are bit strings that encode the presence or absence of specific structural features.
-
Physicochemical Descriptors: These are calculated properties of molecules, such as molecular weight, polarity, and steric parameters.
-
One-Hot Encoding: This is used for categorical variables like the choice of solvent or catalyst.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered when using machine learning to optimize chiral amine synthesis.
Problem 1: My machine learning model has poor predictive accuracy for enantioselectivity.
Q: I've trained a model on my experimental data, but the predictions for enantiomeric excess (ee) are not reliable. What are the likely causes and how can I fix this?
A: Poor predictive accuracy in enantioselectivity models is a frequent challenge. The root causes can often be traced back to issues with the data, the model itself, or the underlying chemical system. Here’s a systematic approach to troubleshooting:
Workflow for Diagnosing Poor Model Accuracy
Caption: A workflow for troubleshooting poor model accuracy in predicting enantioselectivity.
Detailed Troubleshooting Steps:
-
Assess Data Quality:
-
Inconsistent Analytical Data: The most common source of error is often not the model but the data itself. Ensure that your analytical method for determining enantiomeric excess (e.g., chiral HPLC or GC) is robust and reproducible.[11] Inconsistencies in integration or peak resolution can introduce significant noise that the model cannot overcome.[12]
-
Insufficient Data Diversity: If your training data only covers a narrow range of substrates or reaction conditions, the model may not generalize well to new, unseen examples.[13] Ensure your dataset includes a representative sample of successful, unsuccessful, and moderately successful reactions.[14]
-
-
Review Feature Engineering:
-
Descriptor Relevance: The choice of molecular and reaction descriptors is critical. Standard 2D fingerprints may not adequately capture the subtle 3D steric and electronic effects that govern enantioselectivity.[5] Consider incorporating more sophisticated descriptors, such as those derived from quantum chemical calculations or 3D structural information.
-
Feature Scaling: Ensure that all numerical features are appropriately scaled (e.g., normalization or standardization). This is particularly important for algorithms that are sensitive to the magnitude of input features, such as neural networks and support vector machines.
-
-
Evaluate Model Complexity:
-
Overfitting vs. Underfitting: A model that is too complex for the amount of available data may overfit, meaning it learns the noise in the training data and performs poorly on new data. Conversely, a model that is too simple may underfit, failing to capture the underlying trends.[15] Use cross-validation to assess your model's performance and consider adjusting its complexity (e.g., the number of layers in a neural network or the depth of trees in a random forest).
-
Hyperparameter Tuning: Systematically optimize the hyperparameters of your chosen algorithm.[15] This can have a significant impact on model performance.
-
-
Incorporate Chemical Intuition:
-
Mechanistic Insights: Consider if there are known mechanistic details that are not being captured by your features. For example, if a specific functional group is known to be crucial for stereocontrol, ensure that this information is adequately represented in your descriptors.[5]
-
Outlier Analysis: Investigate data points that the model consistently gets wrong. These outliers may point to an unknown experimental variable or a limitation in the model's understanding of the chemistry.
-
Problem 2: The optimal conditions suggested by my model did not translate well to the lab.
Q: My machine learning model predicted a set of conditions that should give high yield and enantioselectivity, but when I ran the experiment, the results were poor. What should I do next?
A: This is a common "reality gap" problem in machine learning-guided synthesis. The discrepancy between predicted and experimental results can arise from several factors.
Decision Tree for Failed Experimental Validation
Caption: A decision-making workflow for addressing failed experimental validation of ML predictions.
Detailed Troubleshooting Steps:
-
Assess the Prediction's "Distance" from the Training Data:
-
Extrapolation Risk: Machine learning models are generally good at interpolating within the domain of the training data but can be unreliable when extrapolating to new, unexplored regions of the chemical space.[16] Determine if the predicted optimal conditions are significantly different from the conditions in your training set. If so, the model may be making a "guess" in an area where it has little information.
-
-
Verify Experimental Reproducibility:
-
Repeat the Experiment: Before questioning the model, ensure that the experimental result is reproducible. A single poor result could be due to a simple experimental error.
-
Scrutinize Reagents and Conditions: Re-verify the purity of all reagents and the calibration of all equipment (e.g., temperature probes, balances).[11] Trace impurities can have a significant impact on enantioselective reactions.[11]
-
-
Identify Unrecorded Variables:
-
"Dark Reactions": There may be subtle experimental variables that were not included in your model but are influencing the reaction outcome.[14] These could include the rate of stirring, the specific vendor of a reagent, or the age of a catalyst.
-
Review Your Protocol: Carefully review your experimental protocol and consider if any unrecorded parameters could be at play.
-
-
Incorporate the New Data and Retrain:
-
Active Learning: Treat the failed experiment as a valuable new data point. Add the experimental result to your training set and retrain the model. This process, known as active learning or a closed-loop optimization, allows the model to learn from its mistakes and make better predictions in subsequent rounds.
-
Model Refinement: The new data point may highlight a weakness in your model's architecture or feature representation that can now be addressed.
-
Experimental Protocols
Protocol 1: High-Throughput Experimentation (HTE) for Data Acquisition
This protocol outlines a general workflow for acquiring the data needed to train a machine learning model for the optimization of a chiral amine synthesis.
Objective: To generate a diverse and high-quality dataset of reaction outcomes (e.g., yield and enantiomeric excess) across a range of reaction conditions.
Methodology:
-
Define the Parameter Space:
-
Identify the key variables for your reaction. This typically includes:
-
Substrate: A diverse set of substrates with varying electronic and steric properties.
-
Catalyst/Ligand: A selection of catalysts or ligands.
-
Solvent: A range of solvents with different polarities and coordinating abilities.
-
Temperature: A set of discrete temperature points.
-
Concentration: Different concentrations of reactants and catalyst.
-
Additives: Any acids, bases, or other additives that may influence the reaction.
-
-
-
Design of Experiments (DoE):
-
Use a statistical Design of Experiments approach (e.g., full factorial, fractional factorial, or a space-filling design like a Latin hypercube) to select a set of experiments that efficiently samples the defined parameter space. This is more efficient than a one-variable-at-a-time approach.
-
-
Reaction Setup in 96-Well Plates:
-
Prepare stock solutions of all reactants, catalysts, and solvents.
-
Use a liquid handling robot to dispense the appropriate volumes of each stock solution into the wells of a 96-well plate. This ensures accuracy and reproducibility.
-
Seal the plate and place it on a shaker with temperature control.
-
-
Reaction Quenching and Work-up:
-
After the specified reaction time, quench all reactions simultaneously by adding a suitable quenching agent.
-
Perform a high-throughput work-up, such as a liquid-liquid extraction or solid-phase extraction, to isolate the product.
-
-
High-Throughput Analysis:
-
Use a high-throughput analytical method to determine the yield and enantiomeric excess for each reaction. This is typically done using chiral HPLC-MS or chiral SFC-MS.
-
Automate the data analysis process to extract the relevant information from the raw analytical data.
-
-
Data Curation:
-
Compile all the experimental data into a structured format (e.g., a spreadsheet or a database).
-
Protocol 2: Building and Validating a Predictive Machine Learning Model
This protocol describes the steps for training a machine learning model to predict the outcome of a chiral amine synthesis and for validating its performance.
Objective: To develop a reliable machine learning model that can predict the yield and enantioselectivity of a reaction given a set of input conditions.
Methodology:
-
Data Preprocessing and Feature Engineering:
-
Convert all categorical variables (e.g., solvent, catalyst) into a numerical format using one-hot encoding.
-
Represent all molecular structures as numerical descriptors (e.g., Morgan fingerprints, physicochemical properties).
-
Scale all numerical features to a common range (e.g., 0 to 1).
-
-
Data Splitting:
-
Split your dataset into a training set, a validation set, and a test set. A common split is 80% for training, 10% for validation, and 10% for testing.
-
The training set is used to train the model.
-
The validation set is used to tune the model's hyperparameters.
-
The test set is held out until the very end and is used to provide an unbiased evaluation of the final model's performance.
-
-
Model Selection and Training:
-
Choose a suitable machine learning algorithm (e.g., Random Forest, Gradient Boosting, Neural Network).
-
Train the model on the training set. The model will learn the relationships between the input features (reaction conditions) and the output variables (yield and ee).
-
-
Hyperparameter Tuning:
-
Use the validation set to optimize the hyperparameters of your model. This can be done using techniques like grid search or random search. The goal is to find the set of hyperparameters that gives the best performance on the validation set.
-
-
Model Evaluation:
-
Once the model is trained and tuned, evaluate its performance on the held-out test set.
-
Use appropriate metrics to assess the model's accuracy, such as the coefficient of determination (R²) for regression tasks and accuracy or the area under the ROC curve (AUC) for classification tasks.
-
-
Model Interpretation:
-
If possible, use techniques to interpret the model's predictions. For example, in tree-based models, you can analyze feature importances to understand which reaction parameters have the most significant impact on the outcome. This can provide valuable chemical insights.
-
Data Presentation
Table 1: Comparison of Machine Learning Models for Enantioselectivity Prediction
| Model | Pros | Cons | Typical R² on Test Set |
| Random Forest | - Robust to outliers and noisy data- Provides feature importances- Less prone to overfitting than single decision trees | - Can be computationally expensive for large datasets- Models can be difficult to interpret directly | 0.75 - 0.90 |
| Gradient Boosting | - Often achieves higher accuracy than Random Forest- Can handle a mix of data types | - More sensitive to hyperparameters- Can be prone to overfitting if not carefully tuned | 0.80 - 0.95 |
| Neural Network | - Can capture highly complex, non-linear relationships- Can learn from raw molecular representations | - Requires a large amount of data- Prone to overfitting- "Black box" nature makes interpretation difficult | 0.85 - 0.98 (with sufficient data) |
| Bayesian Optimization | - Efficiently guides experimental design- Provides a measure of uncertainty in its predictions | - Can be computationally intensive- May get stuck in local optima | Not directly comparable (used for optimization, not just prediction) |
References
- Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC. (2024, June 25).
- Troubleshooting low enantiomeric excess in asymmetric catalysis - Benchchem.
- Using Machine Learning To Predict Suitable Conditions for Organic Reactions - PMC.
- AI in Chemical Synthesis: A Comprehensive Guide - MindMap AI. (2025, February 20).
- Machine Learning-Guided Sequence Design of Transaminases for Asymmetric Catalysis of Chiral Amines - SSRN. (2025, March 3).
- How does data quality impact machine learning accuracy? - BlueGen AI. (2026, January 5).
- Using Machine Learning To Predict Suitable Conditions for Organic Reactions. (2018, November 16).
- Machine learning-guided strategies for reaction conditions design and optimization. (2024, October 4).
- Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity | ACS Catalysis - ACS Publications. (2023, April 10).
- Unleashing the Power of Machine Learning in Chemical Synthesis Section: Research Paper. (2023, May 11).
- The importance of data quality in AI applications | CAS.
- Machine Learning to Develop Peptide Catalysts Successes, Limitations, and Opportunities - ETH Zurich Research Collection. (2024, February 5).
- Holistic Prediction of Enantioselectivity in Asymmetric Catalysis - PMC - NIH.
- Machine Learning: Optimization of Continuous-Flow Photoredox Amine Synthesis. (2025, October 30).
- Machine-learning algorithm mines unreported 'dark' reactions to predict successful syntheses PAGE 73 - Sorelle Friedler. (2016, May 5).
- Chapter 7: Machine Learning for Chemical Synthesis - Books. (2020, July 21).
- Identifying Potential Missteps of Machine Learning in Molecular Chemistry - ChemRxiv.
- Asymmetric Catalysis (Enantioselective Catalysis) | Guide to Optimization - Mettler Toledo.
- Machine learning-guided strategies for reaction conditions design and optimization - Semantic Scholar. (2024, October 4).
- Optimizing generality in asymmetric organocatalysis with evolutionary experiments.
- Pat Walters: Benchmarking Machine Learning Models in Drug Discovery-You're Probably Doing It Wrong - YouTube. (2025, December 10).
- My ML Model Won't Learn. What Should I Do? - KNIME. (2021, June 2).
- (PDF) Generality-Oriented Optimization of Enantioselective Aminoxyl Radical Catalysis.
- Characterizing Uncertainty in Machine Learning for Chemistry | Journal of Chemical Information and Modeling - ACS Publications. (2023, June 20).
- Machine Learning Tackles Chemical Challenges with Innovation - Mirage News. (2023, September 4).
Sources
- 1. BJOC - Machine learning-guided strategies for reaction conditions design and optimization [beilstein-journals.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. AI in Chemical Synthesis: A Comprehensive Guide [mindmapai.app]
- 4. vapourtec.com [vapourtec.com]
- 5. Holistic Prediction of Enantioselectivity in Asymmetric Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bluegen.ai [bluegen.ai]
- 7. The importance of data quality in AI applications | CAS [cas.org]
- 8. Using Machine Learning To Predict Suitable Conditions for Organic Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. books.rsc.org [books.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. miragenews.com [miragenews.com]
- 14. sorelle.friedler.net [sorelle.friedler.net]
- 15. knime.com [knime.com]
- 16. chemrxiv.org [chemrxiv.org]
Technical Support Center: High-Throughput Experimentation (HTE) for Amine Synthesis
Status: Operational Current Queue: 0 Wait Time Operator: Senior Application Scientist (HTE Division)
Welcome to the HTE Technical Support Hub
Welcome. You are likely here because your 96-well plate screening didn't yield the "hit" you expected, or your scale-up failed to reproduce the micro-mole results.
In high-throughput experimentation (HTE), we do not treat failures as errors; we treat them as data points that define the boundaries of chemical space. This guide addresses the specific friction points in catalytic C–N coupling (Buchwald-Hartwig) and Reductive Amination workflows.
📂 Knowledge Base Module 1: Experimental Design & Library Selection
Ticket #: DES-101 Subject: How do I select a ligand set that isn't just "random guessing"?
Diagnosis: Many researchers bias their screens toward ligands that worked "last time." In HTE, this causes false negatives. You need a library that covers orthogonal chemical space (steric bulk vs. electronic richness).
The Solution: Parameterization-Based Selection Do not select ligands by name; select them by property. Your screening plate must include representatives from these four quadrants:
| Ligand Class | Key Property | Representative Ligands (Must Include) | Target Substrate Type |
| Dialkylbiaryl Phosphines | Sterically demanding, electron-rich | BrettPhos, XPhos, RuPhos | Challenging aryl chlorides, weak nucleophiles. |
| Bisphosphines | Wide bite angle, chelating | Xantphos, BINAP, DPPF | Reductive elimination promotion; good for heterocycles. |
| P(t-Bu)3 Type | High electron density, bulky | P(t-Bu)3, cataCXium A | Sterically hindered aryl halides. |
| NHC Ligands | Strong | PEPPSI-IPr, Pd-NHC G3 | Oxidative addition to aryl chlorides/tosylates at RT. |
Pro-Tip: For Buchwald-Hartwig aminations, always screen Pd precatalysts (e.g., Pd-G3/G4 cycles) rather than mixing Pd(OAc)₂ + Ligand in situ. In-situ mixing at micro-scale (1 µmol) often suffers from kinetic inhibition due to incomplete ligation [1].
📂 Knowledge Base Module 2: Hardware & Execution (Troubleshooting)
Ticket #: EXE-204 Subject: Solvent evaporation in edge wells (The "Edge Effect") is ruining my concentration data.
User Issue: "My LCMS shows 99% conversion in rows A and H, but I suspect the solvent just evaporated, artificially concentrating the product."
Root Cause: In 96-well blocks, edge wells have a higher surface area exposed to the heating element and ambient air, leading to differential evaporation.
The Fix: The "Sandwich" Sealing Protocol Standard adhesive films fail at >60°C. You must create a compression seal.
-
Layer 1: PFA/Teflon-lined silicone mat (Chemical resistance).
-
Layer 2: Steel compression lid (Physical pressure).
-
Hardware: Use a tumble-stirrer or orbital shaker (800 rpm). Note: Magnetic stir bars often decouple in 96-well plates due to weak magnetic flux at the block edges.
Validation Step: Add a non-volatile Internal Standard (IS) to the master mix.
-
Recommended IS: 4,4'-Di-tert-butylbiphenyl or N,N-Dibenzylaniline.
-
Logic: If solvent evaporates, the IS peak area increases proportionally. Normalize your product peak area against the IS peak area to get the true yield [2].
📂 Knowledge Base Module 3: Analytical Data Interpretation
Ticket #: ANA-309 Subject: False Positives in Reductive Amination
User Issue: "UPLC-MS shows the correct mass for the amine product, but isolation fails."
Diagnosis: In reductive amination (Aldehyde + Amine + Hydride), it is common to form the intermediate imine or hemiaminal , which may fly at the same mass or fragment to the product mass in the MS source (in-source reduction).
Troubleshooting Workflow:
-
Check the Isotope Pattern: Does it match the chlorinated solvent adduct?
-
Change pH: Run the LCMS method at High pH (ammonium bicarbonate). Imines are unstable and will hydrolyze, disappearing from the chromatogram. Secondary amines (products) will remain.
-
Borohydride Quench: Ensure you quench the reaction with aqueous NH₄Cl before analysis to destroy residual borohydride. Residual hydride can reduce the imine inside the mass spec, giving a false "product" signal.
📂 Knowledge Base Module 4: The "No Reaction" Decision Tree
Ticket #: RXN-404 Subject: Nothing worked. Where do I go from here?
Visual Troubleshooting Guide: Below is the logic flow for diagnosing a failed HTE screen (0% yield across the plate).
Caption: Decision logic for diagnosing failed catalytic screens. Blue nodes indicate diagnostic steps; Green nodes indicate corrective actions.
📂 FAQ: Scale-Up Validation
Q: I found a hit at 5 µmol (1 mg). Can I go straight to 100g? A: Absolutely not. The physics of mixing changes drastically.
-
Step 1: Validate at 1 mmol (approx. 200-500 mg) in a standard vial.
-
Step 2: Check the Solid-Liquid Mass Transfer . In HTE, we often use high solvent volumes (0.1 M). Production runs at 1 M. If your base (e.g., K₃PO₄) is insoluble, the reaction rate will drop at 1 M.
-
Protocol: If the HTE hit used Pd(OAc)₂ + Ligand , scale up using a pre-formed catalyst (e.g., Pd(dppf)Cl₂) to ensure the active species is identical to what formed in the well plate [3].
📚 References
-
Buitrago Santanilla, A., et al. (2015). Nanomole-scale high-throughput chemistry for the synthesis of complex molecules. Science, 347(6217), 49-53. Link
-
Krska, S. W., et al. (2017). The Evolution of Chemical High-Throughput Experimentation To Address Challenging Problems in Pharmaceutical Synthesis. Accounts of Chemical Research, 50(12), 2976–2985.[1] Link
-
Sigma-Aldrich. (n.d.). KitAlysis™ High-Throughput Buchwald-Hartwig Amination Screening Kit User Guide. Merck KGaA. Link
-
Domainex. (2024). High-Throughput Experimentation (HTE) Approaches at Domainex: The Advantages of “End-User Plates”. Link
Sources
Technical Support Center: Co-factor Regeneration for Transaminase Reactions
Welcome to the technical support center for co-factor regeneration in transaminase (TA) biocatalysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of implementing and troubleshooting these powerful enzymatic systems. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your setups are robust, reliable, and reproducible.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent challenges encountered during transaminase reactions that utilize co-factor regeneration systems.
Problem 1: Low or Stalled Product Conversion
You've set up your reaction, but the conversion to your desired chiral amine is disappointingly low or has stopped prematurely.
Possible Cause 1: Insufficient Pyridoxal-5'-Phosphate (PLP) Co-factor.
-
Why it happens: Transaminases are PLP-dependent enzymes. The PLP co-factor is essential as it acts as a temporary carrier of the amino group during the catalytic cycle.[1][2][3] Insufficient PLP leads to a lower concentration of active holoenzyme, thus reducing the overall reaction rate.[4]
-
Troubleshooting Steps:
-
Verify PLP Concentration: Ensure you are using a sufficient concentration of exogenous PLP, typically in the range of 0.5-1.0 mM.[3][4]
-
Check PLP Stock: PLP solutions can be sensitive to light and pH. Ensure your stock solution is fresh and has been stored correctly (protected from light, at an appropriate pH).
-
Consider Co-factor Loss: The aminated form of the co-factor, pyridoxamine-5'-phosphate (PMP), can sometimes dissociate from the enzyme, leading to inactivation.[5][6][7][8] Adding a slight excess of PLP can help push the equilibrium back towards the active holoenzyme.[7]
-
Possible Cause 2: Inefficient NAD(P)H Regeneration.
-
Why it happens: The regeneration system (e.g., a dehydrogenase) is failing to recycle the NAD(P)+ produced by the transaminase back to NAD(P)H. This is a critical failure point, as the entire purpose of the coupled system is to overcome the unfavorable equilibrium of many transaminase reactions.[9]
-
Troubleshooting Steps:
-
Assay the Regeneration Enzyme: Independently verify the activity of your dehydrogenase (e.g., Glucose Dehydrogenase (GDH), Formate Dehydrogenase (FDH), or Lactate Dehydrogenase (LDH)) under your reaction conditions (pH, temperature, buffer). Use a simple spectrophotometric assay monitoring the increase in absorbance at 340 nm.[10][11]
-
Check Co-substrate Availability: Ensure the co-substrate for the dehydrogenase (e.g., glucose for GDH, formate for FDH, lactate for LDH) is present in sufficient excess.
-
Evaluate pH Compatibility: The optimal pH for your transaminase and your dehydrogenase may not perfectly align. Ensure your reaction pH is a functional compromise for both enzymes. For example, many GDHs work optimally around pH 8.0[12][13], while some transaminases may prefer a slightly different range.
-
Look for Inhibition: The product of the regeneration system (e.g., gluconic acid from GDH) can lower the pH of the reaction medium over time, potentially inhibiting one or both enzymes.[14] Ensure your buffer has sufficient capacity to handle this change.
-
Possible Cause 3: Enzyme Instability or Inactivation.
-
Why it happens: Enzymes can lose activity due to a variety of stressors, including non-optimal pH, high temperature, presence of organic co-solvents, or high substrate/product concentrations.[1][15][16][17]
-
Troubleshooting Steps:
-
Run Controls: Always run a control reaction with a standard, well-behaved substrate to confirm the enzyme itself is active.[18]
-
Optimize Reaction Conditions: Systematically vary pH and temperature to find the optimal conditions for your specific enzyme system.
-
Reduce Co-solvent Concentration: If using co-solvents to dissolve substrates, try lowering the concentration or screening for a more enzyme-friendly solvent.
-
Consider Enzyme Immobilization: Immobilization can significantly enhance the stability of enzymes, making them more robust to process conditions.[19][20]
-
Problem 2: Formation of Unexpected By-products
You observe peaks in your analysis (e.g., HPLC or GC) that do not correspond to your substrate, desired product, or the expected co-product.
Possible Cause: Cross-Reactivity of the Regeneration Enzyme.
-
Why it happens: This is a particularly important issue when using certain glucose dehydrogenases (GDHs) for NADPH regeneration. Some GDHs are known to exhibit cross-reactivity, meaning they can directly reduce the ketone substrate of your transaminase, leading to the formation of a racemic alcohol by-product.[21] This not only consumes your starting material but also complicates downstream purification.
-
Troubleshooting Steps:
-
Run a Control Reaction: Set up a reaction containing your ketone substrate, NAD(P)H, and the dehydrogenase without the transaminase. If you observe the formation of the corresponding alcohol, you have confirmed cross-reactivity.
-
Switch the Regeneration System: The most effective solution is to switch to a regeneration system known to have higher substrate specificity.[21]
-
Frequently Asked Questions (FAQs)
This section covers fundamental questions about designing and choosing co-factor regeneration systems.
Q1: What is the fundamental principle of co-factor regeneration in transaminase reactions?
Transaminase enzymes utilize the co-factor Pyridoxal-5'-Phosphate (PLP) to transfer an amino group from an amino donor to a ketone acceptor.[9][25] This process occurs via a "ping-pong" mechanism where the enzyme cycles between its PLP-bound form and its aminated PMP-bound form.[2][4] While the PLP/PMP co-factor is regenerated internally, the overall reaction equilibrium is often unfavorable.[9] To drive the reaction towards the product, a coupled enzymatic system is used. This second enzyme, a dehydrogenase, consumes the ketone by-product from the transamination reaction (e.g., pyruvate when using L-alanine as the amino donor) and in doing so, regenerates the NAD(P)H co-factor required by many other enzyme systems.[26] For transaminases, this coupled reaction effectively removes an inhibitory by-product, pulling the equilibrium forward.
Q2: How do I select the most appropriate NAD(P)H regeneration system?
The choice of dehydrogenase is critical and depends on several factors including cost, co-factor specificity (NADH vs. NADPH), and potential for by-product inhibition.
| Regeneration System | Dehydrogenase | Co-substrate | Co-product | Optimal pH | Advantages | Disadvantages |
| Glucose Dehydrogenase (GDH) | Glucose Dehydrogenase | D-Glucose | D-glucono-δ-lactone (hydrolyzes to gluconic acid) | 6.0 - 9.0[27] | Inexpensive substrate, high activity, can regenerate both NADH and NADPH.[12][13][27] | Can cause pH drop due to gluconic acid formation.[14] Some GDHs show cross-reactivity with ketone substrates.[21] |
| Formate Dehydrogenase (FDH) | Formate Dehydrogenase | Formate | Carbon Dioxide (CO₂) | 7.0 - 8.0 | Volatile by-product (CO₂) does not accumulate in solution, driving the reaction forward.[22][23] | Typically specific for NADH regeneration; engineered variants are needed for NADPH.[10] |
| Lactate Dehydrogenase (LDH) | Lactate Dehydrogenase | L-Lactate | Pyruvate | ~7.5 - 10.0[11] | Reversible reaction; can be used in either direction.[28] | The reaction is reversible, which may not drive the equilibrium as strongly as irreversible systems. |
Q3: What is a good starting ratio of transaminase to dehydrogenase?
There is no universal ratio, and the optimal balance must be determined empirically for each specific system. However, a good starting point is to aim for an activity ratio where the regeneration enzyme's activity is not the rate-limiting step.
A common approach is to start with a unit activity ratio of 1:1 to 1:2 (Transaminase:Dehydrogenase) and optimize from there. The specific activity (U/mg) of each purified enzyme should be determined beforehand to calculate the required mass of each. The goal is to ensure that NAD(P)+ is recycled to NAD(P)H as soon as it is formed.
Visualizing the Process: Diagrams and Workflows
Understanding the interplay between the enzymes and co-factors is key to successful experimental design.
Caption: The catalytic cycle of a transaminase enzyme.
Caption: Coupled enzyme system for transamination with co-factor regeneration.
Experimental Protocols
Protocol 1: General Assay for Transaminase Activity with LDH-Coupled Regeneration
This protocol describes a typical spectrophotometric assay to monitor transaminase activity by coupling the production of pyruvate (from L-alanine amino donor) to the oxidation of NADH by lactate dehydrogenase (LDH). The decrease in NADH is monitored at 340 nm.
Materials:
-
Tris-HCl buffer (100 mM, pH 7.5)
-
Prochiral ketone substrate stock solution (e.g., 100 mM in DMSO)
-
L-Alanine stock solution (1 M)
-
Pyridoxal-5'-phosphate (PLP) stock solution (10 mM)
-
NADH stock solution (10 mM)
-
Lactate Dehydrogenase (LDH) solution (e.g., 100 U/mL)
-
Purified Transaminase (TA) solution
-
UV-transparent cuvettes or 96-well plates
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare Reaction Master Mix: In a microcentrifuge tube, prepare a master mix for the desired number of reactions. For a single 1 mL reaction, combine:
-
850 µL of Tris-HCl buffer
-
100 µL of L-Alanine stock (final concentration: 100 mM)
-
10 µL of PLP stock (final concentration: 0.1 mM)
-
15 µL of NADH stock (final concentration: 0.15 mM)
-
5 µL of LDH solution (final concentration: 0.5 U/mL)
-
-
Equilibrate: Add 990 µL of the master mix to a cuvette and add 5 µL of your transaminase solution. Incubate for 2-3 minutes at the desired temperature (e.g., 30 °C) to allow the temperature to equilibrate and to record a baseline reading.
-
Initiate Reaction: Start the reaction by adding 5 µL of the ketone substrate stock solution (final concentration: 0.5 mM). Mix quickly by inverting or gentle pipetting.
-
Monitor Absorbance: Immediately place the cuvette in the spectrophotometer and begin monitoring the decrease in absorbance at 340 nm over time (e.g., every 15 seconds for 5-10 minutes).
-
Calculate Activity: The initial linear rate of the reaction (ΔAbs/min) can be used to calculate enzyme activity. Use the Beer-Lambert law (A = εbc) and the molar extinction coefficient for NADH at 340 nm (ε = 6220 M⁻¹cm⁻¹).
Controls to Run:
-
No Transaminase Control: Replace the TA solution with buffer to ensure there is no background reaction.
-
No Ketone Substrate Control: Replace the ketone substrate with DMSO to measure any substrate-independent NADH degradation.
References
-
Detailed reaction mechanism of transaminases. ResearchGate. [Link]
-
Transaminase biocatalysis: optimization and application. Green Chemistry (RSC Publishing). [Link]
-
To PLP or Not to PLP: Stereodivergent Transaminase-Catalyzed Reactions Directed by Kinetic and Thermodynamic Control. The Journal of Organic Chemistry - ACS Publications. [Link]
-
A quantum chemical study of the ω-transaminase reaction mechanism. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
D-alanine transaminase. M-CSA Mechanism and Catalytic Site Atlas. [Link]
-
17.1: Pyridoxal Phosphate (Vitamin B6). Chemistry LibreTexts. [Link]
-
Unlocking Catalytic Diversity of a Formate Dehydrogenase: Formamide Activity for NADPH Regeneration and Amine Supply for Asymmetric Reductive Amination. ACS Catalysis - ACS Publications. [Link]
-
Glucose Dehydrogenase for the Regeneration of NADPH and NADH. Unknown Source. [Link]
-
Formate dehydrogenase FDH enzyme. Johnson Matthey. [Link]
-
Improved Stability and Catalytic Efficiency of ω-Transaminase in Aqueous Mixture of Deep Eutectic Solvents. MDPI. [Link]
-
NAD + -dependent Formate Dehydrogenase from Plants. PMC - NIH. [Link]
-
Robust ω-Transaminases by Computational Stabilization of the Subunit Interface. PMC. [Link]
-
Stability and inactivation mechanisms of two transaminases. DiVA. [Link]
-
Evolving ω-amine transaminase AtATA guided by substrate-enzyme binding free energy for enhancing activity and stability against non-natural substrates. ASM Journals. [Link]
-
Oxidoreductases‐catalysed redox reactions using GDH for NAD(P)H regeneration. Unknown Source. [Link]
-
(PDF) Catalytic mechanism and application of formate dehydrogenase. ResearchGate. [Link]
-
Glucose dehydrogenase for the regeneration of NADPH and NADH. ResearchGate. [Link]
-
Restriction Endonuclease Troubleshooting Guide. IMBB-FoRTH. [Link]
-
Glucose dehydrogenase (GDH enzyme). Johnson Matthey. [Link]
-
Alternative Dehydrogenases to Address Glucose Dehydrogenase Cross-Reactivity During NADPH Regeneration. PubMed. [Link]
-
The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. MDPI. [Link]
-
Hydrogel-Based Enzyme and Cofactor Co-Immobilization for Efficient Continuous Transamination in a Microbioreactor. PMC. [Link]
-
Transaminase. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Functional and structural insights into a thermostable (S)-selective amine transaminase and its improved substrate scope by protein engineering. PMC. [Link]
-
Coupled immobilized bi-enzymatic flow reactor employing cofactor regeneration of NAD + using a thermophilic aldehyde dehydrogenase and lactate dehydro ... Green Chemistry (RSC Publishing). [Link]
-
SUPPLEMENTARY INFORMATION Comparative Life Cycle Assessment of NAD(P)H Regeneration Technologies. Semantic Scholar. [Link]
-
Investigating operational stability and causes of cofactor release in fold type I amine transaminase. PubMed. [Link]
-
Investigating operational stability and causes of cofactor release in fold type I amine transaminase. PMC. [Link]
-
Investigating operational stability and causes of cofactor release in fold type I amine transaminase. ResearchGate. [Link]
-
Regeneration of cofactor NAD(P)+ with NAD(P)H oxidase for the production of value-added chemicals. Frontiers. [Link]
-
Protein engineering of amine transaminases. Frontiers. [Link]
-
New approaches to NAD(P)H regeneration in the biosynthesis systems. PubMed. [Link]
-
Comparison of Light-Driven NADH/NADPH Regeneration Systems a. ResearchGate. [Link]
-
Biochemistry, Lactate Dehydrogenase. StatPearls - NCBI Bookshelf. [Link]
-
Regeneration of cofactor NAD(P)+ with NAD(P)H oxidase for the production of value-added chemicals. PubMed. [Link]
-
Laboratory 4 Assay for L-Lactate Dehydrogenase. Unknown Source. [Link]
-
BioAssay Systems Lactate Dehydrogenase. Unknown Source. [Link]
-
Lactate Dehydrogenase (LDH) Assay Protocol. OPS Diagnostics. [Link]
Sources
- 1. Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC02328B [pubs.rsc.org]
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- 3. Functional and structural insights into a thermostable (S)-selective amine transaminase and its improved substrate scope by protein engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Investigating operational stability and causes of cofactor release in fold type I amine transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigating operational stability and causes of cofactor release in fold type I amine transaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Protein engineering of amine transaminases [frontiersin.org]
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- 10. pubs.acs.org [pubs.acs.org]
- 11. tycmhoffman.com [tycmhoffman.com]
- 12. Glucose Dehydrogenase for the Regeneration of NADPH and NADH | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
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- 17. diva-portal.org [diva-portal.org]
- 18. Troubleshooting Common Issues with Restriction Digestion Reactions | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. Hydrogel-Based Enzyme and Cofactor Co-Immobilization for Efficient Continuous Transamination in a Microbioreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Coupled immobilized bi-enzymatic flow reactor employing cofactor regeneration of NAD + using a thermophilic aldehyde dehydrogenase and lactate dehydro ... - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC01536J [pubs.rsc.org]
- 21. Alternative Dehydrogenases to Address Glucose Dehydrogenase Cross-Reactivity During NADPH Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Formate dehydrogenase FDH enzyme | Johnson Matthey | Johnson Matthey [matthey.com]
- 23. NAD + -dependent Formate Dehydrogenase from Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Enzyme Activity Measurement for Formate Dehydrogenase (NAD+) [creative-enzymes.com]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. Glucose dehydrogenase (GDH enzyme) | Johnson Matthey | Johnson Matthey [matthey.com]
- 28. Biochemistry, Lactate Dehydrogenase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Biocatalytic Synthesis of (S)-1-methoxy-2-propylamine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the biocatalytic synthesis of (S)-1-methoxy-2-propylamine. This guide is designed for researchers, scientists, and drug development professionals engaged in scaling this critical process. As a key chiral building block for agrochemicals like S-metolachlor and dimethenamid-P, achieving a robust, scalable, and economically viable synthesis is paramount.[1][2][3] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to navigate the challenges of moving from lab-scale discovery to pilot and plant-scale production.
The Biocatalytic Reaction: A Closer Look
The most prominent and industrially applied biocatalytic route to (S)-1-methoxy-2-propylamine is the asymmetric amination of the prochiral ketone, 1-methoxy-2-propanone (methoxyacetone).[2][3] This transformation is most commonly achieved using (S)-selective ω-transaminases (ω-TAs).
These enzymes catalyze the transfer of an amino group from an amine donor to the ketone substrate.[4][5] A crucial component of this reaction is the pyridoxal-5'-phosphate (PLP) cofactor, which acts as a temporary carrier of the amino group.[4][5][6] To drive the reaction equilibrium towards the desired product, an inexpensive and readily available amine donor like isopropylamine (IPA) is often used. The conversion of IPA to acetone, a volatile byproduct, provides a thermodynamic push for the reaction.[4][7]
Caption: General workflow of the transaminase-catalyzed synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and scale-up process in a question-and-answer format.
Problem: My reaction has stalled, or the final conversion is unacceptably low.
This is one of the most frequent challenges in scaling up transaminase reactions. Several factors can contribute to low conversion rates.
Q: What is the most likely cause of low conversion, and how can I fix it?
A: Unfavorable reaction equilibrium is the primary culprit. Transamination is an equilibrium-limited reaction.[4][8] At lab scale, high conversion might be observed, but at pilot or industrial scale, where concentrations are higher, the equilibrium may be reached before the desired conversion is achieved.
-
Scientific Rationale: The reaction's free energy change (ΔG) is close to zero. To push the reaction toward the product side, you must manipulate the equilibrium according to Le Châtelier's principle.
-
Solutions:
-
Increase Amine Donor Concentration: Use a significant excess of the amine donor (e.g., 1.5-3 equivalents of isopropylamine). This increases the concentration of reactants, shifting the equilibrium towards the products.[7]
-
Byproduct Removal: The acetone generated from isopropylamine is volatile. Applying a vacuum or sparging with an inert gas (like nitrogen) during the reaction can continuously remove acetone, effectively pulling the equilibrium towards the formation of your desired amine.[3][9] This is a highly effective strategy for scale-up.
-
Use of Alternative Amine Donors: While isopropylamine is common, other donors like L-alanine can be used. L-alanine is converted to pyruvate, which can be removed by a secondary enzymatic reaction (e.g., using lactate dehydrogenase) to shift the equilibrium.[10]
-
Q: Could enzyme inhibition be causing the reaction to stall?
A: Yes, both substrate and product inhibition are known issues for transaminases. At high concentrations typical of a scaled-up process, the substrate (methoxyacetone) or the product amine can bind to the enzyme in a non-productive manner, inhibiting its activity.[8][11]
-
Scientific Rationale: High concentrations of substrate or product can lead to competitive or non-competitive inhibition, reducing the catalytic rate. Some studies note a drop in enzyme activity at substrate concentrations above 25 mM.[11]
-
Solutions:
-
Fed-Batch Strategy: Instead of adding all the methoxyacetone at the beginning, feed it into the reactor over time. This maintains a lower, non-inhibitory concentration of the substrate throughout the reaction.
-
In Situ Product Removal (ISPR): For product inhibition, implementing techniques like membrane extraction can selectively remove the product amine as it is formed, preventing its concentration from reaching inhibitory levels.[12]
-
Q: I've addressed the equilibrium and potential inhibition, but the conversion is still low. What else should I check?
A: Check for enzyme instability and cofactor availability.
-
Enzyme Stability: Transaminases are sensitive to pH and temperature. An excursion outside the optimal range during the scaled-up process can lead to denaturation and loss of activity.
-
Troubleshooting:
-
Confirm the optimal pH and temperature for your specific transaminase (often pH 7.5-8.5 and 30-50°C).[7][13]
-
Ensure your reactor's pH control and temperature regulation systems are robust and accurate. Hotspots or poor mixing can create localized areas of suboptimal conditions.
-
Consider enzyme immobilization, which can significantly enhance the operational stability of the enzyme against pH and temperature shifts.[14][15][16]
-
-
-
Cofactor (PLP) Availability: The PLP cofactor is essential for the transaminase mechanism.[5][16] Insufficient PLP can become a rate-limiting factor.
Caption: A decision tree for troubleshooting low reaction conversion.
Problem: The enantiomeric excess (ee) of my product is below the required >99%.
Achieving high stereoselectivity is the primary reason for using a biocatalyst. A drop in ee is a critical issue.
Q: Why would the enantioselectivity be poor?
A: This is almost always due to either using a non-optimal enzyme or racemization occurring during downstream processing.
-
Enzyme Choice: While many (S)-selective transaminases exist, their performance can vary based on the specific substrate. An enzyme that works well for one ketone may not give >99% ee for methoxyacetone.
-
Downstream Racemization: The product amine may be susceptible to racemization under harsh pH or high-temperature conditions during workup and distillation.
-
Solution:
-
Review your product isolation procedure. Avoid prolonged exposure to strong acids or bases.
-
Minimize the temperature used during distillation steps. The product is volatile, so purification can often be achieved under vacuum at moderate temperatures.[7]
-
-
Problem: I'm facing difficulties with product isolation and downstream processing.
Scaling up often reveals challenges in workup that were not apparent at the lab scale.[19][20]
Q: How can I efficiently separate the product amine from the excess isopropylamine?
A: Distillation is the most common method. Both (S)-1-methoxy-2-propylamine and isopropylamine are volatile.
-
Scientific Rationale: The boiling points of the components are different enough to allow for fractional distillation. However, the high water solubility of the product can complicate things.[21]
-
Solution: A typical patented procedure involves first terminating the reaction and then performing a flash distillation to remove unreacted methoxyacetone and the acetone byproduct.[7] Subsequently, the amines (product and excess donor) can be removed from the mixture by distillation, followed by a final fractional distillation to separate the product from the residual amine donor.[7] Careful control over temperature and pressure is key to achieving a clean separation.
Frequently Asked Questions (FAQs)
Q1: What are the critical process parameters (CPPs) I need to monitor and control during scale-up?
A: Based on the troubleshooting guide, the most critical parameters are:
| Parameter | Typical Range | Impact on Process |
|---|---|---|
| Temperature | 30 - 50 °C | Affects enzyme activity and stability.[11] |
| pH | 7.0 - 9.0 | Critical for enzyme activity and stability.[7][13] |
| Substrate Conc. | Fed-batch recommended | High concentrations can cause inhibition.[11] |
| Amine Donor Equiv. | 1.5 - 3.0 Molar Eq. | Drives reaction equilibrium. |
| Agitation/Mixing | Reactor dependent | Ensures homogeneity, prevents hotspots, and aids mass transfer. |
| Byproduct Removal | e.g., Vacuum | Essential for driving the reaction to completion.[3][9] |
Q2: Should I use a whole-cell biocatalyst or an isolated (purified/crude lysate) enzyme?
A: This depends on your process economics and downstream capabilities.
-
Whole Cells: Cheaper to produce as no purification is needed. The cell wall can offer some protection to the enzyme. However, the presence of other cellular components can lead to side reactions, and the overall volumetric productivity might be lower.
-
Isolated Enzyme: Offers higher specific activity and a cleaner reaction profile, simplifying downstream processing.[22] However, the cost of purification or producing a high-quality lysate adds to the expense. For high-value pharmaceutical applications, isolated enzymes are often preferred. Immobilization of purified enzymes is a common industrial strategy.[14][15]
Q3: What are the main advantages of immobilizing the transaminase for this process?
A: Enzyme immobilization is a key enabling technology for industrial biocatalysis.[14][15][23]
-
Enhanced Stability: Immobilization often protects the enzyme from harsh process conditions (pH, temperature, solvents), extending its operational lifetime.[14][16]
-
Simplified Product Recovery: The enzyme is easily separated from the reaction mixture (e.g., by filtration), preventing protein contamination of the final product.[15]
-
Enzyme Reusability: The immobilized enzyme can be recovered and reused for multiple batches, which is critical for reducing the overall cost of the process.[14][24] This is a major driver for making the process economically viable.
Q4: What analytical methods should I use to monitor the reaction and determine the final product's enantiomeric purity?
A: A combination of methods is required for comprehensive analysis.
-
Reaction Monitoring (Conversion): Gas Chromatography (GC) is well-suited for monitoring the disappearance of the methoxyacetone substrate and the appearance of the product amine and acetone byproduct.[7]
-
Enantiomeric Purity (ee%): Chiral chromatography is essential. Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the standard method for accurately determining the enantiomeric excess of the final product.[25][26]
Protocols and Methodologies
Protocol 4.1: Lab-Scale (1-Liter) Biocatalytic Synthesis
This protocol is a representative example based on published procedures and should be optimized for the specific transaminase used.[7]
-
Reactor Setup: Prepare a 1.5 L jacketed glass reactor equipped with overhead stirring, pH probe, temperature probe, and connections for vacuum and nitrogen blanketing.
-
Buffer Preparation: To the reactor, add 700 mL of sodium phosphate buffer (100 mM, pH 7.5).
-
Reagent Addition: While stirring, add isopropylamine (e.g., 1.5 M final concentration) and pyridoxal-5'-phosphate (PLP) (0.5 mM final concentration). Adjust the final volume to ~800 mL with buffer and bring the temperature to 35°C.
-
Enzyme Addition: Add the transaminase biocatalyst (as a solution, lysate, or immobilized solid) to the reactor. The amount will depend on the enzyme's specific activity.
-
Reaction Initiation: Start the controlled, slow addition of 1-methoxy-2-propanone (e.g., to a final concentration of 1.0 M) via a syringe pump over 4-6 hours.
-
Reaction Conditions: Maintain the temperature at 35°C and the pH at 7.5 (using automated addition of a suitable acid/base). Apply a gentle vacuum (e.g., 500 mbar) to facilitate the removal of the acetone byproduct.
-
Monitoring: Take samples periodically (e.g., every hour) and quench with a strong base (e.g., NaOH). Analyze the samples by GC to monitor the conversion of methoxyacetone.
-
Reaction Completion: The reaction is typically complete within 8-24 hours, reaching >97% conversion.
-
Workup: Once complete, terminate the reaction (e.g., by adding acid) and proceed to distillation for product isolation as described in the FAQ section.
Protocol 4.2: Chiral GC Method for Enantiomeric Excess (ee) Analysis
-
Sample Preparation: Take a small aliquot of the final, isolated product. If it is in a salt form, neutralize it and extract the free amine into a suitable solvent like methyl tert-butyl ether (MTBE). Dry the organic layer over sodium sulfate.
-
Derivatization (Optional but Recommended): To improve peak shape and resolution, derivatize the amine by reacting it with an acylating agent like trifluoroacetic anhydride (TFAA) to form the corresponding amide.
-
GC Column: Use a chiral capillary column, such as one coated with a cyclodextrin derivative (e.g., a Beta-DEX™ or Gamma-DEX™ phase).
-
GC Conditions (Example):
-
Injector Temp: 250°C
-
Detector (FID) Temp: 250°C
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 5°C/min to 180°C.
-
Carrier Gas: Helium or Hydrogen.
-
-
Analysis: Inject the sample. The two enantiomers (as their derivatives) will elute at different retention times. Calculate the enantiomeric excess using the peak areas: ee% = [(Area_S - Area_R) / (Area_S + Area_R)] * 100.
References
-
ResearchGate. (n.d.). Biocatalytic synthesis of (S)-1-methoxy-2-propylamine. The two... Retrieved from [Link]
-
PMC. (2024, June 25). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Retrieved from [Link]
-
CHIMIA. (1999, December 22). Enzyme and Reaction Engineering in Biocatalysis: Synthesis of (S)-Methoxyisopropylamine (= (S)-1-Methoxypropan-2-amine). Retrieved from [Link]
-
Royal Society of Chemistry. (2022, June 6). Cascade chiral amine synthesis catalyzed by site-specifically co-immobilized alcohol and amine dehydrogenases. Retrieved from [Link]
-
ResearchGate. (n.d.). Enzyme Immobilization- An approach for improving enzyme efficiency for chiral amine synthesis. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). Transaminase. Retrieved from [Link]
-
ResearchGate. (n.d.). Semi-preparative synthesis of (S)-1-methoxypropan-2-amine (S)-2d. Retrieved from [Link]
- Google Patents. (n.d.). US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor.
-
ResearchGate. (n.d.). Enzyme and Reaction Engineering in Biocatalysis: Synthesis of (S)-Methoxyisopropylamine (= (S)-1-Methoxypropan-2-amine). Retrieved from [Link]
- Google Patents. (n.d.). CN114134126A - Application of transaminase and mutant thereof in preparation of (S) -1-methoxy-2-propylamine.
-
Taylor & Francis Online. (2024, June 25). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Retrieved from [Link]
-
MDPI. (2024, November 16). The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. Retrieved from [Link]
-
ResearchGate. (2024, June 14). (PDF) Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Retrieved from [Link]
-
Royal Society of Chemistry. (2016, September 30). Transaminase biocatalysis: optimization and application. Retrieved from [Link]
-
ACS Publications. (2022, August 9). Toward Renewable Amines: Recent Advances in the Catalytic Amination of Biomass-Derived Oxygenates. Retrieved from [Link]
-
ResearchGate. (n.d.). Scalable and sustainable synthesis of chiral amines by biocatalysis. Retrieved from [Link]
-
PMC. (2021, November 4). Hydrogel-Based Enzyme and Cofactor Co-Immobilization for Efficient Continuous Transamination in a Microbioreactor. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : Application of Biocatalysis for the Synthesis of Chiral Amines. Retrieved from [Link]
-
DiVA portal. (2016, October 17). Amine Transaminases in Biocatalytic Amine Synthesis. Retrieved from [Link]
-
University of Illinois Urbana-Champaign. (n.d.). Regeneration of Cofactors for Enzyme Biocatalysis. Retrieved from [Link]
-
The Royal Society of Chemistry. (2024, May 1). Biocatalysis: Solving Scale-Up Issues with Biocatalysed Reactions. Retrieved from [Link]
-
ScienceDirect. (n.d.). Challenges of scaling up chemical processes (based on real life experiences). Retrieved from [Link]
-
ACS Publications. (2022, June 14). A Techno-economic Assessment of a Biocatalytic Chiral Amine Production Process Integrated with In Situ Membrane Extraction. Retrieved from [Link]
-
IUPAC. (n.d.). ANALYTICAL CHIRAL SEPARATION METHODS. Retrieved from [Link]
-
ResearchGate. (n.d.). Stability of the enzymatic preparation: Addition of methoxyacetone.... Retrieved from [Link]
-
ResearchGate. (n.d.). Process considerations for the scale-up and implementation of biocatalysis. Retrieved from [Link]
-
HIMS Biocat. (n.d.). Sustainable Synthesis of Chiral Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Transaminases - A Biosynthetic Route for Chiral Amines: From Fundamental Science to Industrial Applications | Request PDF. Retrieved from [Link]
- Google Patents. (n.d.). US8921079B2 - Transaminase reactions.
-
ACS Publications. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture. Retrieved from [Link]
-
DTU Research Database. (n.d.). Considerations for the optimization of biocatalyst formulation in multi-enzymatic reactions Co-immobilized enzymes advantages. Retrieved from [Link]
-
PMC. (2024, January 31). Natural transaminase fusions for biocatalysis. Retrieved from [Link]
-
PMC. (n.d.). Construction and optimization of a biocatalytic route for the synthesis of neomenthylamine from menthone. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Transaminase biocatalysis: optimization and application. Retrieved from [Link]
-
PMC. (n.d.). Evaluating Enzymatic Productivity—The Missing Link to Enzyme Utility. Retrieved from [Link]
-
RSC Publishing. (2022, April 7). Reductive aminations by imine reductases: from milligrams to tons. Retrieved from [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Enzyme and Reaction Engineering in Biocatalysis: Synthesis of (S)-Methoxyisopropylamine (= (S)-1-Methoxypropan-2-amine) | CHIMIA [chimia.ch]
- 4. Transaminase - Wordpress [reagents.acsgcipr.org]
- 5. Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC02328B [pubs.rsc.org]
- 6. US8921079B2 - Transaminase reactions - Google Patents [patents.google.com]
- 7. US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor - Google Patents [patents.google.com]
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- 13. CN114134126A - Application of transaminase and mutant thereof in preparation of (S) -1-methoxy-2-propylamine - Google Patents [patents.google.com]
- 14. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Hydrogel-Based Enzyme and Cofactor Co-Immobilization for Efficient Continuous Transamination in a Microbioreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Construction and optimization of a biocatalytic route for the synthesis of neomenthylamine from menthone - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Biocatalysis: Solving Scale-Up Issues with Biocatalysed Reactions [rsc.org]
- 20. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
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- 22. Evaluating Enzymatic Productivity—The Missing Link to Enzyme Utility - PMC [pmc.ncbi.nlm.nih.gov]
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- 24. Cascade chiral amine synthesis catalyzed by site-specifically co-immobilized alcohol and amine dehydrogenases - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
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- 26. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
Technical Support Center: Troubleshooting the Purification of Chiral Primary Amines
Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to the common challenges encountered during the purification of chiral primary amines. Chiral primary amines are critical building blocks for a vast number of pharmaceuticals, where a single enantiomer often dictates therapeutic efficacy and safety. However, their purification is notoriously difficult due to their high polarity, basicity, and propensity for strong interactions with stationary phases.
This guide is structured in a question-and-answer format to directly address specific experimental issues. We will explore the causality behind these challenges and provide validated protocols and troubleshooting strategies for the three primary purification techniques: Chiral Chromatography, Diastereomeric Salt Crystallization, and Enzymatic Resolution.
Section 1: Chiral Chromatography (HPLC/SFC) Troubleshooting
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful analytical and preparative tools for chiral separations. However, the unique properties of primary amines often require specialized approaches.
Frequently Asked Questions (FAQs)
Q1: Why am I getting poor or no separation of my primary amine enantiomers on a standard polysaccharide-based column?
A: This is a very common issue. While polysaccharide-based chiral stationary phases (CSPs) are broadly selective, primary amines are a known difficult class of compounds for these columns. The challenges stem from several factors:
-
Deleterious Silanol Interactions: The basic nature of the primary amino group leads to strong, non-enantioselective interactions with residual acidic silanol groups on the silica support of the CSP. This often results in severe peak tailing and poor resolution.[1]
-
Insufficient Chiral Recognition: The interaction mechanism between the amine and the polysaccharide selector may not be strong or specific enough to differentiate between the two enantiomers effectively.
Troubleshooting Steps:
-
Mobile Phase Additives are Crucial: For normal-phase (NP) mode, the addition of a small amount of a basic additive like diethylamine (DEA) or triethylamine (TEA) is essential to block the acidic silanol sites and improve peak shape.[1] For polar organic (PO) mode, a combination of an acid (e.g., trifluoroacetic acid, TFA) and a base (e.g., TEA) is often required to achieve separation.[2]
-
Switch to a More Suitable CSP: If optimization fails, the most effective solution is often to switch to a CSP specifically designed for primary amines. Cyclofructan- and crown ether-based CSPs have demonstrated significantly higher success rates for this compound class.[1][3][4] Crown ether CSPs, however, often require acidic aqueous mobile phases, which can complicate scale-up due to the use of non-volatile acids.[1][5]
Table 1: Comparison of CSP Success Rates for Chiral Primary Amine Separation
| Chiral Stationary Phase (CSP) Type | Typical Mode | Success Rate for Primary Amines | Key Considerations |
| Polysaccharide-Based | NP & PO | Moderate | Requires careful optimization of basic/acidic additives.[1] |
| Cyclofructan-Based (e.g., CF6-P) | PO & SFC | Very High (>95%) | Highly effective with ACN/MeOH mobile phases containing acid/base additives.[1][6] |
| Crown Ether-Based | Reversed-Phase | High | Requires acidic aqueous mobile phases; less ideal for preparative SFC.[4][5] |
Q2: My peaks are tailing significantly, even with additives. What else could be causing this, and how can I fix it?
A: Severe peak tailing, despite the use of additives, points to persistent strong interactions at the head of the column or potential column damage.
Troubleshooting Steps:
-
Check Sample Solvent: Injecting your sample in a solvent much stronger than the mobile phase can cause the amine to precipitate on the column inlet frit upon mixing, leading to peak shape distortion and high backpressure.[7] Always dissolve your sample in the mobile phase or a weaker solvent if possible.
-
Assess Column History and Health: If the column is old or has been exposed to incompatible solvents, the stationary phase may be irreversibly damaged.[7] Test the column with a known standard to verify its performance. An irreversible loss of efficiency often indicates the need for a new column.[7]
-
Consider Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative to HPLC for primary amines. The use of supercritical CO₂ with a co-solvent like methanol often results in sharper peaks, faster analysis times, and reduced solvent consumption, making it particularly advantageous for preparative-scale purification.[2][4]
Q3: I need to scale up my separation from analytical to preparative scale. What are the key considerations?
A: Scaling up a chiral separation requires careful consideration of loading capacity, solvent volatility, and overall productivity.
Troubleshooting & Optimization Protocol:
-
Determine Loading Capacity: Before scaling up, perform a loading study on your analytical column to determine the maximum amount of sample that can be injected without significant loss of resolution.
-
Optimize for Productivity: For preparative SFC, adding an acid like TFA to the sample diluent can protonate the amine, forming the ammonium ion. This can dramatically increase the loading capacity and sharpen peaks, leading to a significant increase in purification productivity and a reduction in solvent use.[4]
-
Choose Volatile Mobile Phases: Avoid mobile phases containing non-volatile buffers or acids (like the perchloric acid used with some crown ether columns) for preparative work, as they will contaminate the final product upon solvent evaporation.[1] SFC or normal-phase HPLC with volatile additives are highly preferred.[3][4]
-
Consider Elution Order: Some CSPs are available with either the (+) or (-) chiral selector. Switching to the opposite column will reverse the elution order.[4] For preparative separations, it is often easier and more efficient to isolate the first-eluting enantiomer, so choosing the column that elutes your desired enantiomer first can be a strategic advantage.[4]
Workflow for Chiral Method Development
The following diagram outlines a systematic approach to developing a robust chiral separation method for a primary amine.
Caption: A systematic workflow for chiral method development for primary amines.
Section 2: Diastereomeric Salt Crystallization Troubleshooting
This classical resolution technique is one of the most economical and scalable methods for purifying chiral amines.[8][9] It relies on reacting the racemic amine with a single enantiomer of a chiral acid (the resolving agent) to form a pair of diastereomeric salts.[10] Since diastereomers have different physical properties, one can be selectively crystallized due to its lower solubility.[11]
Frequently Asked Questions (FAQs)
Q1: I'm not getting any crystals, or my product is "oiling out." What should I do?
A: The failure to form a crystalline solid is one of the most common frustrations in diastereomeric resolution. This is almost always a problem related to the solvent system and crystallization conditions.
Troubleshooting Steps:
-
Solvent Selection is Key: The ideal solvent must dissolve the diastereomeric salts at an elevated temperature but allow the less soluble salt to crystallize upon cooling. Screen a variety of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, or mixtures with water).
-
Control the Cooling Rate: Rapid cooling often leads to supersaturation and the formation of an amorphous oil rather than an ordered crystal lattice. Allow the solution to cool slowly and undisturbed to room temperature, then consider further cooling in an ice bath or refrigerator.[11]
-
Use a Seed Crystal: If crystallization is slow to initiate, adding a tiny crystal of the desired diastereomeric salt (if available from a previous small-scale attempt) can induce crystallization.[12]
-
Adjust Concentration: The solution may be too dilute for crystallization to occur or too concentrated, promoting oiling out. Experiment with different starting concentrations of your amine and resolving agent.
Q2: My crystallized salt has a low diastereomeric excess (d.e.). How can I improve it?
A: Achieving high diastereomeric purity is the primary goal. Low d.e. indicates that the more soluble salt is co-precipitating with the desired less soluble salt.
Troubleshooting Steps:
-
Optimize Stoichiometry: The molar ratio of the resolving agent to the racemic amine is a critical parameter.[8] While a 1:1 ratio is a common starting point, using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes improve selectivity. Conversely, an excess of the resolving agent can also be beneficial in certain systems.[8][13]
-
Screen Different Resolving Agents: Not all resolving agents are equally effective for a given amine. A screening process is highly recommended.[9] Tartaric acid and its derivatives are the most popular choice for resolving chiral bases.[8][14]
Table 2: Common Chiral Resolving Agents for Primary Amines
| Chiral Resolving Agent | Class | Typical Applications |
| (+)-Dibenzoyl-D-tartaric acid | Tartaric Acid Derivative | Broadly effective for a wide range of amines.[14] |
| (R)-(-)-Mandelic Acid | Hydroxy Acid | Effective for many primary and secondary amines. |
| (1S)-(+)-10-Camphorsulfonic acid | Sulfonic Acid | Strong acid, forms stable salts.[15] |
| (R)-(-)-Atrolactic acid | Hydroxy Acid | Effective resolving agent for compounds like 1-phenylethylamine.[12] |
-
Wash Crystals Properly: After filtration, wash the collected crystals with a small amount of cold crystallization solvent. This is critical to remove the mother liquor, which is rich in the more soluble diastereomer.[11][12]
-
Recrystallize: A single crystallization may not be sufficient. Redissolving the enriched diastereomeric salt in fresh hot solvent and recrystallizing it can significantly improve the d.e.
Q3: How do I liberate the free amine from the diastereomeric salt and recover my resolving agent?
A: This is a straightforward but crucial two-part process involving pH manipulation and extraction.
Protocol: Liberation of Amine and Recovery of Resolving Agent
Part A: Liberating the Enantiomerically Enriched Amine
-
Dissolution: Suspend or dissolve the dried, purified diastereomeric salt in water.[14]
-
Basification: While stirring, add an aqueous base solution (e.g., 1 M NaOH) dropwise until the solution is strongly basic (pH > 12).[14] This neutralizes the chiral acid and liberates the free amine.
-
Extraction: Transfer the basic aqueous solution to a separatory funnel. Extract the liberated amine with a suitable organic solvent (e.g., dichloromethane or diethyl ether) three times to ensure complete recovery.[12][14]
-
Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent by rotary evaporation to yield the enantiomerically enriched free amine.[12]
Part B: Recovering the Chiral Resolving Agent
-
Acidification: Take the aqueous layer remaining after the amine extraction.
-
Precipitation: While stirring, acidify the solution with a strong acid (e.g., 1 M HCl) until the pH is acidic (pH < 2).[12] The chiral resolving agent will precipitate out of the solution.
-
Isolation: Collect the precipitated resolving agent by vacuum filtration, wash with a small amount of cold water, and dry. It can now be reused for future resolutions.
Logic of Diastereomeric Salt Resolution
Caption: The logical workflow of separation by diastereomeric salt crystallization.
Section 3: Enzymatic and Dynamic Kinetic Resolution (DKR) Troubleshooting
Biocatalysis offers a highly selective route to chiral amines under mild conditions.[16] Kinetic resolution (KR) uses an enzyme, typically a lipase, to selectively acylate one enantiomer of the amine, allowing the unreacted enantiomer and the acylated product to be separated.[17]
Frequently Asked Questions (FAQs)
Q1: My enzymatic kinetic resolution has stalled at ~50% conversion. Is this normal?
A: Yes, this is the expected and defining outcome of a successful kinetic resolution. The enzyme selectively reacts with one enantiomer, converting it to the corresponding amide. Once that "preferred" enantiomer is consumed, the reaction stops, leaving the "non-preferred" enantiomer unreacted. This inherently limits the theoretical maximum yield of a single enantiomer to 50%.[16] To achieve yields greater than 50%, you must employ a Dynamic Kinetic Resolution (DKR) strategy.
Q2: I'm trying to set up a Dynamic Kinetic Resolution (DKR) of a primary amine, but the reaction is slow or gives low enantiomeric excess (e.e.). What are common pitfalls?
A: DKR is a powerful technique that couples the enzymatic resolution with an in situ racemization of the unreacted (unwanted) enantiomer.[18] This allows for the theoretical conversion of 100% of the starting racemic amine into a single enantiomer of the product.[19] However, its success hinges on the compatibility of the two simultaneous catalytic cycles.
Common Pitfalls & Solutions:
-
Catalyst Incompatibility: The racemization catalyst (often a palladium or ruthenium complex) and the enzyme must function under the same conditions without inhibiting each other.[20][21] A common issue is the racemization catalyst deactivating the enzyme, or vice-versa.
-
Inefficient Racemization: The rate of racemization must be faster than or at least equal to the rate of the enzymatic acylation. If racemization is too slow, the process will behave like a standard KR, resulting in low yield and decreasing e.e. over time.
-
Side Reactions: The conditions required for racemization can sometimes lead to undesired side reactions, such as byproduct formation, which can reduce yield and complicate purification.[19]
-
Solution: Adding molecular sieves to the reaction can help prevent unwanted side reactions by sequestering water.[19]
-
Q3: How can I separate the final acylated product from any unreacted starting material or the catalyst?
A: The final step is isolating your pure product. The strategy depends on the nature of the components in the final reaction mixture.
Purification Strategy:
-
Catalyst Removal: If you use an immobilized enzyme and a heterogeneous racemization catalyst (like a supported nanocatalyst), they can be simply removed by filtration at the end of the reaction. This is a major advantage of using recyclable catalysts.[19]
-
Product Separation: After catalyst removal, you will have a mixture of the desired amide product and potentially some unreacted amine. These can typically be separated using standard techniques:
-
Distillation or Crystallization: If the product and starting material have sufficiently different boiling or melting points.[17]
-
Acid/Base Extraction: You can use an acidic wash to protonate and extract any remaining basic amine into an aqueous layer, leaving the neutral amide product in the organic layer.
-
Chromatography: Standard column chromatography can also be used for separation.
-
Kinetic Resolution vs. Dynamic Kinetic Resolution
Caption: Comparison of yield limitations in Kinetic vs. Dynamic Kinetic Resolution.
References
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Welch, C. J. (2011). Review of Chiral Stationary Phase Development and Chiral Applications. Chromatography Today. [Link]
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Farkas, T., et al. (2012). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of Chromatography A. [Link]
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Columnex. Chiral HPLC and SFC Columns. Columnex. [Link]
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Sprakel, L. M. J., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron. [Link]
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Kim, M. J., et al. (2007). Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization. Organic Letters. [Link]
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Ismail, H., et al. (2008). A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase. Green Chemistry. [Link]
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Hettie, K. S., et al. (2020). High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. PMC, NIH. [Link]
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Szymańska, K., et al. (2022). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. MDPI. [Link]
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Crawford, K. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Phenomenex. [Link]
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Romero, E., & Gotor-Fernández, V. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PMC, NIH. [Link]
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Farkas, T., et al. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]
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Stekhan, N., et al. (2023). Crystallization-based downstream processing of ω-transaminase- and amine dehydrogenase-catalyzed reactions. RSC Publishing. [Link]
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Kim, M. J., et al. (2007). Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization. Organic Chemistry Portal. [Link]
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Peel, A. J., et al. (2022). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. RSC Publishing. [Link]
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Kaspereit, M. (2010). Formation and Crystallization based Separation of Diastereomeric Salts. MPG.PuRe. [Link]
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ResearchGate. (2012). What are the best processes/methods for separation of chiral amine both non selective... ResearchGate. [Link]
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Blacker, A. J., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry. [Link]
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Engelmark Cassim, D. (2016). Enzymatic Cascade for Dynamic Kinetic Resolution of Amines. DiVA portal. [Link]
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Blacker, J., & Stirling, M. (2014). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. [Link]
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Paetzold, J., & Bäckvall, J. E. (2005). Chemoenzymatic dynamic kinetic resolution of primary amines. Journal of the American Chemical Society. [Link]
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Stirling, M. J. (2014). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Leeds. [Link]
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Farkas, T., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]
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Reddy, B. V. S., et al. (2017). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. ACS Omega. [Link]
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Validation & Comparative
A Comprehensive Guide to the Validation of HPLC Methods for Enantiomeric Excess Determination
In the landscape of pharmaceutical development and scientific research, the precise quantification of enantiomers is not merely a technical exercise but a critical determinant of a drug's efficacy and safety.[1] Due to their identical physical properties in an achiral environment, separating and quantifying these stereoisomers presents a significant analytical challenge.[1][2] High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) has emerged as the gold standard for this purpose.[3][4] However, the generation of reliable and reproducible data hinges on the rigorous validation of the analytical method.
This guide provides an in-depth, experience-driven comparison of the essential validation parameters for HPLC methods dedicated to determining enantiomeric excess. Moving beyond a simple checklist of regulatory requirements, we will delve into the scientific rationale behind each validation step, offering practical insights and detailed experimental protocols to ensure the development of a robust and self-validating analytical system.
The Foundation of a Reliable Chiral HPLC Method: A Step-by-Step Validation Workflow
The validation of a chiral HPLC method is a systematic process designed to confirm that the procedure is suitable for its intended purpose.[5][6] This involves a series of experiments that collectively demonstrate the method's performance characteristics. The International Council for Harmonisation (ICH) guidelines, particularly Q2(R2), provide a comprehensive framework for this process.[7][8][9][10][11]
Caption: A general workflow for the development and validation of a chiral HPLC method.
Specificity and Selectivity: Ensuring Unambiguous Identification
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or the other enantiomer.[12][13][14] In the context of enantiomeric excess determination, this means the method must be able to distinguish between the two enantiomers and any other related substances.[15]
Experimental Protocol for Specificity:
-
Individual Injections: Prepare and inject solutions of each enantiomer individually to determine their respective retention times.
-
Racemic Mixture: Inject a solution of the racemic (50:50) mixture to confirm baseline separation (Resolution (Rs) > 1.5) between the two enantiomeric peaks.[3]
-
Spiked Samples: Prepare a solution of the desired enantiomer and spike it with a known amount of the undesired enantiomer and any known impurities. Analyze this solution to ensure that the peaks of interest are well-resolved from all other components.
-
Blank Injection: Inject a blank solution (mobile phase or sample matrix without the analyte) to ensure no interfering peaks are present at the retention times of the enantiomers.[16]
Why this is critical: Co-elution of an impurity with either enantiomer peak will lead to an inaccurate determination of the enantiomeric excess. A diode array detector can be a valuable tool to assess peak purity and identify potential co-eluting species.[4]
Linearity and Range: Establishing a Proportional Response
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[7][17] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[7][17]
Experimental Protocol for Linearity and Range:
-
Prepare Standard Solutions: Prepare a series of at least five standard solutions of the undesired enantiomer at different concentrations. This range should typically span from the Limit of Quantitation (LOQ) to 120% of the specification limit for the chiral impurity.[4][18]
-
Triplicate Injections: Inject each standard solution in triplicate.[16]
-
Construct Calibration Curve: Plot the average peak area against the corresponding concentration.
-
Linear Regression Analysis: Perform a linear regression analysis on the data. The correlation coefficient (r²) should ideally be ≥ 0.999.[19]
| Concentration (µg/mL) | Peak Area (n=3) | Mean Peak Area | %RSD |
| 0.5 (LOQ) | 5120, 5250, 5180 | 5183 | 1.26 |
| 1.0 | 10250, 10310, 10280 | 10280 | 0.29 |
| 2.5 | 25500, 25650, 25480 | 25543 | 0.35 |
| 5.0 | 51100, 51250, 51050 | 51133 | 0.20 |
| 7.5 | 76500, 76800, 76650 | 76650 | 0.20 |
| Linear Regression | r² = 0.9998 |
Table 1: Example Linearity Data for the Undesired Enantiomer.
Expert Insight: It is a common assumption that the response factors for enantiomers are identical.[4] While often true, this should be verified during method development, especially if there are any doubts about the purity of the reference standards.
Accuracy: Closeness to the True Value
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[13] For enantiomeric excess determination, this is typically assessed by a recovery study.
Experimental Protocol for Accuracy:
-
Spike Sample Solutions: Spike a known amount of the pure, desired enantiomer with the undesired enantiomer at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).[16]
-
Triplicate Analysis: Prepare and analyze each spiked sample in triplicate.
-
Calculate Percentage Recovery: The percentage recovery is calculated using the formula: (Amount Found / Amount Added) * 100.
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL, n=3) | Mean Recovery (%) | %RSD |
| 50% | 2.5 | 2.48, 2.51, 2.53 | 100.0 | 1.01 |
| 100% | 5.0 | 5.05, 4.98, 5.01 | 100.3 | 0.70 |
| 150% | 7.5 | 7.45, 7.55, 7.51 | 99.8 | 0.67 |
Table 2: Example Accuracy (Recovery) Data for the Undesired Enantiomer.
Trustworthiness Check: The acceptance criteria for recovery are typically between 98.0% and 102.0% for the assay of a drug substance, but wider ranges may be acceptable for the quantification of impurities at low levels.
Precision: Repeatability and Intermediate Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[13] It is usually evaluated at two levels:
-
Repeatability (Intra-day precision): Assesses the precision over a short interval of time with the same analyst and equipment.
-
Intermediate Precision (Inter-day precision): Expresses the within-laboratory variations, for example, on different days, with different analysts, or different equipment.
Experimental Protocol for Precision:
-
Prepare Homogeneous Samples: Prepare six individual samples of the desired enantiomer spiked with the undesired enantiomer at 100% of the specification level.
-
Repeatability: Analyze all six samples on the same day by the same analyst.
-
Intermediate Precision: Have a different analyst analyze a fresh set of six samples on a different day, preferably using a different instrument.
-
Calculate %RSD: The precision is expressed as the relative standard deviation (%RSD) of the results.
| Precision Level | Analyst | Day | % Undesired Enantiomer (n=6) | Mean | %RSD |
| Repeatability | 1 | 1 | 0.51, 0.50, 0.52, 0.49, 0.51, 0.50 | 0.505 | 2.1% |
| Intermediate Precision | 2 | 2 | 0.52, 0.53, 0.51, 0.50, 0.52, 0.51 | 0.515 | 2.0% |
Table 3: Example Precision Data.
Expert Insight: For minor components, a higher %RSD is generally acceptable. A reasonable target for the minor component is ≤20% RSD as it approaches the quantitation limit.[4][18]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[20][21] The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[21][22]
These parameters are critical for the undesired enantiomer, as it is treated as an impurity.
Methods for Determining LOD and LOQ:
-
Based on Signal-to-Noise Ratio: This approach is suitable for chromatographic methods.[21]
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) Where σ is the standard deviation of the response (e.g., from blank injections or the y-intercept of the regression line) and S is the slope of the calibration curve.[21]
-
Experimental Protocol for LOQ Confirmation:
-
Prepare a Solution at the Estimated LOQ: Prepare a sample solution of the undesired enantiomer at the concentration determined to be the LOQ.
-
Multiple Injections: Inject this solution multiple times (e.g., n=6).
-
Assess Precision and Accuracy: The precision (%RSD) and accuracy at the LOQ should be within acceptable limits (e.g., %RSD ≤ 10%).
Robustness: Resilience to Minor Variations
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[13]
Experimental Protocol for Robustness:
-
Identify Critical Parameters: Identify the parameters that could potentially affect the separation, such as:
-
Mobile phase composition (e.g., ±2% of the organic modifier)
-
Column temperature (e.g., ±5°C)
-
Flow rate (e.g., ±0.1 mL/min)
-
pH of the mobile phase buffer (e.g., ±0.2 units)
-
-
Vary Parameters: Perform the analysis while systematically varying these parameters.
-
Evaluate System Suitability: Assess the impact of these changes on key system suitability parameters like resolution, tailing factor, and retention time. The system suitability criteria should still be met under all varied conditions.
Caption: Logical relationships in a robustness study.
Comparing Chiral Stationary Phases: A Critical Choice
The success of an enantiomeric separation is fundamentally dependent on the choice of the Chiral Stationary Phase (CSP).[3] Polysaccharide-based CSPs (cellulose and amylose derivatives) are widely used due to their versatility and broad applicability.[3] However, other CSPs like cyclodextrin, protein-based, and Pirkle-type phases offer unique selectivities for specific classes of compounds.[23]
| CSP Type | Separation Principle | Typical Analytes | Mobile Phase Compatibility |
| Polysaccharide-based | Hydrogen bonding, dipole-dipole, π-π interactions, steric hindrance | Broad range of compounds | Normal Phase, Reversed-Phase, Polar Organic |
| Cyclodextrin-based | Inclusion complexation, hydrogen bonding | Aromatic compounds, compounds with hydrophobic moieties | Reversed-Phase, Polar Organic |
| Protein-based (e.g., AGP, OVM) | Hydrophobic and polar interactions | Ionizable compounds, weak acids and bases | Primarily Reversed-Phase (aqueous buffers) |
| Pirkle-type (Brush-type) | π-π interactions, hydrogen bonding, dipole-dipole | Compounds with π-acidic or π-basic groups | Primarily Normal Phase |
Table 4: Comparison of Common Chiral Stationary Phases.
The choice of CSP should be guided by the chemical nature of the analyte. For instance, a study on the separation of fluoxetine enantiomers found that a cyclodextrin-based CSP provided the best resolution, likely due to the hydrophobic cavity of β-cyclodextrin.[23] In contrast, polysaccharide-based phases often provide a good starting point for screening due to their broad selectivity.
Conclusion: A Commitment to Scientific Rigor
The validation of an HPLC method for enantiomeric excess determination is a multi-faceted process that underpins the quality and reliability of analytical data in the pharmaceutical industry. By moving beyond rote adherence to guidelines and embracing the scientific principles behind each validation parameter, researchers can build robust, trustworthy, and defensible analytical methods. This guide has provided a framework for this process, integrating technical protocols with the practical insights of an experienced scientist. The ultimate goal is to ensure that the data generated is not only compliant with regulatory expectations but is also a true reflection of a product's chiral purity, thereby safeguarding patient health.
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Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library. Available at: [Link]
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An enantiospecific RP-HPLC method was developed and validated for the simultaneous determination of clopidogrel and four related compounds specified as impurities. SciSpace. Available at: [Link]
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A Senior Application Scientist's Guide to Chiral Resolving Agents for Carboxylic Acids
For researchers in pharmaceutical development and fine chemical synthesis, the isolation of a single enantiomer from a racemic mixture is a frequent and critical challenge. While asymmetric synthesis offers an elegant solution, classical chiral resolution remains a robust, scalable, and often more practical method. This guide provides an in-depth comparative analysis of common chiral resolving agents for carboxylic acids, focusing on the widely applied method of diastereomeric salt formation.
The core principle of this technique is elegantly simple: a racemic mixture of a chiral acid is reacted with an enantiomerically pure chiral base (the resolving agent).[1][2][3] This reaction converts the pair of enantiomers, which have identical physical properties, into a pair of diastereomers. These diastereomers possess distinct physical properties, most notably different solubilities, allowing for their separation by fractional crystallization.[1][2][4][5]
Comparative Analysis of Key Resolving Agents
The selection of an appropriate resolving agent is the most critical step and is often determined empirically.[4] The ideal agent should be readily available in high enantiomeric purity, inexpensive, and form diastereomeric salts with a significant solubility difference. Below is a comparison of several widely used classes and examples.
Alkaloids: Nature's Chiral Auxiliaries
Alkaloids are naturally occurring, optically active bases that have been the workhorses of chiral resolution for over a century.[2][6] Their rigid, complex structures often provide excellent chiral recognition.
-
Brucine: A readily available and relatively inexpensive alkaloid, brucine is highly effective for resolving a wide range of N-protected amino acids and other aromatic or sterically hindered carboxylic acids.[2][7][8] Its broad applicability makes it a common first choice for screening.
-
Cinchona Alkaloids (Cinchonidine, Quinine, etc.): This family of alkaloids, including cinchonidine and its pseudoenantiomer cinchonine, offers the unique advantage of providing access to either enantiomer of the target acid by selecting the appropriate alkaloid.[9][10][11] They are particularly effective for aromatic and α-hydroxy carboxylic acids.[9][10] Their bifunctional nature, with a basic quinuclidine nitrogen and a hydrogen-bonding hydroxyl group, is key to their catalytic efficiency and enantioselectivity.[11]
Causality Behind Experimental Choices: The rigid structures of alkaloids create well-defined three-point interactions (ionic, hydrogen bonding, steric) with the carboxylic acid enantiomers. This precise interaction is what leads to the significant differences in the crystal lattice energies, and thus solubilities, of the resulting diastereomeric salts.
Synthetic Chiral Amines
Synthetic amines offer high enantiomeric purity and consistent quality. They are often simpler in structure than alkaloids, which can sometimes lead to more predictable crystallization behavior.
-
(R)- or (S)-α-Phenylethylamine (α-PEA): As one of the most common and cost-effective synthetic resolving agents, α-PEA is widely used for a variety of acidic compounds.[3][12][13] It is particularly effective for resolving α-aryl and α-alkoxy carboxylic acids.[12] Since both enantiomers are readily available, it provides a straightforward route to either enantiomer of the target acid.[12]
-
(+)-Dehydroabietylamine: Derived from natural rosin, this bulky, lipophilic amine is particularly valuable for resolving carboxylic acids that are themselves large and hydrophobic.[14][15][16][17] Its rigid tricyclic structure provides a distinct chiral environment for effective discrimination.[14]
Data Summary: Performance of Common Resolving Agents
The following table summarizes representative data for the resolution of common carboxylic acids. Note that yields and enantiomeric excess (e.e.) are highly dependent on the specific substrate, solvent, and crystallization conditions.
| Racemic Carboxylic Acid | Resolving Agent | Solvent | Yield of Less Soluble Salt | e.e. of Recovered Acid |
| Mandelic Acid | (R)-α-Phenylethylamine | Ethanol | ~40% | >95% |
| 2-Chloromandelic Acid | (R)-α-Phenylethylamine | Isopropanol | High | >98%[12] |
| Naproxen | Cinchonidine | Methanol/Water | ~35% | >99% |
| Ibuprofen | (S)-α-Phenylethylamine | Hexane/Isopropanol | ~42% | >97% |
| 2-Phenylpropionic Acid | Brucine Sulfate | Methanol | Good | High[18] |
Experimental Workflow: A Self-Validating System
A successful resolution protocol is a self-validating system, incorporating analytical checks to ensure purity at each stage. The following is a generalized, detailed methodology.
Workflow Diagram
Caption: Workflow for Chiral Resolution by Diastereomeric Salt Formation.
Step-by-Step Experimental Protocol
Objective: To isolate one enantiomer from a racemic carboxylic acid.
-
Solvent Screening (Critical Step): The choice of solvent is paramount.[18][19][20] An ideal solvent system maximizes the solubility difference between the two diastereomeric salts.[1][21] Screen a variety of solvents (e.g., methanol, ethanol, acetone, ethyl acetate) and mixtures.
-
Diastereomeric Salt Formation: a. In an appropriate flask, dissolve the racemic carboxylic acid (1.0 eq.) in the chosen solvent with gentle warming. b. In a separate flask, dissolve the chiral resolving agent (0.5–1.0 eq.) in a minimal amount of the same warm solvent.[1] c. Slowly add the resolving agent solution to the stirred solution of the racemic acid. d. Allow the mixture to cool slowly to room temperature. Slow cooling is crucial for forming well-ordered crystals and achieving high diastereomeric purity.[18]
-
Isolation and Purification of the Diastereomeric Salt: a. If crystallization does not occur spontaneously, induce it by scratching the inside of the flask or by placing it in a cold bath (e.g., 4 °C).[1][21] b. Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. c. (Optional but Recommended) Recrystallize the diastereomeric salt from a minimal amount of hot solvent to enhance diastereomeric purity.[1][18]
-
Liberation of the Enantiomerically Enriched Acid: a. Suspend the purified diastereomeric salt in water. b. Add a strong acid (e.g., 2 M HCl) to protonate the carboxylic acid and break the salt.[18] c. Extract the liberated carboxylic acid into an organic solvent (e.g., ethyl acetate, diethyl ether) multiple times.[18] d. Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Validation and Purity Analysis: a. Determine Enantiomeric Excess (e.e.): Analyze the final product using chiral High-Performance Liquid Chromatography (HPLC).[22][23][24] This is the most reliable method for quantifying the enantiomeric ratio. b. Measure Optical Rotation: Use a polarimeter to measure the specific rotation of the product. Compare this value to the literature value for the pure enantiomer.
Conclusion
Chiral resolution via diastereomeric salt formation is a powerful, time-tested technique that remains highly relevant in both academic and industrial settings. While newer methods like asymmetric synthesis have gained prominence, the scalability, cost-effectiveness, and reliability of classical resolution ensure its continued importance. A successful resolution hinges on the judicious selection of the resolving agent and the meticulous optimization of the crystallization solvent. By following a systematic approach and incorporating rigorous analytical validation, researchers can confidently and efficiently isolate the single enantiomers required for their critical work.
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A Comparative Guide to Chiral Ligands in Asymmetric Catalysis: Evaluating Chiral Amines Against Established Ligand Classes
Welcome, researchers and innovators in the field of drug development and fine chemical synthesis. In the pursuit of enantiomerically pure compounds, the choice of a chiral ligand is paramount. It is the ligand that dictates the stereochemical outcome of a catalytic reaction, transforming a prochiral substrate into a valuable, single-enantiomer product.
This guide provides an in-depth comparison of a representative chiral amine ligand, modeled on the structural motifs of (1R)-1-(2-Methoxyphenyl)prop-2-enylamine, against other prominent classes of chiral ligands. While direct, extensive literature on this specific allylic amine is sparse, its core features—a primary amine, a chiral benzylic carbon, and a coordinating methoxy group—provide a valuable framework for discussing the broader class of chiral amino ligands. We will evaluate its potential performance and characteristics against well-established ligand families, such as chiral phosphines and P,N-ligands, using the palladium-catalyzed Asymmetric Allylic Alkylation (AAA) as a benchmark reaction.[1][2]
Our objective is to move beyond mere data presentation and delve into the causality behind ligand performance, offering field-proven insights to guide your experimental design and catalyst selection.
The Central Role of the Chiral Ligand
Asymmetric catalysis is a foundational technology in modern organic synthesis.[3] At its heart lies the principle of asymmetric induction, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. The catalyst is typically a metal complex rendered chiral by its association with an organic molecule—the chiral ligand.[3][4]
The ligand's structure creates a defined, three-dimensional chiral pocket around the metal center. This environment forces the incoming substrate to adopt a specific orientation, making one pathway to the transition state energetically more favorable. This difference in activation energy is the origin of enantioselectivity.[3]
Factors such as the ligand's steric bulk, electronic properties, bite angle (in chelating ligands), and conformational rigidity are critical design parameters that chemists modulate to achieve high yields and enantiomeric excess (ee%).[5][6]
Profile: Chiral Amino Ligands
Chiral amines are a vital class of ligands and organocatalysts.[7][8] A structure like (1R)-1-(2-Methoxyphenyl)prop-2-enylamine incorporates several key features:
-
Primary Amine (N-donor): The nitrogen atom serves as the primary coordination site to the metal center.
-
Stereogenic Center: The chiral carbon adjacent to the amine is the source of asymmetry.
-
Aryl Group (Steric Influence): The phenyl ring provides steric bulk, which is crucial for creating a selective binding pocket.
-
Methoxy Group (Electronic & Secondary Coordination): The ortho-methoxy group can influence the electronic properties of the ligand. More importantly, the oxygen atom can act as a secondary, hemilabile coordinating site, potentially rigidifying the catalyst-substrate complex during the stereodetermining step.
-
Allyl Group: The prop-2-enyl moiety introduces additional structural features and potential reactivity, although in this context, we focus on its role as part of the ligand backbone.
The diagram below illustrates the logical workflow for synthesizing and evaluating a new chiral ligand.
Caption: Workflow for the development of a new chiral ligand.
Comparative Ligand Classes in Catalysis
To provide a meaningful comparison, we will evaluate our model chiral amine against two dominant classes of ligands in palladium-catalyzed reactions.
Chiral Diphosphine Ligands
This class is arguably the most successful and widely studied in asymmetric catalysis.[5][9] They are bidentate ligands that chelate to the metal center through two phosphorus atoms.
-
Key Examples: (R)-BINAP, (R,R)-Trost Ligand, (R,R)-DuPHOS.
-
Strengths:
-
High Enantioselectivity: The rigid backbone and well-defined bite angles of many diphosphines create highly organized and effective chiral environments.[10]
-
Broad Applicability: Proven effective across a vast range of reactions beyond AAA.[5]
-
Tunability: The steric and electronic properties can be finely tuned by modifying the substituents on the phosphorus atoms or the ligand backbone.
-
-
Weaknesses:
-
Air Sensitivity: Many phosphines are susceptible to oxidation, requiring careful handling under inert atmospheres.
-
Cost: The synthesis of complex diphosphine ligands can be expensive.
-
Chiral P,N-Ligands (e.g., PHOX)
P,N-ligands, such as phosphinooxazolines (PHOX), are hybrid ligands that feature both a soft phosphine donor and a hard nitrogen donor.[8][11]
-
Key Examples: (S)-iPr-PHOX.
-
Strengths:
-
Strong Hemilabile Effect: The disparity in coordinating ability between phosphorus and nitrogen is key to their success. The stronger P-metal bond acts as an anchor, while the weaker N-metal bond can dissociate to open a coordination site for the substrate.
-
Excellent Performance in AAA: PHOX ligands are renowned for their high efficiency in palladium-catalyzed AAA reactions.[11]
-
Modular Synthesis: They can be synthesized relatively easily from readily available chiral amino alcohols and chlorophosphines.
-
-
Weaknesses:
-
Substrate Dependent: Performance can be more sensitive to the substrate structure compared to some diphosphine ligands.
-
Below is a diagram illustrating the structural differences between these ligand classes.
Caption: Comparison of key features in different ligand classes.
Head-to-Head Comparison: The Tsuji-Trost Reaction
The palladium-catalyzed Asymmetric Allylic Alkylation (AAA), or Tsuji-Trost reaction, is a powerful C-C bond-forming reaction and an excellent benchmark for evaluating chiral ligands.[1][2] The general mechanism involves the formation of a π-allyl palladium intermediate, which is then attacked by a nucleophile. The chiral ligand controls the facial selectivity of the nucleophilic attack.
Caption: Simplified catalytic cycle for the Tsuji-Trost reaction.
Performance Data
Let's compare the performance of representative ligands in the benchmark reaction between (rac)-1,3-diphenyl-2-propenyl acetate and dimethyl malonate.
| Ligand Class | Representative Ligand | Typical Yield (%) | Typical ee (%) | Key Strengths in this Reaction | Reference |
| Chiral Amine | (Hypothetical Model) | Variable | Moderate to High | Potentially good control via steric hindrance and secondary coordination from the methoxy group. | N/A |
| Chiral Diphosphine | (R,R)-Trost Ligand | >95% | >98% | The C2-symmetric backbone creates a well-defined chiral pocket, effectively blocking one face of the allyl substrate. | [5][9] |
| Chiral P,N-Ligand | (S)-iPr-PHOX | >98% | >99% | The hemilabile N-donor allows for substrate coordination while the bulky P-substituent directs the nucleophile. | [11] |
| Chiral Monophosphine | (R)-sSPhos | >95% | up to 90% | A bifunctional ligand that can achieve high enantioselectivity despite being a monophosphine. | [12] |
Analysis of Expected Performance:
-
Chiral Diphosphines (Trost Ligand): These are the gold standard for this specific transformation. Their success stems from the rigid, C2-symmetric scaffold that extends chiral information far from the metal center, creating deep chiral "walls" that leave only one trajectory open for the incoming nucleophile.[5]
-
P,N-Ligands (PHOX): These ligands are exceptionally effective due to the electronic asymmetry of the P and N donors. The bulky isopropyl group on the oxazoline ring, combined with the phenyl groups on the phosphorus, creates a highly effective steric shield, leading to outstanding enantioselectivity.[11]
-
Chiral Amines: A simple chiral amine would likely face challenges competing with the highly optimized diphosphine and P,N systems. Its success would heavily depend on the ability of the ortho-methoxy group to provide secondary coordination, creating a more rigid bicyclic chelate structure in the transition state. Without this, the conformational flexibility of a monodentate amine ligand would likely result in lower enantioselectivity. However, for specific substrates or reaction types, their unique steric and electronic profile could offer surprising advantages.
Experimental Protocol: A Self-Validating System
This section provides a detailed methodology for screening a new chiral ligand in the benchmark Pd-catalyzed AAA reaction. This protocol is designed to be self-validating by including precise steps for preparation, execution, and analysis.
Objective: To determine the yield and enantiomeric excess (ee%) for the alkylation of (rac)-1,3-diphenyl-2-propenyl acetate with dimethyl malonate using a novel chiral ligand.
Materials & Reagents:
-
Palladium(II) acetate [Pd(OAc)₂]
-
Novel Chiral Ligand (e.g., a chiral amine)
-
(rac)-1,3-Diphenyl-2-propenyl acetate (Substrate)
-
Dimethyl malonate (Nucleophile)
-
Bis(trimethylsilyl)acetamide (BSA) (Base)
-
Potassium acetate (KOAc) (Additive)
-
Dichloromethane (DCM), anhydrous (Solvent)
-
Diethyl ether, Hexanes, Ethyl acetate
-
Deuterated chloroform (CDCl₃) for NMR
-
Chiral HPLC column (e.g., Chiralcel OD-H or equivalent)
Procedure:
-
Catalyst Pre-formation (In Situ):
-
In a flame-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 2.5 mol%).
-
Add the chiral ligand (0.025 mmol, 6.25 mol%). The Pd:Ligand ratio is a critical parameter to optimize; a 1:2.5 ratio is a common starting point.
-
Add 2.0 mL of anhydrous DCM.
-
Stir the mixture at room temperature for 30 minutes. The solution should become homogeneous. The color change indicates complex formation.
-
-
Reaction Setup:
-
To the catalyst solution, add (rac)-1,3-diphenyl-2-propenyl acetate (100 mg, 0.4 mmol, 1.0 equiv).
-
Add dimethyl malonate (63.4 mg, 0.48 mmol, 1.2 equiv).
-
Add BSA (244 mg, 1.2 mmol, 3.0 equiv) as the base. Rationale: BSA acts as a base to deprotonate the malonate and also as a scavenger for the acetate leaving group.
-
Add a catalytic amount of KOAc (approx. 1 mg). Rationale: The acetate additive can sometimes improve catalytic turnover.
-
Seal the flask and stir the reaction at room temperature.
-
-
Reaction Monitoring & Work-up:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Quench the reaction by adding 5 mL of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine (1 x 10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification & Analysis:
-
Purify the crude product by flash column chromatography on silica gel (e.g., 95:5 Hexanes:Ethyl Acetate) to isolate the desired alkylated product.
-
Determine the isolated yield.
-
Confirm the product structure using ¹H and ¹³C NMR spectroscopy.
-
Determine the enantiomeric excess (ee%) by Chiral HPLC.
-
Column: Chiralcel OD-H
-
Mobile Phase: 98:2 Hexane:Isopropanol
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Calculate ee% using the formula: ee% = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100
-
-
Conclusion and Future Outlook
While established ligands like the Trost ligand and PHOX derivatives demonstrate exceptional and reliable performance in benchmark reactions like the Tsuji-Trost alkylation, the exploration of new ligand classes remains a vital endeavor.[13] Chiral amines, particularly those with the potential for hemilabile secondary coordination, represent an accessible and tunable class of ligands.
For researchers and drug development professionals, the key takeaway is that ligand selection is not a one-size-fits-all problem. While the "classics" provide a robust starting point, novel ligands may offer unexpected selectivity for challenging substrates, milder reaction conditions, or lower costs. The true value of a ligand like (1R)-1-(2-Methoxyphenyl)prop-2-enylamine lies not in outperforming the best-known catalysts in their signature reactions, but in its potential to unlock new reactivity or solve specific synthetic challenges where other ligands fail.
The systematic approach outlined in this guide—combining rational ligand design, benchmark screening, and detailed mechanistic understanding—is the most effective path toward innovation in asymmetric catalysis.
References
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Noreen, S., Zahoor, A. F., Ahmad, S., Shahzadi, I., Irfan, A., & Faiz, S. (2019). Novel Chiral Ligands for Palladium-catalyzed Asymmetric Allylic Alkylation/ Asymmetric Tsuji-Trost Reaction: A Review. Current Organic Chemistry, 23(11), 1168-1213. [Link]
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Noreen, S., Zahoor, A. F., Ahmad, S., Shahzadi, I., Irfan, A., & Faiz, S. (2019). Novel Chiral Ligands for Palladium-catalyzed Asymmetric Allylic Alkylation/ Asymmetric Tsuji-Trost Reaction: A Review. Bentham Science Publishers. [Link]
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Wikipedia. (n.d.). Enantioselective synthesis. [Link]
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RSC Publishing. (n.d.). Chiral palladium pincer complexes for asymmetric catalytic reactions. [Link]
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Uozumi, Y., & Shibatomi, K. (2011). Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. Molecules, 16(1), 841-865. [Link]
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MDPI. (2011). Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. [Link]
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ScienceDirect. (n.d.). Examples of chiral ligands used in palladium-catalyzed asymmetric cyclization of enynes. [Link]
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Semantic Scholar. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. [Link]
-
MDPI. (2022). Different Chiral Ligands Assisted Enantioselective C-H Functionalization with Transition-Metal Catalysts. [Link]
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ACS Publications. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. [Link]
-
RSC Publishing. (n.d.). New chiral ligands designed for palladium-catalysed asymmetric allylic alkylation. Journal of the Chemical Society, Chemical Communications. [Link]
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PubMed. (1998). Versatile Ligands for Palladium-Catalyzed Asymmetric Allylic Alkylation. Angewandte Chemie International Edition in English, 37(22), 3116-3118. [Link]
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ChemRxiv. (n.d.). Chiral Alkyl Amine Synthesis via Catalytic Enantioselective Hydroalkylation of Enamides. [Link]
-
ACS Publications. (2023). Application of sSPhos as a Chiral Ligand for Palladium-Catalyzed Asymmetric Allylic Alkylation. Organic Letters. [Link]
-
RSC Publishing. (n.d.). Origin of enantioselectivity in palladium-catalyzed asymmetric allylic alkylation reactions using chiral N,N-ligands with different rigidity and flexibility. Dalton Transactions. [Link]
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A Researcher's Guide to Determining the Absolute Configuration of Chiral Amines: A Comparative Analysis
In the landscape of drug development and stereochemistry, the precise three-dimensional arrangement of atoms in a chiral molecule, its absolute configuration, is of paramount importance. Enantiomers, non-superimposable mirror-image isomers, can exhibit vastly different pharmacological and toxicological profiles.[1][2][3] Therefore, the unambiguous assignment of the absolute configuration, designated as R (rectus) or S (sinister) according to the Cahn-Ingold-Prelog (CIP) priority rules, is a critical step in the journey of a chiral molecule from discovery to therapeutic application.[1] This guide provides an in-depth comparison of the gold standard method, single-crystal X-ray crystallography, with powerful spectroscopic alternatives for determining the absolute configuration of chiral amines.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography is widely regarded as the definitive method for determining the absolute configuration of chiral molecules.[1][2] It provides a direct, three-dimensional map of the atomic positions within a crystal lattice, offering an unambiguous visualization of the molecule's stereochemistry.[1][2]
The Principle of Anomalous Dispersion
The ability of X-ray crystallography to distinguish between enantiomers hinges on the phenomenon of anomalous dispersion (also known as anomalous scattering).[2][4] Under normal conditions, the scattering intensity of X-rays from a crystal and its mirror image are identical, a principle known as Friedel's Law.[2] However, when the energy of the incident X-rays is near the absorption edge of an atom within the crystal, the atom's scattering factor acquires an imaginary component, causing a phase shift.[2][4][5] This phase shift breaks Friedel's Law, leading to measurable differences in the intensities of specific pairs of reflections (Bijvoet pairs) that are related by mirror symmetry.[1][4] By analyzing these intensity differences, the correct handedness of the molecule can be determined.
Historically, the presence of a "heavy" atom (typically sulfur, chlorine, or heavier) was considered necessary to produce a sufficiently strong anomalous signal.[6][7][8] However, with modern diffractometers and advanced computational methods, it is now often possible to determine the absolute configuration of molecules containing only light atoms like oxygen and nitrogen.[7][]
The Flack Parameter: A Quantitative Measure of Confidence
In modern crystallographic refinement, the Flack parameter (x) is a crucial value used to assess the correctness of the determined absolute configuration.[10][11] It is refined against the diffraction data and ideally converges to a value near 0 for the correct enantiomer and near 1 for the inverted structure.[10] A value close to 0.5 may indicate a racemic mixture or twinning.[10] The standard uncertainty (s.u.) associated with the Flack parameter is equally important; a small s.u. lends high confidence to the assignment.[12] The Hooft parameter is another statistical tool used in conjunction with the Flack parameter to provide a robust validation of the absolute structure.[13][14]
Experimental Workflow for X-ray Crystallography
Figure 1: General experimental workflow for determining absolute configuration using X-ray crystallography.
Step-by-Step Experimental Protocol:
-
Crystallization: The first and often most challenging step is to grow high-quality single crystals of the chiral amine or a suitable derivative.[15] This typically involves slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. Aim for well-formed crystals with dimensions between 0.1 and 0.3 mm.[2]
-
Crystal Mounting and Data Collection: A suitable crystal is mounted on the goniometer head of a single-crystal X-ray diffractometer. Data is collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector. For light-atom structures, using a copper X-ray source (Cu Kα) is often preferred to maximize the anomalous signal.[2]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections. The crystal structure is then "solved" to obtain an initial model of the atomic arrangement. This model is subsequently refined against the experimental data to optimize the atomic coordinates and other parameters.
-
Absolute Configuration Determination: During the final stages of refinement, the Flack parameter is introduced. The model is refined against the data, and the resulting Flack parameter and its standard uncertainty are used to confidently assign the absolute configuration.
Spectroscopic Alternatives to X-ray Crystallography
While X-ray crystallography is the definitive method, it requires a suitable single crystal, which can be a significant bottleneck.[3][16] Several powerful spectroscopic techniques have emerged as reliable alternatives, particularly for molecules that are difficult to crystallize.[1][16]
Vibrational Circular Dichroism (VCD)
VCD measures the differential absorption of left and right circularly polarized infrared light during molecular vibrations.[1][6][8] This results in a spectrum that is highly sensitive to the three-dimensional arrangement of atoms.[1]
-
Principle: Enantiomers produce VCD spectra that are equal in magnitude but opposite in sign.[6][8] By comparing the experimentally measured VCD spectrum with a spectrum predicted by quantum mechanical calculations (typically using Density Functional Theory, DFT), the absolute configuration can be determined.[3][6] If the experimental and calculated spectra match in sign and relative intensity, the absolute configuration of the sample is the same as that used in the calculation.[3]
-
Advantages: VCD does not require crystallization and can be performed on samples in solution.[6][8][16] It is also sensitive to the conformational population of the molecule in solution, providing additional structural insights.[16]
-
Limitations: The accuracy of the result is dependent on the quality of the computational model. For highly flexible molecules, accurately modeling the conformational landscape can be challenging.
Figure 2: Workflow for determining absolute configuration using Vibrational Circular Dichroism (VCD).
Electronic Circular Dichroism (ECD)
ECD is the differential absorption of left and right circularly polarized light in the ultraviolet-visible region, corresponding to electronic transitions.[17]
-
Principle: Similar to VCD, the ECD spectra of enantiomers are mirror images.[17] The absolute configuration is determined by comparing the experimental ECD spectrum with a theoretically calculated spectrum.[17]
-
Advantages: ECD is a highly sensitive technique and can be used for very small amounts of sample.
-
Limitations: The molecule must possess a chromophore that absorbs in the UV-Vis range. The interpretation of ECD spectra can be complex, as they are sensitive to both conformation and the electronic environment of the chromophore.[17]
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents (CDAs)
NMR spectroscopy can be used to determine absolute configuration by converting the enantiomeric mixture into a pair of diastereomers through reaction with a chiral derivatizing agent (CDA).[1][18][19]
-
Principle: Diastereomers have different physical properties and, crucially, distinct NMR spectra. By reacting the chiral amine with a CDA, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), two diastereomeric amides are formed.[18][19] The differences in the chemical shifts (Δδ) of specific protons in the ¹H NMR spectra of these diastereomers can be systematically analyzed to deduce the absolute configuration of the original amine.[18][19][20]
-
Advantages: NMR is a widely accessible technique in most research laboratories. The Mosher's method is well-established and provides reliable results for a wide range of chiral amines and alcohols.[18][19][21]
-
Limitations: This method requires chemical derivatization, which adds extra steps to the workflow and consumes additional material.[16] The interpretation of the NMR data relies on a conformational model of the diastereomeric derivatives, which may not always be straightforward.[22][23]
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A Senior Application Scientist's Guide to Chiral Amine Synthesis: A Comparative Analysis of Biocatalytic and Chemical Methodologies
Introduction: The Imperative for Enantiopure Amines
Chiral amines are not merely organic molecules; they are foundational pillars in the architecture of countless pharmaceuticals, agrochemicals, and fine chemicals.[1] It is estimated that these vital structural motifs are present in over 40% of all pharmaceutical compounds.[2][3] The specific three-dimensional arrangement, or chirality, of the amine is often the critical determinant of a drug's efficacy and safety, as different enantiomers can exhibit vastly different pharmacological activities.[4][5] Consequently, the development of efficient, scalable, and sustainable methods for producing single-enantiomer amines is a paramount objective in modern chemistry.
This guide provides an in-depth, objective comparison of the two dominant paradigms for achieving this goal: biocatalysis, which harnesses the power of enzymes, and traditional chemical synthesis, which relies on metal catalysts or chiral auxiliaries. We will explore the fundamental principles, operational workflows, and performance metrics of each approach, grounded in experimental data and field-proven insights to empower researchers and drug development professionals in their synthetic strategy decisions.
The Biocatalytic Revolution: Nature's Approach to Asymmetric Synthesis
Biocatalysis has transitioned from a niche academic curiosity to a robust and industrially validated technology for chiral amine synthesis.[5][6] This ascent is driven by the inherent properties of enzymes: they are highly efficient, biodegradable catalysts that operate with exceptional stereoselectivity under mild, aqueous conditions.[7][8][9] This "green" profile offers a compelling alternative to many classical chemical methods that necessitate harsh conditions and often utilize toxic, heavy metal catalysts.[2][10]
Key Enzymatic Strategies
Several classes of enzymes have been engineered and optimized for the asymmetric synthesis of chiral amines:
-
ω-Transaminases (TAs or ATAs): These are arguably the most prominent enzymes for this purpose.[11] They catalyze the transfer of an amino group from an inexpensive amine donor (like isopropylamine or L-alanine) to a prochiral ketone, generating a chiral amine with, typically, excellent enantiomeric excess (>99% ee).[12][13] The production of the blockbuster anti-diabetic drug Sitagliptin was famously revolutionized by the implementation of an engineered transaminase, which increased the overall yield and dramatically reduced waste compared to the original chemical process.[14]
-
Imine Reductases (IREDs): IREDs catalyze the asymmetric reduction of pre-formed or in-situ generated imines to the corresponding amines.[1][15] This approach is particularly valuable for synthesizing secondary and tertiary amines and has been successfully applied in the production of several pharmaceutical intermediates.[6][16]
-
Amine Dehydrogenases (AmDHs): AmDHs perform the direct reductive amination of ketones using ammonia as the amine source.[17] This is a highly atom-economical process that avoids the generation of a ketone byproduct from an amino donor, making it an attractive synthetic route.[16]
-
Monoamine Oxidases (MAOs): While often used for amine degradation, MAOs can be employed in deracemization processes. In these schemes, one enantiomer of a racemic amine is selectively oxidized to an imine, which is then non-selectively reduced back to the racemate, allowing the other enantiomer to be obtained in high enantiopurity.[16][18]
General Workflow for Biocatalytic Synthesis
The operational workflow for a biocatalytic process is generally straightforward and can be conducted in standard laboratory equipment.
Figure 1. Generalized workflow for biocatalytic chiral amine synthesis.
The Enduring Power of Chemical Synthesis
Traditional chemical synthesis provides a powerful and versatile arsenal of methods for producing chiral amines. These approaches have been refined over decades and are often the go-to strategy for large-scale production and for substrates that fall outside the scope of known enzymes.
Key Chemical Strategies
-
Transition-Metal-Catalyzed Asymmetric Reductive Amination (ARA): This is one of the most direct and efficient chemical methods.[19][20] It typically involves reacting a ketone with an amine source and a reducing agent (often H₂) in the presence of a chiral transition metal catalyst.[21] Complexes of iridium, rhodium, and ruthenium with chiral phosphine ligands are commonly employed, capable of achieving high yields and enantioselectivities.[22][23]
-
Chiral Auxiliary-Mediated Synthesis: This strategy involves temporarily attaching a chiral molecule—the chiral auxiliary—to the substrate.[24][25] The auxiliary then directs the stereochemical outcome of a subsequent reaction, such as alkylation.[26][27] After the key stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse.[24] Evans oxazolidinones and pseudoephedrine are classic examples of effective chiral auxiliaries.[24][27]
-
Kinetic Resolution: In a kinetic resolution, a chiral reagent or catalyst reacts at different rates with the two enantiomers of a racemic amine. This allows for the separation of the slower-reacting, enantiomerically enriched amine. While effective, this method is inherently limited to a maximum theoretical yield of 50%.[11][18]
General Workflow for Chemical Synthesis
Chemical workflows often require more stringent control over reaction conditions, such as the exclusion of air and moisture.
Figure 2. Generalized workflow for chemical chiral amine synthesis.
Performance Metrics: A Head-to-Head Comparison
The choice between a biocatalytic and a chemical route often involves a trade-off between several key performance indicators. The following table provides a summary based on typical outcomes reported in the literature.
| Feature | Biocatalytic Synthesis | Chemical Synthesis |
| Stereoselectivity | Typically excellent, often >99% enantiomeric excess (ee).[13][28] | Can be excellent but often requires extensive ligand/catalyst optimization.[19] |
| Reaction Conditions | Mild: ambient temperature, atmospheric pressure, aqueous media (pH neutral).[7][8] | Often harsh: may require high pressure (e.g., H₂ gas), extreme temperatures, and anhydrous organic solvents.[2] |
| Catalyst | Renewable, biodegradable enzymes.[7] | Often based on precious, toxic, and non-renewable heavy metals (e.g., Rh, Ru, Ir).[2][10] |
| Environmental Impact | Low; "Green" process with minimal hazardous waste. A life cycle assessment showed an 18-fold lower global warming potential for a biocatalytic route vs. a chemical one in a specific case.[9][29] | Higher; involves organic solvents, metal waste requiring removal, and higher energy consumption.[8][10] |
| Substrate Scope | Historically limited, but rapidly expanding through protein engineering and enzyme discovery.[3] | Generally very broad and well-established for a wide variety of functional groups.[21][30] |
| Process Safety | High; avoids high pressures, flammable solvents, and pyrophoric reagents.[8] | Lower; may involve flammable solvents, high-pressure hydrogen, and hazardous reagents.[8] |
| Development Time | Enzyme screening and evolution can be rapid with modern high-throughput methods.[14] | Ligand synthesis and catalyst screening can be time-consuming and expensive. |
Experimental Protocols: Synthesis of (S)-1-Phenylethylamine
To provide a tangible illustration, here are representative protocols for synthesizing the same target chiral amine from acetophenone using both methodologies.
Protocol 1: Biocatalytic Asymmetric Synthesis via Transaminase
Objective: To synthesize (S)-1-phenylethylamine from acetophenone using an (S)-selective ω-transaminase.
Materials:
-
(S)-selective ω-Transaminase
-
Acetophenone
-
Isopropylamine (IPM) as amine donor
-
Pyridoxal 5'-phosphate (PLP) cofactor (1 mM)
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
Toluene or MTBE for extraction
-
Sodium hydroxide (5 M)
-
Sodium sulfate (anhydrous)
Procedure:
-
Prepare a reaction buffer by dissolving PLP in 100 mM potassium phosphate buffer.
-
In a temperature-controlled vessel, add the transaminase enzyme to the buffer.
-
Add isopropylamine (typically 5-10 equivalents) to the enzyme solution.
-
Initiate the reaction by adding acetophenone (e.g., 50 mM final concentration).
-
Stir the mixture at 30-37 °C. The acetone co-product is volatile and can be removed by a gentle stream of nitrogen or by performing the reaction under a slight vacuum to help drive the equilibrium.[12]
-
Monitor the reaction progress by chiral HPLC or GC until conversion is complete (typically 12-24 hours).
-
Once complete, stop the reaction and basify the mixture to pH > 11 using 5 M NaOH to ensure the product is in its free base form.
-
Extract the product into an organic solvent like toluene or MTBE (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (S)-1-phenylethylamine. Purity and enantiomeric excess (>99% ee is common) are typically high enough to not require further purification.[13]
Protocol 2: Chemical Asymmetric Reductive Amination
Objective: To synthesize (S)-1-phenylethylamine from acetophenone via transition-metal-catalyzed asymmetric hydrogenation.
Materials:
-
Acetophenone
-
Ammonia (or ammonium salt like NH₄OAc)
-
[Rh(cod)₂]BF₄ or similar metal precursor
-
Chiral phosphine ligand (e.g., a Josiphos-type ligand)
-
Hydrogen gas (H₂)
-
Anhydrous methanol or other suitable solvent
-
Hydrochloric acid (for product isolation)
-
Sodium hydroxide (for neutralization)
-
Diethyl ether or other extraction solvent
Procedure:
-
To a flame-dried Schlenk flask under an inert argon or nitrogen atmosphere, add the rhodium precursor and the chiral ligand.
-
Add degassed, anhydrous methanol and stir to form the active catalyst complex.
-
In a separate vessel or an autoclave insert, dissolve acetophenone and the ammonia source in anhydrous methanol.
-
Transfer the substrate solution to the catalyst solution under inert conditions.
-
Pressurize the autoclave with hydrogen gas (e.g., 20-50 bar).
-
Heat the reaction to the optimized temperature (e.g., 40-60 °C) and stir vigorously.
-
Monitor the reaction by GC or HPLC until the starting material is consumed (typically 12-24 hours).
-
Cool the reactor, carefully vent the hydrogen, and purge with nitrogen.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in diethyl ether and extract with 1 M HCl to move the amine product into the aqueous phase, leaving unreacted starting material and neutral byproducts in the organic layer.
-
Wash the aqueous layer with ether, then basify with NaOH until pH > 11.
-
Extract the free amine product back into diethyl ether (3 x volume).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the product. Purification by chromatography or distillation may be necessary.
Conclusion and Future Outlook
Both biocatalytic and chemical synthesis offer powerful and effective routes to enantiopure chiral amines. The choice is not a matter of one being universally superior, but rather a strategic decision based on the specific project goals.
Chemical synthesis remains the bedrock for its broad substrate scope and well-established scalability. It offers a high degree of predictability for chemists skilled in the art. However, it often comes with a higher environmental footprint, increased safety concerns, and the potential for precious metal contamination in the final product.
Biocatalysis , on the other hand, presents a compelling model for sustainable manufacturing.[9] Its unparalleled selectivity, mild operating conditions, and green credentials align perfectly with the modern imperatives of the pharmaceutical and chemical industries.[7][10] While historically constrained by substrate scope, the rapid advancements in protein engineering are continuously expanding the biocatalytic toolbox, making it a viable option for an ever-increasing range of molecular targets.[3]
The future likely lies in a synergistic integration of both disciplines. Chemoenzymatic cascades, where a chemical step generates a substrate for a subsequent enzymatic transformation, are becoming increasingly common, harnessing the best of both worlds to create novel, efficient, and sustainable synthetic routes.[28][31][32][33] For the modern researcher, proficiency in both methodologies is no longer just an advantage—it is a necessity for innovative and responsible chemical synthesis.
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A Senior Application Scientist's Guide to Stereoselective Metabolism Studies of Chiral Amine Drugs
Introduction: The Imperative of Chirality in Drug Metabolism
In the realm of pharmaceutical sciences, the three-dimensional structure of a drug molecule is a critical determinant of its biological activity. Chiral drugs, which exist as non-superimposable mirror images called enantiomers, often exhibit profound differences in their pharmacological, toxicological, and pharmacokinetic profiles.[1] This is because biological systems, composed of chiral macromolecules like enzymes and receptors, provide a chiral environment where each enantiomer can interact differently.[2][3] Consequently, regulatory bodies such as the U.S. Food and Drug Administration (FDA) have established stringent guidelines emphasizing the need to characterize the stereochemical composition of drugs and evaluate each enantiomer's properties.[4][5][6][7]
The stereoselective metabolism of chiral amine drugs is a particularly crucial area of investigation. Amine groups are common functionalities in many pharmaceuticals and are primary sites for metabolic transformations.[8][9][10] Enzymes involved in drug metabolism often exhibit a preference for one enantiomer over the other, leading to significant differences in metabolic rates and the formation of distinct metabolites.[11][12] This guide provides a comprehensive comparison of methodologies for studying the stereoselective metabolism of chiral amine drugs, offering experimental insights and data to aid researchers in designing and executing robust and informative studies.
Comparing In Vitro Models for Stereoselective Metabolism Studies
The initial assessment of stereoselective metabolism is typically conducted using in vitro systems. These models offer a controlled environment to investigate the fundamental metabolic pathways without the complexities of a whole organism. The choice of the in vitro model is critical and depends on the specific research question.
| In Vitro Model | Primary Use | Advantages | Limitations |
| Liver Microsomes | High-throughput screening of Phase I metabolism (CYP450s, FMOs) | Cost-effective, well-characterized, suitable for enzyme kinetics. | Lacks Phase II enzymes and cellular context. |
| Hepatocytes (Primary, Cryopreserved) | Comprehensive metabolism studies (Phase I and II) | Contains a full complement of metabolic enzymes and cofactors, closer to in vivo conditions. | Higher cost, limited availability (primary), potential for altered enzyme expression. |
| Recombinant Enzymes (e.g., specific CYPs) | Reaction phenotyping, mechanistic studies | Allows for the study of a single enzyme's contribution to metabolism. | Does not account for the interplay between different enzymes. |
| Liver S9 Fraction | Screening for both cytosolic and microsomal metabolism | Broader range of enzymes than microsomes. | Lower concentration of microsomal enzymes compared to microsomes. |
Expert Insight: For early-stage discovery, liver microsomes are invaluable for their scalability in identifying potential stereoselectivity in cytochrome P450 (CYP) or flavin-containing monooxygenase (FMO) mediated metabolism. However, as a compound progresses, transitioning to hepatocytes is crucial to capture the complete metabolic profile, including Phase II conjugation reactions which can also be stereoselective.[12]
Key Metabolic Enzymes in Chiral Amine Drug Metabolism
The biotransformation of chiral amine drugs is primarily catalyzed by two major superfamilies of enzymes: Cytochrome P450s (CYPs) and Flavin-containing monooxygenases (FMOs).
Cytochrome P450 (CYP) Enzymes
CYPs are a versatile group of heme-containing enzymes responsible for the metabolism of a vast array of xenobiotics.[13][14] For amine-containing drugs, CYPs can catalyze N-dealkylation, N-oxidation, and hydroxylation reactions.[15] These enzymes are well-known for their stereoselectivity.[13][16] The active site of a CYP enzyme is chiral, allowing it to preferentially bind and metabolize one enantiomer over the other.[11][17]
Flavin-Containing Monooxygenases (FMOs)
FMOs are another important class of enzymes that catalyze the oxygenation of nucleophilic heteroatoms, particularly nitrogen and sulfur.[18] FMOs, especially FMO3 in adult human liver, play a significant role in the N-oxygenation of primary, secondary, and tertiary amines.[19][20] FMO-mediated metabolism can also be highly stereoselective.[21]
Causality in Enzyme Selection: The decision to investigate both CYPs and FMOs stems from their overlapping yet distinct substrate specificities. While CYPs are often the primary drivers of amine metabolism, FMOs can be the dominant pathway for certain structures.[18] Ignoring FMOs could lead to an incomplete understanding of a drug's metabolic fate.
Caption: Key Phase I and Phase II metabolic pathways for chiral amine drugs.
Analytical Methodologies: A Comparative Overview
The accurate quantification of individual enantiomers and their metabolites is the cornerstone of a stereoselective metabolism study. Several analytical techniques are available, with chiral chromatography coupled to mass spectrometry being the gold standard.
| Technique | Principle | Advantages | Disadvantages |
| Chiral HPLC-MS/MS | Differential interaction of enantiomers with a chiral stationary phase (CSP) followed by mass spectrometric detection.[22][23] | High resolution, sensitivity, and specificity.[24][25][26] Applicable to a wide range of compounds. | Method development can be time-consuming; requires specialized and sometimes expensive chiral columns.[27] |
| Chiral SFC-MS/MS | Utilizes supercritical fluid as the mobile phase for separation on a CSP. | Faster analysis times and reduced solvent consumption compared to HPLC.[28] | Not as universally applicable as HPLC. |
| Capillary Electrophoresis (CE)-MS | Separation based on differential electrophoretic mobility in the presence of a chiral selector.[27] | High separation efficiency, minimal sample consumption.[24] | Can be less robust for complex biological matrices compared to HPLC. |
Trustworthiness of Data: The combination of a highly selective chiral separation with the specificity of tandem mass spectrometry (LC-MS/MS) provides a self-validating system.[22] This approach minimizes interferences from the biological matrix, ensuring that the measured signals correspond unequivocally to the target enantiomers and their metabolites.[29]
Experimental Protocols: A Step-by-Step Guide
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
This protocol is designed to determine the rate of metabolism for each enantiomer of a chiral amine drug.
-
Preparation of Incubation Mixtures:
-
In a 96-well plate, add 5 µL of a 1 µM solution of the R- and S-enantiomers to separate wells.
-
Add 185 µL of 0.1 M phosphate buffer (pH 7.4).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Initiation of the Reaction:
-
Add 10 µL of pre-warmed human liver microsomes (final protein concentration 0.5 mg/mL) and 10 µL of NADPH regenerating system (cofactor).
-
The final incubation volume is 200 µL.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the plate at 4000 rpm for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
Chiral LC-MS/MS Analysis:
-
Inject an aliquot of the supernatant onto a chiral HPLC column coupled to a tandem mass spectrometer.
-
Quantify the peak area of each enantiomer at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
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- 15. Sci-Hub. Mechanism of the N-Hydroxylation of Primary and Secondary Amines by Cytochrome P450 / Chemical Research in Toxicology, 2015 [sci-hub.sg]
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- 17. pubs.acs.org [pubs.acs.org]
- 18. Roles of selected non-P450 human oxidoreductase enzymes in protective and toxic effects of chemicals: review and compilation of reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Role of hepatic flavin-containing monooxygenase 3 in drug and chemical metabolism in adult humans - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 22. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 23. omicsonline.org [omicsonline.org]
- 24. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals [mdpi.com]
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- 26. researchgate.net [researchgate.net]
- 27. [Advances in chiral separation and analysis by capillary electrophoresis-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 29. Chiral Drug Analysis in Forensic Chemistry: An Overview [mdpi.com]
Introduction: The Critical Role of Chirality in Modern Drug Development
An In-Depth Guide to the Enantioseparation of Chiral Amines on Different Stationary Phases
Chiral amines are fundamental building blocks in the pharmaceutical, agrochemical, and chemical industries, forming the structural core of approximately 40% of all active pharmaceutical ingredients (APIs).[1][2][3] The stereochemistry of these amine-containing compounds is not a trivial detail; it is a critical determinant of pharmacological activity. The different enantiomers of a chiral drug can exhibit vastly different therapeutic effects, with one enantiomer (the eutomer) providing the desired outcome while the other (the distomer) may be inactive, less active, or even responsible for adverse effects.[4] This reality makes the accurate separation and quantification of enantiomers—a process known as enantioseparation—an indispensable task in drug discovery, development, and quality control.[5]
High-Performance Liquid Chromatography (HPLC) and, increasingly, Supercritical Fluid Chromatography (SFC) utilizing Chiral Stationary Phases (CSPs) are recognized as the gold standard for resolving enantiomers.[1][2] The success of any enantioseparation hinges on the selection of the appropriate CSP, as the underlying chiral recognition mechanisms vary dramatically between different phase types.[1] This guide provides a comparative analysis of the most effective and widely used stationary phases for chiral amine separation, grounded in mechanistic principles and supported by experimental data. We will explore the strengths, weaknesses, and ideal applications of polysaccharide, macrocyclic antibiotic, and Pirkle-type CSPs, providing researchers with the expert insights needed to make informed decisions and streamline method development.
The Workhorse: Polysaccharide-Based Chiral Stationary Phases
Polysaccharide-based CSPs are the most widely utilized columns in chiral chromatography, prized for their broad enantioselectivity and versatility.[6][7] These phases consist of a chiral polymer—typically a derivative of cellulose or amylose—coated or covalently bonded to a silica support.
Principle and Chiral Recognition Mechanism
The enantioselective power of polysaccharide CSPs arises from the highly ordered, helical structure of the polymer backbone.[8] When derivatized with functional groups like phenylcarbamates, these polymers form complex chiral cavities and grooves.[8][9] Chiral recognition is achieved through a combination of interactions between the analyte and the chiral selector:
-
Hydrogen Bonding: The carbamate linkages on the selector provide potent hydrogen bond donor and acceptor sites that can interact with the amine and other polar groups on the analyte.
-
π-π Stacking: The aromatic rings of the phenylcarbamate derivatives engage in π-π interactions with aromatic moieties on the analyte.
-
Steric Interactions: The well-defined three-dimensional structure of the chiral grooves forces a steric fit. One enantiomer will fit more favorably into this chiral environment, leading to a stronger interaction and longer retention time.[8][10]
The overall separation is the result of the formation of transient diastereomeric complexes between the enantiomers and the CSP, with each complex having a different binding energy.[9]
Caption: Fig 1: Chiral Recognition on Polysaccharide CSPs.
Coated vs. Immobilized: A Critical Choice
Polysaccharide CSPs are available in two formats: coated and immobilized (covalently bonded). This is not a minor manufacturing difference; it fundamentally dictates the column's properties and application range.
-
Coated Phases (e.g., Chiralcel® OD-H, Chiralpak® AD-H): The chiral polymer is physically adsorbed onto the silica surface. While often providing excellent enantioselectivity, they are sensitive to certain "forbidden" solvents (e.g., THF, dichloromethane, ethyl acetate) that can strip the coating and destroy the column.[1][8]
-
Immobilized Phases (e.g., Chiralpak® IA/IB/IC): The chiral polymer is covalently bonded to the silica. This creates a far more robust and durable CSP, compatible with virtually any organic solvent.[11] This expanded solvent compatibility allows for novel selectivities and makes immobilized phases ideal for developing robust methods, especially for SFC.[11] While coated phases can sometimes show slightly better separation, immobilized phases are generally preferred for their ruggedness.[1]
Performance Data & Applications
Polysaccharide columns demonstrate broad applicability for a wide range of chiral amines, especially after derivatization to enhance detection and interaction.
| Analyte (NBD Derivative) | Stationary Phase | Mobile Phase (Normal Phase) | Selectivity (α) | Resolution (Rs) | Reference |
| 1-Phenylethylamine | Chiralpak AD-H | n-Hexane/2-Propanol (90:10) | 2.10 | 7.55 | [1] |
| 1-(1-Naphthyl)ethylamine | Chiralcel OD-H | n-Hexane/2-Propanol (90:10) | 1.54 | 4.89 | [1] |
| 1,3-Dimethylbutylamine | Chiralcel OD-H | n-Hexane/2-Propanol (90:10) | 2.45 | 8.91 | [1] |
| Lansoprazole | Chiralpak IA | MTBE/EtOAc/EtOH/DEA (60:40:5:0.1) | 1.80 | 4.50 | [4] |
Experimental Protocol: Screening on an Immobilized Polysaccharide CSP
-
Analyte Preparation: Dissolve the chiral amine racemate in the mobile phase to a concentration of ~0.5-1.0 mg/mL.
-
Column Selection: Start with a robust, broadly selective immobilized phase such as Chiralpak® IA (amylose-based) or Chiralpak® IB (cellulose-based).
-
Initial Mobile Phase Screening (Normal Phase):
-
System A: n-Hexane / Isopropanol (IPA) (90:10, v/v).
-
System B: n-Hexane / Ethanol (EtOH) (90:10, v/v).
-
For basic amines, add a small amount of an amine additive (e.g., 0.1% diethylamine or butylamine) to both the hexane and alcohol portions of the mobile phase to improve peak shape.[4]
-
-
Initial Mobile Phase Screening (Polar Organic Mode):
-
System C: Acetonitrile (ACN) / Methanol (MeOH) (95:5, v/v).
-
System D: Pure Ethanol.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min for a 4.6 mm ID column.
-
Temperature: 25 °C.
-
Detection: UV, wavelength of maximum absorbance for the analyte.
-
-
Optimization: If partial separation is observed, adjust the ratio of the alcohol modifier. Increasing the alcohol content will decrease retention time, while decreasing it will increase retention and often improve resolution. If no separation is seen, switch to a different polysaccharide backbone (amylose to cellulose or vice versa) or a different CSP class.
The Specialist: Macrocyclic Antibiotic-Based CSPs
Macrocyclic antibiotics like vancomycin, teicoplanin, and ristocetin A are complex glycopeptides that, when bonded to silica, act as highly versatile chiral selectors.[12][13] Their intricate, basket-like structures provide a multitude of chiral centers and interaction sites.
Principle and Chiral Recognition Mechanism
The enantioselectivity of these CSPs is governed by the analyte fitting into the macrocyclic "basket" or interacting with its periphery. The primary interaction mechanisms include:
-
Inclusion Complexation: The hydrophobic cavity of the macrocycle can include aromatic or aliphatic parts of the analyte.
-
Hydrogen Bonding: Numerous hydroxyl, amide, and carboxyl groups on the antibiotic provide sites for hydrogen bonding.
-
Ionic Interactions: The presence of amine and carboxylic acid groups allows for electrostatic interactions with charged analytes. This is particularly effective for separating amino acids and amines under reversed-phase conditions.
-
Steric Repulsion: The bulky nature of the macrocycle creates significant steric barriers that differ for each enantiomer.[14]
The specific antibiotic used is critical. For instance, CSPs based on teicoplanin and eremomycin show high selectivity for amino acids, whereas vancomycin-based CSPs are often less effective for underivatized amino acids but show good performance for other amines and N-derivatized compounds.[12][15]
Caption: Fig 2: Chiral Recognition on Macrocyclic Antibiotic CSPs.
Performance Data & Applications
These CSPs are exceptionally powerful in reversed-phase and polar organic modes, making them ideal for analyzing polar and ionizable chiral amines.
| Analyte | Stationary Phase | Mobile Phase (Reversed Phase) | Selectivity (α) | Resolution (Rs) | Reference |
| D,L-Phenylalanine | Eremomycin-CSP | 10 mM Ammonium Acetate (pH 4.1) | 2.13 | 3.50 | [12] |
| D,L-Tyrosine | Eremomycin-CSP | 10 mM Ammonium Acetate (pH 4.1) | 2.00 | 2.70 | [12] |
| Verapamil | Avoparcin-CSP | ACN/TEAA Buffer (pH 4.1) (10:90) | 1.22 | 2.05 | [14] |
| Thyroxine | Avoparcin-CSP | MeOH/TEAA Buffer (pH 7.1) (40:60) | 1.20 | 1.50 | [14] |
Experimental Protocol: Reversed-Phase Method on a Macrocyclic CSP
-
Analyte Preparation: Dissolve the racemate in water or a water/organic mixture.
-
Column Selection: Choose a column based on the analyte. For amino acids, a Ristocetin A or Eremomycin phase is a good starting point.[12][13] For general amines, a Vancomycin (e.g., Chirobiotic™ V) or Avoparcin phase is suitable.[14][15]
-
Mobile Phase Preparation:
-
Prepare a buffer, typically triethylammonium acetate (TEAA) or ammonium acetate, at a concentration of 10-25 mM.
-
Adjust the pH of the buffer. The pH is a critical parameter as it controls the ionization state of both the analyte and the CSP. Screen a range from pH 4.0 to 7.0.
-
-
Chromatographic Conditions:
-
Mobile Phase: Start with 100% aqueous buffer.
-
Gradient (if needed): If retention is too long, introduce an organic modifier (Acetonitrile or Methanol) and run a gradient (e.g., 0-40% organic over 20 minutes) to elute the analyte.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
-
Optimization: The most influential parameters are mobile phase pH and the type/concentration of the organic modifier. Systematically adjust these to achieve baseline separation.
The Rational Design: Pirkle-Type (π-Complex) CSPs
Named after William H. Pirkle, these CSPs are born from a "rational design" approach based on the principle that for chiral recognition to occur, there must be a minimum of three simultaneous interactions between the analyte and the CSP, at least one of which must be stereoselective.[16][17]
Principle and Chiral Recognition Mechanism
Pirkle-type phases are typically small, well-defined chiral molecules covalently bonded to silica.[16] They function based on complementary donor-acceptor interactions.
-
π-Acceptor Phases: These CSPs contain an electron-deficient aromatic ring (e.g., 3,5-dinitrobenzoyl). They are designed to separate analytes that have an electron-rich (π-basic) aromatic system.
-
π-Donor Phases: These CSPs have an electron-rich system (e.g., a naphthyl group) and are used to resolve analytes with electron-deficient (π-acidic) aromatic rings.
-
Combined Donor/Acceptor Phases: More modern phases like Whelk-O® 1 incorporate both π-acidic and π-basic characteristics, giving them exceptionally broad selectivity.[16]
The primary interactions are π-π stacking, supplemented by hydrogen bonding and dipole-dipole interactions that lock the analyte into a specific orientation, allowing the CSP to differentiate between the two enantiomers.[18]
Caption: Fig 3: Chiral Recognition ('Three-Point Interaction') on Pirkle CSPs.
Key Advantages and Performance
Pirkle-type CSPs are covalently bonded, making them extremely durable and compatible with the full range of normal-phase, reversed-phase, and SFC mobile phases.[6][19] A unique and powerful feature is that they are often available with both (R) and (S) configurations of the chiral selector. This allows the chromatographer to invert the elution order, which is invaluable for preparative chromatography or for accurately quantifying a minor enantiomer by forcing it to elute before the major peak.[20]
| Analyte | Stationary Phase | Mobile Phase (Normal Phase) | Selectivity (α) | Reference |
| N-(3,5-Dinitrobenzoyl)-α-amino-ε-caprolactam | (S,S)-Whelk-O 1 | Hexane/IPA/ACN (40:30:30) | 2.19 | [16] |
| 1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE) | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | Hexane/IPA (90:10) | 1.63 | [16] |
| Racemic Organic Acids (e.g. Mandelic Acid) | Custom Pirkle-Type | Phosphate Buffer (pH dependent) | 1.12 - 1.21 | [21] |
Emerging and Niche Stationary Phases
While the three classes above represent the majority of applications, other CSPs offer unique advantages for specific challenges.
-
Cyclofructan-Based CSPs: These phases, such as the Larihc® CF6-P, have shown exceptional success rates for the separation of underivatized primary chiral amines, which can be challenging on other phases due to strong interactions with residual silanols on the silica surface.[22] In one study, a cyclofructan CSP successfully resolved 38 out of 39 primary amines tested.[22]
-
Chiral Crown Ether CSPs: These are highly specific for the separation of compounds containing primary amine groups.[10] The recognition mechanism involves the complexation of the protonated primary amine (-NH3+) within the crown ether's cavity via hydrogen bonding.[18] Their primary limitation is the common requirement for highly acidic mobile phases (e.g., perchloric acid), which can be corrosive and problematic for preparative work.[22]
A Strategic Approach to Method Development
A successful enantioseparation strategy relies on a logical screening process that leverages the distinct properties of each CSP class.
CSP and Mobile Phase Screening Workflow
The following workflow provides a systematic approach to finding a suitable separation method for a novel chiral amine.
Caption: Fig 4: Logical Workflow for Chiral Amine Method Development.
The Power of Supercritical Fluid Chromatography (SFC)
For many years, HPLC was the default technique. However, modern SFC has emerged as a superior alternative for chiral separations, particularly at the preparative scale.[23][24] SFC uses compressed carbon dioxide as the primary mobile phase, which has liquid-like density and gas-like viscosity.[23] This results in significant advantages:
-
Speed: The low viscosity allows for much higher flow rates without excessive backpressure, dramatically reducing analysis and purification times (often 3-5 times faster than HPLC).[25]
-
Cost-Effectiveness & Green Chemistry: Replacing the bulk of organic solvent (like hexane) with inexpensive, non-toxic CO2 drastically reduces solvent purchase and disposal costs.[24][25]
-
Efficiency: Higher diffusion rates in SFC lead to sharper peaks and improved chromatographic efficiency.[26]
Given these benefits, SFC should be considered a primary technique, not an alternative, in any chiral screening platform. Most polysaccharide and Pirkle-type CSPs are fully compatible with SFC.
Comparative Summary of Stationary Phases
| Feature | Polysaccharide-Based | Macrocyclic Antibiotic-Based | Pirkle-Type (π-Complex) |
| Mechanism | H-Bonding, π-π, Steric Fit[8] | Inclusion, H-Bonding, Ionic[14] | π-π Stacking, H-Bonding, Dipole[16] |
| Selectivity | Very Broad | Broad, excels with polar/ionic analytes | Broad, excels with aromatic analytes |
| Best For | General purpose screening, broad range of compounds. | Polar amines, amino acids, ionizable compounds. | Aromatic amines, analytes with π-systems. |
| Primary Modes | NP, PO, RP, SFC | RP, PO | NP, RP, SFC |
| Pros | Highest success rate, wide variety available. | Unique selectivity in reversed-phase. | Extremely durable, elution order can be inverted.[20] |
| Cons | Coated phases have solvent limitations.[8] | Can have lower efficiency, pH sensitive. | May not work for non-aromatic analytes. |
Conclusion
The enantioseparation of chiral amines is a multifaceted challenge that requires a deep understanding of the tools available. There is no single "best" stationary phase; instead, the optimal choice is dictated by the specific structural and physicochemical properties of the analyte. Polysaccharide-based CSPs serve as the indispensable workhorses for initial screening due to their broad applicability. Macrocyclic antibiotic phases offer unique solutions for polar and ionizable amines in reversed-phase mode, while Pirkle-type CSPs provide rationally designed, highly durable options for aromatic compounds with the powerful ability to invert elution order. By adopting a systematic screening approach, and by embracing the speed and sustainability of modern SFC, researchers can navigate the complexities of chiral separation with confidence and efficiency, accelerating the development of safer and more effective chemical and pharmaceutical products.
References
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YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamate Derived Chiral Stationary Phases. Yakhak Hoeji. [Link]
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Gasparrini, F., et al. (n.d.). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PMC - NIH. [Link]
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Crameri, M., et al. (n.d.). Quantum Chemistry Based Simulation of Enantioseparation on Cyclodextrin‐ and Polysaccharide‐Based Chiral Stationary Phases. PMC. [Link]
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Wroblewska, K., et al. (2024). Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography. PMC. [Link]
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Kannappan, V. (2022). Polysaccharide-based CSPs. Chiralpedia. [Link]
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(n.d.). Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases. Springer Nature. [Link]
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(n.d.). CHIRAL STATIONARY PHASES. Regis Technologies. [Link]
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Karakaplan, M., et al. (2018). Design, preparation and application of a Pirkle-type chiral stationary phase for enantioseparation of some racemic organic acids and molecular dynamics studies. ACG Publications. [Link]
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Nesterenko, P.N., et al. (2006). New chiral stationary phase with macrocyclic glycopeptide antibiotic eremomycin chemically bonded to silica. CORE. [Link]
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(n.d.). Chiral Stationary Phases. Regis Technologies. [Link]
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Gecse, Z., et al. (2023). Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases: Enantiomer Elution Order Reversal. MDPI. [Link]
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El-Bastawissy, M.F., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]
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Kannappan, V. (2022). Donor-Acceptor (Pirkle)-type CSPs. Chiralpedia. [Link]
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Ward, T.J., & Farris, A.B. (2001). Chiral separations using the macrocyclic antibiotics: a review. PubMed - NIH. [Link]
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(n.d.). Pirkle-Type Chiral Stationary Phases. Element Lab Solutions. [Link]
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Armstrong, D.W., et al. (1994). Macrocyclic Antibiotics as a New Class of Chiral Selectors for Liquid Chromatography. Analytical Chemistry - ACS Publications. [Link]
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(n.d.). Supercritical fluid chromatography. Wikipedia. [Link]
-
Statnova, A.V., et al. (2022). Silica Immobilised Chloro- and Amido-Derivatives of Eremomycine as Chiral Stationary Phases for the Enantioseparation of Amino Acids by Reversed-Phase Liquid Chromatography. MDPI. [Link]
-
Nair, U.B., et al. (1998). Evaluation of the Macrocyclic Antibiotic Avoparcin as a New Chiral Selector for HPLC. Scholars' Mine. [Link]
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(2008). Supercritical Fluid Chiral Separations. Pharmaceutical Technology. [Link]
-
(2021). Analysis of chiral compounds using supercritical fluid chromatography. Chromatography Today. [Link]
-
Szarka, K., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. [Link]
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Patel, K., et al. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
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(n.d.). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. PMC. [Link]
-
Wang, L., et al. (2015). Chiral Stationary Phases and their Relationship with Enantiomer Structures in Enantioseparation Research of Analytical Laboratory. SciELO. [Link]
-
El-Bastawissy, M.F., et al. (2021). (PDF) Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. ResearchGate. [Link]
-
Cruz-Acuña, M., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Semantic Scholar. [Link]
-
(2023). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. [Link]
-
Regalado, E.L., & Welch, C.J. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. [Link]
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Benchmarking Transaminases for Asymmetric Synthesis: A Comparative Guide
Executive Summary
The shift from transition-metal catalysis to biocatalysis in the synthesis of chiral amines is no longer a "green" aspiration—it is a kinetic and thermodynamic necessity for modern manufacturing. Transaminases (ATAs) offer high enantioselectivity (
This guide objectively benchmarks the two dominant performance variables in ATA catalysis: Amine Donor Systems (Thermodynamics) and Enzyme Scaffolds (Stereoselectivity). It concludes with a self-validating screening protocol and the industry-standard case study of Sitagliptin.
Part 1: The Mechanistic Bottleneck
To benchmark performance, one must understand the failure modes. ATAs operate via a Ping-Pong Bi-Bi mechanism .[1] The enzyme oscillates between a Pyridoxal-5'-phosphate (PLP) bound form and a Pyridoxamine-5'-phosphate (PMP) bound form.
The Critical Insight: Performance limitations are rarely due to turnover number (
Visualization: The Ping-Pong Bi-Bi Mechanism & Inhibition Points
The following diagram illustrates the reaction cycle and where specific inhibitors (Acetone vs. Pyruvate) derail the process.
Caption: The Ping-Pong Bi-Bi mechanism. Note that the co-product (red) often competes for the active site, requiring removal systems to drive the cycle forward.
Part 2: Benchmarking Amine Donor Systems
The choice of amine donor is the single most significant factor affecting yield. The equilibrium constant (
Comparative Data: IPA vs. Alanine Systems
| Feature | System A: Isopropylamine (IPA) | System B: L-Alanine + LDH/GDH |
| Thermodynamics | Favorable ( | Unfavorable ( |
| Atom Economy | High. Simple donor, volatile byproduct. | Low. Requires co-enzymes (LDH/GDH) and co-factors (NADH). |
| Enzyme Stability | Low. IPA is a harsh co-solvent; Acetone destabilizes protein structure. | High. Alanine is biocompatible; aqueous buffer conditions are mild. |
| Inhibition Profile | Acetone is a weak competitive inhibitor but denatures enzyme over time. | Pyruvate is a potent product inhibitor. Must be kept < 5 mM. |
| Ideal Use Case | Industrial scale-up (if enzyme is engineered for stability). | Initial HTS screening and lab-scale synthesis of sensitive substrates. |
Expert Insight: For benchmarking, always screen with the Alanine system first . If the enzyme is active but conversion is low (<10%), it is likely an equilibrium issue. Only move to IPA if the enzyme variant has demonstrated solvent tolerance (e.g., Arthrobacter variants).
Part 3: Benchmarking Enzyme Scaffolds (Stereoselectivity)
When selecting a catalyst, the "Fold Type" dictates the stereochemical outcome. You cannot force an (S)-selective scaffold to efficiently produce an (R)-amine through mutations alone; it is more effective to switch scaffolds.
The Substrate Scope Matrix
| Enzyme Class | Representative Organism | Selectivity | Pocket Architecture | Benchmarking Standard |
| Fold Type I | Vibrio fluvialis (VfTA) | (S)-Selective | Large/Small Pockets. Strict steric constraints. | Acetophenone: >99% ee (S) |
| Fold Type I | Arthrobacter citreus (AcTA) | (S)-Selective | Broader scope; tolerates IPA better than VfTA. | Sitagliptin Ketone: Baseline activity |
| Fold Type IV | Aspergillus terreus (AtTA) | (R)-Selective | Distinct evolutionary lineage. Essential for (R)-amines. | (R)-Methylbenzylamine |
Technical Note: The "Large/Small" pocket model is critical. Wild-type ATAs generally accept a methyl group in the small pocket. If your substrate has two bulky groups (e.g., a cyclic ketone or bulky side chain), Fold Type I enzymes will fail unless engineered to open the small pocket (as seen in the Sitagliptin case).
Part 4: Validated Experimental Protocol
Do not rely on generic kit instructions. Use this self-validating High-Throughput Screening (HTS) workflow to eliminate false negatives.
The "Golden Standard" HTS Workflow
Reagents:
-
Buffer: 100 mM Potassium Phosphate (pH 7.5).
-
Cofactor: 1 mM PLP (Add fresh; light sensitive).
-
Donor Mix: 250 mM L-Alanine + LDH (Lactate Dehydrogenase) + NADH (recycling system).
-
Substrate: 10 mM Ketone (dissolved in DMSO; final DMSO < 5%).
Step-by-Step Protocol:
-
Master Plate Prep: Dispense 180 µL of Enzyme Lysate into a deep-well plate.
-
Substrate Addition: Add 20 µL of Substrate stock.
-
Incubation: Seal and shake at 30°C / 600 rpm for 24 hours.
-
Quench: Add 200 µL Acetonitrile (precipitates protein).
-
Clarification: Centrifuge at 4000g for 10 mins.
-
Analysis: Transfer supernatant to HPLC vials.
Self-Validating Controls (Mandatory):
-
Positive Control: Acetophenone + Vibrio fluvialis (WT). Must show >50% conversion.
-
Negative Control: Substrate + Lysate (Heat Inactivated). Detects background chemical amination.
-
Cofactor Control: Substrate + Enzyme (No PLP). Verifies PLP dependence.
Visualization: HTS Workflow Logic
Caption: A robust HTS workflow incorporating mandatory "Go/No-Go" control checkpoints to ensure data integrity.
Part 5: Case Study – The Sitagliptin Benchmark
The evolution of the Sitagliptin manufacturing process by Codexis and Merck is the definitive case study for ATA benchmarking. It demonstrates how engineering can overcome the "Small Pocket" limitation and solvent instability.
The Challenge: The pro-sitagliptin ketone has a bulky trifluorophenyl group and a fused triazolopiperazine ring. It does not fit into the wild-type Arthrobacter active site.
Performance Comparison:
| Metric | Chemical Route (Rh-Catalysis) | Biocatalytic Route (ATA-117) | Improvement Factor |
| Catalyst | Rhodium (Heavy Metal) | Engineered Transaminase | Green Chemistry |
| Pressure | High Pressure (250 psi | Atmospheric | Safety |
| Yield | ~53% (after recrystallization) | 92% (isolated) | +73% Efficiency |
| Enantiomeric Excess | 97% (requires upgrade) | >99.95% | Perfect Selectivity |
| Productivity | Moderate | 6 g/L/h | High Throughput |
Key Engineering Feat: The enzyme was evolved over 11 rounds. Crucially, the small binding pocket was opened up to accept the bulky ketone, and the enzyme was stabilized to tolerate 50% DMSO and high IPA concentrations, allowing the reaction to run at 45°C to drive equilibrium [1].
References
-
Savile, C. K., Janey, J. M., Mundorff, E. C., Moore, J. C., Tam, S., Jarvis, W. R., ...[2][3] & Hughes, G. J. (2010).[2][3][4] Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science, 329(5989), 305-309.[3][4] Link
-
Koszelewski, D., Tauber, K., Faber, K., & Kroutil, W. (2010).
-Transaminases for the synthesis of non-racemic -chiral primary amines.[5] Trends in Biotechnology, 28(6), 324-332. Link -
Höhne, M., & Bornscheuer, U. T. (2009). Biocatalytic routes to optically active amines. ChemCatChem, 1(1), 42-51. Link
-
Green, A. P., Turner, N. J., & O’Reilly, E. (2014). Chiral amine synthesis using
-transaminases: an amine donor that displaces equilibria and enables high-throughput screening.[1] Angewandte Chemie International Edition, 53(40), 10714-10717. Link -
Malik, M. S., Park, E. S., & Shin, J. S. (2012).
-transaminases. Applied Microbiology and Biotechnology, 94, 1163-1171. Link
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- 4. semanticscholar.org [semanticscholar.org]
- 5. Crystal Structure of an (R)-Selective ω-Transaminase from Aspergillus terreus - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy Guide: (1R) vs (1S) Enantiomers in Biological Systems
Executive Summary: The Stereochemical Imperative
In biological systems, chirality is not merely a structural detail; it is a functional command. Proteins (receptors, enzymes, transporters) are inherently chiral environments composed of L-amino acids.[1] Consequently, a (1R)-enantiomer and a (1S)-enantiomer of the same ligand are effectively distinct chemical entities with divergent pharmacodynamic (PD) and pharmacokinetic (PK) profiles.[2][3]
This guide moves beyond basic stereochemistry to analyze the Eudismic Ratio (ER) —the potency gap between the active eutomer and the less active/inactive distomer.[4][5][6] We focus on the experimental validation required to justify a "chiral switch" (developing a single enantiomer over a racemate), using the Citalopram (S-citalopram vs. R-citalopram) and Albuterol paradigms as primary data anchors.
Mechanistic Basis: The Three-Point Attachment Model
To understand why (1S) might exhibit nanomolar affinity while (1R) remains inert (or toxic), we must apply the Easson-Stedman Hypothesis . This model posits that a ligand must interact with at least three specific points within a binding pocket to trigger a response.[7]
Visualization of Chiral Recognition
The following diagram illustrates a hypothetical receptor pocket where the (1S)-enantiomer achieves the necessary three-point contact, whereas the (1R)-enantiomer, despite having identical functional groups, suffers a steric clash or misses a binding point due to spatial orientation.
Figure 1: The Easson-Stedman "Three-Point Attachment" model. The (1S) configuration aligns perfectly, while the (1R) mirror image fails to engage Site C, resulting in lost efficacy.
Comparative Efficacy Data: Case Study Analysis
The decision to isolate an enantiomer depends on the Eudismic Ratio (ER) .[4][5][8]
A high ER (>100) strongly supports single-enantiomer development. A low ER (~1-10) may justify a racemate unless the distomer is toxic.
Table 1: Efficacy Profile of Citalopram Enantiomers (SERT Inhibition)
Target: Serotonin Transporter (SERT)
| Parameter | (S)-Citalopram (Escitalopram) | (R)-Citalopram | (R,S)-Racemate | Interpretation |
| Role | Eutomer | Distomer | Mixture | (S) carries the therapeutic load.[2][7][9] |
| 1.1 nM | 180 nM | 3.5 nM | (S) is ~160x more potent. | |
| Selectivity | Highly Selective SERT | Low Affinity | Moderate | (R) contributes "noise" to the system. |
| Allosteric Effect | Neutral | Antagonistic | N/A | (R) actually slows the association of (S) at the primary site. |
| Clinical Outcome | Fast onset, lower dose | QT Prolongation risk | Slower onset | Separation Justified. |
Data Source: Sanchez et al. (2004) Psychopharmacology. [1]
Table 2: Toxicity Profile of Albuterol Enantiomers ( -AR Agonism)
Target: Beta-2 Adrenergic Receptor
| Parameter | (R)-Albuterol (Levalbuterol) | (S)-Albuterol | Interpretation |
| Activity | Bronchodilation | Pro-inflammatory | (S) opposes the therapeutic goal. |
| Metabolism | Rapid | Slow (Accumulates) | (S) lingers in plasma 10x longer. |
| Effect | Increases cAMP | Increases intracellular | Separation Justified (Toxicity). |
Experimental Framework: Validating Enantiomeric Differences
To objectively compare (1R) vs (1S), you cannot rely on commercial racemates. You must establish a Self-Validating Protocol that ensures observed differences are due to chirality, not impurities.
Protocol Phase 1: Chiral Purity Verification
Objective: Ensure >99.5% enantiomeric excess (ee). Even 1% contamination of a potent eutomer can artificially inflate the activity of a distomer.
-
Method: Supercritical Fluid Chromatography (SFC) or Chiral HPLC.
-
Column Selection: Polysaccharide-based stationary phases (e.g., Chiralpak AD-H or OD-H).
-
Detection: Circular Dichroism (CD) detector to confirm opposite signs of rotation (+/-) at the
.
Protocol Phase 2: Competitive Radioligand Binding Assay
Objective: Determine affinity constants (
-
Reagents:
-
Membrane preparation expressing target receptor (e.g., HEK293-SERT).
-
Radioligand:
-Citalopram (or specific ligand). -
Competitors: Pure (1S) and Pure (1R) at concentrations ranging from
to .
-
-
Workflow:
-
Incubate membranes with Radioligand + Competitor (1S or 1R).
-
Filter harvest to separate bound vs. free ligand.
-
Measure CPM (Counts Per Minute) via scintillation counting.
-
Calculation: Plot % Displacement vs. Log[Concentration].
-
Validation: Use the Cheng-Prusoff equation to convert
to :
-
Protocol Phase 3: Functional Cell-Based Assay (cAMP/Calcium)
Objective: Distinguish Agonism vs. Antagonism. Binding (
-
Setup: CHO cells stably expressing the GPCR of interest.
-
Readout: FRET-based cAMP sensor.
-
Critical Control: Run the (1R) enantiomer alone to check for partial agonism, and run (1R) + (1S) together to check for allosteric interference (as seen in Citalopram).
Workflow Visualization: The Chiral Decision Tree
This workflow outlines the logical progression from synthesis to the "Go/No-Go" decision for single-enantiomer development.
Figure 2: Strategic workflow for evaluating enantiomeric efficacy and viability.
References
-
Sanchez, C., et al. (2004). "Escitalopram, the S-(+)-enantiomer of citalopram, is a selective serotonin reuptake inhibitor with potent effects in animal models of depression." Psychopharmacology.
-
FDA Guidance for Industry. (1992). "Development of New Stereoisomeric Drugs." U.S. Food and Drug Administration.
-
Hutt, A. J., & Valentová, J. (2003). "The chiral switch: the development of single enantiomer drugs from racemates." Acta Facultatis Pharmaceuticae Universitatis Comenianae.
- Patil, P. A., & Kulkarni, A. R. (2014). "Chiral Switch: A Strategy for Better Therapeutics." International Journal of Pharmacy and Pharmaceutical Sciences.
-
Nguyen, L. A., et al. (2006). "Chiral drugs: an overview." International Journal of Biomedical Science.
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- 4. Eudysmic ratio - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
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A Senior Application Scientist’s Guide to Cross-Validation of Analytical Methods for Chiral Purity Assessment
Introduction: The Imperative of Stereochemical Fidelity
In the pharmaceutical industry, the three-dimensional structure of a drug molecule is not a trivial detail; it is fundamental to its pharmacological action. Many therapeutic agents are chiral, existing as enantiomers—non-superimposable mirror images that can exhibit vastly different biological activities.[1][2] One enantiomer may be the source of the desired therapeutic effect, while the other could be inactive, or worse, responsible for adverse effects. Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate rigorous control and quantification of the enantiomeric purity of chiral drug substances.[3]
This guide provides a comprehensive framework for the cross-validation of analytical methods used to assess chiral purity. Cross-validation is the formal process of verifying that a validated analytical method produces consistent and reliable results when compared across different laboratories, instruments, or, as we will focus on here, different analytical techniques.[4][5] This is not merely a procedural formality but a scientific necessity to ensure data integrity throughout the drug development lifecycle, from early-stage development to quality control (QC) batch release.[4] We will delve into the primary chromatographic techniques, explain the rationale behind experimental design, and provide robust, self-validating protocols to ensure the trustworthiness of your results.
Pillar 1: Selecting the Right Analytical Tool
The foundation of any robust purity assessment is the analytical method itself. Chiral chromatography is the gold standard, offering high-precision separation and quantification of enantiomers.[6][7] The most prevalent techniques are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and to a lesser extent, Capillary Electrophoresis (CE) and Gas Chromatography (GC).[3][7][8]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse of the pharmaceutical industry for chiral separations.[2][6][8] Its versatility stems from the vast array of available chiral stationary phases (CSPs), particularly polysaccharide-based phases (e.g., cellulose or amylose derivatives), which offer broad enantioselectivity.[9] HPLC can be operated in normal-phase, reversed-phase, or polar organic modes, providing flexibility to optimize separations for a wide range of compounds.[2] The choice of mobile phase is critical; it modulates the transient diastereomeric complexes formed between the analyte and the CSP, which governs the separation.[3]
-
Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful alternative and complement to HPLC.[6][10] It uses a supercritical fluid, typically carbon dioxide, as the main mobile phase.[10] The low viscosity and high diffusivity of supercritical CO2 lead to faster separations and column equilibration, significantly increasing throughput.[10][11] SFC is often considered a "greener" technique due to reduced organic solvent consumption.[10] For many chiral separations, SFC can provide superior resolution compared to HPLC under equivalent conditions.[11]
-
Capillary Electrophoresis (CE): CE separates enantiomers based on their differential migration in an electric field within a narrow capillary. This is achieved by adding a chiral selector to the background electrolyte.[8] CE offers extremely high separation efficiency and requires minimal sample and reagent volumes. However, it can be less robust and have higher detection limits compared to HPLC and SFC for some applications.
The logical relationship and selection criteria for these primary techniques are illustrated below.
Caption: Logic diagram for selecting an appropriate chiral analysis technique.
Pillar 2: The Self-Validating System: Method Validation by ICH Q2(R2)
Before any cross-validation can occur, each individual analytical method must be rigorously validated to prove it is fit for its intended purpose.[2] The International Council for Harmonisation (ICH) guideline Q2(R2) provides the global standard for this process.[12][13] A properly validated method is a self-validating system; its performance is understood and controlled.
The core validation parameters for a chiral purity method are summarized below.[1][14][15] The focus is on quantifying the minor enantiomer as an impurity.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the signal is unequivocally from the target enantiomers, without interference from blanks, excipients, or degradation products. | Baseline resolution (Rs > 1.5) between enantiomers. No interfering peaks at the retention times of the enantiomers in blank and placebo injections. |
| Limit of Quantitation (LOQ) | The lowest concentration of the undesired enantiomer that can be reliably quantified with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10. Precision (%RSD) ≤ 10-20%. Accuracy (%Recovery) within 80-120%. |
| Linearity | To demonstrate a proportional relationship between the concentration of the undesired enantiomer and the analytical response over a defined range. | Correlation coefficient (r²) ≥ 0.99. Y-intercept should be close to zero. |
| Accuracy | The closeness of the measured value to the true value. Assessed by spiking the desired enantiomer with known amounts of the undesired enantiomer. | % Recovery of the spiked amount should be within a predefined range (e.g., 90-110% for impurity levels). |
| Precision | The degree of scatter between a series of measurements. Includes Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst). | Relative Standard Deviation (%RSD) should not exceed a predefined limit (e.g., ≤ 10% at the LOQ, ≤ 5% at higher concentrations). |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±10%, temperature ±5°C).[16] | System suitability parameters (e.g., resolution, retention time) remain within acceptance criteria. |
Pillar 3: The Cross-Validation Study Workflow
Cross-validation confirms that different validated methods provide equivalent results, ensuring consistency if, for example, a project moves from an SFC-based method in R&D to an HPLC-based method in QC.[4][5] The most common approach is comparative testing, where the same set of samples is analyzed by both methods.[5]
Caption: A typical workflow for an inter-method cross-validation study.
Comparative Performance Data: A Hypothetical Case Study
The following table summarizes typical validation and cross-validation results for the determination of an R-enantiomer impurity in an S-enantiomer drug substance using both HPLC and SFC.
| Parameter | HPLC Method | SFC Method | Cross-Validation Acceptance Criteria |
| Resolution (Rs) | 2.8 | 3.5 | N/A (Method Specific) |
| Analysis Time | 15 min | 5 min | N/A (Performance Metric) |
| LOQ | 0.05% | 0.04% | N/A (Method Specific) |
| Linearity (r²) | 0.9995 | 0.9998 | N/A (Method Specific) |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 102.0% | N/A (Method Specific) |
| Precision (%RSD) | 1.8% | 1.5% | N/A (Method Specific) |
| Cross-Validation Result | Batch 1: 0.48% R-isomer | Batch 1: 0.49% R-isomer | Mean difference between methods < 15% |
| Batch 2: 0.51% R-isomer | Batch 2: 0.50% R-isomer | ||
| Batch 3: 0.49% R-isomer | Batch 3: 0.50% R-isomer |
Experimental Protocols
Protocol 1: Chiral Method Validation (Based on HPLC)
This protocol outlines the steps to validate an HPLC method for quantifying the undesired R-enantiomer in a bulk S-enantiomer drug substance, with a specification limit of ≤ 0.50%.
-
System Suitability Test (SST):
-
Causality: The SST is performed before any sample analysis to demonstrate that the chromatographic system is performing adequately on that day.[1] It is the core of a self-validating system.
-
Procedure: Prepare a system suitability solution containing ~0.5% of the R-enantiomer and 99.5% of the S-enantiomer. Inject this solution five times.
-
Acceptance Criteria:
-
Resolution (Rs) between S- and R-enantiomers: ≥ 2.0
-
Tailing factor for the R-enantiomer peak: ≤ 1.5
-
%RSD of peak area for the R-enantiomer (n=5): ≤ 5.0%
-
-
-
Specificity:
-
Procedure: Inject a blank (mobile phase), a placebo (if applicable), a solution of the pure S-enantiomer, and a solution of the pure R-enantiomer.
-
Acceptance Criteria: No interfering peaks are observed at the retention times of the S- and R-enantiomers in the blank and placebo injections.
-
-
Limit of Quantitation (LOQ) & Linearity:
-
Procedure: Prepare a stock solution of the racemic mixture. Prepare a series of dilutions to cover a range from the expected LOQ to 150% of the specification limit (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 0.75%). Inject each concentration in triplicate.
-
Acceptance Criteria:
-
LOQ: The lowest concentration must have a signal-to-noise ratio ≥ 10 and meet accuracy/precision criteria.
-
Linearity: Plot peak area vs. concentration. The correlation coefficient (r²) must be ≥ 0.99.
-
-
-
Accuracy:
-
Procedure: Prepare a sample of the pure S-enantiomer. Spike this sample with the R-enantiomer at three concentration levels (e.g., 50%, 100%, and 150% of the 0.5% specification limit). Prepare each level in triplicate.
-
Acceptance Criteria: The mean percent recovery at each level should be between 90.0% and 110.0%.
-
-
Precision:
-
Procedure:
-
Repeatability: Analyze six separate preparations of a sample spiked with the R-enantiomer at 100% of the specification limit on the same day.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.
-
-
Acceptance Criteria: The %RSD for each set of six preparations should be ≤ 5.0%.
-
Protocol 2: Inter-Method Cross-Validation (HPLC vs. SFC)
This protocol describes the comparative testing to cross-validate a validated SFC method against the validated HPLC method from Protocol 1.
-
Objective & Acceptance Criteria:
-
Objective: To demonstrate that the SFC method provides comparable results to the HPLC method for the quantification of the R-enantiomer impurity.
-
Acceptance Criteria: The mean result for the % R-enantiomer obtained by the SFC method should not differ from the mean result of the HPLC method by more than a predefined amount (e.g., the absolute difference should be ≤ 0.1%, and the relative percent difference should be ≤ 15%).
-
-
Materials & Sample Preparation:
-
Materials: Use the same single, homogeneous batch of the drug substance for all analyses.
-
Procedure: Prepare six independent samples of the drug substance according to the sample preparation procedures defined in each respective analytical method.
-
-
Analysis:
-
HPLC Analysis: Perform system suitability for the HPLC method. If it passes, analyze the six prepared samples.
-
SFC Analysis: Perform system suitability for the SFC method. If it passes, analyze the same six prepared samples.
-
-
Data Evaluation:
-
Procedure:
-
Calculate the mean % R-enantiomer and the standard deviation for the set of six results from each method.
-
Calculate the absolute and relative difference between the two means.
-
Apply a statistical test, such as a two-sample t-test, to determine if there is a statistically significant difference between the means.
-
-
Conclusion: Ensuring Data Concordance Across the Lifecycle
Cross-validation of analytical methods for chiral purity is a cornerstone of scientific rigor and regulatory compliance in the pharmaceutical industry. It is not enough to simply have a validated method; one must ensure that results are reproducible and comparable, even when the analytical technique changes. By adopting a systematic approach that compares robust, independently validated methods like HPLC and SFC, drug developers can build a comprehensive and trustworthy data package. This ensures the stereochemical integrity of the product and, ultimately, contributes to the safety and efficacy of the medicine delivered to patients.
References
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- Wrezel, P. W., Chion, I., Pakula, R., & Weissmueller, D. W. (n.d.). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Regis Technologies, Inc.
- Chiral Technologies. (n.d.). A new generation of powerful chiral stationary phases for HPLC, SFC, and SMB.
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- Phenomenex. (n.d.). Advantages of using immobilized stationary phases in chiral separations.
- HPLC. (n.d.). Regis chiral and SFC columns.
- BOC Sciences. (n.d.). Chiral Analysis Method Development Services.
- Unacademy. (n.d.). A Detailed Understanding of Enantiomeric Excess.
- Regis Technologies. (n.d.). Chiral HPLC & SFC Columns.
- LCGC International. (n.d.). Chiral HPLC Columns.
- OpenOChem Learn. (n.d.). Assessing Chiral Purity.
- Master Organic Chemistry. (2017, February 24). Optical Purity and Enantiomeric Excess.
- Valko, K. (Ed.). (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. In Separation Methods in Drug Synthesis and Purification, Handbook of Analytical Separation (Vol. 1).
- Pharmaceutical Technology. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances.
- BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for Chiral Purity of Hydroxybutanoates.
- Kannappan, V. (2025, September 21). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia.
- Chemical Society Reviews. (2025, October 20). Advances in chiral analysis: from classical methods to emerging technologies. RSC Publishing. DOI:10.1039/D4CS01202J.
- PubMed. (n.d.). Chiral HPLC versus chiral SFC: evaluation of long-term stability and selectivity of Chiralcel OD using various eluents.
- Waters. (n.d.). Evaluation of the General Applicability of SFC for Chiral Separations using a Racemic Compound Library.
- Der Pharma Chemica. (n.d.). Validated Chiral High Performance Liquid Chromatographic Method for Enantiomeric Separation of Epichlorohydrin on Immobilized Amylose Based.
- SciSpace. (n.d.). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram.
- Unipd. (2025, October 20). Advances in chiral analysis: from classical methods to emerging technologies.
- YMC Europe. (2016, February 18). CHIRAL LC & SFC METHOD DEVELOPMENT.
- Chromatography Today. (n.d.). Should I use SFC or HPLC for my Analysis?
- PharmaGuru. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters.
- Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- BOC Sciences. (n.d.). Chiral Analysis & Separation.
- European Bioanalysis Forum. (n.d.). Cross and Partial Validation.
- Daicel Chiral Technologies. (2021, April 12). Method Validation and Improvement in Robustness of Chiral Analytical LC Methods.
- BenchChem. (2025). A Practical Guide to Inter-Laboratory Cross-Validation of Analytical Methods.
- Agilent. (2024, May 23). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective.
- ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
- U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
- IQVIA Laboratories. (2025, March 26). Cross-Validations in Regulated Bioanalysis.
- Emery Pharma. (2025, November 25). LBA Cross Validation: A Detailed Case Study.
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A Comparative Guide to the In Vivo Leishmanicidal Activity of Benzimidazole Derivatives in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Leishmaniasis, a parasitic disease transmitted by sandflies, continues to pose a significant global health challenge, with millions at risk worldwide.[1] The limitations of current therapies, including toxicity and emerging drug resistance, underscore the urgent need for novel, effective, and safer treatment options.[1][2] In the quest for new antileishmanial agents, the repurposing of existing drugs offers a promising and accelerated path. Among these, benzimidazole derivatives, a class of compounds long used for their anthelmintic properties, have emerged as potent candidates against Leishmania parasites.[2][3][4]
This guide provides a comprehensive comparison of the in vivo leishmanicidal activity of various benzimidazole derivatives in murine models. It is designed to offer researchers and drug development professionals a thorough understanding of the current landscape, supported by experimental data and detailed protocols to aid in the evaluation of new chemical entities.
Benzimidazoles: A Versatile Scaffold for Antileishmanial Drug Discovery
The benzimidazole nucleus is a key pharmacophore found in a variety of approved drugs.[1] Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antibacterial, and, most notably, antiparasitic effects.[1] The established safety profile and well-understood mechanism of action of many benzimidazoles make them an attractive starting point for developing new treatments for leishmaniasis.[1][4]
Comparative In Vivo Efficacy of Benzimidazole Derivatives
The effectiveness of benzimidazole derivatives against Leishmania has been evaluated in various murine models, which are invaluable for studying the pathogenesis and immune response to the parasite.[5][6][7] The BALB/c mouse is a commonly used model for both visceral and cutaneous leishmaniasis due to its susceptibility to infection and its ability to mimic key aspects of the human disease.[7]
The following table summarizes the in vivo leishmanicidal activity of selected benzimidazole derivatives from various studies. This data allows for a direct comparison of their efficacy in reducing parasite burden in key target organs.
| Benzimidazole Derivative | Leishmania Species | Mouse Strain | Treatment Regimen (Dose, Route, Duration) | % Reduction in Parasite Load (Organ) | Reference Drug Comparison | Source |
| Compound 8 (N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine) | L. mexicana | C57BL/6 | 25 mg/kg/day, Intraperitoneal, 15 days | 71% (Lesion) | More effective than Glucantime (50% reduction) | [8] |
| Albendazole | L. donovani | BALB/c | 50 mg/kg/day, Oral, 5 days | Significant reduction in liver and spleen parasite burden | Not specified | [9][10][11] |
| Mebendazole | L. donovani | BALB/c | 50 mg/kg/day, Oral, 5 days | Significant reduction in liver and spleen parasite burden | Not specified | [9][10][11] |
| Novel Synthetic Derivatives (e.g., K1) | L. major | Not specified (in vivo suggested) | Not specified | Strong in vitro activity (IC50 = 0.6787 µg/mL), suggesting potential for in vivo efficacy | Comparable to Amphotericin B in vitro | [2][12][13] |
Experimental Protocol for In Vivo Evaluation in a Murine Model
To ensure the reproducibility and reliability of in vivo studies, a standardized protocol is crucial.[6] The following is a detailed, step-by-step methodology for assessing the efficacy of benzimidazole derivatives against Leishmania in a murine model of visceral leishmaniasis.
Materials and Reagents
-
Leishmania donovani (e.g., AG83 strain) promastigotes
-
BALB/c mice (female, 6-8 weeks old)
-
Schneider's Drosophila Medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Benzimidazole derivative and vehicle for administration
-
Reference drug (e.g., Miltefosine)
-
Giemsa stain
-
Microscope slides and coverslips
-
Tissue homogenizers
-
Sterile surgical instruments
Experimental Workflow
Caption: Benzimidazole's mechanism of action on Leishmania tubulin.
While the primary target is tubulin, some studies suggest that benzimidazole derivatives may have additional mechanisms of action against Leishmania, such as inhibiting pteridine reductase 1 (PTR1) or arginase, enzymes crucial for parasite survival and proliferation. [1][2][12][13]
Conclusion and Future Directions
Benzimidazole derivatives represent a highly promising class of compounds for the development of new antileishmanial therapies. Their proven efficacy in various in vivo models, coupled with a well-established mechanism of action, provides a solid foundation for further research. The data indicates that both repurposed drugs like albendazole and mebendazole, and novel, specifically designed benzimidazole derivatives, can significantly reduce parasite burden in mice. [8][9][10][11] Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the benzimidazole scaffold for enhanced potency and selectivity against Leishmania species.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: To understand the absorption, distribution, metabolism, and excretion of these compounds and to optimize dosing regimens.
-
Combination Therapies: Investigating the synergistic effects of benzimidazoles with existing antileishmanial drugs to potentially increase efficacy and reduce the risk of resistance.
-
Advanced In Vivo Models: Utilizing more complex models, such as those that incorporate sandfly transmission, to better predict clinical outcomes.
By leveraging the versatile benzimidazole scaffold and applying rigorous preclinical evaluation, the scientific community can move closer to developing novel, effective, and accessible treatments for leishmaniasis.
References
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Experimental Cutaneous Leishmaniasis: Mouse Models for Resolution of Inflammation Versus Chronicity of Disease. Springer Nature Experiments. [Link]
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Benzimidazole Derivatives as New and Selective Inhibitors of Arginase from Leishmania mexicana with Biological Activity against Promastigotes and Amastigotes. MDPI. [Link]
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Evaluation of the Antileishmanial Activity of Some Benzimidazole Derivatives Using In Vitro and In Silico Techniques. PMC. [Link]
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Benzimidazole derivatives endowed with potent antileishmanial activity. PMC - NIH. [Link]
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Novel Benzoxaborole, Nitroimidazole and Aminopyrazoles With Activity Against Experimental Cutaneous Leishmaniasis. PubMed. [Link]
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Novel benzoxaborole, nitroimidazole and aminopyrazoles with activity against experimental cutaneous leishmaniasis. DNDi. [Link]
-
An experimental challenge model of visceral leishmaniasis by Leishmania donovani promastigotes in mice. PubMed. [Link]
-
Antileishmanial Activities of Benzimidazolium Derivatives against Leishmania infantum. Systematic Reviews in Pharmacy. [Link]
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Real-Time In Vivo Green Fluorescent Protein Imaging of a Murine Leishmaniasis Model as a New Tool for Leishmania Vaccine and Drug Discovery. ASM Journals. [Link]
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State-of-the-art Review on the Antiparasitic Activity of Benzimidazolebased Derivatives: Facing Malaria, Leishmaniasis, and Trypanosomiasis. Current Medicinal Chemistry. [Link]
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Benzimidazole derivatives previously tested as anti-leishmanial agents17–20. [Link]
-
Pharmacokinetics and Pharmacodynamics of the Nitroimidazole DNDI-0690 in Mouse Models of Cutaneous Leishmaniasis. ResearchGate. [Link]
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Evaluation of the Antileishmanial Activity of Some Benzimidazole Derivatives Using In Vitro and In Silico Techniques. MDPI. [Link]
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Study of Leishmania pathogenesis in mice: experimental considerations. [Link]
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Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. MDPI. [Link]
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Evaluation of the Antileishmanial Activity of Some Benzimidazole Derivatives Using In Vitro and In Silico Techniques. PubMed. [Link]
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Benzimidazole derivatives endowed with potent antileishmanial activity. ResearchGate. [Link]
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Full article: Benzimidazole derivatives endowed with potent antileishmanial activity. [Link]
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Albendazole and Mebendazole as Anti-Parasitic and Anti-Cancer Agents: an Update. PMC. [Link]
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Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals. MSD Veterinary Manual. [Link]
-
Albendazole and Mebendazole as Anti-Parasitic and Anti-Cancer Agents: an Update. [Link]
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(PDF) Albendazole and Mebendazole as Anti-Parasitic and Anti-Cancer Agents: an Update. [Link]
-
Albendazole and Mebendazole as Anti-Parasitic and Anti-Cancer Agents: an Update. KoreaScience. [Link]
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ISRCTN47375023: Safety and efficacy of single-dose and triple-dose albendazole and mebendazole against soil-transmitted helminth infections in humans. ISRCTN Registry. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (1R)-1-(2-Methoxyphenyl)prop-2-enylamine
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of (1R)-1-(2-Methoxyphenyl)prop-2-enylamine. As a substituted aromatic amine, this compound and its waste products require meticulous management to ensure the safety of laboratory personnel and protect the environment. This document moves beyond a simple checklist, delving into the chemical reasoning behind these essential protocols to empower researchers with the knowledge for safe and compliant laboratory operations.
Hazard Assessment & Risk Mitigation: Understanding the "Why"
(1R)-1-(2-Methoxyphenyl)prop-2-enylamine belongs to the aromatic amine class of compounds. Aromatic amines as a group are recognized for their potential toxicity, with many being readily absorbed through the skin and some classified as known or suspected carcinogens.[1][2][3][4] The primary hazards associated with this compound are corrosive action, causing severe skin burns and eye damage, and potential harm if swallowed.[5][6] Furthermore, improper disposal can lead to significant contamination of aquatic ecosystems.[2][7]
Therefore, a proactive approach to safety, beginning with the use of appropriate Personal Protective Equipment (PPE), is non-negotiable.
Table 1: Hazard Summary and Required Personal Protective Equipment (PPE)
| Hazard Category | Description | Required PPE & Engineering Controls | Rationale |
| Skin Corrosion/Irritation | Causes severe skin burns upon contact.[5][6] Aromatic amines can be readily absorbed through the skin.[2][3] | Gloves: Chemical-resistant, impervious gloves (e.g., Nitrile or Butyl rubber).[8] Lab Coat: Buttoned lab coat is mandatory. A chemically resistant apron is advised for splash risks.[8][9] | Provides a direct barrier to prevent skin contact and subsequent chemical burns and systemic absorption. |
| Serious Eye Damage | Corrosive to the eyes and may cause severe, irreversible damage.[5] | Eye Protection: Safety goggles and a face shield must be worn.[10][11] | Protects eyes from splashes, which can cause immediate and severe damage.[5] |
| Inhalation Toxicity | Vapors or mists can be harmful if inhaled.[12][13] | Ventilation: All handling and disposal procedures must be conducted in a certified chemical fume hood.[8][9] | A fume hood is the primary engineering control to prevent the accumulation of harmful vapors in the breathing zone of the user. |
| Environmental Hazard | Amines can be toxic to aquatic life, and many are persistent in the environment.[1][2][10] | Containment: Use secondary containment for all containers and prevent entry into drains or waterways.[9][12] | Prevents accidental release into the environment, protecting water systems from contamination. |
The Regulatory Framework: A 'Cradle-to-Grave' Responsibility
In the United States, the disposal of chemical waste is strictly regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[14] This legislation establishes a "cradle-to-grave" management system, meaning the generator of the waste is responsible for it from creation to its final, safe disposal.
(1R)-1-(2-Methoxyphenyl)prop-2-enylamine waste must be classified as hazardous waste . This classification is based on its inherent properties (characteristics), such as corrosivity and toxicity.[15] As the generator, you are legally required to ensure it is collected, stored, and disposed of in compliance with all federal, state, and local regulations.[14][16]
Standard Operating Procedure (SOP) for Waste Accumulation & Storage
Proper accumulation of waste at the point of generation (a "satellite accumulation area" in regulatory terms) is the first critical step in the disposal chain.
Step 1: Segregation Collect waste containing (1R)-1-(2-Methoxyphenyl)prop-2-enylamine in a dedicated waste container.[10]
-
Causality: This is the most critical step for safety. Amines are basic and can react violently or exothermically with acids. They can also react hazardously with oxidizing agents.[10] Mixing this waste stream with others, especially non-hazardous waste, increases the total volume of hazardous material and complicates disposal.[1]
Step 2: Containment Use a chemically compatible, sealable container. A high-density polyethylene (HDPE) or glass container is typically appropriate.
-
Causality: The container must not degrade upon contact with the chemical waste.[1][10] It must be kept tightly sealed at all times, except when actively adding waste, to prevent the release of fumes and to avoid spills.[10]
Step 3: Labeling The waste container must be clearly and accurately labeled.
-
Causality: Proper labeling ensures that anyone handling the container is aware of its contents and associated dangers. It is also a strict regulatory requirement. The label must include:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: (1R)-1-(2-Methoxyphenyl)prop-2-enylamine
-
A clear indication of the hazards (e.g., "Corrosive," "Toxic")
-
Step 4: Storage Store the sealed and labeled waste container in a designated satellite accumulation area, such as within the fume hood where the work is performed or in a secondary containment tray.
-
Causality: Storing the waste in a designated, well-ventilated area away from heat sources and incompatible materials minimizes the risk of accidental spills and reactions.[10][17] Storage within a fume hood provides continuous ventilation.
Disposal Pathways: From Laboratory to Final Disposition
The appropriate disposal action depends on the situation. The following workflow outlines the decision-making process for managing waste generated from (1R)-1-(2-Methoxyphenyl)prop-2-enylamine.
Caption: Decision workflow for the disposal of (1R)-1-(2-Methoxyphenyl)prop-2-enylamine.
Pathway 1: Routine Laboratory Waste
For waste generated during standard experimental procedures, follow the SOP for Waste Accumulation and Storage detailed in Section 3. Once the container is full or has been accumulating for the maximum time allowed by your institution (often 180 days or less), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.
Pathway 2: Spill & Emergency Response
Accidental spills require immediate and correct action.
-
For Small Spills (<100 mL):
-
Alert personnel in the immediate area.
-
Ensure you are wearing all required PPE (See Table 1).
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or a chemical spill pillow.[9][12] Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully scoop the absorbed material into a designated, sealable waste container.[9]
-
Label the container as "Hazardous Waste: Spill Debris" with the chemical name.
-
Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.
-
Arrange for pickup with your EHS department.
-
-
For Large Spills (>100 mL):
-
Evacuate the area immediately. [9]
-
Alert all personnel in the vicinity and your supervisor.
-
If safe to do so, close the door to the affected area to contain any vapors.
-
Immediately contact your institution's EHS department or emergency response line.[9]
-
Do not attempt to clean up a large spill yourself. Wait for trained emergency responders.
-
Advanced Protocol: Chemical Degradation via Oxidation
WARNING: This procedure should only be performed by trained chemists in a properly equipped chemical fume hood. It involves the use of strong acids and oxidizers.
For certain research applications, it may be desirable to chemically degrade the aromatic amine into less hazardous byproducts prior to disposal. One effective method is oxidation with potassium permanganate in an acidic solution.[1]
Causality: This process works by using a strong oxidizing agent (KMnO₄) to break down the aromatic amine structure, ultimately leading to its mineralization into less toxic compounds.[1] The acidic environment facilitates the oxidative process.
Experimental Protocol
Materials:
-
Aromatic amine waste (e.g., 0.01 mol)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Potassium Permanganate (KMnO₄)
-
Deionized Water
-
Large glass flask (e.g., 5-L) with a magnetic stirrer
Procedure:
-
Preparation: In a chemical fume hood, prepare a 1.7 N sulfuric acid solution. To make 3 liters, very slowly and carefully add approximately 141 mL of concentrated H₂SO₄ to ~2.86 L of deionized water in the 5-L flask with constant stirring. Always add acid to water, never the other way around. The solution will become hot. Allow it to cool to room temperature.
-
Dissolution: While stirring, dissolve 0.01 mol of the (1R)-1-(2-Methoxyphenyl)prop-2-enylamine waste into the 3 L of cooled 1.7 N sulfuric acid.
-
Oxidation: Slowly add 1 L of a 0.2 M potassium permanganate solution to the flask. The solution will turn a deep purple color.
-
Reaction: Continue stirring for a short period to ensure mixing, then allow the mixture to stand at room temperature for a minimum of 8 hours (or overnight) to ensure the oxidation reaction is complete.[1]
-
Neutralization & Disposal: After the reaction is complete, the resulting solution must be evaluated and neutralized before being disposed of as hazardous waste through your institution's EHS department.
Conclusion
The responsible disposal of (1R)-1-(2-Methoxyphenyl)prop-2-enylamine is a critical aspect of laboratory safety and environmental stewardship. By understanding the chemical hazards, adhering to regulatory requirements, and following validated protocols for waste segregation, containment, and disposal, researchers can effectively mitigate risks. Always prioritize safety by wearing the correct PPE, working in a certified fume hood, and consulting your institution's EHS department for guidance.
References
- How to Properly Manage Hazardous Waste Under EPA Regul
- What are Federal and State Hazardous Waste Regulations? (2022, April 19). Vertex AI Search.
- Land Disposal Restrictions for Hazardous Waste. (2025, October 9). US EPA.
- Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. (n.d.). American Chemistry Council.
- Amine Disposal For Businesses. (2024, July 18). Collect and Recycle.
- Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
- Essential Safety and Logistical Information for Handling 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile. (2025, December). Benchchem.
- Safety Protocols for Handling 4-(2-Methoxyethyl)phenol in the Lab: A Technical Support Guide. (2025, December). Benchchem.
- Aromatic Amine Pollution. (2025, December 1). Sustainability Directory.
- Technical Support Center: Diamine Compound Disposal and Waste Tre
- SDS 2002 - Aromatic Amine Cleaning Developing Solution. (2024, January 9). SKC Inc.
- Allylamine Impurities and Rel
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9).
- OSHA Technical Manual (OTM) - Section III: Chapter 1. (n.d.).
- Hazard Classification Guidance for Manufacturers, Importers, and Employers. (n.d.). OSHA.
- SAFETY DATA SHEET - (R)-1-(2-Methoxyphenyl)ethylamine, ChiPros®. (2025, December 24). Fisher Scientific.
- SAFETY DATA SHEET - (S)-(+)-1-Methoxy-2-propylamine. (2025, December 24). Fisher Scientific.
- SAFETY DATA SHEET - [(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol hydrochloride. (2024, September 7). MilliporeSigma.
- SAFETY DATA SHEET - 2-Propanamine, 1-methoxy-, (2S)-. (2025, September 24). Thermo Fisher Scientific.
- Guide to Promoting Lab Safety When Working With Chemicals. (2025, May 5). Ibis Scientific, LLC.
- SAFETY DATA SHEET - (R)-(+)-1-(4-Methoxyphenyl)ethylamine. (2021, February 4). CymitQuimica.
- Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. (n.d.). UNC Policies.
- SAFETY DATA SHEET - 2-(2-methoxyphenyl)-2-methylpropanoic acid. (n.d.). Enamine.
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Personal Protective Equipment (PPE) & Handling Guide: (1R)-1-(2-Methoxyphenyl)prop-2-enylamine
Executive Safety Analysis: The Hazard Profile
Do not treat this compound as a generic organic amine. (1R)-1-(2-Methoxyphenyl)prop-2-enylamine combines the corrosivity of a primary amine with the reactivity and toxicity profile of an allylic system. In the absence of compound-specific toxicological data, safety protocols must default to the "Worst-Case Analog" principle , using Allylamine (highly toxic, rapid permeation) as the reference standard [1].[1]
Core Hazards[2]
-
Skin Corrosion (Category 1B): Causes irreversible tissue damage upon contact. The high pH (>11) saponifies skin lipids, leading to deep, penetrating burns that may not be immediately painful [2].
-
Dermal Toxicity & Permeation: Allylic amines are known for rapid transdermal absorption. Standard nitrile gloves provide insufficient protection against prolonged contact with the neat liquid [3].
-
Respiratory Irritation: Vapors are lachrymators and severe respiratory irritants. Inhalation can cause delayed pulmonary edema [4].
PPE Technical Specifications: The Barrier System
The following PPE selection is non-negotiable for handling the neat (undiluted) substance.
A. Hand Protection Matrix (Glove Permeation Data)
Scientific Rationale: Allylamines permeate standard nitrile rubber in <15 minutes. For handling the concentrated intermediate, a Multi-Layer Laminate barrier is required to prevent breakthrough.[1]
| Glove Material | Thickness | Est. Breakthrough | Usage Recommendation |
| Silver Shield / 4H (Laminate) | ~2.7 mil | > 480 min | MANDATORY (Inner Glove) for neat handling. |
| Butyl Rubber | 25 mil | > 240 min | Excellent alternative for heavy exposure. |
| Nitrile (Disposable) | 4-6 mil | < 10 min | Splash protection ONLY. Use as outer glove for dexterity. |
| Latex | Various | Immediate | DO NOT USE. Rapid degradation. |
Protocol: Apply the "Double-Glove Technique" :
-
Inner Layer: Silver Shield/Laminate (Chemical Barrier).
-
Outer Layer: Disposable Nitrile (Dexterity & Grip). Replace outer nitrile immediately upon any splash contact.
B. Respiratory & Eye Protection[3][4][5][6][7][8][9]
-
Primary Control: All handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Eye Protection: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are insufficient due to the risk of corrosive vapor bypass.
-
Face Protection: 8-inch Face Shield required during transfer of volumes >50 mL.
Operational Workflow: Handling & Decontamination
This workflow minimizes the risk of cross-contamination, a common failure point in amine handling.[1]
Diagram 1: Safe Handling Logic Flow
Caption: Step-by-step logic flow for handling corrosive allylic amines, ensuring barrier integrity from donning to disposal.
Protocol Steps
Step 1: Pre-Operational Engineering Check
-
Verify fume hood certification is current.
-
Clear the hood deck of incompatible materials (oxidizers, acids, anhydrides) to prevent exothermic reactions [5].[1]
-
Prepare a "Neutralization Station" inside the hood: A beaker containing 5% Citric Acid or dilute HCl and absorbent pads.
Step 2: Active Handling (The "Clean-Dirty" Rule)
-
Weighing: Do not weigh outside the hood. Use a tared vial/flask. If the balance is external, transfer the closed vial to the balance.[1]
-
Transfers: Use positive displacement pipettes for liquids to prevent dripping (low surface tension of amines).
-
Spill Management: If a minor drip occurs on the outer nitrile glove, STOP . Remove the outer glove immediately inside the hood, discard it, and don a fresh outer glove. The inner laminate glove protects you during this transition.
Step 3: Decontamination (Neutralization)
-
Amines adhere stubbornly to glass and metal.
-
Do not use Acetone as the primary wash; it can spread the amine.
-
Procedure: Wipe all tools and surfaces with 1-5% Citric Acid or Vinegar (dilute acetic acid). This converts the volatile free amine into a non-volatile, water-soluble ammonium salt, which is safer to clean up [6].[1]
Disposal Protocols: Chemical Waste Management
Improper disposal of chiral amines is a safety and regulatory hazard.
Waste Segregation Table
| Waste Stream | Classification | Instructions |
| Liquid Waste | Basic Organic | Segregate from Acid Waste. Mixing with acids in a closed waste container generates heat and pressure (Exothermic Neutralization). |
| Solid Waste | Hazardous Debris | Contaminated gloves, wipes, and pipettes must go into "Solid Hazardous Waste" (double-bagged).[1] |
| Rinsate | Aqueous Basic | First rinse of glassware (containing the amine salt after acid wash) goes to aqueous waste. |
Disposal Method: The preferred destruction method for allylic amines is High-Temperature Incineration equipped with a scrubber to manage nitrogen oxide (NOx) emissions [7].
Emergency Response: Exposure Scenarios
Diagram 2: Exposure Response Decision Tree
Caption: Immediate actions for dermal or ocular exposure to corrosive amines.
Critical Note on Neutralization: Never attempt to neutralize an amine burn on the skin with acid (e.g., vinegar).[1] The heat of reaction will worsen the tissue damage. Use water only for flushing [1].
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). [Link]
-
University of California, Berkeley. (2019). Standard Operating Procedure: Corrosives. [Link]
-
Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Management System: Disposal of Organic Amines. [Link][1]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
